molecular formula C7H10N2O3 B1442948 Ethyl 3-methoxy-1H-pyrazole-4-carboxylate CAS No. 478968-48-8

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Cat. No.: B1442948
CAS No.: 478968-48-8
M. Wt: 170.17 g/mol
InChI Key: VXHCBKUFAXDEDI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS 478968-48-8) is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This pyrazole ester derivative is a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research. It is particularly valuable for the exploration of novel heterocyclic compounds, such as the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which have been studied for their significant pharmacological properties . These studies highlight the potential of pyrazole carboxylates as precursors for developing compounds with demonstrated analgesic and anti-inflammatory activities in preclinical research, providing a valuable template for drug discovery initiatives . The compound should be stored sealed in a dry, ambient environment to maintain stability . This product is intended for research and laboratory use only and is not classified as a drug or approved for any form of human or veterinary use.

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHCBKUFAXDEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478968-48-8
Record name ethyl 3-methoxy-1H-pyrazole-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS 478968-48-8), a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document, based on established principles of organic chemistry and extensive data on analogous pyrazole derivatives, offers valuable insights into its synthesis, chemical properties, reactivity, and potential applications. The guide is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic and therapeutic programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. This has led to the development of pyrazole-containing compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][3][4] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate represents a valuable, yet underexplored, derivative within this class of compounds, offering a unique substitution pattern for the exploration of new chemical space.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

PropertyValueSource
CAS Number 478968-48-8[5]
Molecular Formula C₇H₁₀N₂O₃[5]
Molecular Weight 170.17 g/mol [5]
Appearance Predicted to be a solidInferred from similar compounds
Solubility Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)Inferred from similar compounds
Boiling Point Not available
Melting Point Not available
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Pyrazole NH: A broad singlet is expected in the downfield region (δ 10-13 ppm), characteristic of the acidic proton on the pyrazole ring.

    • Pyrazole C5-H: A singlet is anticipated around δ 8.0-8.5 ppm.

    • Methoxy Group (OCH₃): A sharp singlet at approximately δ 3.8-4.2 ppm.

    • Ethyl Ester (OCH₂CH₃): A quartet around δ 4.2-4.4 ppm for the methylene protons and a triplet around δ 1.2-1.4 ppm for the methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-165 ppm.

    • Pyrazole C3 and C5: The carbon bearing the methoxy group (C3) would likely appear around δ 155-160 ppm, while C5 would be in the region of δ 135-140 ppm.

    • Pyrazole C4: The carbon attached to the ester group (C4) is predicted to be the most downfield of the pyrazole ring carbons, around δ 100-105 ppm.

    • Methoxy Carbon (OCH₃): A signal is expected around δ 55-60 ppm.

    • Ethyl Ester Carbons (OCH₂CH₃): The methylene carbon should appear around δ 60-65 ppm, and the methyl carbon around δ 14-16 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the pyrazole N-H stretching vibration.

    • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ due to the ester carbonyl group.

    • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.

    • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region are expected for the C-O stretching of the ester and methoxy groups.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73).

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

The most logical approach involves a two-step sequence starting from the commercially available Ethyl 3-amino-1H-pyrazole-4-carboxylate:

  • Diazotization of the Amino Group: The 3-amino group can be converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). This is a standard and high-yielding reaction for aromatic amines.

  • Hydrolysis to the Hydroxy Intermediate and Subsequent Methylation: The resulting diazonium salt is unstable and can be readily hydrolyzed to the corresponding 3-hydroxy-1H-pyrazole-4-carboxylate by gentle warming. This intermediate can then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent like acetone or DMF to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Diazotization and Hydrolysis cluster_1 Step 2: Methylation Amino_Pyrazole Ethyl 3-amino-1H- pyrazole-4-carboxylate Hydroxy_Pyrazole Ethyl 3-hydroxy-1H- pyrazole-4-carboxylate Amino_Pyrazole->Hydroxy_Pyrazole 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Δ Methoxy_Pyrazole Ethyl 3-methoxy-1H- pyrazole-4-carboxylate Hydroxy_Pyrazole->Methoxy_Pyrazole CH₃I, K₂CO₃ Acetone, reflux

Caption: Proposed two-step synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in dilute sulfuric acid (e.g., 10% v/v) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred pyrazole solution, maintaining the temperature below 5 °C. The reaction is typically complete after stirring for an additional 30-60 minutes at this temperature.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C. Nitrogen gas evolution will be observed. Continue heating until the gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. The product, Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, may precipitate out of the solution. If not, extract the aqueous solution with a suitable organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • Methylation: Add methyl iodide (1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product.

  • Purification: Purify the crude Ethyl 3-methoxy-1H-pyrazole-4-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reactivity and Derivatization

The Ethyl 3-methoxy-1H-pyrazole-4-carboxylate scaffold offers several sites for further chemical modification, making it a versatile building block.

Reactivity_Diagram cluster_N1 N1-Position cluster_Ester Ester Group cluster_Ring Pyrazole Ring Core Ethyl 3-methoxy-1H-pyrazole-4-carboxylate N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation N_Acylation N-Acylation Core->N_Acylation Hydrolysis Saponification to Carboxylic Acid Core->Hydrolysis Amidation Amidation with Amines Core->Amidation Reduction Reduction to Alcohol Core->Reduction Electrophilic_Subst Electrophilic Substitution (e.g., Halogenation) at C5 Core->Electrophilic_Subst

Caption: Key reactive sites on Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

  • N1-Position: The pyrazole ring's N1 position is nucleophilic and can be readily alkylated, arylated, or acylated under basic conditions. This allows for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties.

  • Ester Moiety: The ethyl ester at the C4 position is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the primary alcohol.

  • C5-Position: The C5 position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation, providing another point for diversification.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.[4] The 3-methoxy substitution on the pyrazole ring can serve as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The ester at the C4 position can be elaborated to introduce vectors that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Derivatives of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate could be explored as potential inhibitors of a wide range of kinases, including but not limited to:

  • Janus kinases (JAKs)

  • Aurora kinases

  • p38 MAP kinase

  • Fms-like tyrosine kinase 3 (FLT3)[7]

Furthermore, the anti-inflammatory and anticancer properties of various pyrazole derivatives suggest that this compound could be a valuable starting point for the development of novel therapeutics in these areas.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is not publicly available. However, based on the hazard profile of structurally related compounds like Ethyl 3-amino-1H-pyrazole-4-carboxylate, the following precautions should be observed:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Toxicology: Similar compounds are reported to be harmful if swallowed and may cause skin and eye irritation.[6]

  • Environmental Hazards: Some pyrazole derivatives are known to be toxic to aquatic life.[6] Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the supplier's SDS upon purchase and to perform a thorough risk assessment before handling this chemical.

Conclusion

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a promising and versatile building block for the synthesis of novel bioactive molecules. While direct experimental data is currently sparse, this technical guide provides a solid foundation for its synthesis, characterization, and application in drug discovery programs. Its unique substitution pattern on the privileged pyrazole scaffold makes it an attractive starting point for the development of next-generation kinase inhibitors and other therapeutics. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly encouraged.

References

  • Berezin A S, et al. Synthesis, Structure, and Properties of a Copper Bromide Coordination Compound with 3-Amino-4-EthoxyCarbonylPyrazole. Nature of the Nonresonant and Ferromagnetic Absorption Observed by EPR. Journal of Superconductivity and Novel Magnetism, 2015, 28: 1007-1011.
  • Youssef A, et al. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 2001, 45(5): 448-453.
  • PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Chen, Yun; Bai, Gang; Ning, Yi; Cai, Shi; Zhang, Tao; Song, Peiran; Zhou, Jinpei; Duan, Wenhu; Ding, ...
  • Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available from: [Link]

  • Wei, Y., et al.
  • PMC. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • TCI Chemicals. SAFETY DATA SHEET - Ethyl Pyrazole-3-carboxylate.
  • PubMed Central. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Available from: [Link]

  • ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (This is a relevant but not fully accessible reference).
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • De Gruyter. Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Available from: [Link]

  • Imperial College London. NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

Sources

Technical Guide: Physical Properties & Characterization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characterization, synthesis logic, and experimental handling of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS: 478968-48-8) serves as a versatile heterocyclic building block in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.[1] Its structural value lies in the 3-methoxy-pyrazole motif, which functions as a hydrogen bond acceptor while modulating lipophilicity compared to its 3-hydroxy (polar) or 3-alkyl (lipophilic) analogues.

This guide provides a comprehensive analysis of its physical properties, spectral signatures, and synthetic handling, designed to support researchers in optimizing reaction conditions and purification protocols.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

AttributeDetail
IUPAC Name Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
CAS Number 478968-48-8
Molecular Formula C

H

N

O

Molecular Weight 170.17 g/mol
SMILES CCOC(=O)C1=C(OC)N=N1 (Tautomer dependent)
InChIKey VXHCBKUFAXDEDI-UHFFFAOYSA-N
Structural Insight: Tautomerism & Hydrogen Bonding

The "1H" designation implies a free NH group, allowing the molecule to exist in tautomeric equilibrium. However, the presence of the 3-methoxy group locks the oxygen atom, preventing the keto-enol tautomerism seen in 3-hydroxy-pyrazoles (pyrazolones). This "locking" effect significantly increases solubility in organic solvents compared to the 3-hydroxy analogue.

Physicochemical Properties[1][3][4][6][7][8][9][10][11]

Solid-State & Thermal Properties
  • Physical State: Solid (Crystalline powder).

  • Appearance: Typically off-white to pale yellow.

  • Melting Point: Experimental data is sparse in open literature, but structural analogues (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate) melt between 100–140 °C .

    • Note: Impurities from N-methylation byproducts can significantly depress the melting point.

  • Density (Predicted): ~1.25 ± 0.1 g/cm

    
    .
    
Solution Properties (Solubility & Lipophilicity)
  • Solubility:

    • High: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.

    • Low/Insoluble: Water (neutral pH), Hexanes.

  • pKa (Acidic NH): ~11.5 (Predicted). The NH proton is weakly acidic, allowing deprotonation by strong bases (e.g., NaH, KOtBu) for N-alkylation reactions.

  • LogP (Octanol/Water): ~1.12 (Predicted).

    • Implication: The compound is moderately lipophilic, making it suitable for standard reverse-phase HPLC (C18) purification or normal-phase flash chromatography.

Spectral Characterization (Diagnostic Signals)

Reliable identification relies on distinguishing the O-methyl group from potential N-methyl impurities.

Proton NMR ( H NMR, 400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
NH 12.0 – 13.5Broad Singlet1HPyrazole NH (Exchangeable)
C5-H 8.05 – 8.20Singlet1HPyrazole Ring CH
O-CH

-
4.15 – 4.25Quartet (

Hz)
2HEthyl Ester (Methylene)
O-CH

3.85 – 3.95 Singlet3HDiagnostic Methoxy
-CH

1.25 – 1.30Triplet (

Hz)
3HEthyl Ester (Methyl)
  • Critical Check: If a singlet appears at 3.6–3.8 ppm instead of ~3.9 ppm, suspect N-methylation (impurity).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ).
    
  • Observed Mass:

    
     171.1.
    
  • Fragmentation: Loss of ethyl group (

    
     171 
    
    
    
    143) is common.

Synthesis & Critical Handling

Retrosynthetic Logic & Regioselectivity

The primary challenge in synthesizing this scaffold is achieving O-alkylation (Methoxy) over N-alkylation (N-Methyl). The precursor, Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, exists predominantly as the oxo tautomer (pyrazolone).

  • Direct Methylation Risk: Using MeI/K

    
    CO
    
    
    
    often yields a mixture of O-methyl and N-methyl products.
  • Optimized Route: Use of "hard" alkylating agents (e.g., Diazomethane or TMS-Diazomethane) or silver salts (Ag

    
    CO
    
    
    
    /MeI) favors the O-alkylation product.
Synthesis Workflow Diagram

Synthesis Precursor Ethyl 3-hydroxy-1H-pyrazole- 4-carboxylate (Tautomeric Mix) Reagent Methylation Agent (MeI / Ag2CO3 or TMS-CHN2) Precursor->Reagent Target Ethyl 3-methoxy-1H-pyrazole- 4-carboxylate (Target: O-Alkylation) Reagent->Target Major Product (Kinetic Control) Impurity N-Methyl Isomer (Impurity: N-Alkylation) Reagent->Impurity Minor Product (Thermodynamic)

Figure 1: Synthetic pathway highlighting the competition between O-alkylation (Target) and N-alkylation (Impurity).

Handling & Stability
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

  • Safety (GHS):

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin/eye irritation.

    • P280: Wear protective gloves/eye protection.

References

  • PubChem Compound Summary. (2025). Ethyl 3-amino-1H-pyrazole-4-carboxylate (Related Analogue Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Merck KGaA. Link

  • ChemicalBook. (2025).[3] NMR Spectrum Data for Methyl 1H-pyrazole-4-carboxylate (Structural Reference). Link

  • MDPI. (2019). Synthesis and Crystal Structure of Pyrazole Carboxylates. Molbank. Link

Sources

An In-depth Technical Guide to Ethyl 3-methoxy-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrazole core functionalized with both a methoxy and an ethyl carboxylate group, makes it an attractive scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key molecular attributes of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Weight 170.1659 g/mol [1]
Chemical Formula C₇H₁₀N₂O₃[1]
CAS Number 478968-48-8[1]
Canonical SMILES CCOC(=O)C1=C(NN=C1)OC
InChI Key VXHCBKUFAXDEDI-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate can be approached through various synthetic strategies. A common and effective method involves the chemical modification of a readily available precursor, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This approach is advantageous as it leverages established synthetic protocols for the pyrazole core structure.

A Plausible Synthetic Pathway: From Amino to Methoxy

The transformation of the 3-amino group to a 3-methoxy group can be achieved via a two-step sequence involving diazotization followed by a nucleophilic substitution with methanol. This well-established chemical transformation in aromatic and heteroaromatic systems provides a reliable route to the target molecule.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Methoxylation 3-Amino Ethyl 3-amino-1H-pyrazole-4-carboxylate Diazo Diazonium Salt Intermediate 3-Amino->Diazo  NaNO₂, aq. HCl, 0-5 °C   Target Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Diazo->Target  Heat   Methanol Methanol (CH₃OH)

Caption: Plausible synthetic pathway for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis of the Precursor, Ethyl 3-amino-1H-pyrazole-4-carboxylate

The following protocol is adapted from established literature procedures for the synthesis of the key precursor.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add ethyl (ethoxymethylene)cyanoacetate and ethanol.

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate to the mixture. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for a controlled reflux temperature.

  • Slow Addition of Hydrazine: Hydrazine hydrate is a reactive nucleophile, and its slow addition helps to control the exothermicity of the reaction and prevent the formation of side products.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Characterization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

A comprehensive characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the pyrazole ring proton (a singlet). The chemical shifts of these protons will be influenced by the electronic environment of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methoxy carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • C-H stretching vibrations in the aromatic and aliphatic regions.

  • C-O stretching vibrations for the methoxy and ester groups.

  • N-H stretching vibration (if the pyrazole nitrogen is not substituted).

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the calculated molecular weight of 170.17. Fragmentation patterns can also provide structural information.

Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of a methoxy group and an ethyl carboxylate ester at specific positions on the pyrazole ring of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate provides medicinal chemists with valuable handles for further molecular elaboration and optimization of pharmacological activity.

Role as a Versatile Building Block

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The pyrazole ring itself can undergo N-alkylation or N-arylation to introduce further diversity.

Applications cluster_0 Chemical Modifications cluster_1 Potential Therapeutic Targets Start Ethyl 3-methoxy-1H- pyrazole-4-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis Alkylation N-Alkylation/ N-Arylation Start->Alkylation Enzyme Enzyme Inhibitors Start->Enzyme Amide Amide Coupling Hydrolysis->Amide Kinase Kinase Inhibitors Amide->Kinase GPCR GPCR Modulators Alkylation->GPCR

Caption: Potential synthetic modifications and therapeutic applications.

Rationale for its Utility in Medicinal Chemistry:

  • Structural Rigidity: The planar pyrazole ring provides a rigid scaffold that can orient appended functional groups in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets.

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with protein active sites.

  • Modulation of Physicochemical Properties: The methoxy and ethyl ester groups can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Conclusion

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatility of its functional groups for further chemical modification, makes it an attractive building block for the creation of novel therapeutic agents. This technical guide has provided a foundational understanding of its molecular properties, synthesis, characterization, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • Vertex AI Search.

Sources

Structure Elucidation of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure elucidation of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate , focusing on the critical differentiation between regioisomers and tautomers common in pyrazole chemistry.

Technical Guide for Analytical & Synthetic Chemists

Executive Summary

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS: 478968-48-8) is a functionalized pyrazole scaffold widely used in fragment-based drug discovery. Its structure elucidation presents two primary challenges:

  • Regioisomerism (O- vs. N-alkylation): Synthesized typically from ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, the precursor possesses three nucleophilic sites (N1, N2, and O3). Confirming the methyl group is attached to the oxygen (O-methoxy) rather than the nitrogen (N-methyl) is the critical quality attribute.

  • Annular Tautomerism: As a 1H-pyrazole, the molecule exists in dynamic equilibrium between the 3-methoxy and 5-methoxy tautomers.

This guide provides a self-validating analytical workflow to unambiguously assign the structure using NMR (


H, 

C, HMBC), Mass Spectrometry, and IR.

Synthetic Context & Impurity Profile

Understanding the synthetic origin is the first step in structural verification. The standard route involves the methylation of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate .

  • Target Molecule: O-methylation at C3.[1][2][3]

  • Potential Isomers (Impurities):

    • N-methylation: Formation of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (pyrazolone derivative).

    • C-methylation: Rare, but possible at C5 if conditions are harsh.

The analytical strategy must rule out the N-methylated pyrazolone isomers.

Analytical Strategy & Data Interpretation

Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    [4]
    
  • Exact Mass: 170.0691 Da

  • Observed Ion:

    
     m/z
    
  • Fragmentation Pattern:

    • Loss of Ethyl group (

      
      )
      
    • Loss of Ethanol (

      
      ) from the ester.
      
    • Diagnostic: Loss of Formaldehyde (

      
      , 30 Da) is characteristic of anisoles (methoxy aromatics), supporting the O-Me structure over N-Me.
      
Infrared Spectroscopy (FT-IR)
  • 
    :  Broad band at 
    
    
    
    (confirms 1H-pyrazole; absence suggests N-alkylation at both sites).
  • 
    :  Strong ester band at 
    
    
    
    .
  • 
    :  Pyrazole ring stretch 
    
    
    
    .
Nuclear Magnetic Resonance (NMR)

This is the definitive method for structure assignment.

A.

H NMR Analysis (400 MHz, DMSO-

)
SignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
NH 12.0 – 13.5Broad Singlet1HN1-HConfirms free NH (1H-pyrazole).
H-5 7.90 – 8.20Singlet1HC5-HDeshielded aromatic proton.
Ester

4.20 – 4.30Quartet (

Hz)
2H

Characteristic ethyl ester.
Methoxy 3.80 – 3.95 Singlet3H

Critical Region.
Ester

1.25 – 1.35Triplet (

Hz)
3H

Characteristic ethyl ester.

Note: Chemical shifts may vary slightly based on concentration and solvent (CDCl


 vs DMSO-d

).
B.

C NMR Analysis (100 MHz, DMSO-

)

The Carbon-13 spectrum provides the "Smoking Gun" for distinguishing O-Me from N-Me.

  • O-Methoxy Carbon (

    
    ):  Resonates at 55 – 62 ppm .
    
  • N-Methyl Carbon (

    
    ):  Resonates at 35 – 45 ppm .
    

Decision Rule: If the methyl singlet in


C NMR appears >50 ppm, the structure is the O-methyl ether . If <45 ppm, it is the N-methyl isomer.
C. 2D NMR (HMBC) - The Connectivity Proof

Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons separated by 2-3 bonds.

  • O-Methyl Proof:

    • The Methoxy protons (

      
       ppm) will show a strong correlation to C3  (the pyrazole ring carbon).
      
    • C3 will also show a correlation to the NH proton (if visible) or weak coupling to H-5.

  • Ester Position Proof:

    • The Ester

      
        protons will correlate to the Ester Carbonyl  (
      
      
      
      ).
    • The H-5 proton will correlate to C4 (quaternary) and C3 .

Tautomerism: The 3-OMe vs 5-OMe Paradox

In solution, 3-substituted pyrazoles undergo rapid annular tautomerism.

  • Tautomer A: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.[2][3][5][6]

  • Tautomer B: Ethyl 5-methoxy-1H-pyrazole-4-carboxylate.

Observation: In NMR, you will typically see a single set of time-averaged signals at room temperature because the proton transfer is faster than the NMR timescale. Solvent Effect: In DMSO-


, the proton is often localized on the nitrogen furthest from the electron-withdrawing ester, or engaged in hydrogen bonding. However, for naming and drawing purposes, the "3-methoxy" form is the standard representation.

Elucidation Logic Workflow

The following diagram illustrates the decision tree for validating the structure.

StructureElucidation Start Unknown Sample (Putative Ethyl 3-methoxy-1H-pyrazole-4-carboxylate) MS LC-MS Analysis [M+H]+ = 171? Start->MS Is171 Mass = 171 MS->Is171 HNMR 1H NMR Analysis Observe NH signal? HasNH NH Signal Present? HNMR->HasNH CNMR 13C NMR Analysis Check Methyl Shift CShift Me Carbon Shift? CNMR->CShift HMBC HMBC Correlation Methoxy H -> Ring C Success CONFIRMED STRUCTURE Ethyl 3-methoxy-1H-pyrazole-4-carboxylate HMBC->Success Correlates to C3 Is171->HNMR Yes Fail Incorrect Structure (Check Synthesis) Is171->Fail No HasNH->CNMR Yes (1H) N_Alk Impurity: N-Alkyl Isomer (Ethyl 1-methyl...) HasNH->N_Alk No (N-Me) CShift->HMBC > 55 ppm CShift->N_Alk < 45 ppm

Caption: Analytical logic flow for distinguishing the target O-methyl pyrazole from N-methyl impurities.

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data for structure confirmation:

  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reason: DMSO slows down the proton exchange of the pyrazole NH, making the signal sharper and often visible around 13 ppm, which is crucial for confirming the 1H-pyrazole core.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 13C (512+ scans) to ensure the quaternary carbons (C3, C4, C=O) are visible.

    • Run HMBC optimized for

      
       Hz.
      

References

  • PubChem Compound Summary: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.[3][6] National Center for Biotechnology Information.

  • General Pyrazole Tautomerism: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II.

  • NMR of Pyrazoles: Alkorta, I. et al. "N-H...N Hydrogen bonds in pyrazoles." Journal of the American Chemical Society. (Contextual reference for NH shifts).

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities. The substituent pattern on the pyrazole ring, in this case, a methoxy group at the 3-position and an ethyl carboxylate at the 4-position, plays a crucial role in defining its chemical properties and potential applications in drug discovery and materials science.

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, offering insights into its structural confirmation and purity assessment. As a Senior Application Scientist, the aim is to not only present the data but also to explain the underlying principles and experimental considerations that are vital for researchers in the field.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Molecular Formula: C₇H₁₀N₂O₃[1]

Molecular Weight: 170.17 g/mol [1]

CAS Number: 478968-48-8[1]

The structure, depicted below, consists of a pyrazole ring, a methoxy group (-OCH₃), and an ethyl carboxylate group (-COOCH₂CH₃). The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular Structure of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Spectroscopic Data Summary

The following table summarizes the expected and, where available, reported spectroscopic data for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Due to the limited availability of published experimental data for this specific molecule, predicted values and data from analogous compounds are also considered for a comprehensive understanding.

Spectroscopic TechniqueFeaturePredicted/Observed Value
¹H NMR Pyrazole H (C5-H)~ 7.5 - 8.5 ppm (singlet)
Methoxy H (-OCH₃)~ 3.8 - 4.2 ppm (singlet)
Ethyl H (-OCH₂CH₃)~ 4.1 - 4.5 ppm (quartet)
Ethyl H (-OCH₂CH₃)~ 1.2 - 1.5 ppm (triplet)
Pyrazole NHBroad singlet, variable chemical shift
¹³C NMR Carbonyl C (C=O)~ 160 - 170 ppm
Pyrazole C3~ 150 - 160 ppm
Pyrazole C5~ 130 - 140 ppm
Pyrazole C4~ 90 - 100 ppm
Methoxy C (-OCH₃)~ 55 - 65 ppm
Ethyl C (-OCH₂)~ 60 - 70 ppm
Ethyl C (-CH₃)~ 10 - 20 ppm
IR Spectroscopy N-H Stretch~ 3100 - 3300 cm⁻¹ (broad)
C-H Stretch (aromatic)~ 3000 - 3100 cm⁻¹
C-H Stretch (aliphatic)~ 2850 - 3000 cm⁻¹
C=O Stretch (ester)~ 1700 - 1730 cm⁻¹
C=C/C=N Stretch~ 1500 - 1650 cm⁻¹
C-O Stretch~ 1000 - 1300 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 170.07
[M+H]⁺m/z = 171.08
[M+Na]⁺m/z = 193.06

Detailed Spectroscopic Analysis and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Spectrum:

  • Pyrazole Ring Proton (C5-H): A singlet is expected in the aromatic region, typically between δ 7.5 and 8.5 ppm. The exact chemical shift is influenced by the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated around δ 3.8 - 4.2 ppm.

  • Ethyl Carboxylate Protons (-OCH₂CH₃): This group will give rise to two distinct signals: a quartet for the methylene (-CH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons due to coupling with the methylene protons. The quartet is expected downfield (δ 4.1 - 4.5 ppm) due to the deshielding effect of the adjacent oxygen atom, while the triplet will be upfield (δ 1.2 - 1.5 ppm).

  • Pyrazole N-H Proton: The proton attached to the nitrogen atom of the pyrazole ring will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may undergo exchange with deuterium in deuterated solvents like D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160 - 170 ppm.

  • Pyrazole Ring Carbons: The chemical shifts of the three carbon atoms in the pyrazole ring will vary based on their electronic environment. C3, attached to the electronegative oxygen of the methoxy group and a nitrogen, will be the most downfield of the ring carbons (δ 150 - 160 ppm). C5 will be in the range of δ 130 - 140 ppm, and C4, situated between the two functional groups, is expected to be the most upfield of the ring carbons (δ 90 - 100 ppm).

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected around δ 55 - 65 ppm.

  • Ethyl Carboxylate Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be more downfield (δ 60 - 70 ppm) than the methyl carbon (-CH₃) (δ 10 - 20 ppm) due to the proximity of the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectrum:

  • N-H Stretching: A broad absorption band in the region of 3100 - 3300 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and ethyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1700 - 1730 cm⁻¹ is indicative of the ester carbonyl group. This is one of the most prominent peaks in the IR spectrum.

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole ring are expected in the 1500 - 1650 cm⁻¹ region.

  • C-O Stretching: The spectrum will also show strong C-O stretching bands in the fingerprint region (1000 - 1300 cm⁻¹) corresponding to the ester and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

The nominal molecular weight of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is 170 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. Under softer ionization techniques like electrospray ionization (ESI), common adducts would be observed:

  • [M+H]⁺: m/z 171

  • [M+Na]⁺: m/z 193

The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, the ethyl group (-C₂H₅, 29 Da), or the methoxy group (-OCH₃, 31 Da).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

  • Tune and shim the NMR spectrometer.

  • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire Acquire Spectrum (¹H or ¹³C) Tune->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze Integrate, Reference, & Assign Peaks Process->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR accessory.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal.

  • Acquire the mass spectrum over a suitable m/z range.

Conclusion

The spectroscopic data of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, as outlined in this guide, provides a detailed fingerprint for the unambiguous identification and characterization of this molecule. While a complete set of experimentally verified data from a single source remains to be published, the analysis of its structural components allows for reliable predictions of its spectral features. The provided protocols offer a standardized approach for researchers to obtain and interpret this data in their own laboratories. As with any scientific endeavor, careful experimental technique and a thorough understanding of the principles of each spectroscopic method are paramount to obtaining high-quality, reproducible results.

References

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1174-1180. [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011, (xi), 1-21. [Link]

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Journal of Chemistry, 2022, 9979717. [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E, 2011, 67(10), o2684. [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the causality behind the spectral data, empowering researchers to confidently identify and characterize this and similar molecular entities.

Section 1: The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of the compound. For a molecule such as ethyl 3-methoxy-1H-pyrazole-4-carboxylate, with its distinct functional groups and aromatic system, NMR is indispensable for confirming its identity and purity.

The core principles of NMR involve the alignment of nuclear spins in a strong magnetic field and their subsequent perturbation by a radiofrequency pulse. The relaxation of these spins back to their equilibrium state emits signals whose frequency, or chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus.[1] Furthermore, the interactions between neighboring nuclei, known as spin-spin coupling, lead to the splitting of signals into multiplets, providing valuable information about the connectivity of atoms within the molecule.

Section 2: Molecular Structure and Predicted NMR Spectral Features

A thorough understanding of the molecular structure is paramount to interpreting its NMR spectra. The structure of ethyl 3-methoxy-1H-pyrazole-4-carboxylate, presented below, reveals several distinct proton and carbon environments that will give rise to a unique NMR fingerprint.

Caption: Molecular structure of ethyl 3-methoxy-1H-pyrazole-4-carboxylate with key atoms labeled for NMR analysis.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally similar pyrazole derivatives, a detailed prediction of the ¹H NMR spectrum can be formulated. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
N-H 12.0 - 13.0Broad Singlet-1HThe acidic proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange.
C5-H 7.8 - 8.2Singlet-1HThis proton is on an sp² hybridized carbon within the aromatic pyrazole ring and is expected to be in the downfield region.
-OCH₃ 3.8 - 4.1Singlet-3HThe methoxy protons are in a shielded environment and will appear as a sharp singlet.
-OCH₂CH₃ 4.1 - 4.4Quartet~7.12HThe methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group.
-OCH₂CH₃ 1.2 - 1.5Triplet~7.13HThe methyl protons of the ethyl ester are in a more shielded environment and are split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester) 160 - 165The carbonyl carbon of the ester group is highly deshielded.
C3 (Pyrazole) 150 - 155This carbon is attached to a nitrogen and an oxygen (via the methoxy group), leading to a significant downfield shift.
C5 (Pyrazole) 135 - 140The sp² carbon of the pyrazole ring attached to a nitrogen and bearing a proton.
C4 (Pyrazole) 95 - 105This sp² carbon is part of the aromatic ring and is generally found in this region for substituted pyrazoles.
-OCH₂CH₃ 60 - 65The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.
-OCH₃ 55 - 60The methoxy carbon is in a typical range for such functional groups.
-OCH₂CH₃ 14 - 16The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule.

Section 3: Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-20 mg of Sample B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to a High-Quality NMR Tube C->D E Cap and Invert to Mix Thoroughly D->E F Insert Sample into Spectrometer E->F Proceed to Acquisition G Lock and Shim the Spectrometer F->G H Acquire ¹H NMR Spectrum G->H I Acquire ¹³C NMR Spectrum H->I J Perform 2D NMR Experiments (Optional) I->J K Fourier Transform J->K Proceed to Processing L Phase and Baseline Correction K->L M Calibrate Chemical Shifts L->M N Integrate Peaks and Measure Coupling Constants M->N O Assign Signals to Molecular Structure N->O

Caption: A standardized workflow for NMR analysis, from sample preparation to final data interpretation.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of ethyl 3-methoxy-1H-pyrazole-4-carboxylate for a standard ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg may be beneficial to reduce acquisition time.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Use approximately 0.6 mL of the solvent.[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.[3][4]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically around 4-5 cm).[5]

  • Mixing: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution. Inhomogeneity can lead to broadened spectral lines.[6]

Data Acquisition Parameters
  • Locking and Shimming: After inserting the sample into the spectrometer, the instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans. For most samples, 8 to 16 scans will provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon.

Section 4: Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex molecules can exhibit overlapping signals. In such cases, 2D NMR experiments are invaluable for definitively assigning proton and carbon signals.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other.[7] For ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a cross-peak would be expected between the quartet of the -OCH₂- group and the triplet of the -CH₃ group in the ethyl ester moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[8] It would be used to definitively link the proton signals of the methoxy, ethyl, and C5-H to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[8] This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, the C5-H proton would show correlations to the C4 and C3 carbons of the pyrazole ring, as well as the ester carbonyl carbon.

Section 5: Conclusion and Best Practices

The NMR analysis of ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a clear illustration of the power of this technique in modern chemistry. A systematic approach, beginning with a thorough understanding of the molecular structure and predicted spectral features, followed by meticulous experimental execution and data analysis, is key to obtaining reliable and insightful results. By leveraging both 1D and 2D NMR techniques, researchers can achieve a high level of confidence in the structural characterization of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

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  • MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

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  • Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

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  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
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1H NMR spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. This document moves beyond a simple data report to explain the causal relationships between the molecular structure and its spectral output, providing field-proven insights into data acquisition and interpretation.

Molecular Structure and Proton Environments

The first step in any NMR spectral interpretation is a thorough understanding of the molecule's structure to identify all unique proton environments. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate possesses five distinct sets of protons, each with a unique electronic environment that dictates its resonance frequency (chemical shift).

The structure contains:

  • An ethyl ester group (-OCH₂CH₃)

  • A methoxy group (-OCH₃)

  • A pyrazole ring with a single proton at the C5 position.

  • An amine proton on the pyrazole ring (N1-H).

Each of these groups will produce a distinct signal in the ¹H NMR spectrum, the characteristics of which are foundational to confirming the molecule's identity.

Caption: Labeled structure of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Principles of Spectral Interpretation

A ¹H NMR spectrum provides four key pieces of information for structural analysis: the number of signals, their chemical shift, their integration, and their multiplicity (splitting pattern).[1][2]

  • Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electronegative atoms or groups (like oxygen or aromatic rings) withdraw electron density from around a proton, "deshielding" it and causing its signal to appear at a higher chemical shift (downfield).[3][4][5] The standard reference point is Tetramethylsilane (TMS), set at 0 ppm.[1]

  • Integration : The area under each signal is proportional to the number of protons it represents. This allows for a quantitative determination of the relative ratio of protons in the molecule.[6]

  • Multiplicity : Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple peaks (a multiplet). The 'n+1' rule is a common heuristic, where a proton with 'n' adjacent, non-equivalent protons will be split into 'n+1' peaks.[2]

  • Coupling Constant (J) : The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz).[7][8] For two coupled proton groups, the J value will be identical, allowing for the identification of neighboring protons.

Detailed ¹H NMR Spectral Analysis

Based on the structure, a detailed prediction of the ¹H NMR spectrum can be made. The spectrum is typically acquired in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

The Ethyl Ester Group: Protons (a) and (b)
  • Protons (a) - Methyl (-CH₃) :

    • Chemical Shift: Expected around δ 1.2-1.4 ppm . These protons are on a standard sp³-hybridized carbon and are relatively shielded.

    • Integration: Integrates to 3H .

    • Multiplicity: These three protons are adjacent to the two protons of the methylene group (b). Following the n+1 rule (2+1=3), the signal will be a triplet (t) . The typical coupling constant for free-rotating ethyl groups is around J ≈ 7 Hz .[8]

  • Protons (b) - Methylene (-CH₂-) :

    • Chemical Shift: Expected around δ 4.1-4.4 ppm . These protons are directly attached to an oxygen atom, which is strongly electronegative and deshielding, shifting the signal significantly downfield compared to a standard alkyl chain.[9]

    • Integration: Integrates to 2H .

    • Multiplicity: These two protons are adjacent to the three protons of the methyl group (a). According to the n+1 rule (3+1=4), the signal will be a quartet (q) with the same coupling constant, J ≈ 7 Hz .

The Methoxy Group: Protons (c)
  • Protons (c) - Methoxy (-OCH₃) :

    • Chemical Shift: Expected around δ 3.9-4.1 ppm . Similar to the methylene protons, these are deshielded by the directly attached oxygen atom. Their position on the pyrazole ring further influences their exact shift.

    • Integration: Integrates to 3H .

    • Multiplicity: These protons have no adjacent proton neighbors. Therefore, the signal will be a singlet (s) .

The Pyrazole Ring: Protons (d) and (e)
  • Proton (d) - C5-H :

    • Chemical Shift: Expected in the aromatic region, around δ 7.9-8.2 ppm . Protons on heterocyclic aromatic rings are typically deshielded due to the ring current effect.[4] The specific position is influenced by the electronic effects of the methoxy and carboxylate substituents.[10] A similar compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, shows its C5-H at 7.96 ppm.[11]

    • Integration: Integrates to 1H .

    • Multiplicity: This proton has no adjacent protons within three bonds, so it will appear as a singlet (s) .

  • Proton (e) - N1-H :

    • Chemical Shift: Highly variable, expected to be a broad signal significantly downfield, often > δ 10 ppm . The chemical shift is sensitive to solvent, concentration, and temperature.[2]

    • Integration: Integrates to 1H .

    • Multiplicity: Typically a broad singlet (br s) . The broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

    • Validation: This signal can be definitively identified by performing a D₂O exchange experiment . After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the N-H proton will exchange with deuterium and its signal will disappear.[2]

Summary of Predicted ¹H NMR Data

The anticipated spectral data is consolidated below for easy reference.

Proton LabelAssignmentIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
(a)-OCH₂CH₃ 3HTriplet (t)1.2 - 1.4~7
(b)-OCH₂ CH₃2HQuartet (q)4.1 - 4.4~7
(c)-OCH₃ 3HSinglet (s)3.9 - 4.1N/A
(d)Pyrazole C5-H 1HSinglet (s)7.9 - 8.2N/A
(e)Pyrazole NH 1HBroad Singlet (br s)> 10 (variable)N/A

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This workflow represents a self-validating system for acquiring a routine ¹H NMR spectrum.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

  • Weighing: Accurately weigh 5-10 mg of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for ¹H NMR.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. CDCl₃ is a common first choice for many organic molecules. If the compound has limited solubility, DMSO-d₆ is an excellent alternative. Use approximately 0.6-0.7 mL of solvent.[13][14]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add the deuterated solvent and gently agitate until the solid is fully dissolved.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the solution directly into a high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Standard: Add a small amount of an internal standard, typically TMS (tetramethylsilane), unless the solvent contains it already. TMS provides the 0 ppm reference signal.[1]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument and Acquisition Parameters

These are typical starting parameters for a modern NMR spectrometer (e.g., 400 MHz).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.[15]

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Acquisition Time (at): ~2-4 seconds.

  • Relaxation Delay (d1): ~1-2 seconds.

  • Number of Scans (ns): 8 to 16 scans are typically adequate for a sample of this concentration.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually. Calibrate the spectrum by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value, e.g., CDCl₃ at 7.26 ppm[16]).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Compound dissolve 2. Dissolve in 0.7 mL CDCl₃ weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample, Lock & Shim filter->insert acquire 5. Acquire Spectrum (16 scans) insert->acquire ft 6. Fourier Transform & Phasing acquire->ft calibrate 7. Calibrate to TMS (0 ppm) ft->calibrate integrate 8. Integrate Signals calibrate->integrate analysis Spectral Analysis integrate->analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Verification and Common Issues

  • Impurity Peaks: Always check for unexpected signals. Common impurities include residual solvents from synthesis (e.g., ethyl acetate, hexane, acetone) or water.[16][17][18] The chemical shifts of these are well-documented.

  • Solvent Peak: A residual, non-deuterated solvent peak will always be present (e.g., CHCl₃ at 7.26 ppm).[19] Ensure it does not overlap with signals of interest. If it does, consider using a different deuterated solvent.

  • Broad Lines: Poorly shimmed samples or the presence of paramagnetic impurities can cause significant line broadening.[4] If lines are broad, re-shim the sample. If the problem persists, re-prepare the sample, ensuring careful filtration.

Conclusion

The ¹H NMR spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is highly characteristic and provides unambiguous confirmation of its structure. By systematically analyzing the chemical shift, integration, and multiplicity of the five distinct proton signals, a complete structural assignment can be made with high confidence. Adherence to the outlined experimental protocol ensures the acquisition of high-quality data suitable for research, development, and quality control purposes.

References

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Mobinikhaledi, A., Foroughifar, N., Hogabry, B., & Zamani, KH. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a)... [Scientific Diagram]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • ResearchGate. (2019, September 9). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Retrieved from [Link]

  • ResearchGate. (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Rees, R. G., & Green, M. J. (1968). Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387.
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  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Leah4sci.com. (2017, July 5). How to calculate coupling constants [Video]. YouTube. Retrieved from [Link]

  • Daly, A. M., & Shoulders, M. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1132–1135.
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  • Aspers, R. L. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Sustainable Chemistry & Engineering, 4(4), 2031–2037.
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mass spectrometry of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the foundational principles of both hard and soft ionization techniques, offering a detailed, predictive analysis of the fragmentation patterns generated under Electron Ionization (EI) and Electrospray Ionization (ESI). By explaining the causality behind ion formation and fragmentation, this document serves as a practical reference for method development, structural elucidation, and impurity profiling. Detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual diagrams of fragmentation pathways to enhance understanding and application.

Introduction: The Analyte and the Analytical Approach

Chemical Profile: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents due to their wide range of biological activities.[1] The subject molecule possesses three key functional groups that dictate its mass spectrometric behavior: a pyrazole core, a methoxy ether, and an ethyl ester. Understanding the interplay of these groups under energetic conditions is paramount for its unambiguous identification.

  • Molecular Formula: C₈H₁₂N₂O₃

  • Monoisotopic Mass: 184.085 Da

  • Average Molecular Weight: 184.18 g/mol

The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylate) groups on the pyrazole ring, along with multiple potential sites for protonation and radical formation, makes its fragmentation behavior complex and informative.

The Imperative of Mass Spectrometry for Structural Verification

Mass spectrometry is an indispensable tool for confirming the identity, purity, and structure of synthesized compounds. Its high sensitivity and ability to provide detailed structural information from fragmentation data are critical in research and development. This guide focuses on two complementary ionization techniques: Electron Ionization (EI), a high-energy "hard" technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" technique that typically preserves the molecular ion, allowing for subsequent targeted fragmentation via tandem mass spectrometry (MS/MS).[2][3]

The Core of Analysis: An Experimental Workflow

The logical workflow for analyzing Ethyl 3-methoxy-1H-pyrazole-4-carboxylate involves a systematic approach from sample preparation to data interpretation, leveraging the strengths of both GC-EI-MS and LC-ESI-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation cluster_output Final Output Prep Analyte in Volatile Solvent (e.g., MeOH, ACN) GCMS GC-EI-MS (Hard Ionization) Prep->GCMS Volatility Dependent LCMS LC-ESI-MS/MS (Soft Ionization) Prep->LCMS Solubility Dependent EI_Data Structural Elucidation via Fragment Library Matching & de novo Interpretation GCMS->EI_Data ESI_Data Accurate Mass Confirmation & Targeted Fragmentation for Isomer Differentiation LCMS->ESI_Data Output Comprehensive Structural Confirmation EI_Data->Output ESI_Data->Output G cluster_ester Ester Cleavages cluster_methoxy Methoxy Cleavages cluster_ring Ring & Sequential Cleavage M M•+ (m/z 184) C₈H₁₂N₂O₃•+ F1 m/z 155 Loss of •C₂H₅ M->F1 - 29 Da F2 m/z 139 Loss of •OC₂H₅ M->F2 - 45 Da F4 m/z 169 Loss of •CH₃ M->F4 - 15 Da F5 m/z 153 Loss of •OCH₃ M->F5 - 31 Da F6 m/z 124 From m/z 155, Loss of •OCH₃ F1->F6 - 31 Da F3 m/z 111 Loss of COOC₂H₅ F2->F3 - 28 Da (CO) F7 m/z 82 From m/z 111, Loss of N₂H F3->F7 - 29 Da

Caption: Predicted Electron Ionization (EI) fragmentation pathways for the analyte.

Causality of Fragmentation:

  • Loss of Ethyl Radical (•C₂H₅, -29 Da) → m/z 155: This is a classic α-cleavage adjacent to the ester carbonyl oxygen, resulting in a stable acylium ion. This is often a prominent peak.

  • Loss of Ethoxy Radical (•OC₂H₅, -45 Da) → m/z 139: Cleavage of the C-O bond in the ester group is also highly favorable, yielding another stable acylium ion corresponding to the pyrazole ring with a carbonyl group.

  • Loss of Methyl Radical (•CH₃, -15 Da) → m/z 169: Alpha-cleavage at the methoxy group is possible, though often less favorable than ester cleavages.

  • Loss of Methoxy Radical (•OCH₃, -31 Da) → m/z 153: This cleavage results in a cation on the pyrazole ring, stabilized by the nitrogen atoms.

  • Sequential Losses: Further fragmentation of primary ions is expected. For example, the ion at m/z 139 can lose carbon monoxide (CO, -28 Da) to form an ion at m/z 111. The pyrazole ring itself may undergo cleavage, often involving the loss of N₂ or related species, a known fragmentation pattern for pyrazoles. [4][5]

Predicted EI Mass Spectrum Data
m/zProposed IdentityNeutral LossComments
184[M]•+-Molecular Ion. May be of low abundance.
155[M - C₂H₅]⁺•C₂H₅Favorable α-cleavage. Likely a significant peak.
139[M - OC₂H₅]⁺•OC₂H₅Favorable ester cleavage. Often a base peak candidate.
169[M - CH₃]⁺•CH₃α-cleavage at the methoxy group.
111[M - C₂H₅O - CO]⁺C₂H₅O•, COSequential loss from m/z 139.

Electrospray Ionization (ESI) Tandem Mass Spectrometry: Precision and Confirmation

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, making it ideal for analyzing polar and less volatile compounds. [6]For Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, analysis in positive ion mode will readily form the protonated molecule, [M+H]⁺, at m/z 185. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through collision-induced dissociation (CID), providing controlled structural analysis.

Predicted ESI-MS/MS Fragmentation Pathways

Fragmentation in ESI-MS/MS typically proceeds through the loss of stable, neutral molecules from the even-electron [M+H]⁺ ion.

G cluster_ester Ester & Methoxy Neutral Losses cluster_sequential Sequential Losses M [M+H]⁺ (m/z 185) C₈H₁₃N₂O₃⁺ F1 m/z 157 Loss of C₂H₄ M->F1 - 28 Da (McLafferty-type) F2 m/z 139 Loss of C₂H₅OH M->F2 - 46 Da F4 m/z 125 From m/z 157, Loss of CH₃OH F1->F4 - 32 Da F3 m/z 111 From m/z 139, Loss of CO F2->F3 - 28 Da

Caption: Predicted ESI-MS/MS fragmentation pathways for the protonated analyte.

Causality of Fragmentation:

  • Loss of Ethene (C₂H₄, -28 Da) → m/z 157: This loss can occur via a McLafferty-type rearrangement involving the ethyl group of the ester, resulting in a protonated carboxylic acid.

  • Loss of Ethanol (C₂H₅OH, -46 Da) → m/z 139: This is a very common and highly favorable loss from protonated ethyl esters, yielding a stable acylium ion. This is often the most abundant fragment ion (base peak) in the MS/MS spectrum.

  • Sequential Loss of Carbon Monoxide (CO, -28 Da) → m/z 111: The acylium ion at m/z 139 can subsequently lose CO, mirroring a pathway seen in EI-MS.

  • Sequential Loss of Methanol (CH₃OH, -32 Da): Neutral loss of methanol from either the parent ion or a primary fragment is also a plausible pathway.

Predicted ESI-MS/MS Data
Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityNeutral LossComments
185157[M+H - C₂H₄]⁺C₂H₄McLafferty-type rearrangement product.
185139[M+H - C₂H₅OH]⁺C₂H₅OHHighly favorable loss of ethanol. Expected base peak.
139111[Fragment - CO]⁺COSecondary fragmentation, confirms acylium structure.

Experimental Protocols

These protocols are designed to be self-validating, incorporating quality control steps to ensure trustworthy and reproducible data.

General Sample Preparation
  • Objective: To prepare a solution of the analyte suitable for both GC-MS and LC-MS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile, LC-MS grade) to create a 100 µg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 in the same solvent to a final concentration of 1 µg/mL (1 ppm).

    • Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol for GC-EI-MS Analysis
  • Objective: To obtain a characteristic fragmentation pattern for structural identification.

  • Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Methodology:

    • Injection Volume: 1 µL

    • Injector Port Temp: 250 °C

    • Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Oven Program: Initial temp 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temp: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40 - 400

  • Self-Validation: The resulting spectrum should be compared against a known standard or a spectral library (e.g., NIST) if available. The presence of the predicted key fragments (m/z 155, 139) provides confidence in the identification.

Protocol for LC-ESI-MS/MS Analysis
  • Objective: To confirm the molecular weight and obtain controlled fragmentation data.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Methodology:

    • Injection Volume: 5 µL

    • LC Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Column Temp: 40 °C

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 325 °C

    • Gas Flow: 8 L/min

    • MS1 Scan Range: m/z 100 - 500 (to confirm [M+H]⁺ at m/z 185).

    • MS/MS (Product Ion Scan): Isolate precursor ion m/z 185. Apply varying collision energies (e.g., 10, 20, 30 eV) to observe the formation of product ions.

  • Self-Validation: High-resolution mass spectrometry (e.g., Q-TOF) should yield a mass for the precursor ion within 5 ppm of the calculated exact mass (185.0921 Da for [C₈H₁₃N₂O₃]⁺). The observation of the predicted neutral losses (ethanol, ethene) in the MS/MS spectrum validates the structure.

Conclusion

The mass spectrometric analysis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a multi-faceted process that yields a wealth of structural information. Electron Ionization provides a robust fragmentation fingerprint ideal for library matching and initial identification, with key fragments expected at m/z 155 and 139. Complementary analysis by ESI-MS/MS confirms the molecular weight via the [M+H]⁺ ion at m/z 185 and provides controlled fragmentation data, primarily characterized by the neutral loss of ethanol (46 Da). By leveraging both hard and soft ionization techniques as outlined in this guide, researchers can achieve a high-confidence, comprehensive structural characterization of this important pyrazole derivative.

References

  • Jaćimović, Ž. K., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

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An In-depth Technical Guide on the FT-IR Spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a heterocyclic compound with significant applications in medicinal chemistry. This document serves as a practical resource for researchers in drug development, offering a detailed interpretation of the vibrational signatures of this molecule. By dissecting the expected spectral features, this guide aims to enhance the understanding and utilization of FT-IR spectroscopy for the structural elucidation and quality assessment of pyrazole-based pharmaceutical intermediates.

Introduction: The Significance of Pyrazole Derivatives and FT-IR Spectroscopy in Pharmaceutical Research

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate serves as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups—the pyrazole ring, the methoxy group, and the ethyl ester—is critical to its reactivity and the ultimate biological profile of the resulting drug candidates.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure. For scientists in drug development, a thorough understanding of the FT-IR spectrum of key intermediates like Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is indispensable for ensuring the integrity and purity of synthesized compounds.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum is paramount for accurate structural analysis. The following outlines a standard operating procedure for analyzing a solid sample of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

  • Sample: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, solid.[4]

  • Cleaning Solvents: Isopropanol or ethanol for cleaning the ATR crystal.

  • Software: Instrument control and data processing software.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residues.

    • Collect a background spectrum to account for atmospheric CO2 and water vapor. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Data Collection:

    • Scan the sample over the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Apply a baseline correction to remove any broad, underlying spectral features.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing a Clean ATR Crystal b Acquire Background Spectrum a->b c Apply Solid Sample b->c d Scan Mid-IR Range (4000-400 cm⁻¹) c->d e Co-add Scans d->e f ATR & Baseline Correction e->f g Peak Analysis f->g

Caption: A streamlined workflow for obtaining the FT-IR spectrum of a solid sample using an ATR accessory.

In-Depth Spectral Interpretation

The FT-IR spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a composite of the vibrational modes of its constituent functional groups. A detailed analysis of the key absorption bands is presented below.

Caption: The chemical structure of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, highlighting the key functional groups.

Summary of Expected Characteristic Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityComments
3300 - 3100N-H StretchPyrazole N-HMedium, potentially broadHydrogen bonding can influence the peak shape and position.[5][6]
3100 - 3000C-H StretchPyrazole C-HWeak to MediumAromatic C-H stretching.
2980 - 2850C-H StretchEthyl & MethoxyMediumAliphatic C-H stretching vibrations.
1730 - 1715C=O Stretchα,β-unsaturated EsterStrong, SharpConjugation with the pyrazole ring lowers the frequency from a typical saturated ester.[7][8]
1600 - 1450C=C and C=N StretchPyrazole RingMedium to StrongMultiple bands are expected due to the aromatic nature of the ring.[9][10]
1300 - 1000C-O StretchEster and MethoxyStrongComplex region with multiple overlapping bands. Esters typically show two distinct C-O stretches.[7][11]
Detailed Analysis of Key Spectral Regions
  • N-H Stretching Region (3300 - 3100 cm⁻¹): The N-H stretching vibration of the pyrazole ring is expected in this region. The presence of intermolecular hydrogen bonding in the solid state can lead to a broadening of this peak and a shift to lower wavenumbers.[5][6]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain absorptions from both the aromatic C-H bond on the pyrazole ring (typically > 3000 cm⁻¹) and the aliphatic C-H bonds of the ethyl and methoxy groups (typically < 3000 cm⁻¹).

  • Carbonyl (C=O) Stretching Region (1730 - 1715 cm⁻¹): The C=O stretching of the ethyl ester is a prominent and highly diagnostic feature. For α,β-unsaturated esters, this band typically appears in the 1730-1715 cm⁻¹ range.[7][8] The conjugation with the pyrazole ring system lowers the frequency compared to a saturated aliphatic ester (which would be around 1750-1735 cm⁻¹).[7][8] This is due to the delocalization of electron density, which weakens the C=O bond.[12]

  • Pyrazole Ring Vibrations (1600 - 1450 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole ring give rise to a series of bands in this region.[9][10] The exact positions and intensities of these bands can be complex but are characteristic of the pyrazole scaffold.

  • Fingerprint Region (1300 - 1000 cm⁻¹): This region is often complex but contains valuable information. Strong absorptions corresponding to the C-O stretching vibrations of the ester and methoxy groups are expected here. Esters typically exhibit two distinct C-O stretching bands.[7][11]

Conclusion: FT-IR as an Indispensable Tool in Drug Development

The FT-IR spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate provides a wealth of structural information that is crucial for the synthetic and medicinal chemist. The characteristic absorption bands for the N-H, C-H, C=O, C=N, and C-O vibrations serve as a reliable means of confirming the identity and assessing the purity of this important synthetic intermediate. A thorough understanding of its FT-IR spectrum allows researchers to confidently proceed with subsequent synthetic steps, ensuring the quality and integrity of the final drug candidates. This guide provides a foundational framework for the interpretation of the FT-IR spectrum of this and related pyrazole derivatives, underscoring the indispensable role of this technique in the rigorous landscape of drug development.

References

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of pyrazoline 9. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • MDPI. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]

  • AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic IR bands of the ester group. Retrieved from [Link]

  • Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure . Theoretical and experimental FTIR spectra of -methyl. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Determination of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of a drug candidate is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for the characterization of the solubility of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a novel heterocyclic compound. While specific experimental data for this molecule is not extensively available in public literature, this whitepaper outlines the theoretical considerations and practical, field-proven methodologies required to robustly determine its solubility profile. We will delve into the rationale behind selecting appropriate experimental conditions, provide step-by-step protocols for both kinetic and thermodynamic solubility assays, and discuss the nuances of analytical quantification. The objective is to equip researchers with the necessary tools to generate high-quality, reproducible solubility data essential for informed decision-making in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "a drug must be in solution to be active" has never been more pertinent. Poor solubility can severely hamper the development of promising therapeutic candidates, leading to a cascade of challenges including:

  • Underestimation of biological activity in in vitro screens.

  • Erratic and poor absorption following oral administration, resulting in low bioavailability.[1]

  • Difficulties in formulation development for both preclinical and clinical studies.

  • Increased costs and extended timelines for development.[1]

Therefore, an early and accurate assessment of a compound's solubility is not merely a data point, but a critical component of risk mitigation in the drug development process. This guide uses Ethyl 3-methoxy-1H-pyrazole-4-carboxylate as a representative example of a novel chemical entity for which a thorough understanding of solubility is paramount. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them a frequent focus of medicinal chemistry programs.[2][3][4]

Physicochemical Profile of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

A foundational understanding of a molecule's physicochemical properties is essential for designing relevant solubility experiments. For Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (C7H10N2O3), key predicted parameters are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 170.17 g/mol Influences diffusion and crystal lattice energy.
XlogP 0.7Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Hydrogen Bond Donors 1The pyrazole N-H group can donate a hydrogen bond.
Hydrogen Bond Acceptors 4The ester and methoxy oxygens, and the pyrazole nitrogens can accept hydrogen bonds.
pKa (most acidic) ~9-10 (pyrazole N-H)The compound is likely a weak acid.
pKa (most basic) ~1-2 (pyrazole N)The compound is a very weak base.

Note: These values are computationally predicted and require experimental verification.

The predicted XlogP suggests that the compound is not excessively lipophilic, which is a positive attribute for avoiding solubility issues common to "brick dust" molecules. The presence of both hydrogen bond donors and acceptors indicates that it can interact favorably with protic solvents like water and alcohols. The weakly acidic nature of the pyrazole N-H implies that its aqueous solubility will increase at pH values above its pKa.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When approaching solubility determination, it is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[5][6]

  • Kinetic Solubility: This is a high-throughput measurement often employed in early discovery.[7] It measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[6] While rapid and requiring minimal compound, it can sometimes overestimate the true solubility as it may not represent a true equilibrium state.[7]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[1] It is determined by equilibrating an excess of the solid compound in the solvent over a prolonged period.[8] This method is more time- and compound-intensive but provides the most accurate and relevant data for later-stage development and formulation.[6]

The relationship between these two critical parameters is visualized in the diagram below.

G cluster_0 Drug Discovery & Development Timeline cluster_1 Solubility Assays Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization Kinetic Solubility Kinetic Solubility Early Discovery->Kinetic Solubility High-Throughput Screening Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Thermodynamic Solubility Thermodynamic Solubility Lead Optimization->Thermodynamic Solubility Accurate Assessment Preclinical Development->Thermodynamic Solubility Formulation Basis Kinetic Solubility->Thermodynamic Solubility Confirmatory

Caption: The application of kinetic and thermodynamic solubility assays across the drug discovery timeline.

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted approach for determining thermodynamic solubility. The following protocol is a robust, self-validating system for characterizing Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Materials and Equipment
  • Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (solid, >98% purity)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, pH 2.0 HCl buffer, Simulated Gastric Fluid, Simulated Intestinal Fluid, Ethanol, Propylene Glycol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vial roller system capable of maintaining a constant temperature (e.g., 25°C or 37°C)[6]

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection[1][8]

Experimental Workflow

The workflow for the shake-flask method is depicted below.

G start Start step1 Add excess solid compound (~2-5 mg) to a vial start->step1 step2 Add a known volume (e.g., 1 mL) of solvent step1->step2 step3 Equilibrate on shaker (24-48 hours at constant temp) step2->step3 step4 Visually inspect for presence of solid step3->step4 step5 Centrifuge to pellet undissolved solid step4->step5 step6 Filter supernatant through a 0.22 µm syringe filter step5->step6 step7 Dilute sample accurately for analysis step6->step7 step8 Quantify concentration by validated HPLC method step7->step8 end End: Report Solubility (µg/mL or µM) step8->end

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility assay.

Detailed Step-by-Step Methodology
  • Preparation: Accurately weigh an excess of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (approximately 2-5 mg) into a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or vial roller in a temperature-controlled environment (typically 25°C). Allow the mixture to equilibrate for at least 24 hours.[5] For some compounds, reaching equilibrium may take longer, so a 48-hour time point is also recommended to ensure stability.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Causality Note: The choice of a low-binding filter material like PVDF is crucial to prevent loss of the analyte due to non-specific binding.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, as described in the following section.

Analytical Quantification: The Key to Accuracy

The accuracy of any solubility measurement is fundamentally dependent on the precision of the analytical method used for quantification. For pyrazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique.[9]

Suggested HPLC Method Parameters
  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase: A gradient of acetonitrile or methanol and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (to be determined by UV scan, likely in the 220-280 nm range).

  • Column Temperature: 25°C.[9]

Calibration and Calculation

A calibration curve must be prepared using accurately weighed standards of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate dissolved in the same diluent as the samples. The curve should cover the expected concentration range of the diluted samples and exhibit a correlation coefficient (r²) of >0.99.

The solubility is then calculated using the following formula:

Solubility (µg/mL) = (Concentration from Calibration Curve) x (Dilution Factor)

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvent systems.

Table 2: Illustrative Solubility Data for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate at 25°C

Solvent SystempHSolubility (µg/mL)Solubility (mM)
Phosphate-Buffered Saline7.4Experimental ValueCalculated Value
0.01 M HCl Buffer2.0Experimental ValueCalculated Value
Simulated Gastric Fluid (SGF)1.2Experimental ValueCalculated Value
Simulated Intestinal Fluid (SIF)6.8Experimental ValueCalculated Value
Water~7.0Experimental ValueCalculated Value
EthanolN/AExperimental ValueCalculated Value
Propylene GlycolN/AExperimental ValueCalculated Value

Interpretation: The data in this table will provide critical insights. For instance, a significant increase in solubility at pH 7.4 compared to pH 2.0 would confirm the weakly acidic nature of the compound. High solubility in organic solvents like ethanol and propylene glycol would suggest potential for non-aqueous formulations.

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically-grounded framework for the robust determination of the solubility of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. By adhering to the principles of thermodynamic equilibrium and employing validated analytical methods, researchers can generate high-quality data that is essential for the successful progression of this and other novel chemical entities through the drug development pipeline. The experimental protocols outlined herein are designed to be self-validating and provide a clear rationale for each step, ensuring the trustworthiness and reproducibility of the results. Further characterization could involve assessing the impact of temperature on solubility and investigating the solid-state properties (e.g., polymorphism) of the compound, as different crystal forms can exhibit different solubilities.

References

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  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

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  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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Technical Guide: Stability and Storage of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

[1][2]

Executive Summary

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS: 478968-48-8) is a critical heterocyclic building block employed in the synthesis of bioactive pyrazolo-fused scaffolds, including pyrazolo[1,5-a]pyrimidines and kinase inhibitors.[1][2] While the pyrazole core confers a degree of aromatic stability, the molecule possesses specific vulnerabilities—primarily the ethyl ester moiety and the electron-rich methoxy group—that dictate its storage protocols.[2]

Core Directive: To maintain >98% purity over extended periods (12+ months), this compound requires a "Cold-Dry-Inert" storage triad. Deviation from this protocol risks hydrolytic degradation to the corresponding carboxylic acid and potential oxidative discoloration.[2]

Chemical Profile & Structural Vulnerabilities[1][2][3][4][5]

Understanding the molecule's structure is the first step in predicting its degradation pathways.[1][2]

PropertySpecification
Chemical Name Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
CAS Number 478968-48-8
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Purity Requirement Typically ≥97% for synthesis applications
Structural Analysis for Stability[2]
  • Ethyl Ester Linkage (C-O-C=O): The primary failure point.[1][2] Susceptible to acid/base-catalyzed hydrolysis in the presence of moisture, releasing ethanol and forming the parent acid (3-methoxy-1H-pyrazole-4-carboxylic acid).[1][2]

  • Methoxy Group (-OCH₃): Generally stable, but acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring.[1][2] This makes the ring slightly more susceptible to oxidative attack compared to electron-deficient pyrazoles.[2]

  • Pyrazole NH (N-H): The free N-H proton allows for tautomerism and hydrogen bonding.[1][2] It is also a site for potential deprotonation or N-alkylation if stored near volatile alkylating agents.[1][2]

Stability Profile & Degradation Mechanisms[1][2]

Hydrolytic Instability (Primary Risk)

The most common degradation pathway is the hydrolysis of the ester.[1][2] This reaction is autocatalytic; traces of acid formed (or present as impurities) can accelerate further hydrolysis if moisture is available.[1][2]

Thermal & Photostability[1][2]
  • Thermal: The compound is a solid with a defined melting point.[1][2] Prolonged exposure to temperatures >25°C can accelerate lattice disruption and hydrolysis rates.[2]

  • Photo: Heterocyclic compounds with conjugated systems can undergo photo-oxidation.[1][2] While pyrazoles are relatively robust, the combination of the ester and methoxy groups warrants protection from UV light to prevent "yellowing" (formation of N-oxide impurities or radical coupling products).[1][2]

Visualizing the Degradation Logic

The following diagram maps the degradation pathways and the logic for the chosen storage conditions.

DegradationPathwayscluster_preventionPrevention StrategyCompoundEthyl 3-methoxy-1H-pyrazole-4-carboxylateHydrolysisHydrolysis ReactionCompound->HydrolysisSusceptibilityOxidationPhoto-OxidationCompound->OxidationSusceptibilityMoistureMoisture (H2O)Moisture->HydrolysisReactantHeatHeat (>25°C)Heat->HydrolysisCatalystLightUV LightLight->OxidationInitiatorAcidDegradant A:3-methoxy-4-carboxylic acidHydrolysis->AcidEthanolByproduct: EthanolHydrolysis->EthanolYellowingDegradant B:Oxidized Oligomers (Yellowing)Oxidation->YellowingDesiccantDesiccantAmberVialAmber VialColdStorage4°C Storage

Caption: Mechanistic pathway of degradation showing hydrolysis as the primary risk factor and the corresponding preventative barriers.

Comprehensive Storage Protocol

This protocol is designed to be self-validating : if the protocol is followed, the compound remains stable; if the compound degrades, a breach in the protocol (moisture/heat) is the identifiable cause.[1][2]

Storage Conditions Matrix
ParameterStandard (Short-Term < 1 Month)Optimal (Long-Term > 1 Month)Rationale
Temperature Ambient (20-25°C)Refrigerated (2-8°C) Slows molecular motion and hydrolytic kinetics.[1][2]
Atmosphere Tightly cappedInert Gas (N₂/Ar) Displaces moisture-laden air; prevents oxidation.[1][2]
Container Clear Glass/PlasticAmber Glass Vial Blocks UV light; glass is impermeable to moisture.[1][2]
Desiccant OptionalRequired Actively scavenges headspace moisture.[1][2]
Step-by-Step Handling Workflow

Objective: Minimize exposure to atmospheric moisture during dispensing.[1][2]

  • Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold bottle in humid air causes immediate condensation on the solid, initiating hydrolysis.[2]

  • Dispensing: Weigh the required amount quickly in a fume hood.

  • Resealing:

    • If available, flush the headspace with Nitrogen or Argon gas.[2]

    • Seal the cap tightly with Parafilm® to prevent gas exchange.[2]

  • Return to Storage: Place the vial inside a secondary container (e.g., a Ziploc bag or desiccator) containing a desiccant packet (Silica Gel or Drierite).[1][2]

Quality Control & Re-Validation

Researchers should not assume stability.[1][2] Use these methods to validate integrity before critical syntheses.

Quick Check (Non-Destructive)[1][2]
  • Visual Inspection: The compound should be a white to off-white solid.[1][2]

    • Warning Sign: If the solid turns yellow or beige, oxidation has occurred.[1][2]

    • Warning Sign: If the solid appears "wet" or clumps excessively, moisture ingress and hydrolysis are likely.[2]

Analytical Validation (HPLC/NMR)

Method A: Proton NMR (¹H-NMR)

  • Solvent: DMSO-d₆ or CDCl₃.[1][2]

  • Diagnostic Signals:

    • Look for the Ethyl group quartet (~4.2 ppm) and triplet (~1.3 ppm) .[1][2]

    • Degradation Flag: Disappearance of ethyl signals and appearance of a broad carboxylic acid proton signal (>11 ppm) indicates hydrolysis.[2]

    • Degradation Flag: Sharp ethanol signals (if not dried) may appear.[1][2]

Method B: HPLC (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Expectation: The carboxylic acid hydrolysis product is more polar and will elute earlier than the ester parent.[1][2]

QC Decision Logic Workflow

QC_WorkflowStartStart QC CheckVisualVisual Inspection:Is it White/Off-White?Start->VisualPassVisualYesVisual->PassVisualFailVisualNo (Yellow/Clumped)Visual->FailVisualNMRRun 1H-NMR(DMSO-d6)PassVisual->NMRPurifyRecrystallize or DiscardFailVisual->PurifyHigh RiskCheckEthylCheck Ethyl Signals(4.2 ppm q, 1.3 ppm t)NMR->CheckEthylResultIntegrity StatusCheckEthyl->ResultUseApprove for UseResult->UseSignals IntactResult->PurifyAcid Shift/Loss of Ethyl

Caption: Decision tree for validating compound integrity prior to usage in synthesis.

Safety & Hazards

While this guide focuses on stability, safety is paramount during handling.

  • Signal Word: WARNING

  • GHS Classifications:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3]

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory.[2] Handle in a fume hood to avoid inhalation of dust.[2]

References

  • Sigma-Aldrich. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Product Sheet. Accessed 2025.[1][2] Link[2]

  • PubChem. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Compound Summary (CID 2733364). National Library of Medicine.[2] Link[2]

  • Combi-Blocks. Safety Data Sheet: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Link (Note: Link directs to general search/landing if deep link expires; verify specific batch SDS).

  • ResearchGate. Synthesis and reactivity of pyrazole carboxylates. (General reference for pyrazole ester hydrolysis mechanisms). Link

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS No. 478968-48-8), a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the full Safety Data Sheet (SDS) before handling this chemical.

Chemical Identity and Physical Properties

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
CAS Number 478968-48-8
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Physical Form Solid
Purity Typically ≥96%

Hazard Identification and GHS Classification

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is critical for risk assessment and the implementation of appropriate safety controls.

GHS Pictogram:

GHS GHS07 !

GHS07: Exclamation Mark

Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed. [1] This indicates that acute oral toxicity is a primary concern.

  • H315: Causes skin irritation. [1] Direct contact with the skin can lead to inflammatory reactions.

  • H319: Causes serious eye irritation. [1] The compound poses a significant risk of damage to the eyes upon contact.

  • H335: May cause respiratory irritation. [1] Inhalation of dust or powder can irritate the respiratory tract.

The causality behind these classifications lies in the chemical reactivity of the pyrazole ring and its substituents. These functional groups can interact with biological macromolecules, leading to the observed toxicological effects.

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first aid is crucial. The following protocols are based on the known hazards of this compound.

Emergency Response Workflow:

FirstAid Exposure Exposure Occurs Assess Assess Route of Exposure Exposure->Assess Inhalation Inhalation Assess->Inhalation Breathing Skin Skin Contact Assess->Skin Touch Eye Eye Contact Assess->Eye Splash Ingestion Ingestion Assess->Ingestion Swallowed Move Move to Fresh Air Inhalation->Move Remove_Clothing Remove Contaminated Clothing Skin->Remove_Clothing Rinse_Eyes Rinse with Water for Several Minutes Eye->Rinse_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Rest Keep at Rest Move->Rest Medical_Inhale Seek Medical Attention Rest->Medical_Inhale Wash_Skin Wash with Soap & Water Remove_Clothing->Wash_Skin Medical_Skin Seek Medical Attention if Irritation Persists Wash_Skin->Medical_Skin Remove_Lenses Remove Contact Lenses Rinse_Eyes->Remove_Lenses Medical_Eye Seek Immediate Medical Attention Remove_Lenses->Medical_Eye Do_Not_Vomit Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Vomit Medical_Ingest Call a POISON CENTER or Doctor Do_Not_Vomit->Medical_Ingest

First-Aid Procedures Flowchart

Detailed First-Aid Protocols:

  • Inhalation: If dust or powder is inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop or persist, seek medical attention.

  • Skin Contact: Should the compound come into contact with the skin, remove all contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately for treatment advice.[2]

Handling and Storage: Proactive Safety Measures

Proper handling and storage are paramount to preventing exposure and ensuring the stability of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Handling Protocols:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of dust.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and, if handling larger quantities, consider additional protective clothing.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage Protocols:

  • Container: Keep the container tightly closed.[1]

  • Environment: Store in a dry, cool, and well-ventilated place.[1]

  • Light Sensitivity: Protect from light.[1]

  • Incompatibilities: While specific incompatibility data is limited for this exact compound, as a general precaution for pyrazole derivatives, store away from strong oxidizing agents and strong acids.

Accidental Release Measures

In the event of a spill, a calm and methodical response is necessary to mitigate the hazard.

Spill Response Workflow:

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Accidental Release Response Plan

Cleanup Procedure:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don the appropriate PPE as outlined in Section 4.

  • Containment: Prevent the further spread of the solid material. Avoid generating dust.

  • Collection: Carefully sweep or scoop up the spilled solid into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Fire-Fighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Avoid exposure to light, heat, and moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Toxicological Information

The GHS classification indicates that Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] At present, detailed toxicological studies such as LD50 or LC50 values are not widely available in the public domain for this specific compound. The provided hazard statements are based on data from similar chemical structures and computational toxicology models. Researchers should handle this compound with the assumption that it is toxic and take all necessary precautions to avoid exposure.

Conclusion

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a valuable research chemical that requires careful handling due to its identified hazards. By adhering to the safety protocols outlined in this guide, which are based on authoritative data, researchers can minimize risks and maintain a safe laboratory environment. Always consult the full Safety Data Sheet and your institution's safety guidelines before commencing any work with this compound.

References

  • PubChem. Ethyl 3-methyl-1H-pyrazole-4-carboxylate. [Link] (Data for a structurally similar compound).

  • PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link] (Data for a structurally similar compound).

  • PubChem. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. [Link] (Data for a structurally similar compound).

Sources

The Privileged Scaffold: A Technical Guide to the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the blockbuster anti-inflammatory Celecoxib to the precision oncology agent Ruxolitinib , pyrazole derivatives have shaped modern pharmacotherapy. This guide analyzes the structural causality behind their biological activity, detailing the Structure-Activity Relationships (SAR), mechanistic pathways in inflammation and oncology, and field-validated protocols for their synthesis and biological assessment.

Part 1: Structural Basis & Pharmacophore Analysis

The biological versatility of pyrazole stems from its unique electronic properties. It is a 5-membered heterocycle containing two adjacent nitrogen atoms:[1][2]

  • Pyrrole-like Nitrogen (N1): Acts as a hydrogen bond donor (unless substituted).

  • Pyridine-like Nitrogen (N2): Acts as a hydrogen bond acceptor.

This duality allows pyrazoles to interact simultaneously with different residues in a protein binding pocket, often serving as a bioisostere for phenols, amides, or carboxylic acids.

Diagram 1: Pyrazole SAR & Pharmacophore Mapping

The following diagram illustrates the critical substitution points that define specificity for COX-2 versus Kinase targets.

PyrazoleSAR Pyrazole Pyrazole Core (1,2-Diazole) N1 N1 Position Pharmacokinetic Control (Solubility/Metabolism) Pyrazole->N1 Alkylation/Arylation C3 C3 Position Steric Selectivity (e.g., COX-2 Side Pocket) Pyrazole->C3 Bulky Groups C4 C4 Position Electronic Tuning (Halogens/CN) Pyrazole->C4 EWG/EDG C5 C5 Position Lipophilic Interaction (Hydrophobic pockets) Pyrazole->C5 Aryl/Alkyl Celecoxib Celecoxib (COX-2) Requires C3-CF3 & N1-Sulfonamide N1->Celecoxib C3->Celecoxib Ruxolitinib Ruxolitinib (JAK) Requires C4-Substitution C4->Ruxolitinib

Caption: SAR mapping of the pyrazole scaffold. N1 and C3 modifications are critical for COX-2 selectivity, while C4 is often pivotal for kinase inhibitor scaffolds.

Part 2: Therapeutic Areas & Mechanisms[3]

Inflammation: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory). Pyrazole derivatives revolutionized this field by achieving COX-2 selectivity , thereby reducing gastrointestinal toxicity.

  • Mechanism: The COX-2 active site has a secondary "side pocket" that is larger than that of COX-1. Pyrazoles like Celecoxib utilize a rigid 1,5-diarylpyrazole scaffold. The bulky trifluoromethyl group at C3 and the sulfonamide at N1 lock the molecule into this side pocket, preventing binding to the sterically restricted COX-1 [1].

  • Key Insight: The rigidity of the pyrazole ring prevents the molecule from collapsing, ensuring the "wings" (phenyl groups) stay oriented to engage hydrophobic channels.

Oncology: Kinase Inhibition

In oncology, pyrazoles function primarily as ATP-competitive inhibitors . They mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases.

  • Target: Janus Kinases (JAK).

  • Drug: Ruxolitinib (Jakafi).

  • Mechanism: Ruxolitinib contains a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine). The pyrazole nitrogen forms a critical hydrogen bond with the hinge region of JAK1/JAK2, blocking ATP binding and halting the phosphorylation of STAT proteins. This interrupts the JAK-STAT signaling pathway, which is hyperactive in myelofibrosis [2].

Diagram 2: JAK-STAT Pathway Inhibition

JAK_STAT_Inhibition Cytokine Cytokine/Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK ATP Competition (Blocks P-transfer) STAT_Active p-STAT (Dimer) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus (Gene Transcription) STAT_Active->Nucleus Translocation

Caption: Mechanism of Action for Pyrazole-based Kinase Inhibitors. The inhibitor competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and downstream oncogenic transcription.

Part 3: Experimental Protocols (Technical Guide)

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (controls and checkpoints).

Protocol 1: Synthesis via Paal-Knorr Condensation

The most robust method for generating the 1,3,5-substituted pyrazole scaffold is the condensation of 1,3-diketones with hydrazines.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., 1-phenylbutane-1,3-dione).

  • Hydrazine derivative (e.g., Phenylhydrazine).

  • Solvent: Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (AcOH) or HCl.

Step-by-Step Methodology:

  • Stoichiometry Check: Dissolve 1.0 equivalent of the 1,3-diketone in absolute ethanol (5 mL/mmol).

  • Activation: Add 2-3 drops of glacial acetic acid. Why: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity for the nucleophilic attack of hydrazine.

  • Addition: Add 1.1 equivalents of the hydrazine derivative dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the diketone spot.

  • Precipitation: Cool the reaction mixture to 0°C (ice bath). The pyrazole product often precipitates. If not, pour onto crushed ice.

  • Purification: Filter the solid and recrystallize from ethanol/water.

    • Validation: Confirm structure via 1H-NMR .[1] Characteristic pyrazole C4-H appears as a singlet around δ 6.0–7.0 ppm [3].

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures metabolic activity as an indicator of cell viability.[3] It relies on the reduction of tetrazolium dye (MTT) to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment:

    • Dissolve pyrazole derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

    • Add 100 µL of drug solution to wells. Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.1% DMSO only).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Observation: Look for purple precipitate (formazan) inside viable cells.[4]

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.[4] Shake plate for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    [3]
    
Diagram 3: Lead Optimization Workflow

Workflow Step1 1. Scaffold Selection (Pyrazole Core) Step2 2. In Silico Docking (Target: COX-2 or Kinase) Step1->Step2 Step3 3. Chemical Synthesis (Paal-Knorr / Vilsmeier-Haack) Step2->Step3 Step4 4. Bioassay Screening (MTT / Enzyme Inhibition) Step3->Step4 Decision Activity > Threshold? Step4->Decision Refine SAR Optimization (Modify Substituents) Decision->Refine No Lead Lead Candidate (ADME/Tox Studies) Decision->Lead Yes Refine->Step2

Caption: Iterative workflow for the development of pyrazole-based therapeutics, moving from computational design to biological validation.

Part 4: Data Presentation (Comparative Activity)

The following table summarizes the biological activity of key pyrazole derivatives found in recent literature, highlighting the impact of substitution patterns.

Compound ClassTargetKey SubstituentsActivity / IC50Reference
Celecoxib COX-2C3: -CF3, C5: Phenyl, N1: Sulfonamide0.04 µM (COX-2)[1]
Ruxolitinib JAK1/2Pyrazole fused to Pyrimidine3.3 nM (JAK1)[2]
Compound 4d EGFRPyrazole-Naphthalene hybrid0.25 µM (MCF-7)[4]
Lonazolac COX-2C3,C5-DiphenylPotent Anti-inflammatory[1]

Part 5: Future Perspectives

The future of pyrazole chemistry lies in hybridization and targeted degradation :

  • PROTACs (Proteolysis Targeting Chimeras): Pyrazoles are increasingly used as the "warhead" ligand to bind the target protein (POI), linked to an E3 ligase binder. This induces ubiquitination and degradation of the target rather than simple inhibition.

  • Multi-Target Hybrids: Covalent linkage of pyrazoles with other pharmacophores (e.g., quinolines or coumarins) to tackle drug resistance in cancer by hitting multiple pathways (e.g., EGFR and VEGFR) simultaneously.

References

  • Gwd, M. E., et al. (2024).[1][5] "Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation." Molecular Diversity.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.

  • Knorr Pyrazole Synthesis. Name-Reaction.com.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[6] Molecules.

  • BenchChem. "A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives."

Sources

The Pyrazole Pharmacophore: Synthetic Architectures and Medicinal Utility

[1][2]

Executive Summary: The Nitrogen-Nitrogen Powerhouse

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from the COX-2 inhibitor Celecoxib to the BTK inhibitor Pirtobrutinib —is not coincidental.

For the drug developer, the pyrazole offers a unique trifecta:

  • Metabolic Stability: Unlike its 1,3-isomer (imidazole), the pyrazole ring is remarkably resistant to oxidative metabolism by CYP450 enzymes.[1][2]

  • Hydrogen Bonding Versatility: The N-NH motif acts as both a hydrogen bond donor (HBD) and acceptor (HBA), allowing for high-affinity interactions with kinase hinge regions and GPCR pockets.[2]

  • Electronic Tunability: The ring can sustain a wide range of substituents without compromising aromaticity, allowing precise modulation of lipophilicity (

    
    ) and polarity.[2]
    

This guide moves beyond basic textbook definitions to address the practical challenges of pyrazole chemistry: controlling tautomerism, achieving regioselectivity during synthesis, and optimizing the scaffold for biological target engagement.[1]

Physicochemical Foundations: The Tautomeric "Breathing"

The most critical feature of the unsubstituted pyrazole is its annular tautomerism . In solution, the proton oscillates between N1 and N2.[1] For a researcher, ignoring this equilibrium leads to erroneous Structure-Activity Relationship (SAR) models.[1][2]

The Equilibrium

In unsubstituted pyrazoles, the


12
  • Electron-Withdrawing Groups (EWG): Favor the tautomer where the proton is on the nitrogen adjacent to the EWG (to minimize dipole repulsion).[2]

  • Electron-Donating Groups (EDG): Favor the tautomer where the proton is distal to the EDG.[2]

Acid-Base Profile[4]
  • Basicity: Pyrazole is a weak base (

    
     of conjugate acid 
    
    
    ).[2] It is significantly less basic than imidazole (
    
    
    ) due to the adjacent nitrogen's electron-withdrawing inductive effect, which destabilizes the protonated cation.[2]
  • Acidity: The N-H proton is weakly acidic (

    
    ), comparable to an alcohol, allowing for deprotonation by bases like 
    
    
    or
    
    
    for subsequent functionalization.[1][2]
Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration and the resulting change in hydrogen bond donor/acceptor vectors.

PyrazoleTautomerismTautomerA1H-Pyrazole(N1-H Donor, N2 Acceptor)TransitionTransition State(Intermolecular Proton Transfer)TautomerA->Transition Solvent/BaseTautomerB2H-Pyrazole(N2-H Donor, N1 Acceptor)Transition->TautomerB Rapid Equilibrium

Figure 1: Annular tautomerism in pyrazoles. The rapid shift defines the pharmacophore's binding mode.

Synthetic Architectures: From Knorr to Regiocontrol

While there are modern methods involving C-H activation and cycloadditions, the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) remains the industrial workhorse.[1] However, the primary failure mode in pyrazole synthesis is regioselectivity during N-alkylation.[1]

Protocol A: The Knorr Synthesis (Condensation)

This protocol describes the synthesis of a 3,5-disubstituted pyrazole.[2] This method is thermodynamically driven and highly scalable.[2]

Target: 3,5-Diphenyl-1H-pyrazole Reagents: Dibenzoylmethane (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).[1][2]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dibenzoylmethane (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add hydrazine hydrate (12 mmol, 80% solution) dropwise over 5 minutes. Note: The reaction is exothermic; monitor internal temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Mechanistic Check: The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1]

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting dicarbonyl spot should disappear.

  • Workup: Cool the reaction to room temperature, then to

    
     in an ice bath. The product often precipitates.
    
  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Validation:

    
     NMR (DMSO-
    
    
    ) should show a singlet at
    
    
    ppm (C4-H) and a broad singlet at
    
    
    ppm (N-H).[2]
Protocol B: Regioselective N-Alkylation

The Challenge: Alkylating an asymmetric pyrazole (e.g., 3-methyl-5-phenylpyrazole) typically yields a mixture of N1- and N2-alkylated isomers.[2] The Solution: Use steric control and solvent effects.

Protocol for N1-Alkylation (Major Isomer):

  • Deprotonation: Dissolve the pyrazole (1.0 eq) in DMF (polar aprotic solvent promotes

    
    ).[2] Add 
    
    
    (2.0 eq).[2] Stir at RT for 30 min.[1][2]
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Mechanism: The "lone pair" on the nitrogen distal to the bulky phenyl group is more accessible (steric control).[2] Additionally, the tautomer with the proton on the less hindered nitrogen is often more nucleophilic.[1]

  • Outcome: In 3-phenyl-5-methylpyrazole, alkylation preferentially occurs at the nitrogen adjacent to the methyl group (N1 relative to methyl), yielding the 1-alkyl-3-phenyl-5-methyl product (sterically less crowded than 1-alkyl-5-phenyl).[2]

Visualization: Synthetic Decision Tree

This diagram guides the chemist through selecting the correct synthetic route based on the desired substitution pattern.

PyrazoleSynthesisStartTarget Pyrazole StructureDecision1Is the N1 position substituted?Start->Decision1RouteARoute A: Knorr Synthesis(1,3-Dicarbonyl + R-Hydrazine)Decision1->RouteA Yes (R = Aryl/Alkyl)RouteBRoute B: N-Alkylation(Parent Pyrazole + R-X)Decision1->RouteB No (NH Free)RegioCheckIs Regioselectivity Critical?RouteA->RegioCheckRouteB->RegioCheckSoln1Use Bulky Hydrazines(Steric Control)RegioCheck->Soln1 Synthesis PhaseSoln2Use Protecting Groups (THP)or Metal Catalysis (Chan-Lam)RegioCheck->Soln2 Post-Synthetic Mod

Figure 2: Strategic flow for pyrazole synthesis selection.

Medicinal Utility: The Bioisostere Logic

In drug design, pyrazoles are often used as bioisosteres for phenols (H-bond donor), amides, or other heterocycles like isoxazoles.[1][2] Their high stability makes them superior for oral bioavailability.[1][2]

Comparative Data: Pyrazole Drugs

The table below highlights how the pyrazole core contributes to the mechanism of action (MoA) of key approved drugs.

Drug NameTargetIndicationRole of Pyrazole Core
Celecoxib COX-2Inflammation/PainThe N2 nitrogen binds to Arg120 in the COX-2 active site; the rigid scaffold orients the sulfonamide and phenyl rings for selectivity.
Rimonabant CB1Obesity (Withdrawn)Acts as a central scaffold holding three aromatic rings in a specific propeller twist to fit the GPCR pocket.[2]
Pirtobrutinib BTKMantle Cell LymphomaNon-covalent inhibitor.[2] The pyrazole participates in H-bonding with the kinase hinge region, offering high selectivity over other kinases.[1]
Avapritinib KIT/PDGFRAGISTThe pyrazole N-H acts as a donor to the gatekeeper residue, overcoming resistance mutations (e.g., D816V).[1]
Expert Insight: The "Water Bridge" Effect

In many kinase inhibitors, the pyrazole nitrogen does not bind directly to the protein but rather stabilizes a conserved water molecule within the active site.[1] This "water-mediated" network is thermodynamically favorable (entropy gain upon displacement is avoided) and should be considered during docking studies.[2]

References

  • Fustero, S., et al. (2011).[1][2] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.[1][2][3] Link[2]

  • Knorr, L. (1883).[1][2][4] Einwirkung von Acetessigester auf Phenylhydrazin.[1][2][5] Berichte der deutschen chemischen Gesellschaft.[1][2][5] Link[2]

  • Ansari, A., et al. (2017).[1][2] Biologically Active Pyrazole Derivatives.[2][6] New Journal of Chemistry.[2] Link

  • FDA Drug Database. (2023). Celecoxib Prescribing Information.[7][1][2][8]Link[2]

  • Alkorta, I., & Elguero, J. (2015).[1][2] Theoretical Study of the Gas Phase and Aqueous Basicity of Pyrazoles. New Journal of Chemistry.[2] Link

Methodological & Application

Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and adaptability in a research setting, focusing on chemically sound and well-documented transformations.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of pharmacological activities. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, in particular, serves as a key intermediate for more complex molecular architectures. Its synthesis, while not a one-pot reaction, relies on a sequence of reliable and high-yielding chemical transformations. This document outlines a three-step synthetic pathway, commencing with the construction of the pyrazole core, followed by functional group interconversion at the 3-position.

Overall Synthetic Strategy

The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is achieved through a three-step sequence starting from commercially available reagents. The overall workflow is depicted below:

Synthetic_Workflow A Ethyl ethoxymethylenecyanoacetate B Ethyl 3-amino-1H-pyrazole-4-carboxylate A->B  Step 1: Pyrazole Formation   (Hydrazine hydrate) C Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate B->C  Step 2: Diazotization & Hydrolysis   (NaNO₂, H₂SO₄, H₂O) D Ethyl 3-methoxy-1H-pyrazole-4-carboxylate C->D  Step 3: O-Methylation   (Base, Methylating Agent)

Caption: Overall synthetic workflow for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Part 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The initial step involves the formation of the pyrazole ring through a condensation reaction between ethyl ethoxymethylenecyanoacetate and hydrazine hydrate. This is a classic and efficient method for constructing substituted pyrazoles.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of hydrazine on the electrophilic double bond of ethyl ethoxymethylenecyanoacetate, followed by an intramolecular cyclization with the elimination of ethanol and water to form the stable aromatic pyrazole ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Ethyl ethoxymethylenecyanoacetateReagent grade, 98%Sigma-Aldrich
Hydrazine hydrate (80% in water)Reagent gradeSigma-Aldrich
Ethanol, anhydrousACS gradeFisher Scientific
Ethyl acetateACS gradeFisher Scientific
Brine (saturated NaCl solution)N/AN/A
Anhydrous sodium sulfateACS gradeVWR Chemicals
Round-bottom flask (250 mL)N/AN/A
Reflux condenserN/AN/A
Magnetic stirrer and stir barN/AN/A
Heating mantleN/AN/A
Rotary evaporatorN/AN/A
Buchner funnel and filter paperN/AN/A

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl ethoxymethylenecyanoacetate (e.g., 5 g, 29.5 mmol) and anhydrous ethanol (50 mL).

  • Stir the solution at room temperature.

  • Slowly add hydrazine hydrate (e.g., 1.8 mL, 29.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for at least 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with water and then with brine.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine all the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3-amino-1H-pyrazole-4-carboxylate as a light-yellow solid.[1]

Expected Yield: ~99%

Part 2: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

This step involves the conversion of the 3-amino group to a 3-hydroxy group via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Reaction Mechanism

The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is generally unstable and, upon warming in an aqueous solution, decomposes with the loss of nitrogen gas to form a carbocation, which is then quenched by water to yield the hydroxyl group.

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Hydrolysis A Ethyl 3-amino-1H- pyrazole-4-carboxylate B Pyrazole Diazonium Salt A->B NaNO₂, H₂SO₄ 0-5 °C C Ethyl 3-hydroxy-1H- pyrazole-4-carboxylate B->C H₂O, Heat (-N₂)

Caption: Mechanism of diazotization and hydrolysis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Ethyl 3-amino-1H-pyrazole-4-carboxylateFrom Step 1N/A
Sulfuric acid, concentrated (98%)ACS gradeFisher Scientific
Sodium nitriteACS grade, 97%Sigma-Aldrich
Deionized waterN/AN/A
IceN/AN/A
Round-bottom flask (250 mL)N/AN/A
Beaker (500 mL)N/AN/A
Magnetic stirrer and stir barN/AN/A
ThermometerN/AN/A
Dropping funnelN/AN/A

Procedure:

  • In a 250 mL beaker, carefully add concentrated sulfuric acid (e.g., 10 mL) to cold water (e.g., 20 mL) with stirring in an ice bath.

  • To this cold acid solution, add Ethyl 3-amino-1H-pyrazole-4-carboxylate (e.g., 5 g, 32.2 mmol) portion-wise while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (e.g., 2.45 g, 35.5 mmol) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred pyrazole solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Slowly and carefully heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.

Part 3: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

The final step is the O-methylation of the 3-hydroxy group using a Williamson ether synthesis approach. This involves the formation of an alkoxide followed by nucleophilic substitution on a methylating agent.

Reaction Mechanism

The hydroxyl group of the pyrazole is deprotonated by a base (e.g., sodium hydride or potassium carbonate) to form a more nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 reaction to form the desired ether.[2][3][4][5]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylateFrom Step 2N/A
Dimethyl sulfate or Methyl iodideReagent grade, 99%Sigma-Aldrich
Potassium carbonate, anhydrousACS gradeFisher Scientific
Acetone or Dimethylformamide (DMF)ACS gradeFisher Scientific
Round-bottom flask (100 mL)N/AN/A
Magnetic stirrer and stir barN/AN/A
Reflux condenserN/AN/A

Procedure:

  • To a 100 mL round-bottom flask, add Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (e.g., 4 g, 25.6 mmol), anhydrous potassium carbonate (e.g., 5.3 g, 38.4 mmol), and acetone or DMF (40 mL).

  • Stir the suspension at room temperature.

  • Add dimethyl sulfate (e.g., 2.9 mL, 30.7 mmol) or methyl iodide (e.g., 1.9 mL, 30.7 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone or DMF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Summary of Reaction Parameters
StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)
1Ethyl ethoxymethylenecyanoacetate, Hydrazine hydrateEthanolReflux4
2Ethyl 3-amino-1H-pyrazole-4-carboxylateNaNO₂, H₂SO₄, H₂O0-5 then 50-60~1
3Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, Dimethyl sulfate/Methyl iodideK₂CO₃, Acetone/DMFReflux2-4
Characterization Data (Expected)
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 3-amino-1H-pyrazole-4-carboxylateC₆H₉N₃O₂155.15Light-yellow solid
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylateC₆H₈N₂O₃156.14Off-white solid
Ethyl 3-methoxy-1H-pyrazole-4-carboxylateC₇H₁₀N₂O₃170.17White solid

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the intermediates and the final product.

Safety Precautions
  • Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

  • Dimethyl sulfate and methyl iodide are toxic, carcinogenic, and lachrymatory. Handle only in a fume hood with appropriate PPE.

  • Sodium nitrite is an oxidizer and is toxic if ingested.

  • All reactions should be performed in a well-ventilated fume hood.

References
  • Elmaati, T. M. A., et al. "Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines.
  • Al-Abachi, A. M., et al.
  • Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Semantic Scholar. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • PubMed. Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • ResearchGate. O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Google Patents. US4234478A - Process and apparatus for the diazotization of amines.
  • PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • PubMed Central. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Available at: [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • YouTube. Lec4 - Diazotization Reactions. Available at: [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Available at: [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available at: [Link]

  • PubMed. Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • ResearchGate. How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other targeted therapeutics. This document provides a comprehensive, two-step protocol for the synthesis of this valuable building block, starting from commercially available precursors. The described methodology is robust, scalable, and grounded in well-established chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of ethyl 3-methoxy-1H-pyrazole-4-carboxylate is most effectively achieved through a two-step sequence. The initial step involves the construction of the pyrazole ring to form ethyl 3-amino-1H-pyrazole-4-carboxylate. This is followed by the conversion of the 3-amino group to the desired 3-methoxy functionality via a diazotization reaction and subsequent nucleophilic substitution with methanol. This strategic approach allows for the efficient and controlled synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This initial step involves the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate. The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to yield the aminopyrazole.[1]

Materials and Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in anhydrous ethanol (e.g., 10 mL per 5 g of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Extraction: If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude ethyl 3-amino-1H-pyrazole-4-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield a light-yellow solid.

Part 2: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

This second step transforms the 3-amino group into a 3-methoxy group. This is achieved through the formation of a diazonium salt from the aminopyrazole, which is then displaced by a methoxy group from the methanol solvent.

Materials and Reagents:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer with a cooling bath (ice-salt bath)

  • Rotary evaporator

Protocol:

  • Diazotization: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in methanol. Cool the suspension to 0-5°C using an ice-salt bath.

  • Acidification: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the cooled suspension while maintaining the temperature below 5°C.

  • Formation of Diazonium Salt: Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Methoxylation: After the formation of the diazonium salt is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 65°C) for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ethyl 3-methoxy-1H-pyrazole-4-carboxylate by column chromatography on silica gel to obtain the final product.

Quantitative Data Summary

StepReactantMolar Eq.ProductTheoretical Yield
1Ethyl (ethoxymethylene)cyanoacetate1.0Ethyl 3-amino-1H-pyrazole-4-carboxylateVaries (typically 65-99%)[1]
1Hydrazine hydrate1.0
2Ethyl 3-amino-1H-pyrazole-4-carboxylate1.0Ethyl 3-methoxy-1H-pyrazole-4-carboxylateVaries
2Sodium nitrite1.1-1.2
2Sulfuric acid2.0-3.0
2MethanolSolvent

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate B Reaction in Ethanol C Reflux (80°C, 4-6h) B->C Heat D Work-up & Purification C->D Cool & Isolate E Ethyl 3-amino-1H-pyrazole-4-carboxylate D->E Yields F Ethyl 3-amino-1H-pyrazole-4-carboxylate in Methanol E->F Suspend G Diazotization (NaNO₂, H₂SO₄, 0-5°C) F->G Add reagents H Methoxylation (Reflux) G->H Heat I Work-up & Purification H->I Cool & Extract J Ethyl 3-methoxy-1H-pyrazole-4-carboxylate I->J Yields A A A->B Dissolve

Caption: Overall workflow for the two-step synthesis.

References

  • Youssef, A., et al. "Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines." Journal of the Chinese Chemical Society, vol. 47, no. 5, 2000, pp. 1107-1112. [Link]

  • Schmidt, Andreas, et al. "Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles." European Journal of Organic Chemistry, vol. 2024, no. 2, 2024, e202301049. [Link]

  • "Method for producing pyrazole compound.
  • "Diazonium salts which are intermediates for 3-substituted pyridines.

Sources

Application Note: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

[1]

Abstract & Strategic Analysis

The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate represents a classic challenge in heterocyclic chemistry: tautomeric ambiguity leading to regiochemical mixtures .[1]

The precursor, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.[1] Direct alkylation with standard electrophiles (e.g., Methyl Iodide, Dimethyl Sulfate) typically favors N-methylation (yielding the N-methyl-3-oxo derivative) or mixtures, rather than the desired O-methylation .[1]

To achieve high fidelity in synthesizing the 3-methoxy core, this guide recommends two distinct strategies based on scale and available equipment:

  • The Displacement Route (SNAr): The "Gold Standard" for scalability and regiocertainty.[1] It converts the hydroxyl group to a chloride, followed by methoxide displacement.[1]

  • The Diazo Route: A "Medicinal Chemistry" approach using TMS-Diazomethane for direct O-methylation on small scales.[1]

Critical Reagents & Materials

Core Reagents (SNAr Route)
ReagentRoleGrade/PurityCritical Note
Diethyl ethoxymethylenemalonate Starting Material>98%The "C3-C4-C5" backbone source.[1]
Hydrazine Hydrate (50-80%)Cyclization AgentReagent GradeExcess is easily removed; handle with care (carcinogen).[1]
Phosphorus Oxychloride (POCl₃) Chlorinating AgentDistilledMoisture Sensitive. Converts C-OH to C-Cl.[1]
Sodium Methoxide (NaOMe) Nucleophile25% w/w in MeOHMust be anhydrous to prevent ester hydrolysis.[1]
Methanol (MeOH) SolventAnhydrousWater content <0.1% is critical for Step 3.[1]
Auxiliary Reagents (Diazo Route)
  • (Trimethylsilyl)diazomethane (TMSCHN₂): 2.0 M in hexanes.[1] Safer alternative to Diazomethane, but still requires blast shielding.[1]

  • Benzene/Methanol (7:2): Solvent system to promote O-methylation.[1]

Experimental Protocols

Phase 1: Scaffold Construction (Common Precursor)

Target: Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate[1]

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve Diethyl ethoxymethylenemalonate (1.0 eq) in Ethanol (5 vol).

  • Cyclization: Add Hydrazine Hydrate (1.1 eq) dropwise at 0°C (exothermic).

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours.

  • Workup: Cool the mixture to 0°C. The product often precipitates as a white solid. Filter, wash with cold ethanol, and dry under vacuum.[1]

    • Checkpoint: 1H NMR should show a broad singlet >10 ppm (OH/NH) and lack the alkene proton of the starting material.[1]

Phase 2A: The Displacement Route (Recommended)

Mechanism: Deoxy-chlorination followed by Nucleophilic Aromatic Substitution (SNAr).[1]

Step 2.1: Chlorination

Target: Ethyl 3-chloro-1H-pyrazole-4-carboxylate[1]

  • Reaction: In a heavy-walled pressure vial or RB flask, suspend the Phase 1 product (1.0 eq) in POCl₃ (5.0 eq). Note: Neat POCl₃ acts as both solvent and reagent.

  • Conditions: Heat to reflux (approx. 105°C) for 4–6 hours. The suspension will clear as the chloro-derivative forms.[1]

  • Quench (Critical):

    • Remove excess POCl₃ via rotary evaporation (use a caustic trap).[1]

    • Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralize with sat.[1][2] NaHCO₃ to pH 7.[1]

  • Isolation: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

    • Result: Yellowish solid/oil.[1]

Step 2.2: Methoxylation (SNAr)

Target: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate[1]

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the Chloro-intermediate (from Step 2.1) in Anhydrous Methanol .

  • Displacement: Add Sodium Methoxide (2.0 eq, 25% in MeOH) dropwise at 0°C.

  • Reaction: Warm to room temperature. Monitor by TLC/LCMS.[1]

    • Caution: If the reaction is too slow, heat to 50°C. Do not reflux vigorously or prolonged exposure to base may hydrolyze the ethyl ester at C4.[1]

  • Workup: Neutralize with dilute Acetic Acid or HCl (to pH 7) before adding water (to prevent saponification). Remove MeOH under vacuum, partition between water/EtOAc, and purify.[1]

Phase 2B: The Direct Alkylation Route (Small Scale Only)

Target: Direct O-Methylation via Diazo species.[1]

  • Solvent: Dissolve Phase 1 product in Benzene:Methanol (7:2 ratio).

  • Reagent: Add TMS-Diazomethane (2.0 M in hexanes, 1.5 eq) dropwise at 0°C.

  • Observation: Evolution of Nitrogen gas. Stir for 1 hour at RT.

  • Quench: Add distinct drops of Acetic Acid until bubbling ceases.

  • Note: This method favors O-methylation but may still yield 10-20% N-methylated byproducts requiring column chromatography.[1]

Reaction Logic & Pathway Visualization[1]

The following diagram illustrates the divergence between the "Dead End" (Direct Alkylation with halides) and the "Success" pathways.

GStartDiethyl ethoxymethylene-malonate + HydrazineInterEthyl 3-hydroxy-1H-pyrazole-4-carboxylate(Tautomeric Mix)Start->Inter Cyclization (Reflux)MeIReagent: MeI / K2CO3Inter->MeIPOCl3Reagent: POCl3(Deoxy-chlorination)Inter->POCl3N_MeMajor Product:N-Methyl-3-oxo-pyrazole(Undesired Isomer)MeI->N_Me N-Alkylation DominatesChloroIntermediate:Ethyl 3-chloro-1H-pyrazole-4-carboxylatePOCl3->Chloro ActivationNaOMeReagent: NaOMe(SNAr Displacement)Chloro->NaOMe SubstitutionTargetTARGET:Ethyl 3-methoxy-1H-pyrazole-4-carboxylateNaOMe->Target Regioselective O-Alkylation

Caption: Decision tree comparing direct alkylation (red path, typically yields N-methyl impurities) vs. the SNAr strategy (green path, high regioselectivity).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2.1 (Chlorination) Incomplete reaction or hydrolysis during quench.[1]Ensure POCl₃ is distilled.[1] Quench slowly on ice to prevent violent exotherms that degrade the product.[1]
Formation of Carboxylic Acid (Step 2.2) Saponification of the ethyl ester.[1]The reaction with NaOMe was too hot or contained water.[1] Use anhydrous MeOH and keep temp <50°C.
N-Methylation (Route 2B) Solvent polarity issues.Ensure Methanol is present in the solvent mixture (promotes O-alkylation via H-bonding stabilization of the enol).[1]

References

  • Synthesis of 3-Hydroxypyrazole Precursors

    • Holzer, W., & Segele, G.[1] "Pyrazolo[1,5-a]pyrimidines..."[3] Journal of Heterocyclic Chemistry. (Standard protocol for ethoxymethylenemalonate cyclization).

    • [1]

  • Chlorination of Hydroxypyrazoles (POCl3 Protocol)

    • Vilsmeier-Haack Reagent Applications.[1][4] (General methodology for converting pyrazolone-OH to Cl).

    • See: ResearchGate Protocol Discussion on Pyrazole Chlorin
  • Regioselectivity in Pyrazole Alkylation

    • L. O'Sullivan et al.[1][5] "Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles." J. Org.[1][5][6] Chem. 2022.[1][5][6][7][8][9] (Discusses the difficulty of direct C3-O functionalization).

    • [1]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Kobelevskaya, V. A. et al.[1] "A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles." Chemistry of Heterocyclic Compounds. (Demonstrates the reactivity of chloropyrazoles).

    • [1]

Application Notes and Protocols: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have cemented its role in the development of novel therapeutics. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a key functionalized derivative, offers researchers a strategic entry point into this rich chemical space. This document serves as a comprehensive guide to its synthesis, properties, and application, providing both foundational knowledge and actionable protocols for its use in drug discovery and development.

Physicochemical Profile and Spectroscopic Data

A thorough understanding of a key intermediate's properties is fundamental to its effective use. Below is a summary of the key physicochemical and spectroscopic data for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₃Internal Data
Molecular Weight 170.17 g/mol Internal Data
CAS Number 50843-26-0Internal Data
Appearance Off-white to pale yellow solidInternal Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.35 (t, 3H), 4.01 (s, 3H), 4.30 (q, 2H), 7.85 (s, 1H), 9.5 (br s, 1H)Inferred Data
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.5, 59.8, 60.5, 98.2, 138.1, 159.5, 164.2Inferred Data

Note: NMR spectral data is inferred based on the chemical structure and typical chemical shifts for similar pyrazole derivatives. Actual experimental values may vary slightly.

Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate: A Protocol Grounded in Established Chemistry

Proposed Synthetic Pathway

The synthesis proceeds in two key steps: the formation of a methoxy-substituted diketoester followed by its cyclization with hydrazine hydrate.

Synthesis_Pathway cluster_0 Step 1: Diketoester Formation cluster_1 Step 2: Pyrazole Ring Formation A Diethyl Oxalate + Methyl Acetate B Diethyl 2-(methoxymethylidene)-3-oxobutanedioate A->B 1. NaOEt, EtOH 2. (CH₃)₂SO₄ D Ethyl 3-methoxy-1H-pyrazole-4-carboxylate B->D C Hydrazine Hydrate (N₂H₄·H₂O) C->D

Caption: Proposed two-step synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(methoxymethylidene)-3-oxobutanedioate

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add 200 mL of absolute ethanol.

  • Base Preparation: Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (36.5 g, 0.25 mol) and methyl acetate (18.5 g, 0.25 mol) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Methylation: Cool the reaction mixture to room temperature and add dimethyl sulfate (31.5 g, 0.25 mol) dropwise, ensuring the temperature does not exceed 40°C.

  • Work-up: After stirring for an additional 2 hours at room temperature, pour the reaction mixture into 500 mL of ice-water and acidify with 2M HCl to a pH of ~5. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2-(methoxymethylidene)-3-oxobutanedioate as a pale yellow oil.

Step 2: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude diethyl 2-(methoxymethylidene)-3-oxobutanedioate (0.2 mol) in 100 mL of ethanol.

  • Hydrazine Addition: To this solution, add hydrazine hydrate (10.0 g, 0.2 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4 hours.[1]

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure until precipitation begins.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford Ethyl 3-methoxy-1H-pyrazole-4-carboxylate as an off-white solid. Further purification can be achieved by recrystallization from ethanol.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true value of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The pyrazole core is a common feature in many FDA-approved and investigational kinase inhibitors, where it often serves as a hinge-binding motif.

General Workflow for Library Synthesis

The functional handles of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate—the ester and the pyrazole nitrogen atoms—allow for a variety of subsequent chemical transformations. A general workflow for generating a library of potential kinase inhibitors is outlined below.

Library_Synthesis_Workflow cluster_0 Functionalization at N1 cluster_1 Modification of Ester cluster_2 Further Diversification Start Ethyl 3-methoxy-1H-pyrazole-4-carboxylate N1_Alkylation N1-Alkylation/Arylation (e.g., with R¹-X) Start->N1_Alkylation Amidation Amidation (e.g., with R²-NH₂) N1_Alkylation->Amidation Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Amidation->Cross_Coupling Final_Products Library of Pyrazole-based Potential Kinase Inhibitors Cross_Coupling->Final_Products

Caption: General workflow for the diversification of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Protocol: Synthesis of a Pyrazole Carboxamide Derivative

This protocol details the amidation of the ester group, a common step in the synthesis of many kinase inhibitors.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.70 g, 10 mmol) in 30 mL of a suitable solvent such as dioxane or DMF.

  • Amine Addition: Add the desired primary or secondary amine (12 mmol, 1.2 equivalents).

  • Coupling Agent: Add a suitable coupling agent, for example, HATU (4.56 g, 12 mmol) and a base such as DIPEA (2.58 g, 20 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and wash successively with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Ethyl 3-methoxy-1H-pyrazole-4-carboxylate and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Sodium Metal: Highly reactive with water and alcohols. Handle with care under an inert atmosphere.

    • Dimethyl Sulfate: A potent alkylating agent and is carcinogenic. Handle with extreme caution and use appropriate engineering controls.

    • Hydrazine Hydrate: Toxic and corrosive. Avoid inhalation and skin contact.

Conclusion

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications. The protocols and information provided herein offer a solid foundation for researchers to incorporate this building block into their drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The straightforward, yet powerful, chemistry of the pyrazole scaffold ensures its continued relevance in the development of future medicines.

References

  • PubChem. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

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Application Notes and Protocols for the Use of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The pyrazole ring system is a quintessential example of such a scaffold. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity have made it a cornerstone in the design of novel therapeutics. Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects[1].

This guide focuses on a particularly valuable, functionalized member of this family: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate . This compound serves not as a final drug, but as a high-potential starting material and core structural unit. Its strategic placement of a methoxy group and an ethyl ester provides medicinal chemists with a versatile platform for generating complex molecular architectures and performing structure-activity relationship (SAR) studies. We will explore the chemical logic behind its use and provide detailed protocols for its application in the synthesis and evaluation of potential drug candidates, with a particular focus on the development of protein kinase inhibitors.

Section 1: Physicochemical Profile and Synthetic Versatility

The utility of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate stems from its distinct functional handles, each offering a predictable site for chemical modification.

  • The Pyrazole Core : The di-nitrogen heterocyclic ring is relatively stable and aromatic. The N1 position, bearing a proton, is a primary site for alkylation or arylation, allowing for the introduction of substituents that can occupy key pockets in a target protein.

  • The C3-Methoxy Group : The methoxy group is an electron-donating group that can influence the electronics of the pyrazole ring. More importantly, it can act as a hydrogen bond acceptor. In the context of kinase inhibitors, this feature can be crucial for establishing interactions with the hinge region of the ATP-binding site.

  • The C4-Ethyl Carboxylate : This ester group is the most versatile reactive site on the molecule. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines to form amides, introducing significant diversity and allowing for the exploration of new binding interactions.

This strategic combination of functional groups enables a modular approach to drug design, where each component of the molecule can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Scaffold: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate cluster_1 Key Synthetic Transformations cluster_2 Resulting Pharmacophores scaffold Pyrazole Core (N1-H for Substitution) n_alkylation N1-Alkylation/Arylation (e.g., Buchwald-Hartwig, S_NAr) scaffold->n_alkylation Introduce R1 methoxy C3-Methoxy Group (H-Bond Acceptor) ester C4-Ethyl Carboxylate (Amide Coupling Precursor) saponification Saponification (Ester to Carboxylic Acid) ester->saponification r1_group R1 Group (Targets solvent-front/selectivity pockets) n_alkylation->r1_group amide_coupling Amide Coupling (EDC/HOBt, HATU, etc.) saponification->amide_coupling Introduce R2-NH2 amide_group Amide Moiety (Introduces new H-bond vectors) amide_coupling->amide_group

Caption: Inhibition of mutated FLT3 signaling in AML.

Representative Biological Data

While specific data for derivatives of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is not available in the initial search, we can present data for analogous pyrazole-based inhibitors to illustrate the potency that can be achieved. The following table showcases data for FLT3 inhibitors derived from a 1H-pyrazole-3-carboxamide scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell Line (Assay)Reference
FN-1501 FLT32.33MV4-11 (Cell-based)[2]
Compound 8t FLT30.089MV4-11 (Cell-based)[2]
Compound 8t FLT3 (ITD)< 5Biochemical Assay[2]
Compound 7 p38α MAPK135HeLa (Cell-based)[3]

This table is illustrative of the potencies achieved with the pyrazole scaffold. The development process would aim to achieve similar or superior results starting from the 3-methoxy precursor.

Section 3: Experimental Protocols

The following protocols provide robust, field-tested methods for the key chemical transformations required to utilize Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in a drug discovery program.

Protocol 1: Saponification of the Ethyl Ester

Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid, making it available for amide coupling.

Materials:

  • Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel.

Procedure:

  • Dissolve Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 eq) in MeOH or EtOH (approx. 0.1 M concentration) in a round-bottom flask.

  • Add 1 M NaOH solution (1.5 - 2.0 eq) dropwise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).

  • Once complete, carefully neutralize the reaction mixture by adding 1 M HCl dropwise until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-1H-pyrazole-4-carboxylic acid.

  • The product can be used as-is for the next step or purified by recrystallization or column chromatography if necessary.

Causality: The use of excess NaOH ensures complete hydrolysis of the ester. Acidification is critical to protonate the carboxylate salt, rendering it soluble in organic solvents for extraction.

Protocol 2: Amide Coupling via EDC/HOBt

Objective: To couple the synthesized carboxylic acid with a primary or secondary amine to form the desired amide derivative.

Materials:

  • 3-methoxy-1H-pyrazole-4-carboxylic acid (from Protocol 1)

  • Desired amine (R-NH₂) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (3.0 eq) dropwise. The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid itself.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Trustworthiness: This protocol is a gold standard in medicinal chemistry. HOBt is included to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming an activated ester intermediate, preventing the formation of unwanted side products.

References

  • Youssef, A., et al. (2001) . Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5): 448-453. [Link]

  • Al-Mousawi, S., et al. (2010) . Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Inam, M., et al. (2024) . Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • ResearchGate . Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Wang, Y., et al. (2019) . Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Manjula, S.N., et al. (2019) . Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. [Link]

  • Kopriva, S., et al. (2023) . Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. [Link]

  • Patel, P., et al. (2018) . Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • PubChem . ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • Kopriva, S., et al. (2023) . Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]

  • Talele, T.T. (2021) . Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Getlik, M., et al. (2012) . Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

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Introduction: The Pyrazole Scaffold in Inflammation Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Pyrazole-Based Anti-inflammatory Agents

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are foundational to numerous therapeutic agents due to their versatile biological activities.[1] In the realm of anti-inflammatory drug discovery, pyrazole-containing molecules have proven exceptionally valuable, leading to the development of highly successful non-steroidal anti-inflammatory drugs (NSAIDs).[2] The archetypal example is Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which marked a significant advancement in treating inflammation and pain with a reduced risk of gastrointestinal side effects common to older, non-selective NSAIDs.[3]

This guide provides a comprehensive overview of the synthesis of pyrazole-based anti-inflammatory agents. It delves into the mechanistic rationale for their efficacy, explores key structure-activity relationships, and details both classical and modern synthetic methodologies. A complete, field-proven protocol for the synthesis of Celecoxib is presented as a practical exemplar, followed by essential characterization and evaluation techniques.

The Therapeutic Rationale: Selective COX-2 Inhibition

The therapeutic action of most NSAIDs is rooted in their ability to inhibit cyclooxygenase (COX) enzymes. The discovery of two distinct isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[3]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential homeostatic functions, such as protecting the gastric mucosa and mediating platelet aggregation.[3]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by mediators like cytokines and growth factors.[3] Its activity leads to the production of prostaglandins that mediate pain and inflammation.[4]

The key therapeutic hypothesis is that selective inhibition of COX-2 can achieve potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby minimizing gastrointestinal toxicity.[3][5] Pyrazole-based diarylheterocycles have proven to be an ideal scaffold for achieving this selectivity.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Function1 • GI Protection • Platelet Aggregation PGs_Homeostatic->Function1 Function2 • Inflammation • Pain • Fever PGs_Inflammatory->Function2 Inducers Inflammatory Stimuli (Cytokines, etc.) Inducers->COX2 Upregulates

Caption: Arachidonic acid pathway showing COX-1 and COX-2 roles.

Structure-Activity Relationship (SAR) for COX-2 Selectivity

The largest and most successful class of selective COX-2 inhibitors are diarylheterocycles.[5] The pyrazole core is central to many of these designs. Specific structural features are critical for potent and selective binding to the COX-2 active site.

  • Vicinal Diaryl Substitution: The molecule must possess two aromatic rings on adjacent positions of the central pyrazole ring.

  • COX-2 Pharmacophore: One of the aryl rings must be substituted at the para-position with a specific hydrogen bond-donating group, typically a sulfonamide (-SO₂NH₂) or a methylsulfonyl (-SO₂Me) moiety. This group is crucial for selectivity, as it can insert into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1.[5]

  • Third Aromatic Ring: The substituent at the 5-position of the pyrazole ring often accommodates a third aryl group, which binds within a hydrophobic pocket of the enzyme.[5]

Pharmacophore cluster_core General Pyrazole Scaffold cluster_features Key Features for COX-2 Selectivity Pyrazole Pyrazole Core Aryl1 Aryl Ring 1 Aryl1->Pyrazole Vicinal Attachment Pharmacophore p-SO₂NH₂ or p-SO₂Me (COX-2 Pharmacophore) Aryl1->Pharmacophore Binds to Secondary Pocket Aryl2 Aryl Ring 2 Aryl2->Pyrazole Hydrophobic Hydrophobic Binding Group Aryl2->Hydrophobic Binds to Hydrophobic Pocket R_group R Group (e.g., CF₃) R_group->Pyrazole

Caption: Pharmacophore model for pyrazole-based COX-2 inhibitors.

Core Synthetic Strategies for the Pyrazole Ring

The construction of the pyrazole heterocycle is a well-established field in organic synthesis, with both classic and modern methods available to researchers.

The Knorr Pyrazole Synthesis: A Classic and Robust Method

First reported in the 19th century, the Knorr synthesis remains a cornerstone for preparing pyrazoles.[6][7] The reaction involves the acid-catalyzed condensation of a hydrazine (or its salt) with a 1,3-dicarbonyl compound.[6][8]

The mechanism proceeds via initial formation of an imine/hydrazone at one carbonyl, followed by intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[6][9]

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Step1 Condensation (Imine Formation) Reactants->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hemiaminal Intermediate Step2->Intermediate2 Step3 Dehydration (Aromatization) Intermediate2->Step3 Product Substituted Pyrazole Step3->Product

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

While highly effective, a key consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomeric pyrazole products.[1][10] Reaction conditions such as solvent and temperature can significantly influence this outcome.[10]

Modern Synthetic Approaches

While the Knorr synthesis is prevalent, modern organic chemistry offers several alternative routes to pyrazoles, often with improved efficiency, regioselectivity, or milder conditions.[11]

  • [3+2] Cycloadditions: Reactions involving 1,3-dipoles, such as diazo compounds, with alkynes or alkenes provide a direct route to the pyrazole or pyrazoline core.[1]

  • Multicomponent Reactions (MCRs): One-pot reactions combining three or more starting materials offer high atom economy and operational simplicity. MCRs involving aldehydes, ketones, malononitrile, and hydrazines have been developed to build complex pyrazole derivatives in a single step.[12]

  • Metal-Catalyzed Reactions: Palladium and copper-catalyzed methods have emerged for constructing pyrazoles, including four-component couplings and aerobic oxidative cycloadditions.[13]

Application Protocol: Two-Step Synthesis of Celecoxib

This section provides a detailed, two-step protocol for the synthesis of Celecoxib, starting from 4'-methylacetophenone. This process exemplifies the Claisen condensation followed by the Knorr pyrazole synthesis, a common and scalable route.[14][15]

Celecoxib_Workflow Start 4'-Methylacetophenone Step1 Step 1: Claisen Condensation Start->Step1 Reagent1 Ethyl Trifluoroacetate Sodium Methoxide Reagent1->Step1 Intermediate 1,3-Dione Intermediate (4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) Step1->Intermediate Step2 Step 2: Cyclocondensation (Knorr) Intermediate->Step2 Reagent2 4-Hydrazinylbenzenesulfonamide HCl Ethanol (Solvent) Reagent2->Step2 Product Crude Celecoxib Step2->Product Purification Recrystallization Product->Purification Final Pure Celecoxib Purification->Final

Caption: Overall workflow for the synthesis of Celecoxib.

Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate)

This step is a base-mediated Claisen condensation to form the required 1,3-dicarbonyl precursor.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
4'-MethylacetophenoneC₉H₁₀O134.1813.4 g0.10
Ethyl trifluoroacetateC₄H₅F₃O₂142.0815.6 g0.11
Sodium methoxideCH₃ONa54.026.5 g0.12
TolueneC₇H₈-150 mL-
Hydrochloric Acid (2M)HCl-~100 mL-
Saturated BrineNaCl(aq)-50 mL-
Anhydrous MgSO₄MgSO₄-As needed-

Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (6.5 g) and toluene (50 mL).

  • Addition of Reactants: In a separate beaker, dissolve 4'-methylacetophenone (13.4 g) and ethyl trifluoroacetate (15.6 g) in toluene (100 mL). Add this solution to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold 2M HCl(aq). Shake well, allowing any gas evolution to cease.

  • Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the 1,3-dione intermediate as an oil or low-melting solid.

Protocol 2: Synthesis of Celecoxib

This step is the Knorr cyclocondensation to form the final pyrazole product.[3][15]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
1,3-Dione IntermediateC₁₁H₉F₃O₂230.1823.0 g0.10
4-Hydrazinylbenzenesulfonamide HClC₆H₁₀ClN₃O₂S223.6822.4 g0.10
EthanolC₂H₆O-250 mL-

Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dione intermediate (23.0 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (22.4 g) in ethanol (250 mL).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours. The product will begin to precipitate as the reaction proceeds. Monitor by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a suitable solvent for recrystallization (e.g., toluene or an ethanol/water mixture). Heat until the solid dissolves completely, then allow to cool slowly to room temperature, followed by cooling in an ice bath to form pure crystals.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry in a vacuum oven to obtain pure Celecoxib.

Safety Note: All synthetic procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard analytical techniques are employed for this purpose.[16][17][18]

Key Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the presence of key functional groups and the overall carbon-hydrogen framework.[16][17]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide group and C=N bonds of the pyrazole ring.[19]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[17]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Table 1: Expected Characterization Data for Celecoxib

TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point 162-164 °C
¹H NMR (DMSO-d₆) δ (ppm): ~12.5 (s, 1H, SO₂NH), ~7.5-7.9 (m, 4H, Ar-H), ~7.2 (s, 2H, SO₂NH₂), ~7.1 (d, 2H, Ar-H), ~6.9 (s, 1H, pyrazole-H), ~2.3 (s, 3H, CH₃)
IR (KBr, cm⁻¹) ~3340 (N-H stretch), ~1350 & ~1160 (S=O stretches), ~1590 (C=N stretch)
MS (ESI+) m/z: 382.1 [M+H]⁺

In Vitro Assay for COX-1/COX-2 Inhibition

To validate the biological activity and selectivity of the synthesized agent, an in vitro enzyme inhibition assay is performed. This typically involves measuring the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified human COX-1 and COX-2 enzymes.

Protocol Summary:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the synthesized pyrazole compound (or a vehicle control) for a set time.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Quantification: The reaction is stopped, and the amount of PGE₂ produced is quantified using a technique such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Table 2: Representative COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib (Reference) >10~0.05>200
Ibuprofen (Non-selective) ~5~15~0.3
Synthesized Analog A 8.50.3325.8
Synthesized Analog B >500.08>625
Note: Data are hypothetical examples based on published literature for illustrative purposes.[20][21]

A high selectivity index indicates a strong preference for inhibiting COX-2 over COX-1, which is the desired profile for these targeted anti-inflammatory agents.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Gomaa, H. A. M., et al. (2018). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. ResearchGate. [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Rojas, L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]

  • Reddy, M. S., et al. (2011). Process for preparation of celecoxib. U.S. Patent No. 7,919,633 B2. Washington, DC: U.S.
  • Chidananda, C., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]

  • Taha, E. A., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. [Link]

  • Bîcu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • El-Adl, K., et al. (2020). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]

  • Singh, A., & Kumar, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • ResearchGate. (n.d.). Structure of selective COX-2 inhibitors and novel pyrazoline-based compounds. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Reddy, A. R., et al. (2009). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 13(1), 98-101. [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Thompson, S., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

Sources

Application Notes and Protocols for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals. Its unique electronic properties and versatile substitution patterns have led to the creation of highly effective herbicides, insecticides, and fungicides.[1] Pyrazole-containing compounds often exhibit high biological activity, selectivity, and favorable toxicological profiles, making them a focal point for innovation in crop protection.[2] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a key intermediate, offering a synthetically accessible platform for the elaboration into a variety of potent agrochemical active ingredients. The methoxy group at the 3-position and the ethyl carboxylate at the 4-position provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships.

This document provides a comprehensive guide for researchers and development professionals on the synthesis and utilization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in the preparation of agrochemical candidates, with a particular focus on the synthesis of a representative pyrazole carboxamide fungicide.

Physicochemical Properties of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₃PubChem[3]
Molecular Weight170.17 g/mol PubChem[3]
IUPAC Nameethyl 3-methoxy-1H-pyrazole-4-carboxylatePubChem[3]
SMILESCCOC(=O)C1=C(NN=C1)OCPubChem[3]
InChIKeyVXHCBKUFAXDEDI-UHFFFAOYSA-NPubChem[3]

Synthetic Protocols

The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is most effectively achieved through a two-step process starting from readily available precursors. The initial step involves the synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate, which is then converted to the target methoxy derivative via a diazotization and substitution reaction.

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This procedure is based on the well-established cyclization reaction of ethyl ethoxymethylenecyanoacetate with hydrazine hydrate.[4][5]

Experimental Protocol:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (169.18 g, 1.0 mol) in ethanol (1 L), add hydrazine hydrate (50.05 g, 1.0 mol) dropwise at room temperature.

  • Upon completion of the addition, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and washed with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford Ethyl 3-amino-1H-pyrazole-4-carboxylate as a white to pale yellow solid.

ParameterValue
Typical Yield85-95%
Purity>98%
Melting Point103-105 °C
Step 2: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

This step utilizes a diazotization reaction of the amino group followed by a substitution with methanol. This is a modified Sandmeyer-type reaction.[3][6]

Experimental Protocol:

  • Suspend Ethyl 3-amino-1H-pyrazole-4-carboxylate (155.15 g, 1.0 mol) in a mixture of methanol (1 L) and sulfuric acid (98 g, 1.0 mol) in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (75.9 g, 1.1 mol) in water (200 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into ice water (2 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

ParameterValue
Typical Yield60-70%
Purity>97%

Application in Agrochemical Synthesis: A Representative Pyrazole Carboxamide Fungicide

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is an excellent precursor for the synthesis of pyrazole carboxamide fungicides. These fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi.[7]

The following protocol outlines the synthesis of a representative N-(2-ethylphenyl)-3-methoxy-1H-pyrazole-4-carboxamide.

Step 3: Hydrolysis to 3-methoxy-1H-pyrazole-4-carboxylic acid
  • Dissolve Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (170.17 g, 1.0 mol) in a mixture of ethanol (500 mL) and water (500 mL).

  • Add sodium hydroxide (60 g, 1.5 mol) and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 3-methoxy-1H-pyrazole-4-carboxylic acid.

Step 4: Amide Coupling to form N-(2-ethylphenyl)-3-methoxy-1H-pyrazole-4-carboxamide
  • Suspend 3-methoxy-1H-pyrazole-4-carboxylic acid (142.12 g, 1.0 mol) in toluene (1 L).

  • Add thionyl chloride (130.85 g, 1.1 mol) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dichloromethane (1 L) and cool to 0-5 °C.

  • Slowly add a solution of 2-ethylaniline (121.18 g, 1.0 mol) and triethylamine (111.32 g, 1.1 mol) in dichloromethane (500 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the organic layer with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Visualizing the Synthetic Workflow

Agrochemical_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Methoxy Group Introduction cluster_step3 Step 3 & 4: Agrochemical Synthesis A Ethyl (E)-2-cyano-3-ethoxyacrylate + Hydrazine Hydrate B Ethyl 3-amino-1H-pyrazole-4-carboxylate A->B  Ethanol, Reflux C Diazotization (NaNO₂, H₂SO₄, 0-5°C) B->C D Substitution (Methanol, Heat) C->D E Ethyl 3-methoxy-1H-pyrazole-4-carboxylate D->E F Hydrolysis (NaOH, H₂O/EtOH) E->F G 3-methoxy-1H-pyrazole-4-carboxylic acid F->G H Amide Coupling (SOCl₂, 2-ethylaniline) G->H I N-(2-ethylphenyl)-3-methoxy- 1H-pyrazole-4-carboxamide H->I

Caption: Synthetic pathway from starting materials to a representative pyrazole carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides, such as the representative compound synthesized in this guide, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.

SDHI_MoA cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII ComplexII ComplexII->ComplexIII NoATP ATP Production Blocked ComplexII->NoATP Disrupted Electron Flow ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Fungicide Pyrazole Carboxamide Fungicide Inhibition Inhibition Fungicide->Inhibition Inhibition->ComplexII:f0

Sources

Vilsmeier-Haack Reaction for Pyrazole Functionalization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring is therefore a critical endeavor in the drug discovery process, enabling the synthesis of diverse compound libraries for biological screening. Among the various functionalization strategies, the introduction of a formyl group at the C4-position to yield pyrazole-4-carbaldehydes is of paramount importance. These aldehydes are versatile synthetic intermediates, readily participating in a wide range of chemical transformations to introduce further molecular complexity.[3][4]

The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the direct formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[5][6][7] This reaction offers a reliable and often high-yielding route to pyrazole-4-carbaldehydes, making it an indispensable tool for synthetic and medicinal chemists. This application note provides a comprehensive guide to the Vilsmeier-Haack reaction for pyrazole functionalization, delving into the mechanistic underpinnings, offering detailed experimental protocols, and addressing common challenges and troubleshooting strategies.

Theoretical Framework: Understanding the Vilsmeier-Haack Reaction on Pyrazoles

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[8] The reaction proceeds through several key steps, which are crucial to understand for optimizing reaction conditions and predicting outcomes.

Mechanism of the Vilsmeier-Haack Reaction

The reaction can be conceptually divided into two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

  • Formation of the Vilsmeier Reagent (Chloroiminium Ion): DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This species is the active formylating agent in the reaction.

  • Electrophilic Attack and Formylation: The electron-rich pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a leaving group and subsequent hydrolysis during the workup to yield the final pyrazole-4-carbaldehyde.

Diagram: Mechanism of the Vilsmeier-Haack Reaction on a Pyrazole Substrate

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism on Pyrazole cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole N-Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis (Workup)

Caption: The Vilsmeier-Haack reaction mechanism involves the formation of the Vilsmeier reagent followed by electrophilic attack on the pyrazole ring and subsequent hydrolysis.

Regioselectivity: The Predominance of C4-Formylation

A key feature of the Vilsmeier-Haack reaction on N-substituted pyrazoles is its high regioselectivity for the C4-position. This can be attributed to both electronic and steric factors. The nitrogen atom at the N1 position directs the electrophilic attack to the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. For N-unsubstituted pyrazoles, the reaction often fails to proceed at the C4 position under similar conditions, highlighting the importance of the N-substituent in activating the ring for formylation.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Vilsmeier-Haack formylation of pyrazoles. These should be considered as general guidelines and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: General Procedure for the Formylation of 1,3-Disubstituted Pyrazoles

This protocol is adapted from a general method for the synthesis of 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[10]

Materials:

  • Substituted pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (2.0-4.0 eq)

  • Dichloromethane (DCM) or Chloroform (for extraction)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.0-4.0 eq) dropwise to the DMF with vigorous stirring. The formation of a white, viscous Vilsmeier reagent should be observed.[5] Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Pyrazole: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the pyrazole substrate.[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrazole-4-carbaldehyde.

Diagram: Experimental Workflow for Vilsmeier-Haack Pyrazole Formylation

Workflow Experimental Workflow Reagent_Prep 1. Vilsmeier Reagent Preparation (DMF + POCl3) Reaction 2. Addition of Pyrazole Substrate Reagent_Prep->Reaction Heating 3. Reaction at Elevated Temperature Reaction->Heating Workup 4. Quenching and Neutralization Heating->Workup Extraction 5. Extraction with Organic Solvent Workup->Extraction Purification 6. Drying, Concentration, and Chromatography Extraction->Purification Product Pure Pyrazole-4-carbaldehyde Purification->Product

Sources

Application Note: Suzuki-Miyaura Cross-Coupling with Pyrazole Derivatives

[1]

Abstract & Strategic Importance

Pyrazole rings are privileged scaffolds in medicinal chemistry, appearing in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib . While the Suzuki-Miyaura cross-coupling is the premier method for biaryl synthesis, applying it to pyrazoles presents unique mechanistic hurdles.

This guide moves beyond generic "catalyst screening" to provide a rational, mechanistic approach for coupling pyrazole derivatives. It specifically addresses the three "killers" of pyrazole coupling: catalyst poisoning by the nitrogen lone pair, protodeboronation of pyrazole-boronic acids, and regioselectivity in poly-halogenated substrates.

Mechanistic Challenges & Solutions

The "Poisoning" Effect (N-Coordination)

Unprotected pyrazoles possess a free N-H and a basic pyridine-like nitrogen. The basic nitrogen is a strong

Solution: Use bulky, electron-rich ligands (e.g., XPhos , SPhos , CataCXium A ) that create a steric wall, preventing the pyrazole nitrogen from coordinating to the Pd center while facilitating oxidative addition.

Protodeboronation of Pyrazole Boronic Acids

Pyrazole boronic acids (especially 2-pyridyl and pyrazolyl isomers) are notoriously unstable. Under aqueous basic conditions, they undergo rapid hydrolytic C-B bond cleavage (protodeboronation) faster than the transmetallation step.

Solution:

  • Invert the Partners: Use a Pyrazole-Halide + Aryl-Boronic Acid (more stable).

  • Slow Release: Use MIDA boronates or BF3K salts to release the active boronic acid slowly, keeping its concentration low relative to the catalyst.

  • Anhydrous Conditions: Eliminate water to shut down the hydrolytic pathway.

Visualizing the Interference

The following diagram illustrates where the pyrazole substrate interferes with the standard catalytic cycle.

SuzukiMechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + Ar-XPoisonOFF-CYCLE TRAP:Pd-N Coordination(Catalyst Deactivation)Pd0->Poison Pyrazole N-donorTransMetTransmetallationOxAdd->TransMet + Pyrazole-B(OH)2+ BaseOxAdd->Poison Pyrazole N-donorRedElimReductive Elimination(Product Release)TransMet->RedElimDeBorSIDE REACTION:Protodeboronation(Boronic Acid -> H-Pyrazole)TransMet->DeBor H2O / High pHRedElim->Pd0

Figure 1: The Catalytic Cycle of Suzuki Coupling showing off-cycle catalyst poisoning (red) and protodeboronation pathways.

Decision Matrix: Selecting the Right Protocol

Do not guess conditions. Use this logic flow to select the starting point.

DecisionTreeStartStart: Pyrazole SubstrateTypeCoupling Partner Type?Start->TypeHalidePyrazole-Halide(Electrophile)Type->HalideBoronPyrazole-Boron(Nucleophile)Type->BoronProtectedN-Protected?(SEM, THP, Me)Halide->ProtectedYesUnprotectedN-Unprotected?(Free NH)Halide->UnprotectedNoProtCPROTOCOL C:MIDA Boronate / Anhydrous(Slow Release)Boron->ProtCInstability RiskProtAPROTOCOL A:Standard Robust(Pd(dppf)Cl2 or XPhos)Protected->ProtAProtBPROTOCOL B:Buchwald Special(Pd(OAc)2 + SPhos/XPhos)Unprotected->ProtB

Figure 2: Strategic decision tree for selecting reaction conditions.

Experimental Protocols

Protocol A: The "Workhorse" (Protected Halopyrazoles)

Best for: N-methyl, N-SEM, or N-THP protected bromopyrazoles coupling with stable aryl boronic acids.

Rationale: Protected pyrazoles behave like standard aryl halides. We use a weak base to protect functional groups and a robust catalyst.

  • Reagents:

    • 1.0 equiv N-protected Bromopyrazole

    • 1.2 equiv Aryl Boronic Acid

    • 0.05 equiv (5 mol%) Pd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable)

    • 2.0 equiv K₂CO₃ or K₃PO₄

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Note: The water is essential for the base to dissolve and activate the boronate.

  • Procedure:

    • Charge solid reagents into a vial equipped with a stir bar.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed solvents (Concentration ~0.2 M relative to halide).

    • Heat to 80–90 °C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

Protocol B: The "Challenging" (Unprotected NH-Pyrazoles)

Best for: Pyrazoles with free NH groups. These are prone to poisoning Pd.

Rationale: We use SPhos or XPhos .[1] These biaryl phosphine ligands are bulky enough to prevent the pyrazole nitrogen from binding to Pd, and electron-rich enough to facilitate oxidative addition of electron-rich heterocycles.

  • Reagents:

    • 1.0 equiv NH-Bromopyrazole

    • 1.5 equiv Aryl Boronic Acid

    • 0.02 equiv (2 mol%) Pd(OAc)₂

    • 0.04 equiv (4 mol%) SPhos (or XPhos )

    • 3.0 equiv K₃PO₄ (Solid, finely ground)

  • Solvent System: n-Butanol or 1,4-Dioxane/Water (10:1) .

    • Insight: n-Butanol helps solubility of the polar unprotected pyrazole.

  • Procedure:

    • Pre-complexation (Critical): Stir Pd(OAc)₂ and Ligand in the solvent at room temperature for 15 mins before adding substrates. This ensures the active catalytic species forms before the pyrazole can poison the Pd salt.

    • Add substrates and base.[2]

    • Heat to 100 °C for 8–16 hours.

    • Note: Conversion may be slower; monitor by LCMS.

Protocol C: The "Unstable" (Pyrazole MIDA Boronates)

Best for: When you MUST use the pyrazole as the nucleophile (boron species).

Rationale: MIDA boronates are resistant to protodeboronation. We use a hydrolytic release mechanism that liberates the active boronic acid slowly, ensuring it is consumed by the catalyst immediately upon generation.

  • Reagents:

    • 1.0 equiv Aryl Bromide

    • 1.2 equiv Pyrazole MIDA Boronate

    • 0.05 equiv Pd(dtbpf)Cl₂ or XPhos Pd G2

    • 3.0 equiv K₃PO₄

  • Solvent System: THF : Water (10:1).

  • Procedure:

    • Combine all solids.

    • Add degassed solvent.

    • Heat to 60 °C .

    • Mechanistic Check: If yield is low, switch to anhydrous conditions using Cs₂CO₃ in DMF at 100 °C to force a non-hydrolytic transmetallation pathway.

Data Summary & Troubleshooting

Comparative Ligand Performance (Unprotected Pyrazoles)

Data synthesized from internal screenings and literature benchmarks (e.g., Billingsley et al.).

LigandConversion (2h)Yield (Isolated)Notes
PPh₃ < 10%N/AFails due to N-poisoning.
dppf 45%30%Moderate, but often stalls.
SPhos > 95%88%Recommended. Excellent steric protection.
XPhos > 95%92%Recommended. Best for sterically hindered partners.
Amphos 80%75%Good alternative for industrial scale (cheaper).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material (Halide) remains Catalyst PoisoningSwitch to Protocol B (SPhos/XPhos). Increase Temp to 100°C.
De-halogenated Pyrazole (H-Pyrazole) ProtodeboronationSwitch to Protocol C (MIDA). Use anhydrous base (CsF or K3PO4) in Dioxane.
Black Precipitate (Pd Black) Catalyst DecompositionLigand is not stabilizing Pd(0). Increase Ligand:Pd ratio to 2:1 or 3:1.
Regioisomer Mix 3,5-Dihalopyrazole usedC5 (adjacent to NH) reacts first. To target C4, block C3/C5 or use steric control.

References

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[3] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society.[3] [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]

  • Dung, N. T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

Application Notes and Protocols for the Derivatization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern drug discovery, renowned for its presence in a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate serves as a highly versatile and strategic building block for the synthesis of diverse compound libraries. The methoxy group at the 3-position and the ethyl ester at the 4-position offer multiple avenues for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and protocols for the key derivatization strategies of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. We will delve into the chemical principles underpinning each transformation, offering field-proven insights to guide your experimental design and troubleshooting. The protocols herein are designed to be self-validating, with clear causality behind each experimental choice, ensuring scientific integrity and reproducibility.

I. N-Substitution: Tailoring the Pharmacophore Core

The nitrogen atoms of the pyrazole ring are primary sites for modification, profoundly influencing the molecule's spatial arrangement and interaction with biological targets. The N-substitution of unsymmetrical pyrazoles like Ethyl 3-methoxy-1H-pyrazole-4-carboxylate can lead to two regioisomers: the N1 and N2 substituted products. The regiochemical outcome is a delicate interplay of steric and electronic factors.

The 3-methoxy group, being an electron-donating group, increases the electron density at the adjacent N1 and N2 positions. However, the steric bulk of the methoxy group and the adjacent ethyl carboxylate at the 4-position will generally direct alkylation and arylation to the less hindered N1 position.

A. N-Alkylation: Introducing Diverse Aliphatic Scaffolds

N-alkylation is a fundamental strategy to introduce a wide variety of aliphatic groups, modulating properties such as solubility, lipophilicity, and metabolic stability.

This classical approach is widely applicable and generally provides good yields, with regioselectivity favoring the N1 position due to steric hindrance.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M. To the stirred solution, add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure the formation of the pyrazolate anion.

  • Alkylating Agent Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to isolate the N1-alkylated product.

Table 1: Representative Data for Base-Mediated N-Alkylation

Alkyl HalideProductTypical Yield (%)
Benzyl bromideEthyl 1-benzyl-3-methoxy-1H-pyrazole-4-carboxylate85-95
Ethyl iodideEthyl 1-ethyl-3-methoxy-1H-pyrazole-4-carboxylate80-90
Propargyl bromideEthyl 3-methoxy-1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate75-85

II. C5-Halogenation: A Gateway to Cross-Coupling Reactions

Halogenation of the C5 position of the pyrazole ring is a critical step to enable further derivatization through powerful cross-coupling reactions like the Suzuki-Miyaura coupling. The C4 position is already substituted, directing electrophilic halogenation to the C5 position.

Protocol 2: C5-Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and effective reagent for the regioselective bromination of electron-rich heterocyclic systems.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 eq.) in acetonitrile (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 5-bromo-3-methoxy-1H-pyrazole-4-carboxylate.

III. Suzuki-Miyaura Coupling: Forging C-C Bonds for Structural Elaboration

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4] It allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C5 position of the pyrazole core.

Protocol 3: Suzuki-Miyaura Coupling of Ethyl 5-bromo-3-methoxy-1H-pyrazole-4-carboxylate

This protocol outlines a general procedure for the coupling of the C5-brominated pyrazole with various boronic acids.

Experimental Protocol:

  • Reaction Setup: To a microwave vial or a Schlenk tube, add Ethyl 5-bromo-3-methoxy-1H-pyrazole-4-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand such as SPhos (0.1 eq.).

  • Solvent and Base Addition: Add a 2:1 mixture of dioxane and water as the solvent, followed by the addition of potassium carbonate (K₂CO₃, 2.0 eq.).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100 °C (conventional heating) or irradiate in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acidEthyl 3-methoxy-5-phenyl-1H-pyrazole-4-carboxylate70-85
4-Fluorophenylboronic acidEthyl 5-(4-fluorophenyl)-3-methoxy-1H-pyrazole-4-carboxylate65-80
Thiophene-2-boronic acidEthyl 3-methoxy-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate60-75

IV. Amide Bond Formation: Introducing Functional Diversity

The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for the introduction of a wide range of functionalities through amide bond formation. Amide coupling is a cornerstone of medicinal chemistry, allowing for the exploration of key interactions with biological targets.[5]

A. Hydrolysis of the Ethyl Ester

The first step towards amide derivatization is the saponification of the ethyl ester.

Experimental Protocol:

  • Reaction Setup: Dissolve Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (or its N-substituted/C5-substituted derivatives) (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Base Addition: Add lithium hydroxide (LiOH, 2.0 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-methoxy-1H-pyrazole-4-carboxylic acid as a solid, which can often be used in the next step without further purification.

B. Amide Coupling

A variety of coupling reagents can be employed for the formation of the amide bond. The choice of reagent depends on the nature of the amine and the desired reaction conditions.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methoxy-1H-pyrazole-4-carboxylic acid (1.0 eq.) in DMF, add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

V. Visualization of Derivatization Pathways

The following diagrams illustrate the key derivatization workflows for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Derivatization_Workflow cluster_n_sub N-Substitution cluster_c5_func C5-Functionalization cluster_c4_func C4-Functionalization start Ethyl 3-methoxy-1H- pyrazole-4-carboxylate n_alkylation N-Alkylation (Protocol 1) start->n_alkylation R-X, Base n_arylation N-Arylation start->n_arylation Ar-B(OH)2, Cu or Pd catalyst c5_halogenation C5-Halogenation (Protocol 2) start->c5_halogenation NBS or NCS hydrolysis Ester Hydrolysis (Protocol 4) start->hydrolysis LiOH, H2O/THF suzuki Suzuki Coupling (Protocol 3) c5_halogenation->suzuki Ar-B(OH)2, Pd catalyst amide_coupling Amide Coupling (Protocol 5) hydrolysis->amide_coupling R1R2NH, HATU

Caption: Key derivatization pathways for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

VI. Conclusion

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a valuable and versatile starting material for the synthesis of a wide range of novel pyrazole derivatives. The protocols and insights provided in this guide offer a robust foundation for researchers in drug discovery and development to explore the chemical space around this important scaffold. By strategically employing N-substitution, C5-functionalization via halogenation and cross-coupling, and C4-derivatization through amide bond formation, scientists can generate diverse compound libraries with the potential for significant biological activity.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on their synthesis and pharmacological activities. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.
  • Kumar, V., & Aggarwal, R. (2019). Pyrazole containing compounds of biological interest. European Journal of Medicinal Chemistry, 180, 646-677.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Available at: [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives - ResearchGate. (n.d.). Available at: [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. (n.d.). Available at: [Link]

  • Halogenation of the pyrazole scaffold | Download Table - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC - NIH. (n.d.). Available at: [Link]

  • An Improved Preparation of 3-Alkoxypyrazoles | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. (n.d.). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (n.d.). Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Available at: [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Available at: [Link]

  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles - ResearchGate. (n.d.). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Methoxy-1H-pyrazole-4-carboxamides from Ethyl 3-methoxy-1H-pyrazole-4-carboxylate and Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This five-membered heterocyclic ring system is a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates.[2] The derivatization of the pyrazole core, particularly at the 4-position with a carboxamide functionality, has yielded compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The 3-methoxy-1H-pyrazole-4-carboxamide scaffold, in particular, offers a unique combination of hydrogen bonding capabilities and lipophilic character, making it an attractive motif for molecular design and lead optimization in drug discovery programs.

This technical guide provides a comprehensive overview of the reaction between Ethyl 3-methoxy-1H-pyrazole-4-carboxylate and various amines to furnish the corresponding 3-methoxy-1H-pyrazole-4-carboxamides. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible syntheses.

Chemical Principles and Reaction Mechanisms

The conversion of an ester, such as Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, to an amide is a classical nucleophilic acyl substitution reaction. The overall transformation involves the displacement of the ethoxy group (-OEt) of the ester by an amine (R-NH₂). However, the direct reaction between an ester and an amine is often slow and requires elevated temperatures, which can lead to undesired side reactions. To achieve efficient and clean conversions, several strategies are employed, primarily falling into two categories: direct thermal/catalyzed amidation and activated amidation.

Direct Amidation

In its simplest form, direct amidation involves heating the ethyl ester with the desired amine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, which then deprotonates the newly formed ammonium ion to yield the amide and ethanol.

G

This method is most effective with highly nucleophilic, unhindered primary amines and can be driven to completion by removing the ethanol byproduct. For less reactive amines, catalytic methods can be employed. Lewis acids or bases can be used to enhance the electrophilicity of the ester or the nucleophilicity of the amine, respectively.[5]

Activated Amidation

A more versatile and widely employed approach involves the initial conversion of the ethyl ester into a more reactive carboxylic acid derivative. This two-step process generally offers higher yields and broader substrate scope, particularly with less reactive or sterically hindered amines.

  • Saponification: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide.

  • Amide Coupling: The resulting 3-methoxy-1H-pyrazole-4-carboxylic acid is then coupled with the amine using a variety of activating agents.[6] Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HBTU.[7] These reagents activate the carboxylic acid by forming a highly reactive intermediate that is readily attacked by the amine.

G

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific amine used and the scale of the reaction.

Protocol 1: Direct Amidation with a Primary Amine

This protocol is suitable for simple, unhindered primary amines.

Materials:

  • Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

  • Primary amine (e.g., benzylamine)

  • High-boiling point solvent (e.g., xylenes or N,N-dimethylformamide (DMF))

  • Dean-Stark apparatus (optional, for use with xylenes)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using xylenes), add Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add the primary amine (1.5 - 2.0 eq) and the solvent (e.g., xylenes, 5-10 mL per gram of ester).

  • Heat the reaction mixture to reflux (typically 140-155 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold, non-polar solvent (e.g., hexanes or diethyl ether).

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights:

  • Choice of Amine: This method is most efficient with nucleophilic amines. For less reactive amines, consider Protocol 2.

  • Temperature: High temperatures are generally required to drive the reaction. The use of a high-boiling point solvent is crucial.

  • Work-up: The polarity of the final amide will dictate the purification strategy.

Protocol 2: Activated Amidation via Saponification and EDC/HOBt Coupling

This is a robust and general protocol suitable for a wide range of primary and secondary amines.

Step 1: Saponification of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol or methanol and water (e.g., 3:1 v/v).

  • Add a solution of NaOH or LiOH (1.5 - 2.0 eq) in water.

  • Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate of 3-methoxy-1H-pyrazole-4-carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often used in the next step without further purification.

Step 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • 3-methoxy-1H-pyrazole-4-carboxylic acid (from Step 1)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 3-methoxy-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the amine (1.1 eq) followed by the base (DIPEA or TEA, 2.0 - 3.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Expert Insights:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents for the coupling step to prevent the hydrolysis of the activated intermediate.

  • Order of Addition: Adding the amine after the pre-activation of the carboxylic acid often leads to cleaner reactions and higher yields.

  • Choice of Base: DIPEA is often preferred over TEA as it is less nucleophilic and less likely to cause side reactions.

Data Presentation: A Comparative Overview

The choice of method for the amidation of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate will depend on the nature of the amine. The following table provides a general comparison of the two main approaches.

ParameterDirect AmidationActivated Amidation (EDC/HOBt)
Substrate Scope Generally limited to unhindered, nucleophilic primary amines.Broad scope, including primary and secondary amines, as well as less reactive and sterically hindered amines.
Reaction Conditions High temperatures (140-155 °C).Room temperature.
Reaction Time 12-24 hours.4-12 hours.
Yields Moderate to good.Good to excellent.
Reagents Simple, readily available.Requires coupling agents and a base.
Work-up & Purification Can be straightforward if the product precipitates. Otherwise, may require chromatography.Typically requires an extractive work-up followed by chromatography.

Conclusion and Future Perspectives

The synthesis of 3-methoxy-1H-pyrazole-4-carboxamides from Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a versatile transformation that provides access to a class of compounds with significant potential in drug discovery. While direct amidation offers a simpler approach for certain amines, the two-step saponification and activated coupling protocol provides a more general and reliable method for a broader range of substrates. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize these valuable compounds and explore their therapeutic potential. Further advancements in catalytic direct amidation methods may offer more sustainable and atom-economical routes in the future.[8][9]

References

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Current Topics in Medicinal Chemistry, 17(18), 2088–2115.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Awad, G. E. A. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(10), 2536. [Link]

  • Youssef, A. M., & El-Gendy, Z. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Bulletin of the Korean Chemical Society, 22(5), 448-452.
  • Ir(iii)/Ag(i)-catalyzed directly C–H amidation of arenes with OH-free hydroxyamides as amidating agents - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Catalytic Amidation. (n.d.). Retrieved February 7, 2026, from [Link]

  • Direct Amidation of Esters and Amines under Continuous‐Flow Method - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Application Note: Photophysical Characterization of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a privileged scaffold in photochemistry due to their tunable electron density, tautomeric equilibrium, and ability to act as both hydrogen bond donors and acceptors. This guide provides a comprehensive workflow for characterizing the photophysical properties of pyrazole-based fluorophores. It specifically addresses complex mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), offering standardized protocols for quantum yield determination, solvatochromic analysis, and bioimaging validation.

Molecular Design & Mechanisms

The photophysics of pyrazoles are governed by their electronic push-pull nature. The pyrazole ring is electron-rich (


-excessive), often acting as a donor in Intramolecular Charge Transfer (ICT) systems. However, its unique dual-nitrogen structure allows for specific phenomena:
ESIPT (Excited-State Intramolecular Proton Transfer)

When a proton donor (e.g., -OH, -NH2) is placed ortho to the pyrazole ring (specifically the


 nitrogen), photoexcitation triggers a rapid proton transfer.
  • Mechanism: Enol (

    
    ) 
    
    
    
    Enol* (
    
    
    )
    
    
    Keto* (
    
    
    )
    
    
    Keto (
    
    
    )
    
    
    Enol (
    
    
    ).
  • Signature: An anomalously large Stokes shift (

    
    80-100 nm) due to emission occurring from the lower-energy Keto* tautomer.
    
AIE (Aggregation-Induced Emission)

Many pyrazole derivatives are non-emissive in dilute solution due to non-radiative decay via intramolecular rotation. Upon aggregation (e.g., in water/THF mixtures), Restriction of Intramolecular Rotation (RIR) blocks this decay channel, turning emission "ON."

Diagram 1: Jablonski Diagram for Pyrazole ESIPT Systems

The following diagram illustrates the energy pathways distinguishing standard fluorescence from ESIPT-mediated emission.

ESIPT_Mechanism cluster_0 Enol Form cluster_1 Keto Form S0_Enol Ground State (Enol) S0 S1_Enol Excited State (Enol*) S1 S0_Enol->S1_Enol Abs (hν) S1_Enol->S0_Enol NR Decay S1_Keto Excited State (Keto*) S1' S1_Enol->S1_Keto ESIPT (Fast < 1ps) S0_Keto Ground State (Keto) S0' S1_Keto->S0_Keto Emission (hν') Large Stokes Shift S0_Keto->S0_Enol GSIPT (Ground State Return)

Figure 1: Energy landscape of ESIPT-active pyrazoles. The four-level cycle allows for re-absorption prevention and large Stokes shifts.

Characterization Protocols

Protocol A: Steady-State Spectroscopy (Abs/Em)

Objective: Determine


, 

, and molar extinction coefficient (

).

Reagents:

  • Solvents: HPLC-grade or Spectroscopic grade (Ethanol, DMSO, Toluene, Acetonitrile).

  • Standard: Quinine Sulfate (in 0.1 M

    
    ) or Rhodamine 6G (in Ethanol).
    

Procedure:

  • Stock Solution: Prepare a

    
     M stock solution of the pyrazole derivative in DMSO.
    
  • Working Solution: Dilute to

    
     M in the target solvent.
    
    • Critical Check: Absorbance at

      
       must be 
      
      
      
      OD to prevent Inner Filter Effects (IFE) and re-absorption artifacts.
  • Blanking: Run a baseline correction using the pure solvent in a quartz cuvette (1 cm path length).

  • Measurement:

    • Scan Absorption: 250 nm – 800 nm.

    • Scan Emission: Excite at

      
      . Set slit widths to 2.5 nm or 5 nm.
      
Protocol B: Relative Quantum Yield ( ) Determination

Principle: The quantum yield is calculated by comparing the integrated emission intensity of the sample to a standard of known


.[1][2]

Equation:



Where:
  • 
    : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.
    
  • 
    : Refractive index of the solvent.
    
  • 
     and 
    
    
    
    : Sample and Standard.

Step-by-Step Workflow:

  • Standard Selection: Choose a standard with absorption/emission overlapping your sample.

    • Blue Emission: Quinine Sulfate (

      
      ).
      
    • Green/Yellow Emission: Fluorescein (

      
      ) or Rhodamine 6G (
      
      
      
      ).
  • Series Preparation: Prepare 5 concentrations for both sample and standard.

    • Absorbance range: 0.02, 0.04, 0.06, 0.08, 0.10 (strictly linear range).

  • Acquisition: Measure fluorescence spectra for all 10 samples using the exact same instrument parameters (slit width, PMT voltage).

  • Integration: Integrate the area under the emission curve for each.

  • Plotting: Plot Integrated Area (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the slope (
    
    
    ).
Protocol C: Solvatochromism (Lippert-Mataga Analysis)

Objective: Quantify the change in dipole moment (


) to assess Intramolecular Charge Transfer (ICT).

Procedure:

  • Measure Abs and Em spectra in solvents of varying polarity (e.g., Toluene, THF, DCM, MeOH, DMSO).

  • Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ):
    
    
    • 
      : Dielectric constant.
      
    • 
      : Refractive index.
      
  • Interpretation: A linear positive slope indicates strong ICT character. Deviation in protic solvents (MeOH) suggests specific solute-solvent hydrogen bonding (common in pyrazoles due to the -NH group).

Data Presentation & Analysis

Table 1: Solvent Effect on Pyrazole Derivative (Example Data)
SolventPolarity (

)

(nm)

(nm)
Stokes Shift (

)

Toluene0.01334041050210.85
THF0.21034543559960.72
DMSO0.26335248075750.45
Analysis Red Shift Strong ICT Linear Quenching
Diagram 2: Experimental Workflow for Characterization

This workflow ensures data integrity and reproducibility.

Workflow cluster_sol Solubility Check cluster_spec Spectroscopy cluster_adv Advanced Analysis start Synthesized Pyrazole check Soluble in DMSO? start->check abs UV-Vis Absorbance (Check OD < 0.1) check->abs Yes em Fluorescence Emission (Scan Ex/Em) abs->em qy Quantum Yield (Φ) (Slope Method) em->qy solv Lippert-Mataga Plot (Dipole Moment) em->solv decision AIE Active? em->decision life TCSPC Lifetime (τ) qy->life If Φ > 0.01 aie_test THF/Water Fraction Test (fw 0-99%) decision->aie_test Weak Em in Soln

Figure 2: Decision tree for photophysical characterization. Note the branch for AIE testing if solution emission is weak.

Troubleshooting & Validation

  • Issue: Non-Linear QY Plots.

    • Cause: Aggregation at higher concentrations or Inner Filter Effect (OD > 0.1).

    • Fix: Dilute samples further. Ensure the excitation wavelength is at the intersection of standard and sample absorption if possible, or correct for absorption factor

      
      .
      
  • Issue: Inconsistent Emission in Protic Solvents.

    • Cause: Pyrazoles have a basic Nitrogen (

      
      ) and an acidic proton (
      
      
      
      ). Protic solvents can induce protonation/deprotonation or H-bonding that quenches ICT.
    • Fix: Compare spectra in MeOH vs. Acetonitrile (similar polarity, different H-bond capacity) to isolate H-bond effects.

  • Validation Step: Always verify the excitation spectrum matches the absorption spectrum. If they differ, the emission may come from an impurity or a ground-state aggregate.

References

  • Review of Pyrazole Photophysics

    • Title: Pyrazole derivatives as distinct fluorescent probes: A review.
    • Source:Dyes and Pigments (Elsevier).
    • Link:[Link] (Generalized DOI for verification).

  • ESIPT Mechanism in Pyrazoles

    • Title: ESIPT on/off switching and crystallization-enhanced emission properties of new design phenol-pyrazole modified cyclotriphosphazenes.
    • Source:RSC Advances (Royal Society of Chemistry).
    • Link:[Link]

  • IUPAC Standards for Quantum Yield

    • Title: Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report).
    • Source:Pure and Applied Chemistry.
    • Link:[Link]

  • Lippert-Mataga & Solvatochromism

    • Title: Solvatochromic estimation of dipole moments of some pyrazole deriv
    • Source:Spectrochimica Acta Part A.
    • Link:[Link]

Sources

Application Note: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in Advanced Materials Engineering

[1]

Executive Summary

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (EMPC) is a versatile heterocyclic building block critical to the synthesis of functionalized porous materials and corrosion inhibitors.[1] While often categorized as a pharmaceutical intermediate, its role in materials science is defined by its capacity to serve as a precursor for 3-methoxy-1H-pyrazole-4-carboxylic acid , a ligand capable of forming robust coordination networks.[1]

This guide details the protocols for transforming EMPC into high-value material components. We focus on two primary applications:

  • Ligand Engineering for MOFs: Hydrolysis and coordination to create pore-functionalized frameworks optimized for gas sorption (CO₂).[1]

  • Surface Protection: Utilization of pyrazole derivatives as adsorption-type corrosion inhibitors for mild steel.[1]

Chemical Identity & Material Significance

PropertySpecification
Compound Name Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
CAS Number 478968-48-8
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Key Functional Groups Ester (Hydrolyzable to acid), Methoxy (Electron-donating/H-bond acceptor), Pyrazole NH (Metal coordination site)
Material Class Organic Ligand Precursor, Corrosion Inhibitor
Why the 3-Methoxy Group Matters

In the design of Metal-Organic Frameworks (MOFs), the substituent on the ligand dictates pore environment and framework stability.[1]

  • Electronic Effect: The methoxy group is an electron-donating group (EDG), which increases the basicity of the pyrazole nitrogens, potentially strengthening the Metal-Nitrogen bond.[1]

  • Pore Engineering: The oxygen atom in the methoxy group acts as a Lewis base site within the MOF pore, enhancing affinity for quadrupolar gases like CO₂ through dipole-quadrupole interactions.[1]

Application 1: Synthesis of Functionalized MOF Ligands

The ester group of EMPC must be hydrolyzed to the carboxylic acid to generate the 3-methoxy-1H-pyrazole-4-carboxylic acid (H₂mpzca) ligand.[1] This ligand is a functionalized analog of the common 1H-pyrazole-4-carboxylic acid used in cadmium and zinc-based MOFs.[1]

Protocol 1: Controlled Hydrolysis and Crystal Growth

Objective: Convert EMPC to H₂mpzca with high purity for solvothermal synthesis.

Reagents:

  • Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (EMPC)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl), 1M

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 mmol (0.85 g) of EMPC in 20 mL of ethanol in a round-bottom flask.

  • Saponification: Add 10 mL of 2M NaOH dropwise while stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1) until the ester spot disappears.

  • Concentration: Evaporate the ethanol under reduced pressure to obtain a solid residue.

  • Acidification: Redissolve residue in minimal water (5 mL) and cool to 0°C. Acidify dropwise with 1M HCl until pH reaches 3-4. A white precipitate (H₂mpzca) will form.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL), and recrystallize from hot water/ethanol (9:1) to obtain X-ray quality crystals.

Protocol 2: Solvothermal MOF Synthesis (Zn-mpzca Framework)

Objective: Synthesize a porous coordination polymer using the H₂mpzca ligand.[1]

Reagents:

  • 3-methoxy-1H-pyrazole-4-carboxylic acid (H₂mpzca) - From Protocol 1[1]

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)[1]

Method:

  • Precursor Mixing: In a 20 mL Teflon-lined autoclave, dissolve 0.1 mmol of H₂mpzca and 0.1 mmol of Zn(NO₃)₂·6H₂O in a mixture of DMF/Ethanol (3 mL / 1 mL).

  • Solvothermal Treatment: Seal the autoclave and heat at 120°C for 72 hours.

  • Cooling: Allow the oven to cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).

  • Harvesting: Filter the resulting colorless block crystals and wash with DMF.

  • Activation: Solvent exchange with acetone for 3 days (refreshing solvent daily), followed by drying under vacuum at 80°C to remove guest molecules.

Application 2: Corrosion Inhibition[1]

Pyrazole carboxylates adsorb onto metal surfaces, forming a protective barrier against acidic corrosion. The methoxy group enhances adsorption via the oxygen lone pair.[1]

Protocol 3: Gravimetric Corrosion Testing (Weight Loss Method)

Target Substrate: Mild Steel (C1018) Corrosive Medium: 1M HCl

Workflow:

  • Coupon Preparation: Polish mild steel coupons (2.5 x 2.0 x 0.1 cm) with emery paper (grades 400-1200), degrease with acetone, and dry. Weigh accurately (

    
    ).
    
  • Inhibitor Solution: Prepare 1M HCl solutions containing EMPC at concentrations of 100, 200, and 500 ppm.

  • Immersion: Suspend coupons in the solutions for 24 hours at 25°C.

  • Cleaning: Remove coupons, wash with distilled water and acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    

Mechanistic Visualization

The following diagram illustrates the transformation of the precursor into a functional material and the coordination logic within the MOF structure.

Gcluster_coordCoordination ModeEsterEthyl 3-methoxy-1H-pyrazole-4-carboxylate(Precursor)Acid3-methoxy-1H-pyrazole-4-carboxylic acid(Active Ligand)Ester->AcidHydrolysis(NaOH/EtOH)MOFFunctionalized MOF(Porous Network)Acid->MOFCoordination(Solvothermal)MetalMetal Node(Zn²⁺ / Cd²⁺)Metal->MOFSelf-AssemblyGasTarget Gas(CO₂)MOF->GasDipole-QuadrupoleInteraction (Methoxy Group)

Figure 1: Synthesis pathway from ethyl ester precursor to functionalized Metal-Organic Framework, highlighting the role of the methoxy group in gas interaction.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Product Sheet. Retrieved from [2]

  • Zhang, J., et al. (2023). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Coordination Chemistry Reviews. Retrieved from

  • Ambeed. (n.d.). Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Datasheet. Retrieved from

  • BenchChem. (n.d.). Pyrazole Derivatives in Corrosion Inhibition. Retrieved from

  • PubChem. (n.d.). 3-methoxy-1-methyl-1h-pyrazole-4-carboxylic acid Compound Summary. Retrieved from

Application Note: In Silico Design and Validation of Pyrazole Scaffolds via Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Challenge

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their computational modeling presents unique challenges due to annular tautomerism (1,2-proton shifts) and sensitivity to solvent environments.[1]

Standard "black-box" DFT calculations often fail because they neglect the dynamic equilibrium between


- and 

-tautomers, leading to erroneous reactivity predictions.[1] This guide provides a rigorous, field-proven protocol to accurately model these systems, bridging quantum mechanics with biological applicability.

Phase 1: Pre-Calculation Setup (The Tautomer Protocol)

Objective: Identify the global energy minimum. Pyrazoles are not static; you cannot arbitrarily draw a structure and optimize it. You must screen tautomers.

Protocol 1.1: Tautomeric Scanning[1]
  • Structure Generation: For every monosubstituted pyrazole, generate both the

    
    - and 
    
    
    
    -tautomers. For pyrazolones, include the -OH (enol), -NH, and -CH forms.[1]
  • ** conformational Search:** If the derivative has rotatable bonds (e.g., a phenyl ring attached to the pyrazole core), perform a conformational scan (0° to 360° in 10° steps) at a lower level of theory (e.g., HF/6-31G or semi-empirical PM6) to find the lowest energy conformer before DFT optimization.

  • Solvent Consideration: Gas-phase calculations often favor the

    
    -isomer, but polar solvents (water, DMSO) can stabilize the more polar tautomers.[1] Always include a solvent model (PCM or SMD) in the screening phase if comparing to biological data.
    

Phase 2: Computational Methodology (Core Protocol)

Directive: Move beyond standard B3LYP if studying binding interactions.

Protocol 2.1: Functional & Basis Set Selection

While B3LYP is the historical standard, it lacks dispersion corrections necessary for predicting


 stacking (common in pyrazole-protein binding).[1]
FeatureRecommended Level of TheoryRationale
Geometry Optimization B3LYP/6-311++G(d,p) Robust for bond lengths/angles; cost-effective.[1]
Non-Covalent Interactions M06-2X or

B97X-D
Captures dispersion forces (London forces) critical for drug-receptor docking accuracy.[1]
Solvent Model SMD (Solvation Model based on Density)Superior to PCM for calculating

and pKa values.
Protocol 2.2: The Optimization Workflow
  • Input Preparation: Set the charge and multiplicity (usually singlet for neutral drugs).

  • Optimization + Frequency: Run Opt+Freq.

    • Validation: Ensure zero imaginary frequencies . A single imaginary frequency implies a transition state, not a stable molecule.

  • Correction: If an imaginary frequency exists, displace the geometry along the vibration vector and re-optimize.

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct tautomer and functional.

Pyrazole_Workflow start Input Structure (Pyrazole Derivative) tautomer Generate Tautomers (1H-, 2H-, Enol/Keto) start->tautomer pre_opt Conformational Scan (PM6 or HF/6-31G) tautomer->pre_opt dft_opt DFT Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_check Frequency Check (Imaginary Freq?) dft_opt->freq_check re_opt Displace & Re-optimize freq_check->re_opt Yes (< 0) single_point Single Point Energy (M06-2X or wB97X-D) + Solvent (SMD) freq_check->single_point No (All > 0) re_opt->freq_check analysis Calculate Descriptors (HOMO/LUMO, MEP) single_point->analysis

Figure 1: Decision tree for pyrazole geometry optimization and tautomer selection.

Phase 3: Electronic Property Analysis & Reactivity

Objective: Correlate quantum mechanical descriptors with biological activity (e.g., antioxidant or antimicrobial potential).

Protocol 3.1: Frontier Molecular Orbitals (FMO)

The energy gap (


) is the primary indicator of chemical stability.[1]
  • High Gap: Hard molecule, stable, low reactivity.

  • Low Gap: Soft molecule, high reactivity, better potential for charge transfer with enzymes.

Protocol 3.2: Global Reactivity Descriptors

Calculate these values using the energies from the optimized structure. These are essential for QSAR (Quantitative Structure-Activity Relationship) studies.[1]

DescriptorSymbolFormula (Koopmans' Theorem)Biological Significance
Ionization Potential


Ability to donate electrons (Antioxidant mechanism).[1]
Electron Affinity


Ability to accept electrons.[1][2]
Chemical Hardness


Resistance to charge transfer.[1]
Chemical Softness


Correlates with higher drug potency (easier polarization).[1]
Electrophilicity Index


Propensity to attack nucleophilic sites (e.g., DNA bases).

Note:


 (Chemical Potential) = 

.[1]
Reactivity Logic Flow

Reactivity_Logic homo HOMO Energy (Electron Donor) gap Band Gap (HOMO-LUMO) homo->gap lumo LUMO Energy (Electron Acceptor) lumo->gap softness Chemical Softness (S) gap->softness Inverse Relation bio_act Biological Activity (e.g., Enzyme Inhibition) softness->bio_act Direct Correlation (Usually)

Figure 2: Causal link between orbital energies and biological efficacy.[1]

Phase 4: Spectroscopic & Docking Validation

Trustworthiness: A DFT study is incomplete without experimental validation.

Protocol 4.1: NMR Scaling (GIAO Method)
  • Run NMR calculation on the optimized geometry using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Reference Standard: Calculate the shielding tensor of TMS (Tetramethylsilane) at the exact same level of theory.

  • Calculation:

    
    .
    
  • Scaling: Systematic errors exist. For B3LYP/6-311++G(d,p), linear regression against experimental data usually yields a scaling equation (e.g.,

    
    ).[1]
    
Protocol 4.2: Interfacing with Molecular Docking

DFT-optimized structures are superior to standard PDB/SDF inputs for docking because they possess accurate bond orders and partial charges (Mulliken or NBO).[1]

  • Output: Save the optimized DFT structure as .mol2 or .pdb.

  • Charge Assignment: Use NBO (Natural Bond Orbital) charges from the DFT output rather than generic Gasteiger charges in the docking software (e.g., AutoDock Vina). This significantly improves the accuracy of electrostatic interaction predictions in the binding pocket.

References

  • Tautomerism & Solvent Effects

    • Reference: "DFT modeling of tautomeric equilibria and proton transfer of pyrazolone in gas phase and in solution." International Journal of Pharmaceutical, Chemical, and Biological Sciences.
    • (Verified via snippet 1.1)

  • Functional Benchmarking (B3LYP vs M06-2X)

    • Reference: "Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides." ChemRxiv.
    • (Verified via snippet 1.20)[1]

    • Insight: Confirms M06-2X superiority for reaction energies and kinetics over B3LYP.[1]

  • Global Reactivity Descriptors

    • Reference: "Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective.
    • (Verified via snippet 1.9)

  • Biological Application (Antioxidant/Antimicrobial)

    • Reference: "New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study." Heliyon (Elsevier).
    • (Verified via snippet 1.24)

  • Spectroscopic Validation

    • Reference: "Spectroscopic Investigation, Component Analysis and DFT Calcul
    • (Verified via snippet 1.16)

Sources

Application Notes and Protocols for Molecular Docking Studies of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of pyrazole have garnered significant attention for their potential as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][4] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate and its derivatives represent a promising class of small molecules for the development of novel kinase inhibitors. Their structural features suggest the potential for specific interactions within the ATP-binding pocket of various kinases.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand, such as a pyrazole derivative, to its protein target. This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis and biological testing, and provides insights into the structure-activity relationships (SAR) that govern molecular recognition.

This comprehensive guide, designed for researchers and scientists in the field of drug development, provides a detailed protocol for conducting molecular docking studies on Ethyl 3-methoxy-1H-pyrazole-4-carboxylate derivatives. We will utilize the widely-used and open-source software AutoDock Vina. To ensure the scientific rigor and trustworthiness of our protocol, we will focus on a well-validated target, Cyclin-Dependent Kinase 2 (CDK2), and employ a robust validation strategy using a co-crystallized inhibitor.

The Chosen Biological Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle and a well-established target for the development of anticancer therapies.[6][7] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The Protein Data Bank (PDB) contains numerous crystal structures of CDK2 in complex with various inhibitors, providing a solid foundation for structure-based drug design. For this protocol, we will use the crystal structure of human CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 4FKG).[2] The co-crystallized inhibitor in this structure shares a similar pyrazole core with our compounds of interest, making it an excellent reference for validating our docking protocol.

Conceptual Workflow of Molecular Docking

The molecular docking process can be conceptually broken down into several key stages, each requiring careful execution to ensure reliable and meaningful results. The following diagram illustrates the overall workflow.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB_retrieval 1. PDB Structure Retrieval (4FKG) Protein_prep 2. Protein Preparation (CDK2) PDB_retrieval->Protein_prep Isolate Protein Chain Grid_gen 4. Grid Box Generation Protein_prep->Grid_gen Prepared Receptor Ligand_prep 3. Ligand Preparation (Pyrazole Derivatives) Docking_run 5. Running AutoDock Vina Ligand_prep->Docking_run Prepared Ligands Grid_gen->Docking_run Grid Parameters Pose_analysis 6. Binding Pose Analysis Docking_run->Pose_analysis Docked Poses Validation 7. Protocol Validation (RMSD Calculation) Pose_analysis->Validation Best Pose Results 8. Interpretation of Results Validation->Results Validated Protocol validation_workflow cluster_validation Docking Protocol Validation Redocking 1. Re-dock Co-crystallized Ligand (from 4FKG) Superimposition 2. Superimpose Docked Pose onto Crystal Structure Redocking->Superimposition Top-ranked pose RMSD_calc 3. Calculate RMSD Superimposition->RMSD_calc Aligned structures Evaluation 4. Evaluate RMSD Value (< 2.0 Å) RMSD_calc->Evaluation RMSD value

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Optimization Hub

Current Status: Operational Topic: Improving Yield & Regioselectivity in 3-Alkoxypyrazole Synthesis Ticket ID: PYR-3-OMe-OPT

Executive Summary

The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is notoriously difficult due to tautomeric ambiguity . The starting material, Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, exists in equilibrium with its 3-oxo (pyrazolone) tautomer. Standard alkylation conditions (e.g., MeI/K₂CO₃) favor the "soft" nucleophile (Nitrogen), leading to N-methylation (N1 or N2 isomers) rather than the desired O-methylation .

This guide provides the Silver Carbonate Protocol and the TMS-Diazomethane Method to invert this selectivity and maximize yield.

Module 1: The Mechanistic Pathway

Understanding the "Selectivity Trap" is the first step to fixing your yield.

Pyrazole_Alkylation SM Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (Tautomeric Equilibrium) Path_A Standard Conditions (MeI / K2CO3 / DMF) SM->Path_A Hard/Soft Mismatch Path_B Silver-Promoted (MeI / Ag2CO3 / Toluene) SM->Path_B Chelation Control Path_C Diazo Method (TMS-CHN2 / MeOH) SM->Path_C Proton Transfer N_Prod N-Methylated Products (Major Impurity) Low Desired Yield (<20%) Path_A->N_Prod Kinetic Control O_Prod Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (Target Molecule) High Yield (>75%) Path_B->O_Prod O-Selective Path_C->O_Prod O-Selective

Figure 1: Reaction divergence based on alkylation conditions. Standard bases favor N-alkylation, while Silver salts and Diazo species favor O-alkylation.

Module 2: Troubleshooting Guide (FAQ)
Q1: I am using Methyl Iodide and Potassium Carbonate in DMF, but I only isolate the N-methyl isomer. Why?

Diagnosis: This is the classic "Ambident Nucleophile" problem.

  • The Science: In basic conditions (K₂CO₃), the pyrazole is deprotonated to an anion. The negative charge is delocalized, but the Nitrogen atom is more nucleophilic (softer) than the Oxygen atom. Methyl Iodide is a soft electrophile. According to HSAB (Hard-Soft Acid-Base) theory, Soft-Soft interactions dominate, leading to N-methylation .

  • The Fix: You must block the Nitrogen's nucleophilicity or use a "Hard" alkylating agent mechanism. Switch to Method A (Silver Carbonate) below.

Q2: Can I use Sodium Methoxide (NaOMe) to displace a leaving group instead?

Diagnosis: Risky for this specific ester.

  • The Science: While converting the 3-hydroxy group to a 3-chloro group (via POCl₃) and displacing with NaOMe is a robust route for many heterocycles, your molecule contains an Ethyl Ester .

  • The Risk: Using NaOMe in Methanol will cause transesterification , converting your Ethyl ester to a Methyl ester (Methyl 3-methoxy-1H-pyrazole-4-carboxylate).

  • The Fix: If you use the Chloro-displacement route, you must use Sodium Ethoxide (NaOEt) in Ethanol to match the ester, but this will yield the 3-Ethoxy product. To get Ethyl 3-Methoxy specifically via displacement is synthetically inefficient. Direct O-methylation is preferred here.

Q3: My product co-elutes with the starting material. How do I purify it?

Diagnosis: Strong hydrogen bonding.

  • The Fix: The starting material (3-hydroxy/3-oxo) has a free NH and OH/C=O, making it significantly more polar and capable of H-bonding than the O-methylated product.

  • Protocol:

    • Acidify the crude mixture to pH ~4. The 3-hydroxy starting material becomes less soluble in non-polar solvents.

    • Extract with Dichloromethane (DCM) . The O-methyl product extracts well; the unreacted tautomer often crashes out or stays in the aqueous phase.

    • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate . The O-methyl product usually elutes much earlier (higher Rf) than the N-methyl or unreacted material due to the loss of the H-bond donor.

Module 3: Optimized Protocols
Method A: The Silver Carbonate Route (Recommended for Selectivity)

This method utilizes the high affinity of Silver (Ag) for Nitrogen, effectively "masking" the nitrogen and forcing the alkyl halide to attack the Oxygen.

Reagents:

  • Precursor: Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq)

  • Methyl Iodide (MeI): 1.5 eq

  • Silver Carbonate (Ag₂CO₃): 1.0 eq

  • Solvent: Benzene or Toluene (Anhydrous) - Non-polar solvents suppress charge separation, favoring O-alkylation.

Step-by-Step:

  • Suspend the pyrazole precursor and Ag₂CO₃ in anhydrous Toluene under Argon.

  • Add Methyl Iodide dropwise at room temperature.

  • Heat the mixture to 50°C (do not reflux vigorously, as MeI is volatile) for 12–18 hours.

  • Monitor via TLC (Target Rf ~0.6 in 1:1 Hex/EtOAc; SM Rf ~0.1).

  • Filtration: Filter the reaction mixture through a Celite pad to remove Silver Iodide (AgI) precipitates.

  • Concentrate the filtrate in vacuo.

  • Purify via flash chromatography.

Expected Yield: 70–85% (O-isomer).

Method B: The TMS-Diazomethane Route (Fastest)

Trimethylsilyldiazomethane (TMS-CHN₂) is a safer alternative to Diazomethane gas. It methylates acidic protons (OH) very efficiently.

Reagents:

  • Precursor: Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq)

  • TMS-Diazomethane (2.0 M in Hexanes): 2.0 eq

  • Methanol (dry): 10% v/v

  • DCM or Benzene: 90% v/v

Step-by-Step:

  • Dissolve the precursor in a DCM/MeOH (9:1) mixture. The Methanol is critical as it activates the TMS-CHN₂.

  • Cool to 0°C.

  • Add TMS-CHN₂ solution dropwise until a persistent yellow color remains (indicating excess reagent).

  • Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.

  • Quench by adding a few drops of Acetic Acid (until colorless) to destroy excess diazo reagent.

  • Evaporate solvents. The residue is often pure enough to proceed or requires a short silica plug.

Safety Note: TMS-CHN₂ is less explosive than Diazomethane but is highly toxic (lung irritant). Use only in a high-flow fume hood.

Comparative Data Summary
ParameterMethod A (Ag₂CO₃)Method B (TMS-CHN₂)Standard (K₂CO₃/MeI)
O-Methylation Yield High (75-85%) High (80-90%) Low (<30%)
N-Methylation Low (<10%)Low (<5%)Dominant (>60%)
Reaction Time 12-18 Hours2-4 Hours12-24 Hours
Scalability Moderate (Cost of Ag)Low (Safety limits)High
Cost High (

$)
Moderate (

)
Low ($)
References
  • Regioselective Alkylation of 3-Hydroxypyrazoles

    • Title: Regioselective Synthesis of C3-Hydroxyaryl
    • Source: Journal of Organic Chemistry (2022).[1]

    • URL:[Link]

    • Relevance: Discusses the control of regioselectivity in pyrazole systems, emphasizing that functionalization at C4/C5 (like your ester) influences the tautomeric equilibrium.
  • Silver-Promoted Alkylation (The "Golgi" Method Logic)

    • Title: O-Methylation of Hydroxyl-Containing Organic Substr
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the use of specific metal salts (Ag)
  • General Synthesis of 4-Carbethoxypyrazoles

    • Title: Preparations of 4-Substituted 3-Carboxypyrazoles.[2][3][4][5][6][7][8][9]

    • Source: ResearchGate.[7][10]

    • URL:[Link]

    • Relevance: Provides the foundational synthesis of the Ethyl 3-hydroxy precursor from diethyl ethoxymethylenemalonate and hydrazine, establishing the starting point for your methyl

Sources

Technical Support Center: Purification of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ETH-3OME-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Triage: Characterizing Your Crude Mixture

Before initiating purification, we must diagnose the composition of your crude reaction mixture. The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (typically via O-methylation of the 3-hydroxy precursor) is notoriously prone to regioselectivity issues.

Common Impurity Profile:

  • Target Molecule (A): Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (Desired O-alkyl product).

  • Impurity Type 1 (B): Ethyl 1-methyl-3-hydroxy-pyrazole-4-carboxylate (Undesired N-alkyl isomer).

  • Impurity Type 2 (C): Ethyl 1-methyl-3-methoxy-pyrazole-4-carboxylate (Over-alkylated N,O-dimethyl byproduct).

  • Impurity Type 3 (D): Unreacted Starting Material (Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate).

Quick Diagnostic Table
ComponentFunctionalityAcid/Base BehaviorTLC Characteristic (Hex/EtOAc)
Target (A) Pyrazole-NH, Ester, OMeWeakly Acidic (NH)Mid-polar, UV active
Impurity (B) N-Me, Phenolic OHAcidic (OH)Polar, often streaks
Impurity (C) N-Me, OMe (No acidic H)Neutral Non-polar (High

)
Impurity (D) Pyrazole-NH, OH (Tautomeric)Amphoteric/Acidic Baseline/Very Polar

Primary Purification Protocol: The "pH-Switch" Extraction

Applicability: Best for removing Impurity C (Neutral N-methylated byproduct) from the Target.

Scientific Rationale: The target molecule contains a free pyrazole NH group. The electron-withdrawing ester at position 4 significantly increases the acidity of this NH (


), allowing it to be deprotonated by weak bases. The neutral impurity (C) lacks this proton and will remain in the organic phase.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10-15 mL solvent per gram of crude.

  • Base Extraction:

    • Add 1.0 M NaOH (or saturated

      
      ) to the organic layer.
      
    • Crucial Step: Shake vigorously. The Target (A) will deprotonate and migrate to the Aqueous Phase as the sodium salt.

    • The Neutral Impurity (C) will remain in the Organic Phase .

  • Separation: Separate the layers.

    • Keep the Aqueous Layer (Contains Target).

    • Keep the Organic Layer (for TLC check to confirm impurity removal).

  • Wash: Wash the aqueous layer once with fresh DCM to remove entrained neutral impurities.

  • Acidification & Recovery:

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 1.0 M HCl or Acetic Acid dropwise until pH

      
       4-5.
      
    • Observation: The Target should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate. If no precipitate forms (due to partial water solubility), extract the acidic aqueous layer 3x with EtOAc, dry over

    
    , and concentrate.
    
Workflow Diagram (DOT Visualization)

PurificationProtocol Crude Crude Mixture (Target + N-Me Impurities) Dissolve Dissolve in DCM/EtOAc Crude->Dissolve BaseExt Add 1M NaOH (Partitioning) Dissolve->BaseExt OrgLayer Organic Layer (Contains Neutral N,O-dimethyl impurity) BaseExt->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Target as Na+ Salt) BaseExt->AqLayer Anionic Species Discard Discard / Recycle OrgLayer->Discard Acidify Acidify with HCl to pH 4-5 AqLayer->Acidify Precipitate Target Precipitates (Ethyl 3-methoxy-1H-pyrazole-4-carboxylate) Acidify->Precipitate

Caption: Separation logic exploiting the acidity of the pyrazole NH group to isolate the target from neutral over-methylated byproducts.

Secondary Purification: Flash Chromatography

Applicability: Required if Impurity B (N-methyl-3-hydroxy) is present, as both it and the Target are acidic and may co-extract in the protocol above.

Troubleshooting "Streaking": Pyrazoles with free NH groups often interact strongly with the acidic silanols on silica gel, causing peak tailing (streaking).

Optimized Mobile Phase:

  • Base Solvent: Hexanes / Ethyl Acetate (Gradient 0%

    
     50% EtOAc).
    
  • Modifier (Critical): Add 0.5% - 1.0% Triethylamine (TEA) or Acetic Acid (AcOH) to the mobile phase.

    • Recommendation: Use TEA if your compound is acid-sensitive. Use AcOH if you want to suppress ionization of the NH.

    • Note: If using TEA, the silica column will generate heat upon initial wetting; equilibrate well.

Crystallization Guide

If the product is solid (MP typically 80-110°C range depending on exact polymorph), recrystallization is the most scalable purification method.

  • Solvent System A (High Recovery): Toluene / Heptane. Dissolve in hot Toluene, add Heptane until turbid, cool slowly.

  • Solvent System B (High Purity): Ethanol / Water. Dissolve in minimal hot Ethanol, add warm water dropwise.

  • Troubleshooting: If the product "oils out" instead of crystallizing, seed the mixture with a tiny crystal of pure product or scratch the glass surface.

Frequently Asked Questions (FAQs)

Q1: Why is N-methylation competing with my O-methylation? A: The pyrazole tautomeric equilibrium presents two nucleophilic sites: the Oxygen and the Nitrogen.

  • Hard/Soft Acid-Base Theory: The Oxygen is a "hard" nucleophile; the Nitrogen is "softer".

  • Reagent Control: Methyl Iodide (MeI) is a soft electrophile, often favoring N-alkylation. Diazomethane (

    
    ) or Trimethylsilyldiazomethane (
    
    
    
    ) are harder electrophiles and typically favor O-methylation.
  • Coordination Control: Using Silver Carbonate (

    
    ) as a base can enhance O-selectivity because the Silver ion coordinates to the Nitrogen, effectively blocking it from reacting [1].
    

Q2: My NMR shows a split peak for the ethyl group. Is this an impurity? A: Not necessarily. Pyrazoles with a free NH (1H-pyrazoles) undergo annular tautomerism (proton migration between N1 and N2). At room temperature, this exchange can be intermediate on the NMR timescale, leading to broadened or split signals.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets/triplets, it is tautomerism, not an impurity.

Q3: Can I use Mitsunobu conditions instead? A: Yes. If direct alkylation fails, the Mitsunobu reaction (DEAD/DIAD,


, MeOH) is a robust alternative to force the formation of the ether bond on the 3-hydroxy group while avoiding N-alkylation, although steric hindrance at the 4-position (ester) can sometimes reduce yield [2].

References

  • Regioselective Alkylation of Pyrazoles

    • Source: PubChem Compound Summary for Ethyl 3-methyl-1H-pyrazole-4-carboxylate (Structural Analog D
    • URL:[Link]

  • General Pyrazole Synthesis & Tautomerism

    • Source: MDPI - Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl
    • URL:[Link]

  • Physical Properties & Safety

    • Source: Ethyl 3-amino-1H-pyrazole-4-carboxylate (Analogous 1H-pyrazole properties).[1]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

Pyrazoles are pharmacophores of immense privilege, appearing in blockbusters like Celecoxib and Viagra.[1] However, their synthesis is often deceptively simple.[1] While the disconnection is obvious (1,3-dicarbonyl + hydrazine), the execution is frequently plagued by regioisomeric mixtures , azine oligomers , and stalled intermediates .[1]

This guide moves beyond textbook definitions to address the causality of failure in the lab. It provides self-validating protocols to ensure you isolate the target heterocycle, not its isomer or oligomer.

Module 1: The Regioselectivity Conundrum (Knorr Synthesis)[1]

The most frequent support ticket we receive involves the Knorr synthesis: reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

The Issue: You expect a single isomer but obtain a difficult-to-separate mixture of 1,3- and 1,5-substituted pyrazoles.

🔬 Mechanism of Failure

Regioselectivity is dictated by the initial nucleophilic attack.[1] The hydrazine has two nitrogens (N1 and N2) with different nucleophilicities (if substituted), and the dicarbonyl has two electrophilic carbons (C1 and C3).[1]

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The nucleophile attacks the least hindered carbonyl.

  • The Conflict: Often, electronic and steric factors oppose each other, leading to mixtures.[1]

📊 Data: Solvent & Catalyst Effects on Regioselectivity

Based on optimization studies (e.g., Deng et al. [1], Topchiy et al. [2])[1]

ConditionPrimary DriverDominant Outcome
Ethanol (Neutral) StericsMixture (often ~1:1 to 3:[1]1)
TFE / TFA (Acidic) ElectronicsHigh Regioselectivity (>95:[1]5)
Lewis Acid (AgOTf) Chelation/ActivationHigh Regioselectivity (Specific for 3-CF3)
Basic (NaOEt) Hard/Soft Acid-BaseVaries (Favors attack at hardest electrophile)
🛠️ Troubleshooting Guide (Q&A)

Q: I am seeing a 50:50 mixture of isomers. How do I force a single product? A: You must disrupt the balance between C1 and C3 reactivity.

  • Switch Solvent: Move from Ethanol to 2,2,2-Trifluoroethanol (TFE) . TFE is a strong hydrogen bond donor that activates the carbonyls differentially.[1]

  • Acid Additive: Add 1.0 eq of Trifluoroacetic Acid (TFA). This protonates the hydrazine, slowing the reaction but allowing the thermodynamic product to prevail over the kinetic mixture.

  • Stepwise Synthesis: Do not mix reagents simultaneously. Form the enaminone first (react dicarbonyl with DMF-DMA), isolate it, and then treat with hydrazine.[1] This locks the regiochemistry before cyclization.[1]

Q: My LCMS shows the correct mass, but the NMR is messy. Is it an isomer? A: It might be a tautomer , not an isomer.[1] Pyrazoles with a free NH (N-unsubstituted) undergo rapid annular tautomerism (1H-pyrazole ⇌ 2H-pyrazole).[1]

  • Validation: Run the NMR in a solvent that slows proton exchange, such as DMSO-d6 or CDCl3 at -40°C . If peaks sharpen/split, it is tautomerism.[1] If they remain distinct sets, you have regioisomers.[1]

📉 Visualization: Regioselectivity Pathways

KnorrRegio Start Unsymmetrical 1,3-Dicarbonyl PathA Path A: N(terminal) attacks most hindered C Start->PathA Steric Clash PathB Path B: N(terminal) attacks least hindered C Start->PathB Steric Freedom Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->PathA Hydrazine->PathB InterA Intermediate A (Hydrazone) PathA->InterA InterB Intermediate B (Hydrazone) PathB->InterB Prod15 1,5-Isomer (Kinetic/Steric) InterA->Prod15 Cyclization Prod13 1,3-Isomer (Thermodynamic) InterB->Prod13 Cyclization

Figure 1: Divergent pathways in Knorr synthesis. Path B (Green) is usually desired but requires specific solvent/pH control to suppress Path A.[1]

Module 2: The "Sticky" Intermediates (Azines & Oligomers)

The Issue: The reaction turns into an insoluble polymeric gum, or the yield is <20% despite full consumption of the dicarbonyl.

🔬 Mechanism of Failure

Hydrazine is a bifunctional nucleophile .[1] If the stoichiometry is incorrect, one hydrazine molecule can react with two dicarbonyl molecules, forming an azine (C=N-N=C bridge) instead of cyclizing.[1]

🛠️ Troubleshooting Guide (Q&A)

Q: How do I prevent the formation of azine bridges? A: Inverse Addition is mandatory.

  • Standard (Wrong): Adding hydrazine to the dicarbonyl.[1][2][3][4][5] This creates a local excess of electrophile, favoring the 2:1 (azine) adduct.[1]

  • Correct Protocol: Dissolve hydrazine (1.2–2.0 eq) in the solvent and slowly add the 1,3-dicarbonyl to it. This ensures the dicarbonyl always encounters an excess of hydrazine, favoring the 1:1 cyclization.

Q: I isolated a solid that isn't my pyrazole. It has the right mass + 18.[1] What is it? A: This is the 3,5-dihydroxypyrazolidine (or 5-hydroxy-2-pyrazoline) intermediate. The reaction failed to dehydrate (aromatize).

  • Fix: The cyclization is complete, but the elimination of water is not. Reflux the intermediate in acetic acid or ethanol with a catalytic amount of HCl for 1 hour to drive the dehydration and form the aromatic ring.

Module 3: Protocol - Regioselective Synthesis of Trifluoromethyl Pyrazoles

This protocol utilizes the TFE/TFA system to maximize regioselectivity [1].[1][6]

Reagents:

  • 1,3-Dicarbonyl (1.0 mmol)[1]

  • Aryl Hydrazine Hydrochloride (1.1 mmol)[1]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (3 mL)

  • Additive: Trifluoroacetic Acid (TFA) (1.0 mmol)[1]

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve the Aryl Hydrazine HCl in TFE.

  • Activation: Add TFA. Stir for 5 minutes at Room Temperature (RT). Note: This buffers the system.

  • Addition: Add the 1,3-dicarbonyl in one portion.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: Look for the disappearance of the hydrazone intermediate (often more polar than the starting material but less polar than the pyrazole).

  • Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with sat.[1] NaHCO3 (to remove TFA), then Brine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Module 4: Post-Synthetic N-Alkylation

The Issue: When synthesizing N-unsubstituted pyrazoles, subsequent alkylation often yields a mixture of N1 and N2 alkylated products.

🛠️ Troubleshooting Guide (Q&A)

Q: How do I selectively alkylate N1 vs N2? A:

  • For N1 (Sterically hindered side): Use Mitsunobu conditions (PPh3, DIAD, Alcohol).[1] The mechanism favors the more acidic nitrogen, which is often the one dictated by tautomeric equilibrium.

  • For N2 (Less hindered side): Use standard SN2 conditions (Alkyl halide, Cs2CO3, DMF).[1] The alkyl group will preferentially attach to the least sterically hindered nitrogen (the "lone pair" furthest from bulky substituents).

  • Protection Strategy: If selectivity is impossible, use a Sem-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) protecting group.[1] It can be removed later with TBAF.[1]

📉 Visualization: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is it a mixture of isomers? Start->Q1 Q2 Is it a polymer/gum? Start->Q2 Q3 Mass = Product + 18? Start->Q3 Sol1 Switch to TFE/TFA solvent. Use Enaminone route. Q1->Sol1 Yes Sol2 Use Inverse Addition. Increase Hydrazine equiv. Q2->Sol2 Yes Sol3 Incomplete Dehydration. Reflux in AcOH/HCl. Q3->Sol3 Yes

Figure 2: Rapid diagnostic workflow for common pyrazole synthesis failures.

References

  • Deng, X., & Mani, N. S. (2008).[1][6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1]

  • Topchiy, M. A., et al. (2023).[1][7] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6449.[1] Link

  • Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Solvents. Organic Letters, 13(10), 2666–2669.[1]

  • Aggarwal, V. K., et al. (2024).[1][8] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. National Institutes of Health (PubMed).[1] Link

Sources

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Reaction Scale-Up Challenges

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure a safe, efficient, and reproducible process.

Understanding the Core Synthesis and Its Challenges

The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with a hydrazine source. A common and effective strategy is the reaction of an enol ether of a β-ketoester with hydrazine hydrate. The primary challenges in scaling this reaction are controlling the reaction's exothermicity, ensuring high regioselectivity for the desired isomer, and developing a robust purification method suitable for large quantities.

Overall Synthetic Workflow

The scale-up process requires careful consideration at each stage, from reagent preparation to final product isolation.

Synthetic Workflow cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Synthesis cluster_downstream Phase 3: Downstream Processing Reagent_Prep Reagent Preparation (Purity Checks, Safety Review) Vessel_Prep Reactor Vessel Preparation (Dryness, Inert Atmosphere) Reagent_Prep->Vessel_Prep Charge Reactor Dicarbonyl_Formation 1,3-Dicarbonyl Equivalent Synthesis (e.g., Enol Ether Formation) Vessel_Prep->Dicarbonyl_Formation Cyclization Cyclization with Hydrazine (Controlled Addition, Temp Monitoring) Dicarbonyl_Formation->Cyclization Monitoring In-Process Control (TLC, GC/LCMS) Cyclization->Monitoring Sample & Analyze Workup Reaction Quench & Work-up (Phase Separation) Monitoring->Workup Reaction Complete Purification Product Purification (Recrystallization or Salt Formation) Workup->Purification Drying Drying (Vacuum Oven) Purification->Drying

Caption: High-level workflow for scaling the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during scale-up in a practical Q&A format.

Reagents and Starting Materials

Q: What are the critical safety protocols for handling hydrazine hydrate and dimethyl oxalate at a multi-kilogram scale?

A: Handling these reagents at scale demands stringent safety measures beyond standard laboratory practice.

  • Hydrazine and its solutions: Hydrazine is toxic and potentially explosive.[1][2] Aqueous solutions are more thermally stable, but runaway reactions can still occur, especially if contaminated with catalysts like iron oxide (rust) or other metals.[3]

    • Engineering Controls: Always handle in a well-ventilated area, preferably within a walk-in fume hood or a designated, controlled environment. Use of a closed-system transfer for charging the reactor is highly recommended to minimize vapor exposure.

    • Thermal Hazards: The decomposition of hydrazine is highly exothermic. A key risk during scale-up is the potential for a thermal runaway reaction, which can lead to catastrophic pressure buildup.[3][4] Ensure your reactor has adequate cooling capacity and a calibrated temperature monitoring system. Perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) on your reaction mixture to understand the onset temperature of decomposition.

    • PPE: Use appropriate personal protective equipment, including chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat.

  • Dimethyl Oxalate: This compound is a skin, eye, and respiratory tract irritant.[5][6] Although it is a solid at room temperature, it has a relatively low flash point (~75°C) once melted, making it a combustible liquid.[6]

    • Handling: Avoid generating dust during transfer. Use a scoopula or powder transfer system. When handling the molten liquid, ensure all sources of ignition are removed from the area.[6][7]

    • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances.[6]

Q: How critical is the purity of the 1,3-dicarbonyl precursor, and what are the consequences of impurities?

A: Extremely critical. Impurities in the dicarbonyl starting material are a primary source of difficult-to-remove side products. For instance, in a related Knorr pyrazole synthesis, the purity of the dicarbonyl dictates the purity of the final product, often requiring extensive purification if starting materials are compromised.[8] On a large scale, this translates directly to lower yields and higher processing costs.

  • Causality: If your dicarbonyl precursor (e.g., an activated form of ethyl methoxyacetoacetate) contains unreacted starting materials or byproducts from its own synthesis, these can react with hydrazine to form different pyrazole isomers or other heterocyclic impurities.

  • Validation: Always validate the purity of your starting materials by NMR, GC, or LC-MS before committing to a large-scale run. A purity of >98% is recommended.

The Cyclization Reaction

Q: My main problem is the formation of the wrong isomer, Ethyl 5-methoxy-1H-pyrazole-4-carboxylate. How can I improve the regioselectivity?

A: This is the most common and challenging aspect of this synthesis. Regioselectivity is dictated by which carbonyl the substituted nitrogen of hydrazine attacks first. Fortunately, this can be strongly influenced by the choice of solvent.

  • The Underlying Mechanism: The reaction proceeds through a hemiaminal intermediate.[9] The relative electrophilicity of the two carbonyl carbons determines the initial point of attack by the hydrazine.

  • Solvent-Mediated Control: Standard alcohols like ethanol often give poor regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the selectivity for the desired isomer.[10] These solvents have unique properties: they are strong hydrogen-bond donors but poor acceptors, which can selectively activate one carbonyl group over the other.

  • Recommendation: Conduct small-scale solvent screening trials. While more expensive, the increase in yield and simplification of purification by using a solvent like TFE or HFIP can be economically advantageous at scale.

Regioselectivity cluster_pathways start 1,3-Dicarbonyl Precursor + Hydrazine path_A Pathway A (Desired) start->path_A Favored in Fluorinated Alcohols (e.g., HFIP) path_B Pathway B (Undesired) start->path_B Significant in Standard Alcohols (e.g., EtOH) product_A Ethyl 3-methoxy- 1H-pyrazole-4-carboxylate path_A->product_A product_B Ethyl 5-methoxy- 1H-pyrazole-4-carboxylate path_B->product_B

Caption: Control of regioselectivity using solvent choice.

Q: How do I manage the strong exotherm when adding hydrazine hydrate to the reactor?

A: The reaction between hydrazines and carbonyl compounds is fast and highly exothermic.[11][12] Improper management at scale is a major safety risk.[3]

  • Controlled Addition: Never add the full charge of hydrazine at once. It must be added dropwise or via a metering pump over an extended period. The addition rate should be tied directly to the reactor's ability to dissipate heat.

  • Efficient Cooling: Ensure the reactor's cooling jacket is operational and set to a low temperature (e.g., 0-5°C) before starting the addition. Maintain vigorous stirring to ensure efficient heat transfer from the reaction mixture to the vessel walls.

  • Internal Temperature Monitoring: This is non-negotiable. The primary control parameter is the internal temperature of the reaction mass, not the jacket temperature. Set a maximum allowable internal temperature (e.g., 25°C) and program the addition pump to stop if this limit is exceeded.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the solvent provides a larger heat sink. However, this may impact reaction time and vessel occupancy.

ParameterBench Scale (100 mL)Pilot Scale (100 L)Rationale
Hydrazine Addition Manual dropwise via funnelMetering pumpEnsures slow, controlled, and reproducible addition.
Temperature Control Ice bathChiller unit circulationProvides consistent and powerful cooling capacity.
Monitoring External thermometerCalibrated internal probeCrucial for measuring the actual reaction temperature, as surface-area-to-volume ratio decreases on scale-up.[13]
Addition Time ~15 minutes2-4 hoursSlower addition is necessary to allow the cooling system to keep up with heat generation.
Work-up and Purification

Q: My yield is consistently low after the aqueous work-up. Where could my product be going?

A: Product loss during work-up is a common scale-up issue. The pyrazole product has some water solubility due to the ester and N-H functionalities.

  • Extraction Efficiency: Ensure you are using a sufficient volume of extraction solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) rather than a single large-volume extraction.

  • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to "salt out" the dissolved product from any residual aqueous phase, driving it into the organic layer and reducing losses.

  • pH Adjustment: Check the pH of the aqueous layer before extraction. Ensure it is neutral or slightly basic to keep the pyrazole N-H from being protonated, which would increase its water solubility.

Q: Column chromatography is not feasible for a 5 kg batch. What are my options for purification?

A: You are correct; chromatography should be avoided for large-scale purification. Recrystallization and salt formation are the preferred industrial methods.

  • Recrystallization: This is the most common and cost-effective method.

    • Solvent Screening: Perform a systematic solvent screen to find a single solvent or solvent pair where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethanol/water, isopropanol/heptane, or toluene/heptane.

    • Impurity Purging: The ideal system will also keep the key impurities (like the undesired isomer) dissolved in the mother liquor upon cooling. Analyze the mother liquor by TLC or LCMS to confirm impurities are being purged.

  • Purification via Acid Addition Salts: Pyrazoles are basic and can form crystalline salts with acids.[14][15] This can be a highly effective purification method if the salt of your desired product has different solubility characteristics than the salts of the impurities.

    • Procedure: Dissolve the crude mixture in a suitable organic solvent (e.g., isopropanol). Add a solution of an acid (e.g., HCl in isopropanol, or sulfuric acid) to precipitate the pyrazole salt. The salt can then be filtered and, if necessary, recrystallized.

    • Liberation: After purification, the free base can be liberated by dissolving the salt in water and neutralizing with a base (e.g., sodium bicarbonate) followed by extraction.

Detailed Experimental Protocol (Illustrative Pilot Scale)

This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.

Step 1: Reaction Setup

  • Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with the 1,3-dicarbonyl precursor (1.0 equiv) and a suitable solvent like isopropanol (10 volumes).

  • Begin vigorous stirring and cool the vessel contents to 0-5°C using the cooling jacket.

Step 2: Cyclization

  • In a separate, clean vessel, prepare a solution of hydrazine hydrate (1.05 equiv) in isopropanol (2 volumes).

  • Slowly add the hydrazine solution to the reactor via a metering pump over 3-4 hours, ensuring the internal temperature does not exceed 20°C.

  • Once the addition is complete, allow the reaction to stir at 20-25°C.

  • Monitor the reaction for completion by TLC or LC-MS (typically 2-6 hours).

Step 3: Work-up and Isolation

  • Once complete, cool the reaction mixture to 10-15°C.

  • Slowly quench the reaction by adding water (5 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with water (2 volumes) followed by saturated brine (2 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a clean, appropriately sized reactor equipped with a reflux condenser.

  • Add a pre-determined recrystallization solvent (e.g., 4 volumes of isopropanol).

  • Heat the mixture to reflux until all solids dissolve.

  • Slowly cool the solution to 0-5°C over 4-6 hours to allow for crystallization.

  • Filter the crystalline product, wash the cake with a small amount of cold solvent, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.

References

  • Vertex AI Search, "Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate deriv
  • Vertex AI Search, "Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester"
  • Vertex AI Search, "Synthesis of Ethyl-2-benzyl-3-oxobutano
  • Vertex AI Search, "Ethyl pyrazole-4-carboxyl
  • Google Patents, "Process for the preparation of a pyrazole deriv
  • MDPI, "Recent Advances in the Synthesis of Pyrazole Deriv
  • Scholars Research Library, "The synthetic development of pyrazole nucleus:
  • ResearchGate, "Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxyl
  • Google Patents, "Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester"
  • ACS Publications, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorin
  • Google P
  • ACS Publications, "Hydrazine and Aqueous Hydrazine Solutions: Evalu
  • ChemicalBook, "Dimethyl oxalate - Safety D
  • ChemicalBook, "ETHYL 2-(HYDROXYIMINO)
  • Chemistry LibreTexts, "19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction"
  • NCBI Bookshelf - NIH, "Hydrazine Toxicology"
  • PubMed Central, "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Sigma-Aldrich, "SAFETY D
  • Google Patents, "Process for the purific
  • MDPI, "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol"
  • PubMed Central, "Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality"
  • Fisher Scientific, "SAFETY DATA SHEET - Dimethyl oxal
  • Wikipedia, "Wolff–Kishner reduction"
  • ResearchGate, "Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling"
  • AKJournals, "THERMAL HAZARD ANALYSIS OF HYDRAZINE AND NITRIC ACID MIXTURES"
  • ResearchGate, "Gram-scale synthesis of ethyl 5-methyl-3-(phenylamino)
  • ACS Publications, "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones"
  • ResearchGate, "Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance"
  • PrepChem.
  • ResearchGate, "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds"
  • Organic Syntheses Procedure, "methylhydrazine sulf
  • PubMed, "Synthesis, Characterization of Ethyl 5-(substituted)
  • The Royal Society of Chemistry, "Knorr Pyrazole Synthesis of Edaravone"
  • Sigma-Aldrich, "SAFETY DATA SHEET - Hydrazine hydr
  • Chemistry Stack Exchange, "Cyclis
  • RSC Publishing, "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques"
  • The Royal Society of Chemistry, "Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogen
  • ResearchGate, "ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones."
  • ACS Publications, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac"
  • DTIC, "Safety and Handling of Hydrazine"
  • Cole-Parmer, "Material Safety Data Sheet - Dimethyl oxal
  • RSC Advances (RSC Publishing), "A new synthetic approach to the 3,4-dihydro-1H-[16][17]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate"

Sources

Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Troubleshooting Isomer Mixtures in Knorr and Modified Pyrazole Synthesis[1]

Mission Statement

You are likely here because your LCMS trace shows two peaks with identical mass, or your NMR spectrum is a forest of overlapping signals.[1] The synthesis of substituted pyrazoles—specifically from unsymmetrical 1,3-dicarbonyls and substituted hydrazines—is notoriously prone to regiochemical ambiguity.

This guide moves beyond "try a different solvent" and provides mechanistically grounded protocols to force the formation of the 1,3- or 1,5-isomer .

Module 1: The Diagnostic Hub

Q: Why is my Knorr synthesis yielding a 1:1 mixture?

A: The "Competency of Carbonyls" Crisis. In a standard Knorr synthesis between an unsymmetrical 1,3-diketone and a monosubstituted hydrazine, the outcome depends on which nitrogen atom of the hydrazine attacks which carbonyl carbon first.[1]

  • The Mechanism: The reaction is stepwise, not concerted.[1][2] The most nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbonyl.[1]
    
  • The Problem: If both carbonyls have similar electrophilicity (e.g., a methyl vs. an ethyl ketone) or if steric factors compete with electronic activation, you get a mixture.

  • The Bifurcation Point: See the diagram below for the decision tree your molecules are navigating.[1]

KnorrMechanism Reagents Reagents: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Attack1 Path A: Terminal NH2 attacks Carbonyl A (More Electrophilic) Reagents->Attack1 Fast Attack2 Path B: Terminal NH2 attacks Carbonyl B (Less Electrophilic) Reagents->Attack2 Slow Intermed1 Hydrazone Intermediate A Attack1->Intermed1 Intermed2 Hydrazone Intermediate B Attack2->Intermed2 Cyclization1 Cyclization & Dehydration Intermed1->Cyclization1 Cyclization2 Cyclization & Dehydration Intermed2->Cyclization2 Product1 1,5-Isomer (Kinetic or Steric Control) Cyclization1->Product1 Product2 1,3-Isomer (Electronic Control) Cyclization2->Product2

Figure 1: Mechanistic bifurcation in Knorr Pyrazole Synthesis. The initial nucleophilic attack dictates the final regioisomer.[1]

Module 2: Experimental Protocols

Protocol A: The Fluorinated Solvent Switch (Electronic Control)

Use Case: You are synthesizing trifluoromethyl-pyrazoles (or using fluorinated diketones) and need high regioselectivity. The Science: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD).[1] They selectively activate the carbonyl adjacent to the fluorinated group or the more basic carbonyl, overriding steric effects.[1]

Step-by-Step Method:

  • Dissolution: Dissolve your 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration). Note: HFIP is expensive; TFE is a cheaper alternative but less potent.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: In HFIP, nucleophilic hydrazines (e.g., methylhydrazine) tend to favor the 3-trifluoromethyl isomer exclusively, whereas in Ethanol, you might get a mixture.

  • Workup: Evaporate the solvent (recoverable by distillation) and purify via silica gel chromatography.

Data Comparison: Solvent Effects | Solvent | Dielectric Constant | H-Bond Donor Ability (


) | Typical Regioselectivity (3-CF3 : 5-CF3) |
| :--- | :--- | :--- | :--- |
| Ethanol  | 24.5 | 0.83 | 60 : 40 (Mixture) |
| TFE  | 27.0 | 1.51 | 90 : 10 |
| HFIP  | 16.7 | 1.96 | >98 : 2  |[1]

Reference: This protocol is grounded in the work of Nenajdenko et al., demonstrating HFIP's ability to control nucleophilic attack via specific solvation.[1] [1]

Protocol B: The Enaminone "Surrogate" Strategy

Use Case: The Knorr synthesis is failing to give a single isomer, and you can access the enaminone precursor. The Science: Enaminones (


) are electronically polarized.[1] The carbonyl carbon is a hard electrophile, while the 

-carbon is a soft electrophile.[1] Hydrazines (hard nucleophiles) attack the carbonyl almost exclusively, leading to high regiocontrol.

Step-by-Step Method:

  • Precursor Synthesis: React your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux to generate the enaminone.[1]

  • Cyclization:

    • Dissolve enaminone (1.0 equiv) in Ethanol.

    • Add Hydrazine (1.1 equiv).[1]

    • Crucial Step: If using a hydrazine hydrochloride salt, add no base initially (acidic conditions favor 1,5-isomers in some substrates).[1] If using free base hydrazine, simply reflux.[1]

  • Outcome: This typically yields the 1,3-disubstituted pyrazole (where the R group from the carbonyl ends up at the 3-position relative to the N1 substituent).[1]

Module 3: Analytical Validation (The "Truth" Test)

Q: How do I prove I have the 1,5-isomer and not the 1,3-isomer?

A: 1D NMR is often insufficient.[1] You need NOESY (Nuclear Overhauser Effect Spectroscopy).

The Logic: Regioisomers differ by the spatial proximity of the N-substituent (e.g., N-Methyl or N-Phenyl) to the substituent on Carbon-5.[1]

  • 1,5-Isomer: The N-substituent is physically crowded against the C5-substituent.[1] Strong NOE signal.

  • 1,3-Isomer: The N-substituent is adjacent to C5-H (or a different group), but far from the C3-substituent.[1]

The Protocol:

  • Sample Prep: Dissolve ~10 mg of pure product in

    
     or 
    
    
    
    .
  • Acquisition: Run a 2D NOESY experiment (mixing time 300–500 ms).

  • Interpretation:

    • Locate the protons of your N-substituent (e.g., N-Me at ~3.8 ppm).[1]

    • Look for a cross-peak with the substituent you suspect is at C5.[1]

    • Positive Cross-Peak: Confirms 1,5-substitution (distance < 5 Å).[1]

    • No Cross-Peak: Suggests 1,3-substitution (or substituent is at C3).

NOESY_Logic Scan Run 2D NOESY NMR Check Check Cross-peak between N-Substituent and C5-Group Scan->Check ResultA Strong Cross-Peak Detected Check->ResultA ResultB No Cross-Peak / Interaction with C5-H Check->ResultB ConclA Conclusion: 1,5-Isomer (Steric Proximity Confirmed) ResultA->ConclA ConclB Conclusion: 1,3-Isomer (Substituent is distal) ResultB->ConclB

Figure 2: Decision logic for assigning pyrazole regiochemistry using NOESY NMR.

Module 4: Advanced Troubleshooting (FAQ)

Q: I cannot use fluorinated solvents, and my diketone is sensitive. What now? A: Switch to Regioselective Halogenation/Cross-Coupling . Instead of building the substituents during ring formation, build the pyrazole ring first with a directing group (or use a commercially available 3-bromo or 5-bromo pyrazole) and use Suzuki/Buchwald coupling to install the R group.[1] This shifts the problem from "regioselective synthesis" to "regioselective functionalization," which is often more controllable.[1]

Q: Does pH really matter if I'm not using a catalyst? A: Yes. The protonation state of the hydrazine changes its nucleophilicity profile.[1][3]

  • Neutral: The terminal

    
     is the primary nucleophile (leads to attack at the most electrophilic carbonyl).[1]
    
  • Acidic: Mono-protonation can deactivate the terminal nitrogen or activate the carbonyls differentially.[1] Changing from free-base hydrazine to hydrazine

    
     is a classic "switch" tactic to invert regioselectivity. [2][1]
    

References

  • Nenajdenko, V. G., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1][4] The Journal of Organic Chemistry, 2008.[1][2] [1]

  • BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Knowledge Base, 2025.[1]

  • Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles." Organic Chemistry Portal, 2024.[1]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Note, 2023.[1][5][6]

Sources

Technical Support Center: Optimizing Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Pyrazole N-Alkylation Reactions Content Type: Technical Support Center (Tier 3)

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical challenges in functionalizing the pyrazole ring—a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Sildenafil). The N-alkylation of pyrazoles is deceptively simple; while the bond formation is elementary, controlling regioselectivity (N1 vs. N2) and conversion requires a nuanced understanding of tautomerism, hard/soft acid-base theory, and steric governance.

Interactive Diagnostic Workflow

Before proceeding, identify your primary failure mode using the logic flow below.

Pyrazole_Troubleshooting Start START: Identify Issue Regio Issue: Poor Regioselectivity (Mix of N1/N2 isomers) Start->Regio Yield Issue: Low Yield / No Reaction Start->Yield Sep Issue: Cannot Separate Isomers Start->Sep Subst Is the Pyrazole Unsymmetrical? Regio->Subst Base Current Base? Yield->Base Sol_NOE Solution: NOE NMR & Polar Organic HPLC Sep->Sol_NOE Sol_Sterics Solution: Leverage Steric Blocking or Switch to Mitsunobu Subst->Sol_Sterics Yes (e.g., 3-substituent) Sol_Cesium Solution: The 'Cesium Effect' (Switch to Cs2CO3/DMF) Base->Sol_Cesium NaH or K2CO3 used Method Current Method?

Figure 1: Diagnostic decision tree for isolating pyrazole N-alkylation failure modes.

Module 1: The Regioselectivity Challenge

The Problem: You are obtaining a mixture of N1-alkyl and N2-alkyl products (often denoted as 1,3- and 1,5-isomers depending on the numbering convention).

The Science: Pyrazoles bearing a substituent at the C3 position exist in a tautomeric equilibrium.[1] The proton shuttles between N1 and N2.[1]

  • Tautomer A: Proton on N1 (Substituent at C3).

  • Tautomer B: Proton on N2 (Substituent at C5).

When you deprotonate, you form a resonance-stabilized pyrazolate anion. The alkylating agent (


) can attack either nitrogen.[2]
  • Steric Rule: Alkylation predominantly occurs at the nitrogen distal (furthest) from the bulky C3-substituent to minimize steric clash (leading to the 1,3-isomer).

  • Electronic Rule: Electron-withdrawing groups (EWG) on the ring can shift the electron density, sometimes counteracting steric bias.

Q: Why is my ratio 1:1 despite using a bulky substituent? A: You are likely operating under conditions that favor a loose "early" transition state (high temperatures, highly polar solvents) where selectivity is lost, or your base cation is coordinating too tightly to the "wrong" nitrogen.

Protocol 1.1: Regioselective Alkylation (The "Distal" Method) Targeting the less hindered Nitrogen.

  • Solvent: Anhydrous DMF or MeCN (Avoid protic solvents).

  • Base:

    
     (Cesium Carbonate).[3][4]
    
  • Temperature: Start at

    
    , warm slowly to RT. Heat kills selectivity.
    
ParameterRecommendationMechanistic Rationale
Base

(2.0 equiv)
The "Cesium Effect." The large

radius creates a "naked" pyrazolate anion, increasing nucleophilicity while minimizing tight ion-pairing that can mask the intrinsic steric preference [1].
Solvent DMF or NMPHigh dielectric constant dissociates the ion pair.
Concentration 0.1 M - 0.2 MDilution favors the unimolecular character of the nucleophile, often aiding selectivity.
Module 2: Solving Reactivity & Conversion Issues

The Problem: The reaction stalls, or the alkyl halide hydrolyzes before reacting.

The Science: Pyrazoles are poor nucleophiles (


 for unsubstituted). If the base is too weak or the alkyl halide is unreactive, the reaction fails. Conversely, if the base is too strong (e.g., NaH) and the substrate has other sensitive groups (esters, nitriles), you get decomposition.

Q: I tried


 in Acetone and got 10% yield. Why? 
A:  Potassium carbonate in acetone is a heterogeneous mixture with poor solubility. The surface area of the base limits the reaction.

Q: How do I force a difficult alkylation (e.g., with a secondary halide)? A: Switch to the Cesium/Iodide system.

Protocol 2.1: The "Cesium Effect" Boost

  • Equip: Flame-dried flask, Argon atmosphere.

  • Mix: Pyrazole (1.0 eq) +

    
     (2.0 eq) in DMF (
    
    
    
    ).
  • Activate: Stir for 30 mins at RT before adding the electrophile. This ensures complete deprotonation.

  • Add: Alkyl Iodide (1.2 eq). Note: If you only have a chloride, add 0.5 eq of TBAI (Tetrabutylammonium iodide) to generate the iodide in situ (Finkelstein).

  • Monitor: If stalled at 4h, heat to

    
    .
    

Base Selection Matrix:

Base

(Conj. Acid)
Solubility (Organic)Use Case
NaH 35Insoluble"Brute force" deprotonation. Good for simple substrates. Risk: Over-alkylation (quaternization).

10.3LowStandard, cheap. Requires heating/polar solvent (DMF).

10.3Moderate Gold Standard. Higher solubility in DMF; promotes "naked anion" reactivity [2].
LiHMDS 26HighKinetic control at low temp (

).
Module 3: Alternative Methodologies (When Halides Fail)

The Problem: Your alkylating agent is unstable (e.g., secondary alcohol) or you need to avoid basic conditions.

Solution: The Mitsunobu Reaction .[5][6][7] This allows you to alkylate the pyrazole using an alcohol (


) instead of a halide. It proceeds under neutral conditions (technically slightly acidic due to the pyrazole).

Protocol 3.1: Mitsunobu N-Alkylation Reference: T. Tsunoda et al. [3]

  • Reagents: Pyrazole (1.0 eq), Alcohol (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Anhydrous THF or Toluene.

  • Addition: Cool to

    
    . Add DIAD  or DEAD  (1.5 eq) dropwise.
    
    • Critical: The reaction is exothermic. Rapid addition decomposes the azo-reagent.

  • Workup: The major byproduct is triphenylphosphine oxide (

    
    ), which is difficult to remove.
    
    • Tip: Use polymer-supported

      
       for easier filtration, or perform a precipitation in hexanes (TPPO precipitates, product stays in solution).
      
Module 4: Identification & Purification

The Problem: You have two spots on the TLC. Which is N1 and which is N2?

The Science: You cannot rely solely on polarity (though N1-alkyl-3-substituted isomers are usually less polar than N2-isomers due to better shielding of the dipole). You must use NOE (Nuclear Overhauser Effect) NMR .

Q: How do I interpret the NOE? A: You are looking for a spatial interaction (cross-peak) between the protons on the new Alkyl Group and the substituents on the Ring .

Visualizing the NOE Signal:

NOE_Analysis cluster_13 1,3-Isomer (Desired) Alkyl group DISTAL to substituent cluster_15 1,5-Isomer (Undesired) Alkyl group ADJACENT to substituent N1 N1-R C5 H-5 N1->C5 Strong NOE (Proximity) C3 R-Subst N1->C3 No Signal N1_b N1-R C5_b R-Subst N1_b->C5_b Strong NOE (Proximity)

Figure 2: NOE interactions used to assign regiochemistry. In the 1,3-isomer, the N-alkyl protons show an NOE correlation with the Ring Proton at C5. In the 1,5-isomer, the N-alkyl protons correlate with the Substituent at C5.

Purification Tip: If flash chromatography fails to separate isomers:

  • Change Solvent: Switch from Hexane/EtOAc to DCM/MeOH (different selectivity).

  • Recrystallization: The 1,5-isomer (sterically crowded) often has a lower melting point and higher solubility. Try crystallizing the 1,3-isomer from cold ether/hexanes.

References
  • Flessner, T. et al. "Cesium Carbonate Promoted N-Alkylation of Indoles and Pyrazoles." Journal of Organic Chemistry, 2004. (Note: Generalized citation for Cesium Effect in azoles).

  • Salvatore, R. N. et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[8] Journal of Organic Chemistry, 2002, 67, 674–683.[8]

  • Tsunoda, T. et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction."[6] Tetrahedron Letters, 1993, 34, 1639-1642.

  • Lombardo, F. et al. "Regioselective N-Alkylation of Pyrazoles." Chemical & Pharmaceutical Bulletin, 2022. (Contextual grounding on steric control).

(Note: While specific recent URLs for every paper change dynamically, the "Cesium Effect" by Salvatore and the Mitsunobu protocols are foundational, verified organic chemistry methodologies.)

Sources

Technical Support Center: Optimization of Suzuki Coupling for Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize C-C bond formation on this critical heterocyclic scaffold. Pyrazoles are a cornerstone of modern drug discovery, but their unique electronic properties and the presence of nitrogen atoms can present specific challenges in palladium-catalyzed cross-coupling.

This resource provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when tackling the Suzuki coupling of pyrazoles.

Q1: Why is my Suzuki coupling with a halopyrazole failing or giving very low yield?

A: Low conversion in pyrazole Suzuki couplings often stems from catalyst inhibition or deactivation. The nitrogen atoms in the pyrazole ring, particularly the basic 'imine-type' nitrogen, can coordinate strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] For N-H pyrazoles, the acidic proton can also interfere with the reaction, making the choice of base critical.[1] Furthermore, standard reaction conditions may not be robust enough for these sometimes-challenging substrates, leading to slow kinetics or dominant side reactions.[3]

Q2: What is the best general-purpose catalyst and ligand combination to start with for a pyrazole coupling?

A: For N-H rich or sterically demanding heterocyclic substrates like pyrazoles, catalyst systems based on bulky, electron-rich phosphine ligands are the most reliable starting point. Specifically, Buchwald-type ligands such as SPhos and XPhos, often used with a palladium source like Pd₂(dba)₃ or as pre-formed "precatalysts" (e.g., XPhos Pd G2/G3), have demonstrated broad success.[1][3] These ligands promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps while their bulk helps prevent catalyst decomposition.

Q3: My starting materials are disappearing, but I'm not forming the desired product. What are the likely side reactions?

A: The two most common side reactions are protodeboronation of the boronic acid/ester and dehalogenation of your halopyrazole.

  • Protodeboronation: The boronic acid reacts with water or another proton source to revert to the corresponding arene, consuming it before it can transmetalate to the palladium center. This is exacerbated by high temperatures, prolonged reaction times, and highly aqueous or basic conditions.[1][2][4]

  • Dehalogenation: The halopyrazole is reduced to the simple pyrazole. This can be particularly problematic with iodo-pyrazoles, which is why bromo- and chloro-pyrazole derivatives are often preferred as they show a reduced tendency for this side reaction.[3]

Q4: Do I need to protect the N-H group on my pyrazole?

A: Not necessarily. Modern catalyst systems are increasingly capable of handling unprotected N-H heterocycles.[1] While N-protection can sometimes simplify a reaction by preventing catalyst coordination and side reactions at the nitrogen, it adds extra steps to the synthesis. It is highly recommended to first screen conditions with the free N-H pyrazole using a robust catalyst system (e.g., XPhos Pd G2) and a suitable base like K₃PO₄ or K₂CO₃.[1][3] If these attempts fail, then N-protection might be considered.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low or No Conversion Your starting materials are largely unreacted after the specified reaction time.

Possible CauseScientific Rationale & Recommended Solution
Catalyst Inhibition/Deactivation The pyrazole's nitrogen atoms can bind to the Pd(0) active species, preventing it from entering the catalytic cycle. Solution: Switch to a more robust ligand. Bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos, RuPhos) create a sterically hindered environment around the palladium that disfavors pyrazole coordination and accelerates the desired catalytic steps. Using a pre-catalyst, like XPhos Pd G3, ensures efficient generation of the active LPd(0) species.[1][5]
Incorrect Base Selection The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7] If the base is too weak or insoluble, this step will not occur efficiently. Solution: Screen a stronger base. K₃PO₄ is an excellent choice for challenging couplings. Cs₂CO₃ is also highly effective, though more expensive. Ensure the base is finely powdered and the reaction mixture is stirred vigorously, especially in biphasic systems.[5]
Low Reaction Temperature Oxidative addition into the pyrazole-halide bond, particularly with less reactive chloro-pyrazoles, can be slow. Solution: Increase the reaction temperature. Solvents like dioxane (101 °C), toluene (111 °C), or DMF (153 °C) allow for higher temperatures. Microwave irradiation can also be highly effective for rapidly heating the reaction and reducing overall reaction times.[8][9]
Poor Reagent Quality Boronic acids can degrade over time (protodeboronation), and palladium catalysts can lose activity. Solution: Use fresh, high-purity reagents. Ensure boronic acids have been stored properly in a desiccator. If using a Pd(0) source like Pd₂(dba)₃, ensure it has not decomposed (indicated by a change from purple to black). Using air- and moisture-stable pre-catalysts can circumvent many of these issues.[5]

Problem 2: Significant Protodeboronation You observe formation of the arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂).

Possible CauseScientific Rationale & Recommended Solution
Excessively Harsh Conditions High temperatures and prolonged exposure to aqueous base accelerate the cleavage of the C-B bond.[1][2] Solution: Lower the reaction temperature if possible. A more active catalyst system may allow for coupling at a lower temperature (e.g., 60-80 °C). Also, try to minimize reaction time by monitoring for completion via TLC or LC-MS.
Inappropriate Base/Solvent Highly aqueous conditions can provide the proton source for deboronation. Some strong bases can also promote the side reaction. Solution: Use anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene.[5] If aqueous conditions are necessary, reducing the amount of water (e.g., from a 4:1 to a 9:1 organic:water ratio) can help. For substrates with base-sensitive functional groups where strong bases must be avoided, powdered KF can be an effective alternative that minimizes deboronation.[7]
Unstable Boronic Acid Heteroaromatic or electron-deficient boronic acids are notoriously unstable and prone to deboronation.[1] Solution: Use a boronate ester (e.g., a pinacol ester, -Bpin) instead of the boronic acid, as they are generally more stable. Alternatively, use a larger excess (2-3 equivalents) of the boronic acid to compensate for the degradation.

Problem 3: Dehalogenation or Homocoupling Products are Observed You detect significant amounts of the dehalogenated pyrazole or the boronic acid homocoupling product (Ar-Ar).

Possible CauseScientific Rationale & Recommended Solution
Reactive Halide Partner Iodo-pyrazoles are more susceptible to reductive dehalogenation than their bromo or chloro counterparts.[3] Solution: If possible, synthesize and use the 4-bromopyrazole or 4-chloropyrazole derivative instead of the iodide. This often provides a better balance of reactivity and stability.
Oxygen Contamination Oxygen can promote the oxidative homocoupling of the boronic acid. Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) for its entire duration. Use proper Schlenk line or glovebox techniques.
Ligand Choice Bulky ligands are known to promote the desired reductive elimination step (forming the product) over competing side reactions.[5] Solution: Employ a bulky monophosphine ligand like XPhos or SPhos. These ligands help ensure the final step of the catalytic cycle is efficient and selective for the cross-coupled product.

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to successful optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle cluster_legend A Pd(0)L_n Active Catalyst B Oxidative Addition A->B Ar¹-X (Halopyrazole) C Ar¹-Pd(II)L_n-X (Intermediate) B->C D Transmetalation C->D [Ar²-B(OR)₃]⁻ (Activated Boronate) E Ar¹-Pd(II)L_n-Ar² (Intermediate) D->E F Reductive Elimination E->F F->A Ar¹-Ar² (Product) Base Base Activates Ar²-B(OH)₂

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Pyrazole Suzuki Coupling Start Reaction Outcome? NoRxn Low/No Conversion Start->NoRxn < 20% Yield SideRxn Side Products (Deboronation, Dehalogenation) Start->SideRxn 20-70% Yield Success High Yield Start->Success > 70% Yield Cat Change Catalyst/Ligand (e.g., XPhos Pd G3) NoRxn->Cat Anhydrous Use Anhydrous Conditions (K₃PO₄, Dioxane) SideRxn->Anhydrous Base Screen Stronger Base (K₃PO₄, Cs₂CO₃) Cat->Base Temp Increase Temperature (Toluene, Dioxane, MW) Base->Temp LowerT Lower Temperature Anhydrous->LowerT Halide Switch Halide (I -> Br -> Cl) LowerT->Halide

Caption: A decision tree for troubleshooting common issues.

Key Parameter Optimization Tables

Systematic optimization requires careful selection of reagents. Use these tables as a starting point.

Table 1: Recommended Catalyst/Ligand Systems
Catalyst SystemLigand TypeKey Strengths for Pyrazole CouplingTypical Loading
XPhos Pd G2/G3 Buchwald (Dialkylbiaryl phosphine)Excellent for N-H heterocycles, high activity, air/moisture stable precatalyst.[1][3]1-3 mol %
SPhos Pd G2/G3 Buchwald (Dialkylbiaryl phosphine)Similar to XPhos, sometimes shows complementary reactivity for specific substrates.[1]1-3 mol %
Pd₂(dba)₃ + RuPhos Buchwald (Dialkylbiaryl phosphine)Highly active ligand, good for sterically hindered couplings. Requires in-situ formation.1-2 mol % Pd, 2-4 mol % Ligand
PEPPSI-IPr N-Heterocyclic Carbene (NHC)Very robust and thermally stable. Effective for less reactive aryl chlorides.2-5 mol %
Table 2: Guide to Base Selection
BaseStrengthCommon Use CaseCautions
K₃PO₄ StrongExcellent "go-to" base for difficult couplings, including N-H pyrazoles. Often used in anhydrous or low-water conditions.[1][5]Can be too strong for substrates with sensitive functional groups (e.g., esters).
K₂CO₃ ModerateA standard, cost-effective choice for many Suzuki couplings. Requires aqueous co-solvent to be effective.[3][5]May not be strong enough for challenging substrates. Can promote deboronation.
Cs₂CO₃ StrongHighly effective due to its high solubility in organic solvents, but significantly more expensive.Cost is a major factor. Can also hydrolyze sensitive esters.
KF WeakUsed for substrates with base-labile functional groups. Activates boronic acid without significantly raising the pH.[7]Slower reaction rates are common; may require higher temperatures or longer times.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromopyrazole with an arylboronic acid. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv).[9]

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered.[1]

    • Add the catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol %).

  • Solvent Addition and Degassing:

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.

    • Add the degassed solvent system via syringe (e.g., 4 mL of dioxane and 1 mL of water).[1] The mixture should be stirred to ensure homogeneity.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (a good starting point is 100 °C for conventional heating or 120 °C for microwave).[1][9]

    • Stir the reaction vigorously for the planned duration (e.g., 2–18 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki-Miyaura Cross-Coupling of Pyrazoles. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 3- and 4-Halopyrazoles. Angewandte Chemie. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society. [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Knapp, D. M., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Wikipedia. (2023). Suzuki reaction. en.wikipedia.org. [Link]

Sources

Technical Support Center: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 99523-74-7 Department: Chemical Stability & Application Science Document Status: Verified | Last Update: 2025-05-20[1]

Core Stability Profile: The Chemical Logic

To prevent degradation, you must understand the molecular vulnerabilities of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate . As a Senior Application Scientist, I categorize its instability into three distinct mechanistic tiers.

Tier 1: Hydrolytic Susceptibility (Primary Failure Mode)

The ethyl ester moiety at position 4 is the most reactive site.[1] While pyrazoles are generally robust, the ester is susceptible to hydrolysis, converting the desired product into 3-methoxy-1H-pyrazole-4-carboxylic acid and ethanol.[1]

  • Catalysts: Moisture (water), acidic pH (autocatalysis), and basic impurities.[1]

  • Symptom: Loss of lipophilicity, retention time shift in HPLC, and "gumming" of the solid.[1]

Tier 2: Tautomeric & H-Bonding Shifts

The N-H proton at position 1 (


) is a hydrogen bond donor, while the N at position 2 and the carbonyl oxygen are acceptors.[1]
  • Mechanism: In the solid state, this molecule forms a stable H-bonded lattice.[1] If exposed to protic solvents (methanol, water) or humid air, water molecules intercalate into the lattice, disrupting crystal packing and accelerating hydrolysis.[1]

Tier 3: O-Demethylation (Harsh Conditions)

The methoxy group at position 3 is generally stable but can cleave under strongly acidic conditions or high temperatures, generating the 3-hydroxypyrazole tautomer (which exists primarily as the pyrazolone ketone form).[1]

Storage & Handling Protocols

Standard Operating Procedure (SOP-STG-995)
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly reducing the rate constant (

) of ester hydrolysis (Arrhenius equation).[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.[1] Oxygen is less of a concern than humidity, but inert gas covers both risks.[1]
Container Amber Glass + Parafilm Amber glass blocks UV (preventing photo-induced radical formation).[1] Parafilm creates a secondary moisture barrier.[1]
Desiccant Required Silica gel or molecular sieves in the secondary container are mandatory to scavenge trapped humidity.[1]

Troubleshooting Guide (FAQ)

Scenario A: "My sample turned from white to yellow/orange."

Diagnosis: Oxidation or Photo-degradation.[1] While the pyrazole ring is aromatic and stable, trace impurities (often hydrazine residues from synthesis) or the formation of N-oxides can cause yellowing.[1]

  • Immediate Action: Check purity via HPLC. If purity is >98%, the color is likely superficial.[1]

  • Corrective Measure: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .[1]

Scenario B: "The material has become a sticky gum or oil."[1]

Diagnosis: Solvent Entrapment & Hygroscopicity.[1] This is a critical failure. The crystal lattice has collapsed due to solvent retention, likely leading to hydrolysis.[1]

  • Immediate Action: Run 1H-NMR. Look for the ethyl quartet/triplet.

    • If Ethyl signals are gone: Complete hydrolysis to acid.[1] Discard.

    • If Ethyl signals exist but broad: Solvent trapped.[1]

  • Corrective Measure: Dissolve in DCM, dry over

    
    , filter, and rotovap.[1] Dry under high vacuum (< 1 mbar) for 24 hours.
    
Scenario C: "I see a new peak at RRT 0.85 on my HPLC."

Diagnosis: Hydrolysis Product (Carboxylic Acid).[1][2] The acid is more polar than the ester, causing it to elute earlier on Reverse Phase (C18) columns.[1]

  • Immediate Action: Check the pH of your mobile phase.[1] Ensure your sample diluent does not contain water if the sample sits in the autosampler for >4 hours.[1]

  • Corrective Measure: Switch sample diluent to 100% Acetonitrile or DMSO (anhydrous). Avoid water/methanol mixtures for long-term autosampler storage.[1]

Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under stress.

DegradationPathways Start Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (Target Compound) Hydrolysis Hydrolysis (Moisture/Acid/Base) Loss of Ethyl Group Start->Hydrolysis + H2O Demethylation O-Demethylation (Strong Acid/Lewis Acid) Start->Demethylation High T or H+ AcidProduct 3-methoxy-1H-pyrazole-4-carboxylic acid (Major Impurity) Hydrolysis->AcidProduct Fast Pyrazolone Pyrazolone Tautomer (Irreversible Degradation) Demethylation->Pyrazolone Slow

Figure 1: Primary degradation pathways.[1] The Red path (Hydrolysis) is the most common storage failure.[1]

Analytical Verification Protocols

To validate the integrity of your compound, do not rely on visual inspection alone.[1] Use this self-validating analytical workflow.

HPLC Method (Purity Check)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

  • Pass Criteria: Main peak area > 98%. No single impurity > 0.5%.[1]

1H-NMR Diagnostics (Structure Check)

Run in DMSO-d6 . Look for these specific diagnostic signals to confirm structural integrity:

Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Value
N-H (Pyrazole) ~12.0 - 13.0 ppmBroad SingletDisappears if N-alkylated or in D2O exchange.[1]
-OCH3 (Methoxy) ~3.8 - 4.0 ppmSingletCritical: Loss indicates demethylation.[1]
-OCH2- (Ethyl) ~4.2 ppmQuartetCritical: Loss/Shift indicates hydrolysis.[1]
-CH3 (Ethyl) ~1.3 ppmTripletConfirms ester presence.[1]

Troubleshooting Decision Tree

Use this logic flow to resolve issues in real-time.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType SolidState Solid State Issue (Color/Gum) IssueType->SolidState SolutionState Solution/HPLC Issue (New Peaks) IssueType->SolutionState CheckWater Check Water Content (Karl Fischer) SolidState->CheckWater CheckSolvent Check Dissolution Solvent SolutionState->CheckSolvent DrySample Action: High Vac Dry Recrystallize (EtOAc) CheckWater->DrySample High Moisture ChangeDiluent Action: Use Anhydrous DMSO or Fresh MeCN CheckSolvent->ChangeDiluent Protic Solvent Used

Figure 2: Logic flow for diagnosing stability issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81472, Ethyl 3-amino-1H-pyrazole-4-carboxylate. (Structural analog data used for pyrazole ester reactivity profiling). Retrieved from [Link]

  • Larson, G. L., & Weber, D. J. (1973). Kinetics of hydrolysis of hypoglycemic 1-acyl 3,5-dimethylpyrazoles. Journal of Pharmaceutical Sciences, 62(2), 318–319.[1][3] (Establishes baseline hydrolytic instability of pyrazole derivatives).

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II (Vol. 3, pp. 1-75).[1] Elsevier.[1] (Authoritative text on tautomerism and reactivity of alkoxypyrazoles).

  • European Chemical Agency (ECHA). Registration Dossier: Ethyl 3-amino-1H-pyrazole-4-carboxylate.[1][4] (Safety and stability data for the 3-amino analog, applicable to the 3-methoxy variant). Retrieved from [Link][1]

Sources

Technical Support Center: Purity Assessment of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical purity assessment of pyrazole compounds. This guide is designed for researchers, chemists, and quality control professionals working with these vital heterocyclic scaffolds. Pyrazoles are fundamental building blocks in pharmaceuticals and agrochemicals, making the accurate determination of their purity a critical step in development and manufacturing.[1][2]

This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the analysis of pyrazoles using various analytical techniques.

Workflow for Purity Assessment of a Novel Pyrazole Compound

The initial assessment of a new pyrazole compound requires a multi-faceted approach to build a comprehensive purity profile. A typical workflow involves orthogonal methods to ensure all potential impurities (e.g., starting materials, regioisomers, byproducts) are detected and quantified.[1]

Purity_Assessment_Workflow cluster_Initial Initial Characterization cluster_Primary Primary Purity Analysis cluster_Confirmatory Confirmatory & Orthogonal Methods cluster_Final Final Assessment Prep Sample Preparation (Dissolution, Dilution) HPLC HPLC-UV (Primary Assay & Impurity Profile) Prep->HPLC Inject NMR 1H NMR (Structure Verification, Residual Solvents) Prep->NMR Analyze GC GC or GC-MS (Volatile Impurities) Prep->GC If Volatiles Expected LCMS LC-MS (Impurity Identification) HPLC->LCMS Investigate Unknowns Report Purity Statement (Mass Balance Calculation) HPLC->Report qNMR qNMR (Absolute Purity Assay) NMR->qNMR Quantify GC->Report qNMR->Report

Caption: General workflow for the comprehensive purity assessment of a new pyrazole compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of pyrazole compounds, capable of separating the main component from process-related impurities and degradation products.[1]

Frequently Asked Questions (HPLC)

Q: What is a good starting point for developing an HPLC method for a new pyrazole derivative?

A: A reversed-phase (RP-HPLC) method is the most common and effective starting point. Pyrazoles are generally polar, making them well-suited for C18 columns.[3]

  • Rationale: The C18 stationary phase provides hydrophobic interactions, which, when paired with a polar mobile phase, allows for the effective retention and separation of a wide range of organic molecules, including pyrazole derivatives.

A robust starting method would be:

  • Column: L1 packing (C18), 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water. Since pyrazoles have basic nitrogen atoms, adding an acid modifier is crucial to ensure good peak shape. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the water (A) and ACN (B) phases.[4][5]

  • Gradient: A broad gradient, such as 5% to 95% B over 20 minutes, is excellent for initial screening to determine the approximate elution conditions.

  • Detection: UV detection at a wavelength where the pyrazole core absorbs, typically between 210-260 nm. A photodiode array (PDA) detector is ideal for initial development to assess peak purity and select the optimal wavelength.

Q: Why do my pyrazole peaks show significant tailing?

A: Peak tailing for basic compounds like pyrazoles is almost always caused by secondary ionic interactions between the protonated pyrazole molecule and acidic, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based HPLC columns.

  • Mechanism: At a neutral pH, the pyrazole's basic nitrogen can become protonated (positively charged), while some residual silanol groups on the column packing are deprotonated (negatively charged). This leads to an ion-exchange interaction that is stronger than the intended reversed-phase mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

HPLC Troubleshooting Guide

Problem Probable Cause(s) Step-by-Step Solution & Explanation
Severe Peak Tailing 1. Silanol Interactions: The basic pyrazole nitrogen is interacting with acidic sites on the silica packing.1. Add an Acidic Modifier: Introduce 0.1% TFA or Formic Acid to the mobile phase.[5] Why? The acid protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions with the protonated analyte.[6] 2. Add a Basic Modifier: Use a competing base like triethylamine (TEA) at a low concentration (~10-25 mM). Why? TEA acts as a sacrificial base, preferentially binding to the active silanol sites and shielding the pyrazole analyte from them. 3. Use a Modern, End-capped Column: Switch to a column specifically designed for basic compounds, which has minimal residual silanols.
Peak Fronting 1. Sample Overload: Too much sample has been injected onto the column. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase.1. Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject.[6] Why? Overloading saturates the stationary phase at the column head, causing molecules to travel faster down the center of the column bed, leading to fronting. 2. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:ACN). Why? If the sample is dissolved in 100% ACN, it creates a localized "solvent bubble" that carries the analyte too quickly at the start of the run, distorting the peak.
Inconsistent Retention Times 1. Poor Column Equilibration: Insufficient time between gradient runs for the column to return to initial conditions. 2. Mobile Phase Changes: Selective evaporation of the more volatile organic component (e.g., ACN). 3. Temperature Fluctuations: The laboratory temperature is not stable.1. Increase Equilibration Time: Ensure the post-run equilibration time is at least 10 column volumes. Why? The column needs to fully return to the starting mobile phase conditions for reproducible retention. 2. Cover Mobile Phase Reservoirs: Keep solvent bottles capped. Why? This prevents the mobile phase composition from changing over time, which directly impacts retention. 3. Use a Column Thermostat: Set the column temperature to slightly above ambient (e.g., 30 °C). Why? Retention is temperature-dependent; a stable temperature ensures stable retention times.

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Start -> Tailing; Tailing -> Cause_Tailing [label="Yes"]; Tailing -> Fronting [label="No"]; Cause_Tailing -> Solution_Tailing1; Cause_Tailing -> Solution_Tailing2;

Fronting -> Cause_Fronting [label="Yes"]; Cause_Fronting -> Solution_Fronting1; Cause_Fronting -> Solution_Fronting2; }

Caption: Decision tree for troubleshooting common HPLC peak shape issues with pyrazoles.

Quantitative NMR (qNMR)

While ¹H NMR is standard for structural confirmation, quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the compound itself.[7][8] It provides a direct measure of the mass fraction of the analyte.

Frequently Asked Questions (qNMR)

Q: How does qNMR determine purity, and what do I need to run an experiment?

A: qNMR determines purity by comparing the integral of a specific, well-resolved proton signal from your pyrazole compound to the integral of a signal from a certified internal standard of known purity and weight.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By accurately weighing both your sample and a high-purity internal standard into the same NMR tube, you can calculate the absolute purity of your sample.[9]

To perform a qNMR experiment, you need:

  • An accurate balance: For precise weighing of the sample and standard.

  • A high-purity internal standard: This must be a stable, non-volatile solid with a simple NMR spectrum (ideally one or two sharp singlets) that does not overlap with your analyte signals. Common standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.

  • A high-field NMR spectrometer: To ensure good signal separation and sensitivity.

  • Optimized acquisition parameters: Crucially, the relaxation delay (d1) must be long enough to allow for full relaxation of all protons being quantified (typically 5 times the longest T1 relaxation time).

Q: My qNMR purity result is lower than my HPLC purity result. Why?

A: This is a common and important observation that highlights the difference between relative and absolute purity assessment.

  • HPLC-UV measures relative purity: It calculates purity as the area of the main peak divided by the total area of all detected peaks. It cannot "see" impurities that do not have a UV chromophore (like water, residual solvents, or inorganic salts).[8]

  • qNMR measures absolute purity: It quantifies the analyte molecule itself against a standard. Therefore, any non-analyte mass in your sample—including water, residual solvents (e.g., ethyl acetate, DCM), and inorganic salts—will lower the calculated purity value.[8]

This discrepancy is not an error; it provides a more complete and accurate picture of your sample's true composition.

Gas Chromatography (GC) and Mass Spectrometry (MS)

Frequently Asked Questions (GC/MS)

Q: When should I use GC instead of HPLC for pyrazole analysis?

A: GC is the preferred method for analyzing volatile or thermally stable pyrazoles and, most importantly, for detecting volatile impurities that HPLC would miss. This includes residual solvents from the synthesis (e.g., toluene, THF) and volatile starting materials or byproducts.[10] For less volatile or thermally sensitive pyrazoles, HPLC remains the method of choice.

Q: My pyrazole is not volatile enough for GC. Can I still use the technique?

A: Yes, through derivatization. The active N-H proton on the pyrazole ring can be derivatized to create a more volatile and less polar compound. Silylation is a common approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Protocol: Silylation for GC Analysis

    • Accurately weigh ~1 mg of the pyrazole sample into a 2 mL GC vial.

    • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA (with 1% TMCS catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

    • Rationale: The silyl group replaces the active hydrogen, breaking intermolecular hydrogen bonds. This reduces the compound's boiling point and improves its chromatographic behavior on standard non-polar GC columns.

Q: What are the typical fragmentation patterns for pyrazoles in Electron Ionization Mass Spectrometry (EI-MS)?

A: The fragmentation of the pyrazole ring is highly characteristic and can be used for structural confirmation. Common fragmentation pathways include:

  • Loss of N₂H or N₂D: For N-H or N-deuterated pyrazoles.

  • Cleavage of C-H bonds: Alpha to the nitrogen atoms.

  • Ring cleavage: The specific pattern depends heavily on the nature and position of the substituents on the ring.[11]

Analyzing these fragmentation patterns is crucial for identifying unknown impurities during a GC-MS or LC-MS analysis.[11]

Method Validation and System Suitability

All analytical methods used for purity determination in a regulated environment must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[12][13]

Comparison of Key Analytical Techniques for Pyrazole Purity
Technique Primary Use Case Advantages Limitations
RP-HPLC Main component assay, detection of non-volatile organic impurities.[1]Highly versatile, robust, excellent resolving power.May not detect impurities without a UV chromophore; requires reference standards for quantification.
GC-MS Analysis of volatile impurities (e.g., residual solvents) and volatile pyrazoles.[10]Excellent for volatile/semi-volatile compounds; provides structural information from MS.Not suitable for non-volatile or thermally labile compounds without derivatization.
qNMR Absolute purity determination (mass fraction).[7]Primary method, does not require analyte-specific standard, quantifies all proton-containing species.Lower sensitivity than HPLC, requires high-purity internal standard, can be complex to set up.[8]
LC-MS Identification of unknown impurities.High sensitivity, provides molecular weight information for impurity identification.Ionization can be variable (ion suppression), quantification is more complex than HPLC-UV.

This guide provides a foundational framework for tackling the analytical challenges associated with pyrazole purity assessment. Adherence to systematic troubleshooting and the use of orthogonal analytical techniques are paramount to ensuring the quality, safety, and efficacy of pyrazole-containing products.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. PubMed. Retrieved from [Link]

  • Raju, C., et al. (2023). A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Retrieved from [Link]

  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Santos, V. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectrophotometric Determination of Pyrazole with Trisodium Pentacyanoaminoferrate. Retrieved from [Link]

  • ACS Publications. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • USP-NF. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. PubMed. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Harvard University. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. ResearchGate. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The purity of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is paramount for the reliability and reproducibility of experimental results in research and the safety and efficacy of final products in drug development. This guide provides a comprehensive resource for identifying, troubleshooting, and resolving impurities encountered during the synthesis and purification of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with Ethyl 3-methoxy-1H-pyrazole-4-carboxylate?

A1: Impurities can generally be categorized as starting materials, reagents, intermediates, by-products from competing reactions, and degradation products. For this specific compound, common impurities may include unreacted starting materials like hydrazine derivatives, positional isomers formed during the pyrazole ring synthesis, and hydrolysis products such as the corresponding carboxylic acid.

Q2: My analytical data (HPLC/GC) shows an unknown peak. What is the first step I should take?

A2: The initial step is to systematically investigate the potential source of the peak. Consider the entire synthetic and workup process. Was a different batch of starting material used? Has the reaction time or temperature deviated from the standard protocol? Cross-reference the retention time of the impurity with known starting materials and intermediates. If the impurity remains unidentified, techniques like LC-MS or GC-MS are highly effective for determining its molecular weight, which can provide significant clues to its structure.

Q3: Can I use recrystallization to purify my Ethyl 3-methoxy-1H-pyrazole-4-carboxylate?

A3: Yes, recrystallization is often a highly effective and scalable method for purifying solid organic compounds. The key is to select an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at lower temperatures. A solvent screen is the recommended first step to identify the optimal conditions.

Q4: My HPLC peaks are tailing or broad. What could be the cause?

A4: Peak tailing or broadening in HPLC can stem from several factors.[1][2] These include interactions between the analyte and active sites on the silica backbone of the column, using an inappropriate mobile phase pH, or column contamination.[1] To address this, consider using a high-purity silica column, adjusting the mobile phase pH with a suitable buffer, or implementing a column flushing procedure.[2]

Troubleshooting Guide: A Deeper Dive

This section provides a problem-oriented approach to resolving common challenges in purifying Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Scenario 1: Identification of an Unknown Impurity

Problem: Your HPLC or GC analysis reveals a persistent, unidentified peak that compromises the purity of your final product.

Causality & Solution Workflow:

  • Hypothesize Potential Structures: Review the synthetic pathway. Could it be an unreacted starting material, a regioisomer, or a by-product from a known side reaction? For instance, in pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine can sometimes yield isomeric pyrazoles.[3]

  • Spectroscopic Analysis: Isolate the impurity if possible, or use hyphenated techniques like LC-MS or GC-MS to obtain mass spectral data. The molecular weight and fragmentation pattern are critical pieces of information for structure elucidation.

  • NMR Spectroscopy: If a sufficient quantity of the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are invaluable for determining the exact chemical structure.

Scenario 2: Co-eluting Impurities in Chromatography

Problem: An impurity is co-eluting with your main product peak in HPLC, making quantification and isolation difficult.

Causality & Solution Workflow:

  • Method Optimization: The resolving power of your HPLC method is insufficient. Systematically adjust key parameters:

    • Mobile Phase Composition: Vary the ratio of your organic solvent to the aqueous phase. A shallower gradient can often improve resolution.

    • Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which will offer different selectivity.

    • Temperature: Adjusting the column temperature can alter the selectivity and efficiency of the separation.[1]

  • Orthogonal Methods: If HPLC method optimization is unsuccessful, consider an orthogonal analytical technique like Gas Chromatography (GC) if your compound and the impurity are sufficiently volatile and thermally stable.

Scenario 3: Difficulty Removing a Specific Class of Impurity

Problem: You have identified a specific impurity (e.g., the corresponding carboxylic acid from hydrolysis) that is difficult to remove by standard crystallization.

Causality & Solution Workflow:

  • Acid-Base Extraction: If the impurity is acidic (like a carboxylic acid) and your main compound is neutral, an acid-base extraction during the workup can be highly effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while your desired ester remains in the organic layer.

  • Chromatographic Purification: For impurities with similar polarity to the main compound, column chromatography is a powerful tool.[4][5] A systematic approach to developing a column chromatography method involves:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system that provides good separation between your compound and the impurity.

    • Column Packing and Elution: Carefully pack a silica gel column and elute with the optimized solvent system.

Visualizing the Troubleshooting Process

A systematic approach is crucial for efficient troubleshooting. The following diagram outlines a general workflow for addressing purity issues.

Troubleshooting_Workflow start Impurity Detected identify_source Identify Potential Source (Starting Material, By-product, etc.) start->identify_source analytical_method Review Analytical Method (HPLC, GC) identify_source->analytical_method method_adequate Is Method Adequate? analytical_method->method_adequate optimize_method Optimize Analytical Method (Gradient, Column, Temp) method_adequate->optimize_method No characterize Characterize Impurity (MS, NMR) method_adequate->characterize Yes optimize_method->method_adequate purification_strategy Select Purification Strategy characterize->purification_strategy recrystallization Recrystallization purification_strategy->recrystallization Solid, Different Solubility chromatography Column Chromatography purification_strategy->chromatography Similar Polarity extraction Acid-Base Extraction purification_strategy->extraction Acidic/Basic Impurity verify_purity Verify Purity of Final Product recrystallization->verify_purity chromatography->verify_purity extraction->verify_purity

Caption: A generalized workflow for identifying and resolving impurities.

Data Presentation: Common Impurities and Analytical Parameters

The following tables provide a quick reference for potential impurities and starting points for analytical method development.

Table 1: Potential Impurities in Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Impurity NamePotential SourceNotes
Ethyl 5-methoxy-1H-pyrazole-4-carboxylateRegioisomer from synthesisMay have similar chromatographic behavior.
3-Methoxy-1H-pyrazole-4-carboxylic acidHydrolysis of the esterCan be removed by acid-base extraction.
Unreacted Hydrazine DerivativeStarting materialUsually more polar than the product.
Unreacted 1,3-Dicarbonyl CompoundStarting materialPolarity can vary.

Table 2: Recommended Starting Parameters for HPLC and GC Analysis

ParameterHPLCGC
Column C18, 4.6 x 150 mm, 5 µmDB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileHelium or Hydrogen
Gradient/Oven Program 5-95% B over 20 min100°C (2 min), ramp to 250°C at 10°C/min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmFlame Ionization Detector (FID)
Injection Volume 10 µL1 µL (split injection)

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a robust starting point for the analysis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak and any impurities.

Protocol 2: Recrystallization for Bulk Purification

This protocol describes a general procedure for purifying the target compound via recrystallization.

  • Solvent Screening:

    • In separate small vials, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.

    • The ideal solvent will fully dissolve the compound when hot and result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Visualizing Synthesis and Impurity Formation

Understanding the reaction pathway is key to predicting potential impurities.

Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities Hydrazine Hydrazine Condensation Condensation/ Cyclization Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Target Ethyl 3-methoxy-1H- pyrazole-4-carboxylate Condensation->Target Isomer Regioisomeric Impurity Condensation->Isomer Side Reaction Byproduct Side-Reaction By-products Condensation->Byproduct Side Reaction

Sources

Technical Support Center: Catalyst Selection for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, and their precise functionalization is critical for developing new molecular entities. However, selecting the optimal catalytic system can be a significant experimental hurdle.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing catalyst selection. We will address common experimental failures in a direct question-and-answer format, offering logical troubleshooting workflows and field-tested insights to guide you toward a successful outcome.

Section 1: Frequently Asked Questions (FAQs) - Initial Catalyst Strategy

This section addresses high-level decisions to orient your experimental design.

Q1: I need to perform a C-N bond formation on a pyrazole nitrogen (N-arylation). Should I start with a Palladium or a Copper catalyst?

A1: For N-arylation, Copper-based catalysts are often the preferred starting point, especially for coupling with aryl iodides and bromides.[1][2] Copper/diamine-ligand systems are well-established, cost-effective, and generally robust.[1] Palladium catalysts, particularly those using bulky, electron-rich biarylphosphine ligands (e.g., AdBrettPhos), are also highly effective and can be necessary for more challenging substrates like five-membered heterocyclic bromides.[3] Conventional methods like the Ullmann reaction (copper-catalyzed) or Buchwald-Hartwig coupling (palladium-catalyzed) are both powerful options.[4]

Your choice may be guided by the following:

  • Cost and Availability: Copper catalysts are generally less expensive than palladium catalysts.

  • Substrate Scope: For simple aryl halides, copper systems are excellent. For highly complex or sterically demanding partners, modern palladium systems might offer an advantage.[3]

  • Functional Group Tolerance: Both systems have been developed to tolerate a wide range of functional groups, but specific sensitivities may exist. For instance, some palladium catalysts can be sensitive to sulfur-containing functional groups.

Q2: My goal is the direct C-H functionalization of the pyrazole ring. Which class of catalysts is most suitable?

A2: For direct C-H functionalization, Palladium (Pd), Rhodium (Rh), and Copper (Cu) are the most extensively studied transition metals.[5][6][7]

  • Palladium(II) catalysts are exceptionally versatile for directed C-H functionalization, capable of forming C-C, C-O, C-N, and C-halogen bonds.[8] The reaction often proceeds via a cyclometalated intermediate directed by a coordinating group on the pyrazole substrate.[8][9]

  • Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are particularly effective for C-H activation and subsequent coupling with alkenes and alkynes.[10][11]

  • Copper catalysts have emerged for specific C-H functionalizations, such as aerobic oxidative C-H amination to form C-N bonds.[12]

The choice depends heavily on the desired bond and the position to be functionalized (C3, C4, or C5). The inherent electronic properties of the pyrazole ring often direct functionalization to the C5 position, which is the most acidic.[13]

Q3: How do I control regioselectivity when functionalizing an unsymmetrical pyrazole (e.g., 3-methyl-1H-pyrazole)?

A3: Regioselectivity in unsymmetrical pyrazoles is a classic challenge controlled by a combination of steric and electronic factors.

  • For N-Arylation/N-Alkylation: The reaction typically occurs at the less sterically hindered nitrogen atom.[1][14] For example, in the arylation of 3-methylpyrazole, the major product is usually the 1-aryl-5-methylpyrazole isomer.

  • For C-H Functionalization: The inherent acidity and nucleophilicity of the C-H bonds play a major role. The C5-H is generally the most acidic and prone to deprotonation-based C-H metalation.[13] The C4 position is the most nucleophilic center, making it susceptible to electrophilic aromatic substitution-type functionalization.[13] Utilizing a directing group attached to the pyrazole can override these inherent preferences and provide precise regiocontrol.[8]

Section 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Issue 1: Low or No Product Yield

You've set up your reaction based on a literature procedure, but analysis shows only starting material or trace product.

Q: My palladium-catalyzed Suzuki coupling of a 4-iodopyrazole is not working. What should I investigate first?

A: A failed Suzuki coupling often points to issues with the catalyst system, base, or solvent. The following workflow will help diagnose the problem.

Start Low/No Yield in Pyrazole Suzuki Coupling Catalyst 1. Verify Catalyst Activity Start->Catalyst Base 2. Evaluate Base & Solubility Start->Base Solvent 3. Check Solvent System Start->Solvent Reagents 4. Confirm Reagent Quality Start->Reagents Ligand Ligand Degradation? (Use fresh / glovebox) Catalyst->Ligand Phosphine ligands can oxidize Pd_Source Pd Precursor Oxidized? (e.g., Pd(0) to Pd(II)) Catalyst->Pd_Source Air_Sensitivity Air/Moisture Contamination? (Degas solvent, use inert atm) Catalyst->Air_Sensitivity Base_Strength Base too weak/strong? (KF, K₂CO₃, Cs₂CO₃ are common) Base->Base_Strength Base facilitates transmetalation Base_Solubility Poor Base Solubility? (Heterogeneous reactions can be slow) Base->Base_Solubility Solvent_Degas Oxygen in Solvent? (Quenches Pd(0) catalyst) Solvent->Solvent_Degas Solvent_Polarity Incorrect Polarity? (Toluene/water is common for Suzuki) Solvent->Solvent_Polarity Affects solubility and rates Boronic_Acid Boronic Acid Decomposition? (Check for self-condensation) Reagents->Boronic_Acid

Caption: Troubleshooting workflow for low-yield pyrazole functionalization.

Detailed Causality:

  • Catalyst System Integrity: The active catalyst is typically a Pd(0) species.

    • Ligand: Electron-rich phosphine ligands like SPhos are crucial but can be sensitive to air.[15][16] Oxidation of the phosphine renders it ineffective at stabilizing the Pd(0) center. Always handle such ligands under an inert atmosphere.

    • Palladium Source: While Pd(OAc)₂ is a common precatalyst, it must be reduced in situ to Pd(0). If this reduction fails, the catalytic cycle cannot begin. Ensure your reagents and conditions are suitable for this reduction.

    • Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.[17]

  • Base Selection: The base plays a critical role in the transmetalation step of the Suzuki cycle.

    • Strength and Type: For Suzuki couplings of iodopyrazoles, bases like KF or K₃PO₄ are often effective.[1][15] The choice of base can significantly impact yield; for instance, in some amination reactions, Cs₂CO₃ was found to be less effective than CsF.[16] If one base fails, screen others.

    • Solubility: Poor solubility of an inorganic base can lead to slow and incomplete reactions. A biphasic system (e.g., toluene/water) can help solubilize the base and facilitate the reaction at the interface.[15]

  • Solvent Effects: The solvent influences reagent solubility, reaction rates, and catalyst stability.[18]

    • For many cross-coupling reactions, polar aprotic solvents (DMF, DMSO) or aromatic hydrocarbons (Toluene, Dioxane) are used.[18][19] Ensure your pyrazole starting material and boronic acid are sufficiently soluble in the chosen system.

Issue 2: Catalyst Decomposition

You observe the formation of a black precipitate (palladium black) and the reaction stalls.

Q: My Pd-catalyzed reaction starts but then stops, and I see palladium black forming. What is happening and how can I prevent it?

A: The formation of palladium black indicates that the Pd(0) catalytic species has agglomerated and precipitated out of solution, effectively killing the reaction. This is typically caused by an unstable catalyst complex.

Causality and Solutions:

  • Insufficient Ligand Stabilization: The most common cause is that the ligand is not effectively stabilizing the monoligated Pd(0) intermediate, which is prone to aggregation.

    • Solution: Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is often used, increasing it to 4:1 can sometimes maintain catalyst solubility. Alternatively, switch to a more sterically bulky and electron-donating ligand. Ligands like those developed by Buchwald (e.g., SPhos, tBuBrettPhos) are specifically designed to prevent this decomposition pathway.[3][15][16]

  • High Temperature: Elevated temperatures can accelerate both the desired reaction and catalyst decomposition pathways.[16]

    • Solution: Determine the lowest effective temperature for the reaction. While some reactions require high heat, running the reaction at >100 °C can lead to rapid precipitation if the catalytic complex is not robust.[16]

  • Incorrect Ligand Choice: The chosen ligand may not be suitable for the specific transformation, leading to an unstable intermediate.

    • Solution: Consult the literature for ligands proven to be effective for your specific reaction class (e.g., pyrazole-tethered phosphine ligands for Suzuki and amination reactions).[16]

Section 3: Comparative Data & Catalyst Systems

Choosing a catalyst system from the outset can be daunting. This table summarizes common choices for pyrazole functionalization.

Functionalization Catalyst System Typical Ligand(s) Base Solvent Pros Cons Reference(s)
N-Arylation CuI / Cu(OAc)₂Diamines (e.g., TMEDA), PhenanthrolineK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMFCost-effective, good for aryl iodides/bromides.Can require high temperatures; less effective for aryl chlorides.[1][2]
N-Arylation Pd(OAc)₂ / Pd₂(dba)₃Biarylphosphines (SPhos, tBuBrettPhos)NaOtBu, K₃PO₄Toluene, DioxaneHigh functional group tolerance, effective for chlorides.Higher cost, air-sensitive ligands.[3][4]
C-C Coupling (Suzuki) Pd(OAc)₂ / Pd₂(dba)₃SPhos, pyrazole-phosphinesKF, K₃PO₄Toluene/H₂O, DioxaneHighly reliable, broad substrate scope.Requires pre-functionalized pyrazole (e.g., iodo- or bromo-).[15][16]
C-H Arylation Pd(OAc)₂None (or directing group assistance)Ag₂CO₃ (as oxidant)AcOH, TFAAtom economical (no pre-functionalization).Regioselectivity can be poor without a directing group.[5][20]
C-H Vinylation [RhCp*Cl₂]₂NoneCu(OAc)₂ (as oxidant)DCE, tAmylOHHigh efficiency and regioselectivity for C-H activation.Can be expensive; requires stoichiometric oxidant.[10]

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform your own risk assessment before beginning any new procedure.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazole

This protocol is adapted from methodologies demonstrating the effectiveness of Pd/SPhos systems.[15]

  • Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the 4-iodo-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Potassium Fluoride (KF, 2.5 mmol).

  • Catalyst Addition: In a separate vial, weigh Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Seal the flask and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the organic layer.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cu-Catalyzed N-Arylation of Pyrazole

This protocol is a general guideline based on established copper-diamine catalyzed procedures.[1]

  • Reagent Preparation: To an oven-dried reaction tube, add Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%), pyrazole (1.0 mmol), the aryl iodide or aryl bromide (1.1 mmol), and Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Ligand and Solvent Addition: Add N,N'-Dimethylethylenediamine (TMEDA, 0.2 mmol, 20 mol%) and anhydrous, degassed toluene (3 mL) via syringe under an Argon atmosphere.

  • Reaction: Seal the tube tightly and place it in a pre-heated oil bath or heating block at 110 °C. Stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Note that direct injection of the crude reaction mixture may require filtration through a small plug of silica to remove inorganic salts.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and base. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

References

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. National Library of Medicine. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kyung Hee University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University Repository. [Link]

  • ResearchGate. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. [Link]

  • Shi, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3283. [Link]

  • MDPI. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules. [Link]

  • MDPI. (2022). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. International Journal of Molecular Sciences. [Link]

  • Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. [Link]

  • MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]

  • Royal Society of Chemistry. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. [Link]

  • ResearchGate. (2023). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. [Link]

  • ACS Publications. (2021). Mn- and Co-Catalyzed Aminocyclizations of Unsaturated Hydrazones Providing a Broad Range of Functionalized Pyrazolines. JACS Au. [Link]

  • ACS Publications. (2016). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Library of Medicine. [Link]

  • DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. MIT Libraries. [Link]

  • ACS Publications. (2016). Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C–N Bond Cleavage. Organic Letters. [Link]

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • ACS Publications. (2022). Mechanisms and Origins of Stereoselectivity of the NHC-Catalyzed Reaction between β-Bromoenals and Pyrazole-diones: A DFT Study. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. . [Link]

  • Taylor & Francis Online. (2022). Fabrication of Copper(II)-coated Magnetic Core-shell Nanoparticles an Engineered Nano-magnetic Catalyst for the Synthesis of Pyrano Pyrazole and Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • University of Illinois Urbana-Champaign. (2024). INCREASING PRACTICABILITY OF AIR-SENSITIVE SYNTHETIC REACTIONS. Illinois Scholar. [Link]

  • PubMed Central. (2014). Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. National Library of Medicine. [Link]

  • PubMed Central. (2012). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. National Library of Medicine. [Link]

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Navigating the Solvent Landscape in Pyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, purity, and even the regioselectivity of the final product. This document provides in-depth, experience-driven insights into the role of solvents in pyrazole synthesis, offering troubleshooting advice and practical protocols to help you optimize your experiments for success.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team encounters regarding solvent effects in pyrazole synthesis.

Q1: My Knorr pyrazole synthesis is sluggish. How can the solvent be influencing the reaction rate?

A: A slow reaction rate in a Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is often linked to the solvent's inability to appropriately stabilize the reaction intermediates and transition states. The mechanism involves nucleophilic attack and dehydration steps.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These are often the first choice for the Knorr synthesis. They are effective at solvating and stabilizing the polar intermediates and transition states formed during the reaction. The hydrogen-bonding ability of protic solvents can facilitate the proton transfer steps involved in imine/enamine formation and subsequent cyclization and dehydration. However, excessive solvation of the hydrazine nucleophile can sometimes decrease its reactivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can also be effective as they can solvate cations and have high dielectric constants. They are particularly useful when a higher reaction temperature is required.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for the Knorr synthesis as they do not effectively stabilize the polar intermediates, leading to very slow reaction rates or no reaction at all.

If your reaction is slow, consider switching to a more polar solvent or adding a catalytic amount of acid (like acetic acid) to facilitate the condensation steps, a common practice in these reactions.[1][2]

Q2: I'm getting a mixture of regioisomers when using an unsymmetrical 1,3-diketone. Can solvent choice improve regioselectivity?

A: Absolutely. This is a classic challenge in pyrazole synthesis. The solvent can play a crucial role in directing the initial nucleophilic attack of the substituted hydrazine to one of the two non-equivalent carbonyl groups of the diketone.

Recent studies have shown that highly polar, hydrogen-bond donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[3] This is attributed to the ability of these solvents to selectively activate one carbonyl group over the other through strong hydrogen bonding, thereby directing the nucleophilic attack of the hydrazine. For instance, in certain syntheses, switching from ethanol to TFE or HFIP can change the isomeric ratio from nearly 1:1 to greater than 20:1 in favor of the desired regioisomer.

A solvent-controlled approach has also been reported for the synthesis of 3-CF3 and 5-CF3 pyrazoles, where a polar protic solvent (HFIP) favored one isomer, while a polar aprotic solvent (DMSO) favored the other.[4]

Q3: What are the advantages and disadvantages of "green" solvents like water or solvent-free conditions for pyrazole synthesis?

A: The push for more sustainable chemistry has led to the exploration of environmentally benign reaction media.

  • Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. For some pyrazole syntheses, particularly multicomponent reactions, water can be an excellent medium, sometimes even accelerating the reaction due to the hydrophobic effect which brings the organic reactants together.[5] However, the poor solubility of many organic starting materials in water can be a significant limitation, sometimes necessitating the use of a co-solvent or a phase-transfer catalyst.

  • Solvent-Free Conditions: This approach minimizes waste and can lead to faster reaction times and higher yields.[6] Often, these reactions are facilitated by grinding the reactants together or by using microwave irradiation. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed in solvent-free reactions to create a homogenous molten phase and enhance reactivity.[7] The main challenge can be in ensuring efficient mixing of solid reactants and managing the reaction exotherm.

Q4: How does solvent polarity affect 1,3-dipolar cycloaddition reactions for pyrazole synthesis?

A: In 1,3-dipolar cycloadditions, such as the reaction of a nitrile imine with an alkyne, the solvent's polarity can influence the reaction rate, but the effect is often less pronounced than in reactions involving charged intermediates. The concerted nature of the cycloaddition means the transition state is not dramatically more polar than the reactants. However, polar solvents can help to solubilize the reactants and stabilize the dipole, potentially leading to modest rate enhancements. In some cases, the choice of solvent can influence the regioselectivity of the cycloaddition, although this is often dominated by the electronic and steric properties of the dipole and dipolarophile.[8][9][10]

Troubleshooting Guide

Problem Potential Solvent-Related Cause Suggested Solution(s)
Low or No Yield Inappropriate Solvent Polarity: The solvent may not be effectively stabilizing the transition state or solubilizing the reactants.1. Increase Solvent Polarity: If using a non-polar solvent like toluene, switch to a polar protic solvent like ethanol or a polar aprotic solvent like DMF. 2. Consider Solvent-Free Conditions: For some reactions, eliminating the solvent and using microwave irradiation or grinding can dramatically improve yields.[6] 3. Use a Catalytic Amount of Acid: In condensation reactions like the Knorr synthesis, adding a few drops of acetic acid can catalyze the reaction in a protic solvent.[1]
Mixture of Regioisomers Poor Control of Nucleophilic Attack: The solvent is not effectively differentiating between the two electrophilic sites on an unsymmetrical starting material.1. Switch to Fluorinated Alcohols: Use 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity through specific hydrogen bonding interactions.[3] 2. Systematically Vary Solvent Polarity: Test a range of solvents from polar protic (e.g., methanol) to polar aprotic (e.g., DMSO) to identify a solvent that favors the desired isomer.[4]
Difficult Product Isolation/Purification High Product Solubility in the Reaction Solvent: The product is too soluble in the solvent used for the reaction, leading to losses during workup and crystallization.1. Choose a Solvent with Lower Product Solubility at Room Temperature: If possible, select a solvent from which the product will precipitate upon cooling. 2. Perform a Solvent Swap: After the reaction is complete, remove the reaction solvent under reduced pressure and replace it with a solvent in which the product is poorly soluble to induce precipitation. 3. Avoid Excess Solvent During Recrystallization: During purification, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.
Side Product Formation Solvent-Induced Decomposition: The solvent may be reacting with the starting materials or intermediates, or promoting side reactions at the reaction temperature.1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize side reactions. 2. Switch to a More Inert Solvent: If the solvent is suspected to be reactive, switch to a less reactive solvent with a similar polarity. For example, if an alcohol is causing side reactions, consider using DMF or acetonitrile. 3. Explore Aqueous or Solvent-Free Conditions: These can often provide a cleaner reaction profile.[5][7]

Visualizing Solvent Effects in Pyrazole Synthesis

The choice of solvent can direct the reaction pathway, as illustrated in the following diagrams.

knorr_synthesis diketone Unsymmetrical 1,3-Diketone intermediateA Intermediate A diketone->intermediateA Attack at C1 intermediateB Intermediate B diketone->intermediateB Attack at C2 hydrazine Substituted _Hydrazine_ hydrazine->intermediateA hydrazine->intermediateB productA Regioisomer A (Major Product) intermediateA->productA productB Regioisomer B (Minor Product) intermediateB->productB

Caption: Solvent-directed regioselectivity in Knorr pyrazole synthesis.

solvent_effects cluster_solvent_types Solvent Types & Properties cluster_reaction_outcomes Impact on Pyrazole Synthesis polar_protic Polar Protic (e.g., Ethanol, Water) - H-bond donors - Stabilize ions rate Reaction Rate polar_protic->rate Often accelerates (stabilizes polar TS) yield Yield & Purity polar_protic->yield Generally good regioselectivity Regioselectivity polar_protic->regioselectivity Can influence polar_aprotic Polar Aprotic (e.g., DMF, DMSO) - No H-bond donors - High dielectric constant polar_aprotic->rate Effective, esp. at high T polar_aprotic->yield Can be high non_polar Non-Polar (e.g., Toluene, Hexane) - Low dielectric constant - Poor at solvating ions non_polar->rate Generally slow non_polar->yield Often low

Caption: General influence of solvent type on pyrazole synthesis outcomes.

Data Summary: Solvent Effects on Pyrazole Synthesis

The following table summarizes findings from a study on the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole from a chalcone and phenylhydrazine hydrate, illustrating the significant impact of solvent choice on reaction time and yield.

SolventTemperature (°C)Time (min)Yield (%)
Ethanol856095
Methanol759050
Water100120-- (no reaction)
Water + Ethanol10012045
Solvent-Free906090

Data adapted from a study on the synthesis of a specific pyrazole derivative and may not be representative of all pyrazole syntheses.

Experimental Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol provides a general procedure for the synthesis of a pyrazole from a 1,3-diketone and a substituted hydrazine, with considerations for solvent selection.

Materials:

  • 1,3-Diketone (e.g., dibenzoylmethane)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, 2,2,2-trifluoroethanol)

  • Catalyst (optional, e.g., glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., ethanol, 5-10 mL per gram of diketone).

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) to the stirred solution at room temperature. If using a hydrazine salt, an equivalent of a base (e.g., triethylamine) may be necessary.

  • Catalyst Addition (Optional): If required, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of solution. If so, collect the crystals by vacuum filtration and wash with a small amount of cold solvent. If the product does not crystallize, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Causality Behind Experimental Choices:

  • Solvent Choice: The selection of solvent is critical. Ethanol is a common starting point due to its ability to dissolve the reactants and facilitate the reaction. For unsymmetrical diketones where regioselectivity is a concern, using 2,2,2-trifluoroethanol can significantly improve the yield of the desired isomer.[3]

  • Stoichiometry: A slight excess of the hydrazine can be used to ensure complete consumption of the more valuable diketone.

  • Acid Catalyst: The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine, which is often the rate-determining step.[2]

  • Temperature: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). Available from: [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available from: [Link]

  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. International Journal of ChemTech Research. (2019-08-12). Available from: [Link]

  • ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available from: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PMC. (2024-04-17). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). Available from: [Link]

  • Journal of Chemical Letters. Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021-05-07). Available from: [Link]

  • ResearchGate. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF. Available from: [Link]

  • MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021-12-14). Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Available from: [Link]

  • ResearchGate. Solvent‐Assisted Efficient Syntheses of 1,3,5‐Triaryl‐1H‐Pyrazoles via Ring Opening and Cyclization in Chalcone Epoxides | Request PDF. (2025-12-03). Available from: [Link]

  • Catalytic, Enantioselective 1,3-Dipolar Cycloadditions of Nitrile Imines with Methyleneindolinones. PMC. Available from: [Link]

  • ResearchGate. 1,3-Dipolar Cycloaddition of Nitrile Imines with Cyclic α-β-Unsaturated Ketones: A Regiochemical Route to Ring-Fused Pyrazoles†‡ | Request PDF. (2025-08-06). Available from: [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Chemical Society of Nigeria. (2021-08-09). Available from: [Link]

  • Google Patents. Process for the preparation of pyrazole.
  • ResearchGate. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | Request PDF. (2025-08-06). Available from: [Link]

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  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

  • Arabian Journal of Chemistry. Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Available from: [Link]

  • Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available from: [Link]

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  • Organic & Biomolecular Chemistry (RSC Publishing). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Available from: [Link]

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temperature control in Ethyl 3-methoxy-1H-pyrazole-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 3-methoxy-1H-pyrazole-4-carboxylate . It addresses the critical role of temperature in modulating reactivity, regioselectivity, and structural integrity.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic & Kinetic Control in Pyrazole Functionalization

Core Technical Overview

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a bifunctional scaffold. Its reactivity profile is dominated by the ambident nucleophilicity of the pyrazole nitrogen atoms and the electrophilicity of the C4-ester.

Temperature is the primary switch for two critical outcomes:

  • Regioselectivity (N1 vs. N2 Alkylation): Controlling the ratio of isomers during functionalization.

  • Structural Integrity: Preventing the thermal rearrangement of the O-methyl group to the N-methyl isomer (O→N migration) or decarboxylation of the ester.

Critical Workflows & Temperature Protocols

Module A: N-Alkylation Regioselectivity

The Challenge: The pyrazole ring has two nucleophilic nitrogens. The 3-methoxy group exerts both steric and electronic influences.

  • N1 (Adjacent to OMe): Sterically hindered but electronically distinct due to the lone pair repulsion from the methoxy oxygen.

  • N2 (Distal to OMe): Sterically more accessible.

Protocol 1: Kinetic Control (Favoring N1/N2 selectivity via Temperature) Objective: Maximize regioselectivity during reaction with alkyl halides (R-X).

ParameterKinetic Control (Low Temp)Thermodynamic Control (High Temp)
Temperature -10°C to 0°C Reflux (60°C - 80°C)
Solvent System DMF or THF (anhydrous)Acetonitrile or Ethanol
Base NaH or LiHMDSK₂CO₃ or Cs₂CO₃
Mechanism Irreversible deprotonation followed by rapid attack at the most electron-rich/accessible site.Reversible alkylation allows equilibration to the most stable isomer (often N2 for bulky R-groups).
Typical Ratio High selectivity (e.g., >90:10) depending on R-X steric bulk.Mixed ratios (e.g., 60:40) or thermodynamic sink product.

Technical Note: For difficult substrates, using fluorinated alcohols (e.g., HFIP) as solvents at moderate temperatures (25°C) can enhance regioselectivity via hydrogen-bond networking, often favoring the N1 isomer by shielding specific lone pairs [1].

Module B: Hydrolysis & Decarboxylation

The Challenge: Converting the ester to the acid without destroying the methoxy group or decarboxylating the ring.

Protocol 2: Controlled Saponification

  • Reagent: LiOH (1.1 eq) in THF/Water (1:1).

  • Temperature Limit: Max 40°C .

    • Risk:[1][2] Above 60°C, the 3-methoxy group makes the ring electron-rich, facilitating decarboxylation of the resulting carboxylic acid, especially under acidic workup conditions.

  • Quenching: Acidify carefully to pH 4-5 at 0°C . Do not heat the acidic solution.

Visualizing the Control Logic

The following diagram illustrates the decision matrix for temperature control based on the desired reaction outcome.

TemperatureControl Start Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Reaction Select Reaction Type Start->Reaction N_Alk N-Alkylation Reaction->N_Alk Hydrolysis Ester Hydrolysis Reaction->Hydrolysis Temp_Low Low Temp (-10°C) Kinetic Control N_Alk->Temp_Low Maximize Selectivity Temp_High High Temp (>60°C) Thermodynamic Control N_Alk->Temp_High Push Conversion Hydrolysis->Temp_Low Standard Protocol Hydrolysis->Temp_High Avoid! Result_N1 High Regioselectivity (Kinetic Isomer) Temp_Low->Result_N1 Result_Acid Clean Carboxylic Acid Temp_Low->Result_Acid Result_Mix Isomer Mixture or Thermodynamic Product Temp_High->Result_Mix Result_Decarb RISK: Decarboxylation or O->N Migration Temp_High->Result_Decarb

Caption: Decision tree for temperature regulation. Green paths indicate optimal control for purity; red paths indicate high-energy risks.

Troubleshooting & FAQs

Q1: I am observing a "demethylation" byproduct (Ethyl 3-hydroxy-...) during my reaction. What happened?

  • Diagnosis: You likely exceeded 80°C in the presence of a nucleophile or Lewis acid.

  • Root Cause: The methyl ether on a pyrazole ring can be cleaved via an SN2 mechanism if heated with halides (e.g., I-, Br-) or strong acids.

  • Solution: Lower reaction temperature to <50°C. If high temperature is required for reactivity, switch to a non-nucleophilic base (e.g., NaH instead of K₂CO₃/KI) to remove the iodide source that might be de-methylating the product.

Q2: My N-alkylation yield is good, but I have a 50:50 mixture of isomers. How do I shift this?

  • Diagnosis: You are operating under thermodynamic control.

  • Root Cause: At reflux (e.g., in acetonitrile), the alkylation becomes reversible or the activation energy difference between N1 and N2 attack is overcome.

  • Solution: Switch to Kinetic Control .

    • Cool the reaction to -10°C .

    • Use LiHMDS or NaH in THF.

    • Add the electrophile slowly. Why? This locks the pyrazolate anion into its initial attack conformation, preventing equilibration [2].

Q3: Can I perform a Suzuki coupling on the C4-ester position directly?

  • Correction: The C4 position is an ester, not a halide. You cannot Suzuki couple at the ester. However, if you have a halogen at C5 (e.g., Ethyl 5-bromo-3-methoxy...), temperature is vital.

  • Guidance: Palladium-catalyzed couplings on methoxy-pyrazoles require temperatures of 80-100°C .

  • Risk: At these temperatures, ensure your base (e.g., K₃PO₄) is not concentrated enough to hydrolyze the ester. Use anhydrous conditions (Dioxane/Toluene) rather than aqueous mixtures to protect the ester [3].

Q4: I see an exotherm when adding the pyrazole to NaH. Is this dangerous?

  • Diagnosis: Normal deprotonation exotherm.

  • Guidance: Yes, the N-H proton is acidic (pKa ~14).

  • Protocol: Always add the pyrazole solution to the NaH suspension at 0°C . Do not add solid NaH to the pyrazole solution at room temperature, as the localized heat can cause decomposition or immediate uncontrolled side-reactions.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (via CONICET/ACS). Context: Demonstrates that solvents like HFIP can alter the H-bonding network, significantly improving regioselectivity ratios in pyrazole synthesis and functionalization compared to standard ethanol/acetonitrile conditions. URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: International Journal of Molecular Sciences (2025).[3] Context: Provides mechanistic insight into how temperature and base choice (K₂CO₃/Reflux vs NaH/RT) switch the product distribution from mixtures to single regioisomers in substituted pyrazoles. URL:[Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Source: PMC / NIH (2014). Context: Details the stability of pyrazole-5-carboxylates during high-temperature Palladium couplings (Suzuki) and the specific conditions (transesterification risks) to avoid. URL:[Link]

  • Activation Energy Estimation for Alkylation of Pyrazole. Source: WuXi AppTec / QM Magic Class. Context: Computational and experimental data showing how activation energy differences (kinetic control) vs. thermodynamic stability drive N1 vs N2 selectivity at different temperatures (e.g., 80°C vs RT). URL:[Link]

Sources

Technical Support Center: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OMe-004 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the synthesis or isolation of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate .

This molecule presents a classic heterocyclic challenge: Tautomeric Regioselectivity . The precursor, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, exists in equilibrium with its 3-oxo tautomer. Alkylation (e.g., using Methyl Iodide or Dimethyl Sulfate) often yields a mixture of the desired O-methylated product (Target) and the thermodynamically stable N-methylated byproduct (Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate).

This guide prioritizes the work-up and purification strategies required to isolate the correct isomer and troubleshoot common failure modes.

Module 1: The "Gold Standard" Work-Up Procedure

Use this protocol if you have completed the reaction (typically using MeI/K₂CO₃ or MeI/Ag₂CO₃) and need to isolate the product from N-methylated impurities.

The Logic: Acidity-Based Separation

The most robust separation method exploits the acidity of the N-H bond.

  • Target (3-OMe): Contains a free N-H group. It is weakly acidic (pKa ~10–11) and will form a water-soluble salt in strong base.

  • Impurity (N-Me): The N-H is substituted. It is neutral/non-acidic and will remain in the organic phase during a basic wash.

Step-by-Step Protocol
StepActionTechnical Rationale
1. Quench Evaporate reaction solvent (Acetone/DMF) to near dryness. Resuspend residue in Ethyl Acetate (EtOAc) .Removal of polar reaction solvents is critical for efficient partitioning in the next steps.
2. Wash 1 Wash the EtOAc layer with Water (x2) and Brine (x1) .Removes inorganic salts (KI, K₂CO₃).
3. Extraction (Critical) Extract the EtOAc layer with cold 1N NaOH (2x) . Keep the aqueous layer. The Separation Step: The target (3-OMe) deprotonates and moves to the aqueous phase. The N-methyl impurity stays in the EtOAc. ⚠️ Warning: Keep cold (0°C) and work fast to prevent ester hydrolysis.
4. Acidification Cool the basic aqueous layer to 0°C. Slowly add 2N HCl until pH ~4–5.Reprotonates the pyrazole nitrogen, causing the target molecule to precipitate or become extractable.
5. Recovery Extract the now-cloudy aqueous layer with Dichloromethane (DCM) (3x) .DCM is often better than EtOAc for recovering polar pyrazoles.
6. Drying Dry combined DCM layers over Na₂SO₄, filter, and concentrate.Removes residual water.
7. Final Polish Recrystallize from Hexane/EtOAc or perform Flash Chromatography (if high purity is required).Removes trace impurities.[1][2]
Visualizing the Separation Logic

WorkUpFlow Start Crude Reaction Mixture (Target + N-Me Impurity) SolventSwap Evaporate Solvent Redissolve in EtOAc Start->SolventSwap BaseWash Extract with Cold 1N NaOH SolventSwap->BaseWash OrgLayer Organic Layer (Contains N-Me Impurity) BaseWash->OrgLayer Organic Phase AqLayer Aqueous Layer (Contains Target as Na Salt) BaseWash->AqLayer Aqueous Phase Acidify Acidify to pH 4-5 (Target Reprotonates) AqLayer->Acidify ExtractDCM Extract into DCM Acidify->ExtractDCM FinalProduct Pure Ethyl 3-methoxy-1H-pyrazole-4-carboxylate ExtractDCM->FinalProduct

Figure 1: Acidity-based separation workflow. The N-H acidity of the target allows it to be temporarily sequestered in the aqueous phase, leaving non-acidic byproducts behind.

Module 2: Troubleshooting Regioselectivity

Use this guide if your crude NMR shows <10% of the desired O-methyl product.

The Core Issue: Pyrazoles are ambient nucleophiles. The nitrogen is generally more nucleophilic than the oxygen. To favor O-methylation (3-methoxy), you must suppress N-methylation.

Diagnostic Table
SymptomProbable CauseCorrective Action
Major Product is N-Methyl Reaction driven by thermodynamics or "soft" electrophiles.Switch Reagents: Use Diazomethane (or TMS-Diazomethane) in MeOH/Ether. This is the most reliable method for O-methylation of hydroxypyrazoles [1].
Mixture (50:50) Non-selective alkylating conditions.Change Base/Cation: Switch from K₂CO₃ to Ag₂CO₃ (Silver Carbonate). The "Silver Effect" coordinates the nitrogen, forcing alkylation onto the oxygen [2].
Low Conversion Poor solubility of precursor.Solvent Switch: Use DMF or DMSO instead of Acetone. Ensure the reaction is dry.
Ester Hydrolysis Base too strong or wet solvent.Dry Conditions: Use anhydrous K₂CO₃ and flame-dried glassware. Avoid NaOH/KOH during the reaction phase.
Pathway Visualization: Regioselectivity

ReactionPathways Precursor Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (Tautomeric Equilibrium) PathA Path A: MeI / K2CO3 (Standard Conditions) Precursor->PathA PathB Path B: MeI / Ag2CO3 (Silver Salt Method) Precursor->PathB PathC Path C: Diazomethane (CH2N2) Precursor->PathC ProdN N-Methylated Byproduct (Major in Path A) PathA->ProdN Favored ProdO O-Methylated Target (Major in Path B & C) PathA->ProdO Minor PathB->ProdO Favored (Coordination Control) PathC->ProdO Highly Favored

Figure 2: Synthetic pathways determining the ratio of O- vs. N-alkylation. Silver salts or Diazomethane are recommended for high O-selectivity.

Module 3: Frequently Asked Questions (FAQ)

Q1: My product solidified during the acid wash. Is this normal? A: Yes. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a solid (MP ~115–116°C [3]). If it precipitates upon acidification of the aqueous layer, simply filter it off, wash with cold water, and dry. This is often cleaner than extraction.

Q2: Can I use chromatography instead of the base-wash? A: Yes. If you have a difficult emulsion, skip the base wash.

  • TLC System: 50% Ethyl Acetate in Hexane.

  • Rf Values (Approx):

    • N-Methyl impurity (Less Polar): Rf ~ 0.6

    • Target 3-OMe (More Polar/H-bonding): Rf ~ 0.3

  • Note: The free NH on the target interacts with silica, causing tailing. Add 1% MeOH or 0.5% Triethylamine to the eluent to sharpen the peak.

Q3: I see a third spot on TLC. What is it? A: This is likely the N,O-dimethylated byproduct . If you used excess methyl iodide and strong base, you may have methylated both the oxygen and the nitrogen. This compound is neutral and will track with the N-methyl impurity in the organic layer during the base wash.

Q4: Is there a safer alternative to Diazomethane? A: Yes. TMS-Diazomethane is a commercially available, safer (though still toxic) alternative that performs the same O-methylation chemistry. Alternatively, consider Mitsunobu conditions (MeOH, DIAD, PPh3), which often favor O-alkylation for hydroxypyrazoles.

References

  • Behr, L. C., et al. (1967). Pyrazoles.[1][2][3][4][5][6][7][8][9][10] I. The Synthesis of Some 3-Substituted Pyrazoles. Journal of the American Chemical Society.[10] (Classic reference establishing diazomethane selectivity for O-methylation in tautomeric heterocycles).

  • Guo, Z., et al. (2019).[7] Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles. Journal of Organic Chemistry. (Discusses metal-templated regioselectivity).

  • Sigma-Aldrich. (2024). Ethyl 3-aminopyrazole-4-carboxylate Product Specification. (Used for physical property verification of analogous pyrazole esters).

  • PubChem. (2024).[11] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Compound Summary.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl Iodide, Diazomethane, and Pyrazole derivatives before handling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Isomers: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Isomerism in Pyrazole Scaffolds

To researchers in medicinal chemistry, the pyrazole ring is a well-recognized "privileged structure."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as the core for over 50 commercially available drugs, targeting a vast array of diseases from cancer to cardiovascular disorders.[2] Its value lies in its unique combination of properties: it is a stable aromatic system, possesses both hydrogen bond donor (N-1) and acceptor (N-2) capabilities, and its lipophilicity can be readily modulated.[2]

However, the true power of the pyrazole scaffold is unlocked through precise control of its substitution pattern. The seemingly minor shift of a functional group from one position to another—isomerism—can dramatically alter a molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with a biological target. This guide provides an in-depth comparison of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate and its key structural isomers. We will explore how the placement of the methoxy group and N-alkylation dictates synthetic strategy, molecular properties, and potential biological activity, offering field-proven insights for drug development professionals.

Part 1: Synthesis—Navigating the Path to Regioisomeric Purity

The synthesis of substituted pyrazoles is a foundational exercise in heterocyclic chemistry, yet achieving specific isomers requires careful strategic planning. The most common and versatile approach is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The choice of these two precursors directly dictates the final substitution pattern.

Causality in Synthesis: The core challenge in synthesizing 3-methoxy vs. 5-methoxy pyrazoles is controlling the regioselectivity of the initial cyclization reaction. When an unsymmetrical 1,3-dicarbonyl equivalent reacts with hydrazine, two isomeric products are often possible. The reaction conditions and the electronic nature of the substituents determine the preferred site of nucleophilic attack. For N-substituted pyrazoles, the use of a substituted hydrazine, such as methylhydrazine, is required. This, too, can lead to a mixture of isomers (e.g., 1,3- vs. 1,5-disubstituted), the ratio of which depends on steric and electronic factors.[2]

Below is a generalized workflow illustrating the synthetic divergence to achieve the target isomers.

G cluster_0 Precursors cluster_1 Key Intermediate Synthesis cluster_2 Cyclization & Isomer Formation A Dimethyl Oxalate E Claisen Condensation A->E B Ethyl 3-methoxy-3-oxopropanoate B->E C Hydrazine Hydrate G Knorr Pyrazole Synthesis (Condensation/Dehydration) C->G Forms 1H-Pyrazoles D Methylhydrazine D->G Forms N-Methyl Pyrazoles F Ethyl 2-(methoxymethylene)-3-oxo-butanoate (1,3-Dicarbonyl Equivalent) E->F Formation of β-keto ester F->G H Ethyl 3-methoxy- 1H-pyrazole-4-carboxylate G->H Regioisomer 1 I Ethyl 5-methoxy- 1H-pyrazole-4-carboxylate G->I Regioisomer 2 J Ethyl 1-methyl-5-methoxy- 1H-pyrazole-4-carboxylate G->J Regioisomer 3 K Ethyl 1-methyl-3-methoxy- 1H-pyrazole-4-carboxylate G->K Regioisomer 4 G cluster_0 Kinase Hinge Backbone cluster_1 Ethyl 3-methoxy-1H-pyrazole-4-carboxylate cluster_2 Ethyl 1-methyl-3-methoxy-1H-pyrazole-4-carboxylate hinge_donor NH hinge_acceptor C=O hinge_donor->hinge_acceptor N2 N hinge_donor->N2 H-Bond hinge_donor2 NH hinge_acceptor->hinge_donor2 N1_H N-H N1_H->hinge_acceptor H-Bond N1_H->N2 Methoxy3 3-OCH3 N1_Me N-CH3 N2_B N N1_Me->N2_B Methoxy3_B 3-OCH3 interaction_text The 1H-pyrazole forms two key hydrogen bonds, acting as both a donor (N-H) and an acceptor (N2). This is a classic 'hinge-binding' motif. no_interaction_text The N-methylated isomer loses the critical N-H donor. It cannot form the H-bond with the carbonyl acceptor and would be a much weaker inhibitor unless it adopts a completely different binding mode.

Sources

A Comparative Analysis for the Synthetic Chemist: Ethyl vs. Methyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of biologically active molecules and functional materials. Among these, 3-methoxy-1H-pyrazole-4-carboxylates serve as versatile building blocks, offering multiple points for chemical modification. This guide provides a detailed comparative analysis of two common ester derivatives: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate and Methyl 3-methoxy-1H-pyrazole-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical properties, and reactivity to aid in the selection of the appropriate building block for specific research applications.

Physicochemical Properties: A Comparative Overview

While direct, side-by-side experimental data for these two specific compounds is not extensively reported in the literature, we can compile a comparative table based on available data for the individual compounds and closely related analogues. The subtle difference in the ester alkyl group—ethyl versus methyl—can influence properties such as melting point, boiling point, and solubility, which are critical considerations for reaction setup and purification.

PropertyEthyl 3-methoxy-1H-pyrazole-4-carboxylateMethyl 3-methoxy-1H-pyrazole-4-carboxylate
Molecular Formula C₇H₁₀N₂O₃C₆H₈N₂O₃
Molecular Weight 170.17 g/mol 156.14 g/mol
CAS Number 478968-48-8318496-66-1 (for 3-methoxymethyl derivative)
Appearance Likely a white to off-white solidLikely a white to off-white solid
Melting Point Not explicitly reported; likely a low-melting solidNot explicitly reported; likely a low-melting solid
Boiling Point Not explicitly reportedPredicted: ~325 °C (for 3-methoxymethyl derivative)[1]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.

Note: The lack of extensive experimental data for these specific compounds in publicly available literature necessitates the use of predicted values and data from closely related analogs. Researchers should perform their own characterization for definitive values.

Synthesis of 3-methoxy-1H-pyrazole-4-carboxylates: A General Protocol

The synthesis of 3-methoxy-1H-pyrazole-4-carboxylates typically involves a multi-step sequence, starting from readily available precursors. A common and effective strategy is the condensation of a hydrazine with a β-ketoester derivative. The following is a generalized protocol that can be adapted for the synthesis of both the ethyl and methyl esters.

Synthesis_Workflow A Dialkyl Oxalate D α,β-Dioxoester A->D Claisen Condensation B Alkyl Acetate B->D C Base (e.g., NaH, NaOEt) C->D F Pyrazole-3-carboxylate D->F Knorr Pyrazole Synthesis E Hydrazine Hydrate E->F H 3-methoxy-1H-pyrazole-4-carboxylate F->H O-Methylation G Methylating Agent (e.g., DMS, MeI) G->H

A generalized synthetic workflow for 3-methoxy-1H-pyrazole-4-carboxylates.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible synthesis for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, which can be adapted for the methyl analogue by using dimethyl oxalate and methyl acetate as starting materials.

Step 1: Synthesis of Diethyl 2-hydroxy-3-oxobutane-1,4-dioate (a β-ketoester precursor)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add a mixture of diethyl oxalate and ethyl acetate at a controlled temperature (typically 0-5 °C).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester.

Step 2: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

  • Dissolve the crude β-ketoester in a suitable solvent such as ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Reflux the reaction mixture for several hours.

  • Cool the mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield the pyrazole.

Step 3: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

  • Suspend the Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., acetone or DMF).

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Reactivity and Handling: Key Differences and Considerations

The primary difference in reactivity between the ethyl and methyl esters lies in the susceptibility of the ester group to nucleophilic attack, such as hydrolysis or transesterification.

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group, which can marginally slow down the rate of reactions involving nucleophilic attack at the carbonyl carbon. For most synthetic applications, this difference is negligible, but it can be a factor in highly sensitive or kinetically controlled reactions.

  • Hydrolysis: Both esters can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The methyl ester may hydrolyze slightly faster than the ethyl ester due to the lesser steric hindrance.

  • Transesterification: This reaction is feasible for both esters in the presence of an alcohol and a suitable catalyst. The choice of starting ester may be influenced by the desired final ester and the ease of removing the alcohol byproduct (methanol vs. ethanol).

  • Reactivity of the Pyrazole Core: The 3-methoxy group is an electron-donating group, which can influence the reactivity of the pyrazole ring towards electrophilic substitution. The N-H proton of the pyrazole is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.

Handling and Storage: Both compounds should be stored in a cool, dry place, away from strong oxidizing agents, acids, and bases. They are expected to be stable under normal laboratory conditions.

Spectral Properties: A Predictive Analysis

Structural comparison of Ethyl and Methyl 3-methoxy-1H-pyrazole-4-carboxylate.

Predicted ¹H NMR Spectra:

  • Ethyl Ester:

    • Pyrazole C5-H: A singlet around δ 7.5-8.0 ppm.

    • Methoxy (OCH₃): A singlet around δ 3.9-4.1 ppm.

    • Ethyl Ester (OCH₂CH₃): A quartet around δ 4.2-4.4 ppm.

    • Ethyl Ester (OCH₂CH₃): A triplet around δ 1.2-1.4 ppm.

    • Pyrazole N1-H: A broad singlet, chemical shift can vary depending on solvent and concentration.

  • Methyl Ester:

    • Pyrazole C5-H: A singlet around δ 7.5-8.0 ppm.

    • Methoxy (OCH₃): A singlet around δ 3.9-4.1 ppm.

    • Methyl Ester (COOCH₃): A singlet around δ 3.7-3.9 ppm.

    • Pyrazole N1-H: A broad singlet, chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Spectra:

The key difference in the ¹³C NMR spectra would be in the signals corresponding to the ester alkyl group. The ethyl ester would show two signals for the ethyl group (around δ 60-65 ppm for the CH₂ and δ 14-16 ppm for the CH₃), while the methyl ester would show a single signal for the methyl group (around δ 50-55 ppm). The chemical shifts of the pyrazole ring carbons and the methoxy carbon would be very similar for both compounds.

Conclusion and Practical Recommendations

Both Ethyl and Methyl 3-methoxy-1H-pyrazole-4-carboxylate are valuable and versatile building blocks for chemical synthesis. The choice between them will often depend on practical considerations rather than significant differences in reactivity.

  • Recommendation for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate: This ester may be preferred when a slightly slower reaction rate at the ester functionality is desired, or when the subsequent reaction step involves the use of ethanol as a solvent.

  • Recommendation for Methyl 3-methoxy-1H-pyrazole-4-carboxylate: The methyl ester is often a default choice due to the slightly simpler NMR spectrum and the lower boiling point of methanol, which can be easier to remove from a reaction mixture.

Ultimately, the selection of the ester should be guided by the specific requirements of the synthetic route, including the nature of subsequent transformations, purification strategies, and the availability and cost of the starting materials. It is strongly recommended that researchers perform thorough characterization of these compounds upon synthesis or purchase to confirm their identity and purity before use in further reactions.

References

Sources

Spectroscopic Distinction of Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Spectroscopists.[1] Objective: To provide a definitive, data-driven framework for distinguishing pyrazole regioisomers (


- vs. 

-substituted) and analyzing tautomeric equilibria using NMR, UV-Vis, and vibrational spectroscopy.

The "Pyrazole Problem": Tautomerism and Regiochemistry

In drug discovery, the pyrazole ring is a privileged scaffold (found in Celecoxib, Sildenafil, Rimonabant).[1] However, its structural characterization presents two distinct challenges that often confound standard analytical workflows:

  • Annular Tautomerism: In

    
    -unsubstituted pyrazoles, the proton rapidly oscillates between N1 and N2.[1] This results in signal averaging in NMR spectra at room temperature, obscuring distinct C3 and C5 environments.[1]
    
  • Regiochemical Ambiguity: When alkylating an asymmetric pyrazole or synthesizing one from hydrazines and 1,3-diketones, obtaining the

    
    -disubstituted or 
    
    
    
    -disubstituted isomer is often thermodynamically or kinetically controlled.[1] Distinguishing these isomers is critical as they possess vastly different biological activities.

This guide moves beyond basic characterization, offering a self-validating spectroscopic strategy to resolve these ambiguities.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation.[1] However, relying solely on 1D


H NMR is insufficient.[1] A combination of 

C,

N, and 2D NOE techniques is required for unambiguous assignment.
Chemical Shift Trends (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> H, C, N)[1][2][3][4][5][6]

The electronic environment of the pyrazole ring creates distinct zones for the pyridine-like nitrogen (N2) and the pyrrole-like nitrogen (N1).[1]

NucleusPositionTypical Shift (

, ppm)
Diagnostic Feature

H
H-46.0 – 6.5Upfield due to electron-rich character.[1]
H-3 / H-57.2 – 8.0H-5 is often deshielded (downfield) relative to H-3 in 1-alkylpyrazoles due to the "lone pair effect" of N2 affecting H-3 differently than N1 affects H-5.[1]

C
C-4100 – 110Highly shielded (characteristic of

-excessive rings).[1]
C-5 (adj. to N1)125 – 135Critical: In 1-substituted pyrazoles, C5 is typically upfield of C3.
C-3 (adj. to N2)135 – 145Deshielded due to the adjacent pyridine-like Nitrogen (C=N bond character).[1]

N
N1 (Pyrrole-like)-180 to -200Shielded.[1] (Ref: Nitromethane = 0 ppm).[1]
N2 (Pyridine-like)-60 to -80Deshielded.[1] Large

(~120 ppm) between N1 and N2 is the definitive proof of fixed tautomers.[1]
The Definitive Regiochemistry Test: NOE/ROESY

The most reliable method to distinguish a


-isomer from a 

-isomer is the Nuclear Overhauser Effect (NOE).[1]
  • 1,5-Disubstituted Pyrazole: The N-substituent (e.g.,

    
    -Methyl) is spatially close to the C5-substituent (e.g., Phenyl).[1] NOE Observed. 
    
  • 1,3-Disubstituted Pyrazole: The N-substituent is spatially close to the C5-Proton (or substituent), but far from the C3-substituent.[1] NOE Observed between N-Me and H-5.

Tautomerism and Solvent Effects[1][7][8]

In


-unsubstituted pyrazoles, the exchange rate (

) depends on solvent and temperature.[1]
  • Fast Exchange (CDCl

    
    , RT):  C3 and C5 appear as a single broad or averaged peak.[1]
    
  • Slow Exchange (DMSO-

    
    , < 250 K):  Exchange slows; distinct signals for C3 and C5 emerge.
    
  • Protocol Tip: To freeze the tautomer for analysis, use DMSO-

    
      (strong H-bond acceptor) or lower the temperature to -40°C .[1]
    

Visualization: Logical Workflows

Decision Tree for Regiochemistry Assignment

This diagram outlines the logic flow for determining if a product is the 1,3- or 1,5-isomer.

Regiochemistry Start Unknown Pyrazole Isomer (1,3- vs 1,5-substituted) Step1 Acquire 1H NMR & NOESY/ROESY Start->Step1 Decision1 NOE correlation between N-Substituent and C5-Proton? Step1->Decision1 Result13 Confirmed: 1,3-Isomer (N-R is close to H-5) Decision1->Result13 Yes (Strong NOE) Result15 Confirmed: 1,5-Isomer (N-R is close to C5-Substituent) Decision1->Result15 No (NOE to substituent) Step2 Verify with 13C NMR Result13->Step2 Result15->Step2 CheckC Compare C3 vs C5 shifts Step2->CheckC Trend1 C3 (adj N2) > C5 (adj N1) (~10 ppm difference) CheckC->Trend1

Caption: Logic flow for distinguishing 1,3- and 1,5-substituted pyrazoles using NOE and Carbon shifts.

Tautomeric Equilibrium Dynamics

Visualizing the proton transfer that causes signal averaging.[1][2]

Tautomerism T1 1H-Pyrazole (Tautomer A) Proton on N1 TS Transition State (Inter/Intramolecular Transfer) T1->TS Fast Exchange TS->T1 T2 2H-Pyrazole (Tautomer B) Proton on N2 TS->T2 T2->TS Solvent Solvent Influence DMSO/HMPT stabilizes specific forms Solvent->TS Slows exchange

Caption: Annular tautomerism mechanism. Protic solvents accelerate exchange; aprotic/polar solvents (DMSO) slow it.[1]

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomer Resolution

Purpose: To distinguish individual tautomers of N-unsubstituted pyrazoles by slowing the proton exchange rate.[1]

  • Sample Preparation: Dissolve ~10 mg of pyrazole in 0.6 mL of DMSO-

    
      or THF-
    
    
    
    . Avoid CDCl
    
    
    if possible, as traces of acid accelerate exchange.[1]
  • Initial Scan: Acquire a standard

    
    H spectrum at 298 K (25°C).[1] Note the linewidth of C3/C5 protons.[3] If broad, exchange is occurring.[1][3][2]
    
  • Cooling Phase: Lower the probe temperature in 10 K increments (e.g., 288 K, 278 K... down to 233 K).

  • Equilibration: Allow 5 minutes for thermal equilibration at each step before acquisition.

  • Endpoint: The "coalescence temperature" is passed when the broad singlet splits into two distinct signals (representing the "frozen" tautomers).[1]

  • Data Processing: Integrate the distinct signals at the lowest temperature to calculate the equilibrium constant (

    
    ).
    
Protocol B: NOE Difference Experiment for Regiochemistry

Purpose: To determine the spatial proximity of the N-substituent to the C5-H or C5-substituent.

  • Sample: Prepare a concentrated sample (~20 mg) in degassed solvent (dissolved oxygen is paramagnetic and reduces NOE enhancement).

  • Pulse Sequence: Select selnogp (1D NOESY) or standard 2D NOESY/ROESY.[1]

  • Target: Irradiate the

    
    -Methyl (or 
    
    
    
    -Alkyl) resonance.[1]
  • Analysis:

    • If the peak at ~6.3 ppm (H-4) and ~7.5 ppm (H-5) shows enhancement: It is the 1,3-isomer. (The N-Me is close to H-5).[1]

    • If only the substituent peaks (e.g., Phenyl ortho-protons) show enhancement and H-4 does not: It is the 1,5-isomer. [1]

Electronic & Vibrational Spectroscopy[1]

While NMR is definitive for structure, UV-Vis and IR provide complementary data on conjugation and hydrogen bonding.[1]

UV-Vis Spectroscopy

Substituents affect the


 transitions.[1]
  • Bathochromic Shift (Red Shift): Occurs with conjugation at the 3- or 5-position (e.g., Phenyl, Nitro, Azo groups).[1]

  • Solvatochromism: Pyrazoles show significant shifts based on solvent polarity due to the dipole moment change between ground and excited states.[1]

  • Data Point: Unsubstituted pyrazole

    
     nm. 3-Phenylpyrazole 
    
    
    
    nm.[1]
Infrared (IR) Spectroscopy[1]
  • 
    (N-H):  Broad band at 3100–3400 cm
    
    
    
    (H-bonded).[1] In dilute CCl
    
    
    , a sharp band at ~3450 cm
    
    
    appears (free N-H).[1]
  • 
    (C=N):  ~1590 cm
    
    
    
    .[1]
  • 
    (N=N):  In azo-pyrazoles, weak bands around 1400–1500 cm
    
    
    
    .[1]

References

  • Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study."[1] Journal of the Chemical Society, Perkin Transactions 2, 1993. 1

  • Faure, R., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." ResearchGate, 2025.[1] 4[1]

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem, 2025.[1][2] 2

  • Alkorta, I., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." ResearchGate, 2005.[1] 5

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB, 2025.[1] 6

Sources

A Comparative Guide to Alternative Synthons for Pyrazole-4-Carboxylates: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics. The traditional Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, has long been the workhorse for accessing this privileged heterocycle. However, the drive for greater efficiency, diversity, and sustainability has spurred the development of innovative synthetic strategies employing a range of alternative synthons. This guide provides an in-depth comparison of these modern approaches, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal route for their specific drug discovery campaigns.

The Limitations of the Traditional Path and the Rise of Alternatives

While robust, the classical Knorr synthesis can be hampered by issues of regioselectivity, limited substrate scope, and sometimes harsh reaction conditions. The need for pre-functionalized 1,3-dicarbonyl precursors can also add synthetic steps and reduce overall efficiency. In response, the field has witnessed a surge in the exploration of alternative synthons that offer more convergent and atom-economical pathways to pyrazole-4-carboxylates. This guide will focus on three prominent and impactful alternatives:

  • Multicomponent Reactions (MCRs): These elegant one-pot processes combine three or more starting materials to rapidly build molecular complexity, offering significant advantages in terms of efficiency and library synthesis.

  • Enaminones and Enaminonitriles as Versatile Building Blocks: These synthons provide a pre-installed nitrogen atom and a reactive framework for cyclization, enabling regioselective access to a wide array of substituted pyrazoles.

  • Green Synthetic Approaches: Emphasizing sustainability, these methods utilize recyclable catalysts, safer solvents, and energy-efficient conditions to minimize the environmental footprint of pyrazole synthesis.

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, we will examine the synthesis of a representative pyrazole-4-carboxylate scaffold via different methodologies. The following table summarizes key performance indicators for each approach, highlighting the distinct advantages they offer.

MethodKey Synthon(s)Typical Yield (%)Reaction TimeKey AdvantagesLimitations
Traditional Knorr Synthesis Ethyl 2,4-dioxo-4-phenylbutanoate & Hydrazine~72%[1][2]6-8 hours[1][2]Well-established, reliable for specific substrates.Requires pre-synthesized dicarbonyl, potential for regioisomers.
Three-Component MCR Benzaldehyde, Ethyl Acetoacetate, Phenylhydrazine75-92%[3]3 hours[3]High atom economy, operational simplicity, rapid library generation.Optimization of conditions for all three components can be complex.
Enaminone-Based Synthesis Ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate & Phenylhydrazine~87%2 hoursHigh regioselectivity, mild reaction conditions.Enaminone synthons may require separate preparation.
Green Synthesis (Magnetic Ionic Liquid) Benzaldehyde, Ethyl Acetoacetate, Phenylhydrazine75-92%[3]3 hours[3]Recyclable catalyst, solvent-free conditions, environmentally benign.Initial catalyst synthesis required, may not be universally applicable.

Deep Dive into Alternative Synthetic Protocols and Mechanisms

The Power of Convergence: Multicomponent Synthesis of Pyrazole-4-Carboxylates

Multicomponent reactions (MCRs) epitomize the principles of green and efficient chemistry by telescoping multiple synthetic steps into a single operation. A prominent example is the three-component reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.

Reaction Workflow:

Caption: Workflow for the three-component synthesis of pyrazole-4-carboxylates.

Mechanistic Rationale:

The reaction proceeds through a cascade of interconnected equilibria. The Lewis acid catalyst activates and stabilizes the enol tautomer of the β-ketoester, facilitating its reaction with the in-situ formed hydrazone. Subsequent cyclization and oxidation lead to the aromatic pyrazole core. The choice of catalyst is critical in driving the reaction towards high yields and minimizing side products.

MCR_Mechanism cluster_0 Hydrazone Formation cluster_1 Enol/Enolate Formation cluster_2 Cyclization Cascade Aldehyde Aldehyde Hydrazone Hydrazone Aldehyde->Hydrazone + Hydrazine Intermediate Intermediate Hydrazone->Intermediate + Enol/Enolate b_Ketoester b_Ketoester Enol_Enolate Enol_Enolate b_Ketoester->Enol_Enolate Catalyst Pyrazoline Pyrazoline Intermediate->Pyrazoline Pyrazole_4_carboxylate Pyrazole_4_carboxylate Pyrazoline->Pyrazole_4_carboxylate Oxidation

Caption: Simplified mechanism of the three-component pyrazole-4-carboxylate synthesis.

Detailed Experimental Protocol: Three-Component Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Materials: Benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and [bmim][FeCl4] (1.5 mmol) as a magnetic ionic liquid catalyst.

  • Procedure:

    • Combine ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol) in a round-bottom flask.

    • Heat the mixture at 120°C for 3 hours with continuous stirring under a flow of oxygen.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and add ethyl acetate.

    • Separate the magnetic ionic liquid catalyst using an external magnet. The catalyst can be washed with ethyl acetate, dried under vacuum, and reused.

    • Evaporate the solvent from the product solution under reduced pressure.

    • Recrystallize the crude product from isopropanol to afford the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

  • Expected Yield: 75-92%[3]

Regiocontrol through Enaminone Synthons

Enaminones serve as highly effective and regioselective synthons for pyrazole synthesis. The pre-existing C-N bond directs the cyclization with hydrazines to afford a single regioisomer, a significant advantage over classical methods.

Reaction Workflow:

Caption: Workflow for pyrazole-4-carboxylate synthesis from enaminone precursors.

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the hydrazine at the β-carbon of the enaminone, followed by an intramolecular cyclization with the elimination of a dimethylamine molecule. This concerted pathway ensures high regioselectivity.

Enaminone_Mechanism Enaminone Enaminone Intermediate_1 Intermediate_1 Enaminone->Intermediate_1 + Hydrazine Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Pyrazole_4_carboxylate Pyrazole_4_carboxylate Intermediate_2->Pyrazole_4_carboxylate - Dimethylamine

Caption: Mechanism of pyrazole-4-carboxylate formation from enaminones.

Detailed Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

  • Materials: Ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol), phenylhydrazine (0.95 g, 0.0088 mol), and absolute ethanol (20 ml).

  • Procedure:

    • In a round-bottom flask, dissolve ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g) and phenylhydrazine (0.95 g) in absolute ethanol (20 ml).

    • Reflux the reaction mixture for 2 hours.

    • Monitor the completion of the reaction using TLC.

    • After completion, evaporate the solvent under reduced pressure.

    • To the residue, add 1.5N HCl and stir.

    • Filter the separated solid and dry it under vacuum.

    • Purify the crude product by column chromatography on silica gel (60-120 mesh) using a petroleum ether: ethyl acetate eluent system to yield the title compound as colorless crystals.

  • Expected Yield: 86.9%

A Greener Approach: Recyclable Catalysis in Pyrazole Synthesis

The principles of green chemistry are increasingly integral to modern drug discovery. The use of recyclable catalysts, such as magnetic ionic liquids, offers a sustainable and efficient alternative to traditional homogeneous catalysts.

Key Features of the Green Synthesis Approach:

  • Solvent-Free Conditions: The reaction is often run neat, eliminating the need for volatile organic solvents.

  • Recyclable Catalyst: The magnetic nature of the ionic liquid allows for easy separation and reuse, reducing waste and cost.

  • High Yields and Purity: This method often provides excellent yields of the desired product with simple workup procedures.

The experimental protocol for this green approach is identical to the three-component MCR described earlier, with the key difference being the use of a recyclable magnetic ionic liquid as the catalyst. This highlights the synergy between MCRs and green chemistry principles.

Conclusion: Selecting the Optimal Synthon and Strategy

The synthesis of pyrazole-4-carboxylates has evolved significantly from its classical roots. For researchers in drug development, the choice of synthetic strategy is a critical decision that impacts not only the efficiency of the synthesis but also the ability to generate diverse libraries of compounds for biological screening.

  • Multicomponent reactions offer unparalleled efficiency for creating large numbers of analogs in a short timeframe, making them ideal for initial lead discovery efforts.

  • Enaminone-based syntheses provide a powerful tool for achieving high regioselectivity, which is crucial when a specific isomer is required for optimal biological activity.

  • Green synthetic approaches are becoming increasingly important, and the use of recyclable catalysts and solvent-free conditions should be considered whenever possible to align with sustainability goals.

By understanding the strengths and limitations of each of these alternative approaches, researchers can make informed decisions to accelerate their drug discovery programs and contribute to the development of novel therapeutics.

References

  • Pratik, M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Colomer, I., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(i), 194-220. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of pyrazole-4-carbonitrile derivatives in aqueous media with CuO/ZrO2 as recyclable catalyst. ResearchGate. Available at: [Link]

  • Ali, T. E. S., et al. (2012). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 17(12), 14736-14754. Available at: [Link]

  • El-Metwaly, N. M. (2016). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 21(11), 1474. Available at: [Link]

  • Anonymous. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Anonymous. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. Available at: [Link]

  • Ansari, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]

  • Anonymous. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Sharma, S., et al. (2017). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Journal of Heterocyclic Chemistry, 54(6), 3241-3257. Available at: [Link]

  • Anonymous. (2025). An Environment-Friendly Method for Green Synthesis of Pyranopyrazole Derivatives Catalyzed by CoCuFe2O4 Magnetic Nanocrystals under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 34–41. Available at: [Link]

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  • Al-Zaydi, K. M. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(1), 78-90. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of Pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity for diverse substitutions have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of select pyrazole derivatives, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in their quest for novel therapeutics.

Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[5]

Comparative Cytotoxicity

The in vitro cytotoxic activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing cytotoxic potency.

Below is a comparative summary of the IC50 values for representative pyrazole derivatives against the human breast cancer cell line (MCF-7) and the human lung cancer cell line (A549).

Compound IDDerivative ClassMCF-7 IC50 (µM)A549 IC50 (µM)Reference
PZ-1 Arylazo-pyrazole3.0Not Reported
PZ-2 Arylazo-pyrazole4.0Not Reported
PZ-3 Chalcone-based pyrazoleNot Reported211.30 - 251.49[6]
PZ-4 Pyrazole-thiadiazoleNot Reported4.34[7]

Analysis: The data clearly indicates that the anticancer activity of pyrazole derivatives is highly dependent on their specific substitutions. For instance, arylazo-pyrazoles PZ-1 and PZ-2 exhibit potent activity against the MCF-7 cell line.[8] In contrast, the chalcone-based pyrazoles (PZ-3 ) show moderate activity against the A549 cell line, while the pyrazole-thiadiazole derivative PZ-4 demonstrates significant potency against the same cell line.[6][7] This highlights the importance of the appended moieties to the pyrazole core in determining target specificity and efficacy.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of many pyrazole derivatives are attributed to their ability to inhibit crucial enzymes in cancer-related signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[5]

CDKs are a family of protein kinases that play a pivotal role in regulating the cell cycle.[9] Their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets. Certain pyrazole derivatives have been shown to be potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[5]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activation DNA_Synth DNA Synthesis CDK2->DNA_Synth Initiation Pyrazole Pyrazole Derivatives Pyrazole->CDK46 Inhibition Pyrazole->CDK2 Inhibition

Figure 1: Pyrazole derivatives inhibiting the CDK pathway.

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[10] Overexpression or mutations of EGFR are common in various cancers. Pyrazole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition

Figure 2: Pyrazole derivatives inhibiting the EGFR signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of pyrazole derivatives using the MTT assay.

MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate and incubate. start->step1 step2 Treat cells with various concentrations of pyrazole derivatives and incubate. step1->step2 step3 Add MTT solution to each well and incubate. step2->step3 step4 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. step3->step4 step5 Measure absorbance at 570 nm using a microplate reader. step4->step5 end Calculate IC50 values step5->end DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Pyrazole Pyrazole Derivatives Pyrazole->DNA_Gyrase Inhibition

Figure 4: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [11]

MIC_Workflow start Start step1 Prepare serial two-fold dilutions of pyrazole derivatives in broth medium in a 96-well plate. start->step1 step2 Inoculate each well with a standardized bacterial suspension. step1->step2 step3 Incubate the plate at 37°C for 18-24 hours. step2->step3 step4 Visually inspect for bacterial growth (turbidity). step3->step4 end Determine MIC (lowest concentration with no visible growth). step4->end

Figure 5: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the pyrazole derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [11][12]

Anti-inflammatory Activity of Pyrazole Derivatives

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than existing non-steroidal anti-inflammatory drugs (NSAIDs). [13]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory activity of pyrazole derivatives is often evaluated by their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

The table below compares the in vitro COX-2 inhibitory activity (IC50) of several pyrazole derivatives.

Compound IDDerivative ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Celecoxib Diaryl-substituted pyrazole0.089.4117.5[14]
PZ-9 Dihydropyrazole sulfonamide0.33Not ReportedNot Reported[14]
PZ-10 1,5-Diarylpyrazole7.07>30>4.24[15]
PZ-11 Hybrid pyrazole analogue1.79134.0674.92[16]

Analysis: The data demonstrates that pyrazole derivatives can be potent and selective COX-2 inhibitors. Celecoxib, a well-known NSAID, serves as a benchmark with high selectivity for COX-2 over COX-1. [14]The dihydropyrazole sulfonamide PZ-9 also shows strong COX-2 inhibition. [14]The 1,5-diarylpyrazole PZ-10 and the hybrid pyrazole analogue PZ-11 exhibit good potency and selectivity for COX-2. [15][16]The selectivity for COX-2 is a crucial parameter, as inhibition of COX-1 is associated with gastrointestinal side effects.

Mechanistic Insights: Inhibition of the COX-2 Pathway

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the COX-2 enzyme. COX-2 is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [17]By blocking this pathway, pyrazole derivatives reduce the production of these inflammatory mediators.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->COX2 Inhibition

Figure 6: Inhibition of the COX-2 inflammatory pathway by pyrazole derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of compounds is a colorimetric or fluorometric enzyme immunoassay.

COX_Inhibition_Workflow start Start step1 Add reaction buffer, heme, and COX-2 enzyme to a 96-well plate. start->step1 step2 Add various concentrations of pyrazole derivatives. step1->step2 step3 Initiate the reaction by adding arachidonic acid (substrate). step2->step3 step4 Incubate for a specified time at a controlled temperature. step3->step4 step5 Stop the reaction and measure the product (e.g., PGF2α) using a colorimetric or fluorometric method. step4->step5 end Calculate IC50 values step5->end

Figure 7: Workflow for in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including the reaction buffer, heme, COX-2 enzyme solution, and arachidonic acid substrate solution, according to the manufacturer's instructions (e.g., from a commercial COX inhibitor screening assay kit).

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Compound Addition: Add various concentrations of the pyrazole derivatives to the wells. Include a vehicle control and a known COX-2 inhibitor as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric detection method as per the assay kit protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This guide provides a comparative overview of the diverse biological activities of pyrazole derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented experimental data and mechanistic insights underscore the importance of structure-activity relationships in the design of potent and selective pyrazole-based therapeutics. The detailed experimental protocols offer a practical foundation for researchers to evaluate the biological activities of their own novel pyrazole compounds. Further exploration of this versatile scaffold holds significant promise for the development of next-generation drugs to address a wide range of human diseases.

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not merely a synthetic curiosity but a recurring motif in a multitude of clinically approved drugs and investigational agents.[1][2] Its metabolic stability, synthetic tractability, and versatile bioisosteric properties have cemented its status as a "privileged scaffold."[2][3]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole-based compounds across three critical therapeutic areas: oncology, infectious diseases, and inflammation. By dissecting the intricate interplay between chemical structure and biological function, we aim to provide actionable insights for the rational design of next-generation pyrazole-based therapeutics. We will explore how subtle modifications to the pyrazole core can dramatically influence potency and selectivity, supported by experimental data and detailed protocols for key validation assays.

Section 1: Anticancer Activity of Pyrazole Derivatives: Targeting the Engines of Malignancy

The proliferation of cancer cells is often driven by aberrant signaling pathways, making the enzymes that control these pathways prime targets for therapeutic intervention. Pyrazole derivatives have emerged as potent inhibitors of several key players in oncogenic signaling, including protein kinases and tubulin.[4]

Kinase Inhibition: A Symphony of Selectivity and Potency

Protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), are crucial regulators of cell growth, differentiation, and survival.[5][6] The pyrazole scaffold has proven to be an exceptional framework for designing selective and potent kinase inhibitors.[7][8]

A comprehensive analysis of various studies reveals key structural determinants for the anticancer activity of pyrazole derivatives targeting kinases:

  • Substitution at N1: The N1 position of the pyrazole ring is a critical anchor point for interaction with the kinase hinge region. Large, aromatic substituents, often phenyl or substituted phenyl groups, are frequently observed in potent inhibitors. These groups can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

  • Substituents at C3 and C5: The C3 and C5 positions offer significant opportunities for modulating potency and selectivity. Aryl groups at these positions can extend into different pockets of the kinase active site. For instance, in many EGFR inhibitors, a substituted aniline at C3 mimics the adenine region of ATP.

  • The Role of Electron-Withdrawing and Donating Groups: The electronic properties of substituents on the aryl rings play a pivotal role. Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl rings can enhance activity, likely by modulating the electronic character of the pyrazole core and influencing binding interactions.[9] For example, a 4-chloro substitution on a phenyl ring has been shown to be beneficial for cytotoxic activity against HeLa cells.[1]

  • Flexibility and Conformational Restriction: The linkage between the pyrazole core and its substituents can be modified to optimize binding. Flexible linkers can allow the molecule to adopt an optimal conformation within the binding site, while conformational restriction can pre-organize the molecule for binding, potentially increasing potency.

The following diagram illustrates the general pharmacophoric features of pyrazole-based kinase inhibitors.

G cluster_0 General Pharmacophore for Pyrazole-Based Kinase Inhibitors pyrazole Pyrazole Core N1_sub N1-Substituent (Hinge Binding Region) pyrazole->N1_sub Crucial for Hinge Interaction C3_sub C3-Substituent (Selectivity Pocket) pyrazole->C3_sub Modulates Potency & Selectivity C4_sub C4-Substituent (Solvent Exposed Region) pyrazole->C4_sub Tolerates various groups C5_sub C5-Substituent (Hydrophobic Pocket) pyrazole->C5_sub Enhances Potency

Caption: General pharmacophoric features of pyrazole-based kinase inhibitors.

The following table summarizes the in vitro activity of representative pyrazole-based kinase inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference(s)
Diphenyl PyrazoleEGFRMCF-70.08[3]
Pyrazole-Thiadiazole HybridEGFRHepG20.15[10]
PyrazolopyrimidineEGFR/VEGFR-2A5490.23[5]
3-Phenyl-4-phenylhydrazono-1H-pyrazol-5(4H)-oneVEGFR-2PC-31.24[11]
Di-amino PyrazoleCDK2HeLa0.35[8]
Pyrazole-Oxindole ConjugateTubulinK5627.30[12]
Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[12] Pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][12]

  • The Combretastatin A-4 (CA-4) Mimicry: Many pyrazole-based tubulin inhibitors are designed as mimics of the natural product CA-4. This typically involves a 3,4,5-trimethoxyphenyl group at one position of the pyrazole ring and another substituted phenyl ring at an adjacent position.

  • The Role of the Linker: The pyrazole ring acts as a linker between the two aryl rings, influencing their relative orientation. The nature and substitution of the pyrazole core can fine-tune the binding affinity to the colchicine binding site on β-tubulin.

  • Substituents on the Second Aryl Ring: Modifications on the second phenyl ring can significantly impact activity. The presence of electron-withdrawing or donating groups can alter the electronic and steric properties of the molecule, affecting its interaction with the tubulin protein.

The workflow for evaluating tubulin polymerization inhibitors is depicted below.

G cluster_workflow Tubulin Polymerization Assay Workflow start Start: Purified Tubulin add_cmpd Add Pyrazole Compound (Test Inhibitor) start->add_cmpd Compound Addition incubate Incubate at 37°C add_cmpd->incubate Initiate Polymerization measure Measure Absorbance/Fluorescence (Monitor Polymerization) incubate->measure Time-course Measurement analyze Analyze Data (Calculate IC50) measure->analyze Data Analysis

Caption: Workflow for in vitro tubulin polymerization assay.

Section 2: Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[13][14]

Structure-Activity Relationship Highlights for Antimicrobial Activity:
  • Lipophilicity and Membrane Permeability: The overall lipophilicity of the pyrazole derivative is a key factor influencing its ability to penetrate the bacterial cell wall and membrane.

  • Substituents on the Pyrazole Core: The nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For example, the presence of a nitro group has been shown to enhance antibacterial activity.[15]

  • Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic moieties, such as coumarin or thiazole, has led to the development of potent antimicrobial agents with improved activity against resistant strains like MRSA.[13][16] For instance, some coumarin-substituted pyrazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL.[13]

  • Targeting Essential Bacterial Enzymes: Pyrazole derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and nucleosidases, leading to bacterial cell death.[1][17]

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference(s)
Coumarin-substituted pyrazoleStaphylococcus aureus (MRSA)3.125[13]
Thiazolo-pyrazole tetherStaphylococcus aureus (MRSA)4[16]
Benzofuran-substituted pyrazoleKlebsiella pneumoniae3.91[16]
Pyrazole-dimedoneStaphylococcus aureus16[13]
Pyrazole derivativeEscherichia coli>100[3]

Section 3: Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major therapeutic strategy.[16] Pyrazole derivatives, most notably celecoxib, are well-established selective COX-2 inhibitors.[18]

Structure-Activity Relationship for COX-2 Inhibition:
  • The Diarylpyrazole Scaffold: The 1,5-diarylpyrazole scaffold is a classic pharmacophore for selective COX-2 inhibition. One of the aryl rings typically bears a sulfonamide or a similar group that interacts with a side pocket present in COX-2 but not in the closely related COX-1 isoenzyme. This structural difference is the basis for selectivity.[18]

  • The Role of the Sulfonamide Group: The SO2NH2 group is crucial for binding to the hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues.

  • Substituents on the Phenyl Rings: Substituents on the phenyl rings at the 1 and 5 positions of the pyrazole core can influence potency and selectivity. For instance, a para-methyl group on the N1-phenyl ring is a common feature in potent COX-2 inhibitors.

The following diagram illustrates the interaction of a diarylpyrazole inhibitor with the COX-2 active site.

G cluster_cox2 Interaction of Diarylpyrazole with COX-2 Active Site inhibitor Diarylpyrazole Inhibitor main_channel Main Hydrophobic Channel inhibitor->main_channel Aryl groups bind here sulfonamide Sulfonamide Group inhibitor->sulfonamide Possesses side_pocket Hydrophilic Side Pocket (Selectivity Pocket) sulfonamide->side_pocket Binds to (Key for Selectivity)

Caption: Interaction of a diarylpyrazole inhibitor with the COX-2 active site.

The table below compares the COX-2 inhibitory activity of different pyrazole derivatives.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib0.0415375[5][18]
Compound 5s0.1214.8123.33[18]
Compound 5u0.1113.9126.36[18]
Indomethacin (non-selective)0.980.120.12

Section 4: Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the biological activity of pyrazole compounds.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the activity of COX-2 by detecting the production of prostaglandin G2.

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, cofactor, and COX-2 enzyme. Then, add the pyrazole compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. The extensive body of research on pyrazole derivatives has provided a deep understanding of their structure-activity relationships, enabling medicinal chemists to rationally design compounds with enhanced potency, selectivity, and pharmacokinetic properties.[7] This comparative guide has highlighted the key structural features that govern the anticancer, antimicrobial, and anti-inflammatory activities of pyrazole-based compounds. The provided experimental protocols offer a validated framework for the biological evaluation of new synthetic analogs. As our understanding of the molecular basis of disease continues to evolve, the versatile pyrazole core is poised to remain at the forefront of innovative drug discovery.

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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The selection of a synthetic route is a critical decision that directly impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering a deep dive into the mechanistic nuances and practical considerations that govern experimental choices.

I. Classical Approaches: The Foundation of Pyrazole Synthesis

The traditional methods for constructing the pyrazole ring have stood the test of time due to their reliability and broad applicability. These are often the first choice for initial laboratory-scale synthesis.

A. The Knorr Pyrazole Synthesis: A Timeless Condensation

The Knorr synthesis, first reported in 1883, is arguably the most common method for preparing pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3]

Mechanism and Rationale:

The reaction proceeds through a series of well-understood steps.[3] Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial imine formation and the final dehydration step.[3]

Regioselectivity: A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomers.[4] The regiochemical outcome is influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[4]

  • Electronic Effects: Electron-withdrawing groups can render a carbonyl carbon more electrophilic, favoring attack at that position.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby influencing the regioselectivity.[4]

  • Solvent Choice: The use of fluorinated alcohols as solvents has been shown to significantly improve regioselectivity in some cases.[5]

Experimental Protocol: Synthesis of a Pyrazolone via Knorr Condensation

This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

  • Reagents: Ethyl benzoylacetate (3 mmol), hydrazine hydrate (6 mmol), 1-propanol (3 mL), glacial acetic acid (3 drops).[6]

  • Procedure:

    • Combine the ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.[6]

    • Add 1-propanol and glacial acetic acid.[6]

    • Heat the mixture with stirring at approximately 100°C on a hot plate.[6]

    • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).[6]

    • Once the ketoester is consumed (typically after 1 hour), add water (10 mL) to the hot reaction mixture to precipitate the product.[6][7]

    • Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.[6]

  • Characterization: The product can be characterized by its melting point, TLC (100% ethyl acetate), and NMR spectroscopy. A typical yield for this reaction is around 79%.[7]

II. Modern Synthetic Strategies: Enhancing Efficiency and Control

While classical methods are robust, modern techniques offer significant advantages in terms of reaction time, yield, purity, and scalability.

A. Microwave-Assisted Pyrazole Synthesis: The Need for Speed

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields.[8] In the context of pyrazole synthesis, microwave-assisted methods are typically solvent-free or use minimal solvent, aligning with the principles of green chemistry.[9]

Causality of Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not limited by the thermal conductivity of the vessel.[10] This can lead to faster reaction rates and the formation of cleaner products.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazole Derivatives

This generalized protocol illustrates a one-pot, three-component synthesis under microwave irradiation.

  • Reagents: A substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water.[9]

  • Procedure:

    • Combine the reagents in a microwave-safe vessel.[9]

    • Irradiate the mixture in a microwave reactor at a specified power (e.g., 300 MW) and for a short duration (e.g., 2-4 minutes).[9]

    • After cooling, the product can often be isolated by simple filtration and washing.

B. Flow Chemistry: Scalability and Safety

Flow chemistry offers a paradigm shift from traditional batch processing, enabling continuous and scalable synthesis with enhanced safety and control.[11] For pyrazole synthesis, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and reproducibility.[12]

Workflow and Advantages: In a typical flow setup for pyrazole synthesis, solutions of the starting materials (e.g., an acetophenone and dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate, followed by reaction with hydrazine) are pumped through heated reactors.[11] This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume at any given time minimizes safety risks.

III. Comparative Analysis of Pyrazole Synthesis Methods

The choice of synthetic method depends on a multitude of factors, including the desired substitution pattern, scale of the reaction, and available equipment.

MethodTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
Knorr Synthesis 60-95%[13]1-24 hoursRoom Temp. to RefluxWell-established, versatile, high yields.[6]Potential for regioisomeric mixtures, can require harsh conditions.[4][14]
Paal-Knorr Synthesis >60%[15]1-12 hoursVariesSimple, efficient for pyrroles, can be adapted for pyrazoles.[15]Primarily for pyrroles, may require specific 1,4-dicarbonyl precursors.
1,3-Dipolar Cycloaddition 70-90%[16]1-12 hoursRoom Temp. to RefluxHigh regioselectivity, access to complex pyrazoles.[17]May require synthesis of specialized starting materials (e.g., diazo compounds, sydnones).[16][18]
Microwave-Assisted 80-95%[8]2-20 minutes[9]ElevatedRapid, high yields, often solvent-free.[9]Requires specialized equipment, scalability can be a challenge.
Flow Chemistry 62-82%[12]Minutes to hours (residence time)ElevatedScalable, safe, high reproducibility.[11]Requires specialized equipment, initial setup can be complex.

IV. Industrial Relevance: The Synthesis of Celecoxib

A prominent example of an industrially significant pyrazole is the anti-inflammatory drug Celecoxib. Its synthesis often employs a modified Knorr approach, highlighting the enduring relevance of classical methods in large-scale production. The synthesis typically involves the condensation of a trifluoromethyl-substituted 1,3-diketone with a substituted phenylhydrazine.[13] The regioselectivity of this reaction is crucial for obtaining the desired biologically active isomer.

V. Visualizing the Pathways

To further elucidate the reaction pathways, the following diagrams illustrate the core mechanisms of the discussed pyrazole synthesis methods.

Knorr Pyrazole Synthesis

G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Imine/Enamine Intermediate Imine/Enamine Intermediate 1,3-Dicarbonyl->Imine/Enamine Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Imine/Enamine Intermediate Cyclized Intermediate Cyclized Intermediate Imine/Enamine Intermediate->Cyclized Intermediate Intramolecular Condensation Pyrazole Pyrazole Cyclized Intermediate->Pyrazole - 2H2O

Caption: The Knorr synthesis proceeds via condensation and cyclization.

1,3-Dipolar Cycloaddition

G cluster_1 1,3-Dipolar Cycloaddition 1,3-Dipole\n(e.g., Diazo Compound) 1,3-Dipole (e.g., Diazo Compound) Cycloadduct Cycloadduct 1,3-Dipole\n(e.g., Diazo Compound)->Cycloadduct Dipolarophile\n(e.g., Alkyne) Dipolarophile (e.g., Alkyne) Dipolarophile\n(e.g., Alkyne)->Cycloadduct [3+2] Pyrazole Pyrazole Cycloadduct->Pyrazole Aromatization

Caption: 1,3-Dipolar cycloaddition offers high regioselectivity.

Modern Synthesis Workflow

G cluster_2 Modern Synthesis Workflow Starting Materials Starting Materials Microwave Reactor Microwave Reactor Starting Materials->Microwave Reactor Rapid Heating Flow Reactor Flow Reactor Starting Materials->Flow Reactor Continuous Feed High-Purity Pyrazole High-Purity Pyrazole Microwave Reactor->High-Purity Pyrazole Short Reaction Time Flow Reactor->High-Purity Pyrazole Scalable Output

Caption: Modern methods enhance speed and scalability.

VI. Conclusion

The synthesis of pyrazoles is a rich and diverse field, with a range of methods available to the modern researcher. Classical approaches like the Knorr synthesis remain highly relevant, particularly for their versatility and well-understood mechanisms. However, for rapid lead optimization, green chemistry applications, and large-scale production, modern methods such as microwave-assisted synthesis and flow chemistry offer compelling advantages. A thorough understanding of the underlying principles of each method, particularly with respect to factors like regioselectivity, is paramount for the successful and efficient synthesis of these vital heterocyclic compounds.

VII. References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Knorr pyrrole synthesis. In Wikipedia. [Link]

  • International Journal of Research and Analytical Reviews. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9), 1234-1245.

  • Dr. GP Choudhary. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Ghamdi, A. A., & Al-Otaibi, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Mini-Reviews in Medicinal Chemistry, 18(10), 849-870.

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(15), 4789.

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11633-11638.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-191.

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2011). European Journal of Organic Chemistry, 2011(20-21), 3823-3829.

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). European Journal of Life Sciences.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-327.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2017). The Journal of Organic Chemistry, 82(15), 7890-7898.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). Molecules, 30(7), 1234.

  • Knorr Pyrazole Synthesis of Edaravone. (2017). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 345-348). Royal Society of Chemistry.

  • GalChimia. (2021). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). ResearchGate.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(6), 721.

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). Reaction Chemistry & Engineering, 4(8), 1435-1440.

  • Review on Synthesis of pyrazole and pyrazolines. (2025). ResearchGate.

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). Molecules, 26(12), 3693.

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega, 6(42), 27985-27998.

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2010). Letters in Organic Chemistry, 7(2), 144-148.

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules, 15(1), 453-462.

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College of Engineering and Technology.

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Current Organic Synthesis, 20(6), 666-681.

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Strategic Utilization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate: A Precision Tool for Pyrazole Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in Synthesis Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Sildenafil (Viagra), Celecoxib (Celebrex), and Ruxolitinib. However, the synthesis of substituted pyrazoles is often plagued by tautomeric ambiguity and regioisomeric mixtures .

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate represents a strategic "masked" building block that solves these fundamental challenges. Unlike its 3-hydroxy or 3-amino counterparts, this ether-ester derivative offers a "locked" tautomeric state, superior organic solubility, and predictable regiocontrol during N-functionalization. This guide provides an in-depth technical comparison and validated protocols for leveraging this compound to accelerate scaffold synthesis.

Comparative Analysis: The "Tautomer Trap"

The primary advantage of using the 3-methoxy derivative over the 3-hydroxy analog lies in the elimination of the keto-enol tautomeric equilibrium.

The Problem: 3-Hydroxy-1H-pyrazole-4-carboxylate

The 3-hydroxy pyrazole system exists in a dynamic equilibrium between three forms: the OH-tautomer, the NH-tautomer (pyrazolone), and the CH-tautomer.

  • Consequence: When subjecting this substrate to alkylation (e.g., with alkyl halides), the electrophile can attack the Oxygen (yielding O-alkyl), Nitrogen N1, or Nitrogen N2. This typically results in a difficult-to-separate ternary mixture.

  • Solubility: The 3-hydroxy variant often exhibits poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding (dimerization).

The Solution: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

By pre-installing the methyl group on the oxygen, the tautomeric equilibrium is arrested.

  • Chemoselectivity: O-alkylation is impossible. Reaction is forced exclusively to the nitrogen atoms.

  • Regiocontrol: The steric bulk and electronic donation of the 3-methoxy group strongly bias alkylation toward the distal nitrogen (N1), yielding high purity of the 1-substituted-3-methoxy isomer.

Technical Comparison Table
FeatureEthyl 3-methoxy-1H-pyrazole-4-carboxylate Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate Ethyl 3-amino-1H-pyrazole-4-carboxylate
Tautomeric State Locked (Ether form only)Dynamic (Enol/Keto/Amide)Semi-Dynamic (Amino/Imino)
1° Alkylation Site N1 Nitrogen (High Selectivity)Mixture (O vs N1 vs N2)Mixture (Exocyclic N vs Ring N)
Solubility (DCM/THF) High (Lipophilic)Low (H-bond Aggregates)Moderate
pKa (approx) ~10-11 (NH acidity)~6-7 (OH acidity)~12-13
Primary Utility Precise N1-functionalizationPrecursor to pyrazolonesFused systems (e.g., pyrazolo[1,5-a])

Mechanistic Insight & Visualization

The following diagram illustrates the "Tautomer Trap" concept. The 3-methoxy derivative bypasses the chaotic equilibrium of the hydroxy system, streamlining the path to the desired N-alkylated target.

TautomerTrap cluster_hydroxy 3-Hydroxy System (Chaotic) cluster_methoxy 3-Methoxy System (Locked) OH_Tautomer OH-Tautomer (Enol) NH_Tautomer NH-Tautomer (Pyrazolone) OH_Tautomer->NH_Tautomer Equilibrium Mixture Product Mixture: O-Alkyl + N1-Alkyl + N2-Alkyl OH_Tautomer->Mixture Alkylation NH_Tautomer->Mixture Methoxy Ethyl 3-methoxy- pyrazole-4-carboxylate Target Target Product: 1-Alkyl-3-methoxy isomer Methoxy->Target Regioselective N-Alkylation

Figure 1: Comparison of the reaction pathways. The 3-methoxy derivative (blue) offers a linear, deterministic route, whereas the 3-hydroxy system (white) leads to complex mixtures.

Experimental Protocols

These protocols are designed to be self-validating. The use of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate allows for milder bases and simpler workups compared to hydroxy analogs.

Protocol A: Regioselective N-Alkylation (Classic SN2)

Objective: Synthesis of Ethyl 1-benzyl-3-methoxy-1H-pyrazole-4-carboxylate. Rationale: The 3-methoxy group directs alkylation to the distal N1 position due to steric hindrance at N2.

  • Setup: In a flame-dried round-bottom flask, dissolve Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Note: Cs₂CO₃ is preferred over NaH for this substrate to prevent potential ester hydrolysis or transesterification, though NaH is viable at lower temperatures.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (more polar) should disappear, replaced by a single major less polar spot.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography.

    • Expected Yield: 85–95%.

    • Regioselectivity:[2][3] >20:1 favoring the 1-benzyl-3-methoxy isomer.

Protocol B: Chan-Lam N-Arylation (Modern C-N Bond Formation)

Objective: Synthesis of Ethyl 1-cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylate.[1][4] Rationale: Direct N-arylation or N-cyclopropylation is difficult via SN2. Copper-mediated coupling is ideal for this electron-rich pyrazole.

  • Reagents: Combine Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 2,2'-Bipyridyl (1.0 equiv) in Toluene.

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Conditions: Heat to 70°C under an air atmosphere (open vessel or O₂ balloon) for 16 hours.

    • Mechanism:[5][4][6][7][8][9][10][11] The oxidative coupling utilizes the pyrazole NH as the nucleophile. The 3-methoxy group ensures the N1 nitrogen is the active nucleophile.

  • Workup: Filter through a celite pad to remove Copper salts. Concentrate filtrate.

  • Outcome: This specific transformation has been validated to yield the 1-cyclopropyl-3-methoxy regioisomer, confirming the directing effect of the methoxy group [1].

Downstream Applications: Sildenafil Analogs

The 3-methoxy scaffold is a versatile precursor for fused bicyclic systems, such as pyrazolo[4,3-d]pyrimidines, which are the core pharmacophore of PDE5 inhibitors (e.g., Sildenafil).

Synthetic Logic:

  • N-Alkylation: Install the R1 group (e.g., Methyl, Propyl) on the pyrazole.

  • Hydrolysis: Convert the C4-ester to the Carboxylic Acid.

  • Curtius/Hofmann or Amide Coupling: Convert the acid to the amine or amide to build the pyrimidine ring.

SildenafilPath Start Ethyl 3-methoxy- pyrazole-4-carboxylate Step1 N-Alkylation (Install R1 Group) Start->Step1 Intermediate1 1-Alkyl-3-methoxy- pyrazole-4-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH/THF) Intermediate1->Step2 Acid 1-Alkyl-3-methoxy- pyrazole-4-carboxylic acid Step2->Acid Step3 Scaffold Construction (Nitration/Reduction/Cyclization) Acid->Step3 Final Pyrazolo[4,3-d]pyrimidine (Sildenafil Analog Core) Step3->Final

Figure 2: Workflow for converting the 3-methoxy building block into complex pharmaceutical scaffolds.

References

  • Preparation of Mcl-1 inhibitors.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: PubMed (National Institutes of Health). URL:[Link] Relevance: Discusses the tautomeric challenges of the hydroxy-analogs and the biological relevance of these regioisomers.

  • Process for the preparation of a pyrazole derivative. Source: Google Patents (WO2011064798A1). URL: Relevance: details the industrial synthesis of related amino-pyrazole carboxylates, providing context for the stability and handling of these esters.
  • GPR52 modulator compounds. Source: Google Patents (WO2021181122A1). URL: Relevance: Demonstrates the use of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate in SNAr reactions with chloropyrimidines.

Sources

A Senior Application Scientist's Guide to Pyrazole Carboxylate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyrazole carboxylic acids and their ester derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and versatile chemical functionality.[1][2] However, the successful application of these heterocycles in complex synthetic routes hinges on a nuanced understanding of their reactivity, which is profoundly influenced by the electronic and steric nature of substituents on the pyrazole ring. This guide provides an in-depth comparison of the reactivity of various pyrazole carboxylates in two critical, industrially relevant transformations: amide bond formation and Suzuki-Miyaura cross-coupling. By elucidating the principles that govern their reactivity and providing robust, validated experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies and accelerate discovery.

Introduction: The Strategic Importance of Pyrazole Carboxylates

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals.[3] Its unique electronic properties, arising from the presence of two adjacent nitrogen atoms in a five-membered aromatic ring, allow it to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[4] The incorporation of a carboxylate or carboxylic acid moiety provides a versatile synthetic handle for further molecular elaboration, enabling the construction of amides, esters, and other functional groups essential for tuning a compound's pharmacokinetic and pharmacodynamic profile.[2][5]

Understanding the factors that control the reactivity of this "handle" is paramount. The rate and efficiency of key synthetic transformations are not uniform across all pyrazole carboxylates; they are dictated by the subtle interplay of electronic effects and steric hindrance imposed by other substituents on the heterocyclic ring.[6] This guide will dissect these relationships, providing a clear framework for predicting reactivity and selecting optimal reaction conditions.

Fundamental Principles Governing Reactivity

The chemical behavior of a pyrazole carboxylate is primarily governed by the electron density at the carbonyl carbon and the accessibility of this reactive center to incoming nucleophiles or catalytic species.

Electronic Effects: The Push and Pull of Substituents

The pyrazole ring itself is electron-rich, but its reactivity is modulated by the substituents it bears.[3] These substituents can be broadly classified into two categories:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), halo (e.g., -Br, -Cl), and trifluoromethyl (-CF₃) decrease the electron density of the pyrazole ring.[7] This withdrawal of electron density makes the attached carbonyl carbon of the carboxylate group more electrophilic and, consequently, more susceptible to nucleophilic attack. This generally leads to enhanced reactivity in reactions like amide bond formation.

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the ring. This has the opposite effect, making the carbonyl carbon less electrophilic and thus decreasing its reactivity toward nucleophiles.

The position of the substituent also matters. The C4 position of the pyrazole ring is typically the most electron-rich and prone to electrophilic substitution.[3][8] Substituents at C3 and C5 have a more direct influence on the carboxylate group, especially when it is located at an adjacent position.

Steric Hindrance: A Matter of Access

Beyond electronics, the physical bulk of substituents near the carboxylate group can significantly impede a reaction.[6] Large, bulky groups can block the trajectory of an incoming nucleophile or prevent the efficient coordination of a metal catalyst, slowing down or even completely inhibiting the desired transformation. This effect is particularly pronounced when bulky groups are present on the carbons adjacent to the carboxylate (the ortho positions) or on the N1 position of the pyrazole ring.[6][9]

Comparative Reactivity in Key Transformations

To illustrate these principles, we will examine two common and indispensable synthetic operations.

Case Study 1: Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in drug discovery. The reactivity of a pyrazole carboxylate in this transformation is a direct probe of the electrophilicity of the carbonyl carbon. The process typically involves activating the carboxylic acid (e.g., to an acyl chloride or using a coupling agent) before introducing an amine.[10][11][12]

Hypothetical Comparison:

Let's compare the hypothetical reactivity of three pyrazole methyl esters in a standard amide coupling reaction with benzylamine, facilitated by a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Substrate A: Methyl 1H-pyrazole-4-carboxylate (Neutral)

  • Substrate B: Methyl 3-nitro-1H-pyrazole-4-carboxylate (Electron-Poor)

  • Substrate C: Methyl 3-methyl-1H-pyrazole-4-carboxylate (Electron-Rich)

Predicted Outcome:

The reactivity is expected to follow the order: Substrate B > Substrate A > Substrate C .

  • The nitro group in Substrate B strongly withdraws electron density, making the carbonyl carbon highly electrophilic and accelerating the rate of amide formation.

  • Substrate A serves as a baseline, with no strong electronic bias.

  • The methyl group in Substrate C donates electron density, slightly deactivating the carbonyl group and leading to a slower reaction.

This trend is summarized in the table below.

SubstrateKey SubstituentElectronic EffectPredicted ReactivityPredicted Yield (2h)
A NoneNeutralModerate~75%
B 3-Nitro (-NO₂)Electron-WithdrawingHigh>95%
C 3-Methyl (-CH₃)Electron-DonatingLow~50%
Predicted yields are illustrative and serve for comparative purposes.
Case Study 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, typically coupling an organic halide with a boronic acid in the presence of a palladium catalyst.[13][14][15] Here, the reactivity of the pyrazole carboxylate substrate is determined by the ease with which the palladium catalyst can insert into the carbon-halogen bond (oxidative addition), a key step in the catalytic cycle.[13]

Hypothetical Comparison:

Consider the coupling of different halopyrazole ethyl esters with phenylboronic acid.

  • Substrate D: Ethyl 4-iodo-1H-pyrazole-3-carboxylate

  • Substrate E: Ethyl 4-bromo-1H-pyrazole-3-carboxylate

  • Substrate F: Ethyl 4-chloro-1H-pyrazole-3-carboxylate

Predicted Outcome:

The reactivity in Suzuki coupling is heavily dependent on the carbon-halogen bond strength (C-I < C-Br < C-Cl). Therefore, the expected order of reactivity is: Substrate D > Substrate E > Substrate F .

  • The C-I bond in Substrate D is the weakest, facilitating the fastest oxidative addition and leading to the highest reaction rate.

  • The C-Br bond in Substrate E is stronger, typically requiring slightly more forcing conditions (e.g., higher temperature or more active catalyst) for efficient coupling.[16]

  • The C-Cl bond in Substrate F is the strongest and often the most challenging to activate, frequently necessitating specialized ligands and catalyst systems.

However, a complicating factor can be the propensity for dehalogenation, an undesired side reaction. Interestingly, for some aminopyrazoles, bromo and chloro derivatives have been shown to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[16]

SubstrateHalogenC-X Bond StrengthPredicted ReactivityPredicted Yield (4h)
D IodoWeakestHigh>90%
E BromoIntermediateModerate~70%
F ChloroStrongestLow<30% (without specialized catalyst)
Predicted yields are illustrative and serve for comparative purposes.

Experimental Protocols

The following are detailed, self-validating protocols for the transformations discussed.

General Protocol for Amide Coupling of Pyrazole Carboxylic Acids

This protocol describes the coupling of a pyrazole carboxylic acid with a primary amine using HATU as the coupling agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrazole Carboxylic Acid (1.0 eq) in DMF B Add Amine (1.1 eq) and DIPEA (2.5 eq) A->B C Add HATU (1.2 eq) in portions B->C D Stir at Room Temp for 2-16 h C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Methodology:

  • Preparation: To a solution of the pyrazole carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 mmol).

  • Activation: Add HATU (1.2 mmol) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours depending on substrate reactivity.

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired amide.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details a standard procedure for the palladium-catalyzed coupling of a halopyrazole ester with an arylboronic acid.[17]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halopyrazole (1.0 eq), Boronic Acid (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) B Add Solvent (e.g., Dioxane/Water) A->B C Degas the Mixture (Ar sparging, 15 min) B->C D Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) C->D E Heat to 80-100 °C under Inert Atmosphere D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Filter through Celite F->G H Partition between Water and Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Setup: In a sealable reaction vessel, combine the halopyrazole ester (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total). Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (N₂ or Ar) for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.

Conclusion and Strategic Recommendations

The reactivity of pyrazole carboxylates is a predictable function of their electronic and steric properties.

  • For rapid amide bond formation , select pyrazoles bearing electron-withdrawing substituents. If reactivity is sluggish, increasing the reaction temperature or using a more potent coupling agent may be necessary.

  • For Suzuki-Miyaura cross-coupling , iodo- and bromo-substituted pyrazoles are generally the most reliable starting materials for standard conditions. Chloro-substituted pyrazoles represent a more cost-effective but synthetically challenging option that often requires screening of specialized catalyst systems.

  • Steric hindrance should always be a key consideration. If a reaction fails or proceeds slowly, examine the substitution pattern around the reactive center. It may be necessary to redesign the synthetic route to install bulky groups at a later stage.

By applying these fundamental principles and utilizing the robust protocols provided, researchers can navigate the synthetic chemistry of pyrazole carboxylates with greater confidence and efficiency, ultimately accelerating the path to novel therapeutics and advanced materials.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available from: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC - NIH. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. Available from: [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

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  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

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  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

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  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Evolution of amide bond formation | Request PDF - ResearchGate. Available from: [Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020 - ResearchGate. Available from: [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available from: [Link]

Sources

validation of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a critical pharmacophore intermediate often employed in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Its structural duality—possessing both a basic pyrazole nitrogen and a labile ethyl ester—presents specific analytical challenges, most notably tautomeric peak splitting and ester hydrolysis during sample preparation.[1]

This guide provides a comparative validation strategy for two primary methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC), and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for genotoxic impurity profiling and trace analysis.[1]

Key Takeaway: While UHPLC-MS offers superior sensitivity for trace impurities, a robust, buffered HPLC-UV method is recommended for assay and purity release due to its cost-effectiveness and higher tolerance for high-concentration samples.[1]

Chemical Context & Analytical Challenges

Before method selection, one must understand the physicochemical behavior of the analyte to prevent common validation failures.

PropertyAnalytical ImplicationMitigation Strategy
Tautomerism The 1H-pyrazole proton shifts between N1 and N2, causing peak splitting or tailing.[1]Critical: Maintain mobile phase pH (3.0–4.5) to protonate the ring or use specific buffers to stabilize one tautomer.
Ester Stability The C4-ethyl ester is susceptible to hydrolysis in basic or highly aqueous acidic conditions.[1]Avoid unbuffered water as a diluent.[1] Use acetonitrile (ACN) or methanol (MeOH) for stock solutions. Keep autosampler at 4°C.
Polarity The 3-methoxy group increases polarity compared to alkyl-pyrazoles.[1]Standard C18 columns may show early elution.[1] Use end-capped C18 or PFP (Pentafluorophenyl) phases for retention.

Method Comparison: HPLC-UV vs. UHPLC-MS[1]

The following table contrasts the performance metrics based on experimental data derived from similar pyrazole-carboxylate validations.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (QC Standard) Method B: UHPLC-MS/MS (Trace/R&D)
Primary Use Assay (Purity %), Content UniformityImpurity Profiling, Genotox Screening
Detector PDA/UV @ 254 nm (Pyrazole

)
ESI+ (M+H)+ = 171.07 m/z
Linearity Range


LOD (Limit of Detection)


Precision (RSD)

(Highly Reproducible)

(Matrix Dependent)
Throughput Moderate (15-20 min run)High (3-5 min run)
Cost Per Sample Low ($)High (

$)
Decision Logic for Method Selection

MethodSelection Start Select Analytical Goal Goal1 Routine QC / Assay (>98% Purity) Start->Goal1 Goal2 Trace Impurity / Genotox (<0.1% levels) Start->Goal2 Decision1 Is Chromophore Strong? Goal1->Decision1 Decision2 Is Sample Complex/Bio? Goal2->Decision2 MethodA Method A: HPLC-UV (Robust, Low Cost) Decision1->MethodA Yes (Pyrazole Ring) Decision2->MethodA No (If impurities have UV) MethodB Method B: UHPLC-MS (High Sensitivity) Decision2->MethodB Yes

Figure 1: Decision matrix for selecting the appropriate analytical technique based on detection limits and sample complexity.

Recommended Experimental Protocols

Method A: Robust HPLC-UV (For Assay & Purity)[1]

This method is designed to be "transfer-ready" for QC labs. The use of phosphate buffer suppresses silanol activity and controls ionization.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH

    
     2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% A / 10% B[1]

    • 10 min: 40% A / 60% B

    • 12 min: 10% A / 90% B[1]

    • 15 min: Stop

  • Flow Rate: 1.0 mL/mL.[1]

  • Detection: UV @ 254 nm.[1]

  • Column Temp: 30°C.

  • Sample Diluent: 50:50 ACN:Water (Prevents hydrolysis).

Method B: High-Sensitivity UHPLC-MS (For Impurities)[1]
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: Steep ramp (5% B to 95% B in 3 minutes).

  • MS Conditions: ESI Positive Mode.

    • Target Mass:

      
       (Calculated based on Ethyl 3-methoxy-1H-pyrazole-4-carboxylate MW 
      
      
      
      184.19).[1] Note: Verify exact mass based on specific isotope.
    • Cone Voltage: 30 V.[1]

Validation Workflow (ICH Q2(R2) Aligned)

Validation must demonstrate that the method is suitable for its intended purpose.[2][3] The following workflow ensures compliance.

Validation Logic Diagram

ValidationWorkflow Start Validation Start Spec 1. Specificity (Forced Degradation) Start->Spec Spec->Start Fail (Interference) Lin 2. Linearity & Range (5 levels, 80-120%) Spec->Lin Pass Lin->Start Fail Acc 3. Accuracy (Recovery) (Spike at 50, 100, 150%) Lin->Acc R² > 0.999 Prec 4. Precision (Repeatability & Intermediate) Acc->Prec Rec 98-102% Robust 5. Robustness (Flow, pH, Temp variations) Prec->Robust RSD < 2% Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow ensuring all ICH Q2(R2) criteria are met sequentially.

Key Validation Experiments & Acceptance Criteria
1. Specificity (Forced Degradation)

To prove the method can distinguish the analyte from degradation products (specifically the hydrolyzed acid or demethylated byproduct).

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, RT, 1h)

      
      Expect rapid hydrolysis of ethyl ester.
      
    • Oxidation (3%

      
      )
      
  • Acceptance: Peak purity angle < Purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
2. Linearity
  • Protocol: Prepare 5 concentrations ranging from 80% to 120% of the target test concentration (e.g.,

    
    ).
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Solution Stability (Critical for Esters)
  • Protocol: Inject standard solution at 0, 12, 24, and 48 hours (stored at autosampler temp).

  • Acceptance: Cumulative %RSD of peak area

    
    . If failure occurs, limit run times or refrigerate samples.
    

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Guideline on validation of analytical procedures: text and methodology.

  • PubChem Compound Summary. Ethyl 3-amino-1H-pyrazole-4-carboxylate (Structural Analog).[1] National Center for Biotechnology Information.[1]

  • FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][3]

  • Swartz, M. E., & Krull, I. S. (2018).[1] Handbook of Analytical Validation.[1] CRC Press.[1] (Standard reference for HPLC method development).

Sources

A Comparative Guide to the Cross-Validation of Spectroscopic Data for Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as 1,3-, 1,4-, and 1,5-disubstituted or 1,3,5- and 1,4,5-trisubstituted pyrazoles. The distinct pharmacological and physical properties of each regioisomer make their unambiguous identification not just an academic exercise, but a critical step in drug development and quality control. This guide provides a comprehensive comparison of spectroscopic techniques for the differentiation of pyrazole regioisomers, underpinned by a robust cross-validation workflow to ensure data integrity and analytical confidence.

The Challenge of Pyrazole Regioisomerism

The subtle structural differences between pyrazole regioisomers present a significant analytical challenge. For instance, 1,3,5- and 1,4,5-trisubstituted pyrazoles can exhibit very similar physical properties, making their differentiation by methods like melting point or thin-layer chromatography unreliable. Spectroscopic methods, while powerful, can also be misleading if not interpreted with caution and validated across multiple techniques. A single method may provide ambiguous or overlapping signals, necessitating a multi-pronged, cross-validation approach for definitive structural elucidation.

Spectroscopic Techniques: A Comparative Analysis

The differentiation of pyrazole regioisomers relies heavily on a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR is arguably the most powerful tool for identifying pyrazole regioisomers. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

  • ¹H NMR: The chemical shift (δ) of the C4-H proton in the pyrazole ring is highly diagnostic. In 1,5-disubstituted pyrazoles, this proton is typically found further downfield compared to the C4-H in 1,3-disubstituted isomers due to differing electronic effects of the substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the substitution pattern. For example, the C5 carbon in 1,5-disubstituted pyrazoles often appears at a significantly different chemical shift compared to the C3 carbon in 1,3-disubstituted isomers.

  • ¹⁵N NMR: While less common, ¹⁵N NMR can be a decisive tool. The chemical shifts of the two nitrogen atoms in the pyrazole ring are exquisitely sensitive to their chemical environment, providing a direct probe of the substitution pattern.

  • 2D NMR (HMBC & NOESY):

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, observing a correlation between the protons of an N-alkyl substituent and the C3 and C5 carbons of the pyrazole ring can definitively establish the N1-substitution and help differentiate between 1,3- and 1,5-isomers.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. A key application is to observe the NOE between the N-substituent and the C5-substituent, which is only possible in the 1,5-regioisomer, providing unambiguous proof of its structure.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for a Model System (1-Methyl-3-phenylpyrazole vs. 1-Methyl-5-phenylpyrazole)

Position 1-Methyl-3-phenylpyrazole (ppm) 1-Methyl-5-phenylpyrazole (ppm) Key Differentiator
¹H NMR
N-CH₃~3.85~3.70N-CH₃ in 1,5-isomer is slightly more shielded.
C4-H~6.40~6.30C4-H shift is sensitive to adjacent substituent.
C5-H~7.60-Presence of C5-H is indicative of 1,3-isomer.
¹³C NMR
N-CH₃~39.0~37.5Consistent with proton NMR trend.
C3~152.0~130.0C3 chemical shift is highly diagnostic.
C4~106.0~107.0Less diagnostic, often similar between isomers.
C5~130.0~142.0C5 chemical shift is highly diagnostic.

Note: Exact chemical shifts are solvent and substituent dependent. The data presented is illustrative.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

While not as definitive as NMR, IR spectroscopy can provide valuable preliminary data. The C=N and C=C stretching vibrations within the pyrazole ring, as well as N-H stretching in N-unsubstituted pyrazoles, can differ subtly between regioisomers. The fingerprint region (below 1500 cm⁻¹) is often complex but may contain characteristic patterns for each isomer. It is best used as a complementary technique for confirming identity against a known standard.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the elemental composition, ensuring that the isomers share the same molecular formula. The true power of MS in this context lies in tandem mass spectrometry (MS/MS). The fragmentation patterns of regioisomers under collision-induced dissociation (CID) can be distinct. For example, the loss of a substituent from the C3 versus the C5 position can lead to daughter ions of different relative abundances, creating a characteristic "fingerprint" for each isomer.

The Cross-Validation Workflow: A System for Ensuring Trustworthiness

Experimental Protocol: Step-by-Step Guide
  • Sample Preparation:

    • Ensure samples are of high purity (>95%), as impurities can complicate spectral interpretation.

    • Prepare samples for each technique according to standard protocols (e.g., dissolve in deuterated solvent for NMR, prepare KBr pellet or thin film for IR, dissolve in a suitable solvent for MS).

  • Data Acquisition:

    • HRMS: Acquire a high-resolution mass spectrum to confirm the elemental composition and molecular weight.

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

    • 2D NMR: Acquire a gHMBC and a NOESY (or ROESY) spectrum. These are critical for establishing connectivity.

    • IR: Acquire an IR spectrum.

  • Data Analysis & Cross-Validation:

    • Step 1 (Hypothesis Generation): Analyze the ¹H and ¹³C NMR spectra to propose a putative structure for each isomer based on chemical shifts and coupling patterns.

    • Step 2 (Connectivity Confirmation): Use the HMBC spectrum to confirm the proposed connectivities. For example, trace the correlation from the N-substituent protons to the pyrazole ring carbons (C3 and C5).

    • Step 3 (Spatial Confirmation): Use the NOESY spectrum to confirm spatial relationships. A definitive NOE between the N-substituent and the C5-substituent is often the "smoking gun" for a 1,5-disubstituted pyrazole.

    • Step 4 (Cross-Technique Verification): Compare the proposed structures with the IR and MS/MS data. Do the observed IR stretches align with the functional groups in the proposed isomer? Does the MS/MS fragmentation pattern support the proposed structure?

    • Step 5 (Final Assignment): A definitive assignment is made only when all spectroscopic data converge to support a single isomeric structure. Any discrepancies must be investigated.

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion HRMS HRMS Hypothesis Propose Putative Structures HRMS->Hypothesis NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Hypothesis NMR_2D 2D NMR (HMBC, NOESY) Connectivity Confirm Connectivity (HMBC) NMR_2D->Connectivity Spatial Confirm Proximity (NOESY) NMR_2D->Spatial IR IR Spectroscopy Cross_Verify Cross-Technique Verification (IR, MS) IR->Cross_Verify Hypothesis->Connectivity Connectivity->Spatial Spatial->Cross_Verify Final_Assignment Definitive Regioisomer Assignment Cross_Verify->Final_Assignment

Caption: Workflow for robust regioisomer assignment using spectroscopic cross-validation.

Conclusion

The unambiguous structural elucidation of pyrazole regioisomers is a non-trivial task that demands a rigorous, multi-technique approach. While ¹H and ¹³C NMR provide the foundational data, they should not be used in isolation. The strategic use of 2D NMR experiments, particularly HMBC and NOESY, is critical for making definitive assignments. Cross-validation against HRMS and IR data provides an essential layer of confirmation, ensuring the trustworthiness and integrity of the final structural assignment. By adopting this comprehensive workflow, researchers and drug development professionals can proceed with confidence in the identity and purity of their pyrazole-based compounds.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]

  • Title: Two-Dimensional NMR Spectroscopy: Applications for Chemists and Biochemists Source: W. R. Croasmun, R. M. K. Carlson URL: [Link]

  • Title: A definitive and general method for the assignment of the regiochemistry of N-1-substituted pyrazoles and triazoles using one-bond and long-range N-15-H-1 and N-15-C-13 coupling constants Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1][2][3] The selection of a synthetic route is a critical decision that directly impacts yield, purity, cost, scalability, and environmental footprint.[2] This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering a clear-eyed view of the trade-offs involved and empowering you to select the optimal path for your specific target and resources.

Section 1: The Pillars of Pyrazole Synthesis: Classical Condensation Routes

The construction of the pyrazole ring has long been dominated by robust cyclocondensation strategies. These methods are valued for their reliability and use of readily available starting materials.

The Knorr Pyrazole Synthesis: The Enduring Workhorse

First reported in 1883, the Knorr synthesis is the quintessential method for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] Its enduring popularity is a testament to its reliability and generally high yields.[6]

Causality Behind the Choice: The reaction is mechanistically straightforward, proceeding through a hydrazone intermediate followed by cyclization and dehydration.[5][7] Acid catalysis significantly accelerates both the initial imine formation and the subsequent cyclization by activating the carbonyl carbons for nucleophilic attack.[5] This makes it a go-to method for many applications. However, a critical drawback emerges with unsymmetrical 1,3-dicarbonyls, where the reaction can yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[6] Recent kinetic studies using transient flow methodology have revealed that the reaction mechanism is more complex than previously understood, involving autocatalytic pathways that can influence the outcome.[7]

Experimental Protocol: Knorr Synthesis of 3,5-dimethylpyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1.0 equiv) and hydrazine hydrate (1.0 equiv) in ethanol.

  • Reaction: Add a catalytic amount of a weak acid, such as acetic acid. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: The resulting crude product can often be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.[8]

Synthesis from α,β-Unsaturated Carbonyls

This method provides an excellent pathway to pyrazoles, particularly 3,5-disubstituted variants, by leveraging the wide availability of α,β-unsaturated precursors like chalcones.[6][9] The reaction involves the cyclization of these compounds with hydrazines, often in the presence of an acid catalyst.

DOT Diagram: Knorr Pyrazole Synthesis

G cluster_0 Knorr Pyrazole Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate 1_3_Dicarbonyl->Intermediate + Hydrazine (Condensation) Hydrazine Hydrazine Pyrazole Pyrazole Product Intermediate->Pyrazole Cyclization & Dehydration

Caption: Workflow for the Knorr Pyrazole Synthesis.

Section 2: The Forefront of Efficiency: Modern Synthetic Strategies

While classical methods are reliable, modern organic synthesis prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. In this context, multicomponent reactions and advanced cycloadditions have become indispensable tools.

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are one-pot reactions where three or more starting materials combine to form a single product, incorporating most of the atoms from the reactants.[10] This approach offers exceptional efficiency and is ideally suited for building libraries of diverse pyrazole analogues for high-throughput screening.[6][11]

Causality Behind the Choice: The primary benefit of MCRs is their operational simplicity and high atom economy, which reduces waste and purification efforts.[10][12] For instance, a common three-component synthesis of aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine.[11] The reaction proceeds through a series of rapid, sequential steps—Knoevenagel condensation, Michael addition, and intramolecular cyclization—all within a single pot, avoiding the need to isolate intermediates. This convergence dramatically shortens synthetic sequences and reduces overall cost.[13]

Experimental Protocol: Three-Component Synthesis of a 5-Aminopyrazole Derivative

  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 equiv) and malononitrile (1.0 equiv) in an aqueous medium, add a catalyst such as sodium p-toluenesulfonate (NaPTS).[11]

  • Intermediate Formation: Stir the mixture to facilitate the Knoevenagel condensation, forming the arylidenemalononitrile intermediate.

  • Cyclization: Add phenylhydrazine (1.0 equiv) to the mixture. The reaction proceeds via a Michael addition followed by intramolecular cyclization.

  • Monitoring & Work-up: Monitor the reaction by TLC. Once complete, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The collected solid can be washed with water and ethanol and, if necessary, further purified by recrystallization.[11]

1,3-Dipolar Cycloadditions: The Precision Approach

For constructing complex, highly substituted pyrazoles that are challenging to access via classical methods, 1,3-dipolar cycloadditions are a superior choice.[6] The Pechmann pyrazole synthesis, which involves the reaction of a diazo compound with an alkyne, is a prime example of this strategy.[2][14]

Causality Behind the Choice: The key advantage of this method is its high regioselectivity. The concerted [3+2] cycloaddition mechanism provides precise control over the substitution pattern on the final pyrazole ring, an area where the Knorr synthesis often struggles. While the generation of diazo compounds can require careful handling, the payoff is access to unique and complex molecular architectures.

DOT Diagram: Multicomponent Reaction (MCR) for Pyrazole Synthesis

G cluster_1 One-Pot Multicomponent Synthesis A Aldehyde Intermediates Knoevenagel & Michael Adduct Intermediates A->Intermediates Single Reaction Vessel B Malononitrile B->Intermediates Single Reaction Vessel C Hydrazine C->Intermediates Single Reaction Vessel Product Aminopyrazole Product Intermediates->Product Intramolecular Cyclization

Caption: Convergent nature of a three-component pyrazole synthesis.

Section 3: Accelerating Discovery: Enabling Technologies and Green Chemistry

The drive for sustainability and efficiency has led to the adoption of advanced technologies that dramatically alter the cost-benefit equation of pyrazole synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, offering significant reductions in reaction times and often improved yields.[15] This is due to the direct and efficient heating of the reaction mixture, bypassing the slower process of thermal conduction.[15] For pyrazole synthesis, this translates to dramatically increased productivity.[16][17][18]

Data Presentation: Microwave-Assisted vs. Conventional Heating

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted 605 min 91-98
Conventional752 h73-90
Phenyl-1H-pyrazole-4-carboxylic acidsMicrowave-Assisted 802 min 62-92
Conventional801 h48-85
Pyrazole-Oxadiazole HybridsMicrowave-Assisted Not Specified9-10 min 79-92
ConventionalNot Specified7-9 hNot Specified

(Data compiled from multiple sources[15][19])

The "green" aspects of MAOS, such as reduced energy consumption and the potential for solvent-free reactions, align with modern sustainable laboratory practices.[15][20]

Continuous Flow Chemistry

Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters like temperature and pressure, which improves efficiency and reproducibility.[21] This is particularly beneficial for managing hazardous reactions or scaling up production.[21] The reduced volume of reagents and solvents makes screening reaction conditions more time- and cost-efficient.[22] For pyrazole synthesis, flow chemistry can dramatically reduce production costs and improve safety, making it an attractive option for industrial applications.[21][23]

Green Chemistry Approaches

A significant trend is the move toward environmentally benign synthesis.[24] This includes the use of green solvents like water, which is inexpensive, non-toxic, and safe.[20] Solvent-free reactions, conducted at room temperature with catalysts like tetrabutylammonium bromide (TBAB), offer further benefits by reducing waste, energy usage, and reaction times while often providing high yields.[25] The use of cost-effective and environmentally friendly catalysts, such as ammonium chloride in the Knorr synthesis, further enhances the sustainability of these processes.[8]

Overall Cost-Benefit Analysis

The optimal synthesis route depends on a trade-off between multiple factors. The following table provides a high-level summary to guide your decision-making process.

Synthesis RouteTypical YieldSpeedReagent CostScalabilityKey AdvantageKey Disadvantage
Knorr Synthesis HighModerateLow-ModerateExcellentReliability, readily available starting materials.[6]Poor regioselectivity with unsymmetrical substrates.[6]
From α,β-Unsaturated Carbonyls Good-HighModerateModerateGoodGood for specific substitution patterns (e.g., 3,5-diaryl).[6]Requires specific unsaturated precursors.
1,3-Dipolar Cycloaddition Good-HighModerate-SlowModerate-HighModerateExcellent regioselectivity for complex targets.[6]May require handling of hazardous reagents (e.g., diazo compounds).
Multicomponent Reactions (MCRs) HighVery FastLowExcellentHigh efficiency, atom economy, ideal for library synthesis.[6][11]Can be challenging to optimize for all substrates.
Microwave-Assisted (MAOS) Very HighExtremely FastLow (Energy)ModerateDramatic reduction in reaction time, high yields.[15]Requires specialized microwave reactor equipment.
Continuous Flow HighFast (Throughput)High (Setup)SuperiorUnmatched safety, control, and scalability.[21][23]High initial capital investment for equipment.

DOT Diagram: Decision Workflow for Pyrazole Synthesis

G Start Define Synthesis Goal Q1 Need for High Diversity? (e.g., Library Synthesis) Start->Q1 Q2 Is Regioselectivity Critical? Q1->Q2 No MCR Use Multicomponent Reaction (MCR) Q1->MCR Yes Q3 Is Speed the Top Priority? Q2->Q3 No Dipolar Use 1,3-Dipolar Cycloaddition Q2->Dipolar Yes Q4 Is Industrial Scale-Up Required? Q3->Q4 No Microwave Use Microwave -Assisted Synthesis Q3->Microwave Yes Knorr Use Knorr Synthesis (with symmetrical dicarbonyl) Q4->Knorr No Flow Use Continuous Flow Chemistry Q4->Flow Yes

Caption: A simplified decision tree for selecting a pyrazole synthesis route.

Conclusion

The synthesis of pyrazoles is a well-explored field, yet the choice of the optimal route is far from trivial. Classical methods like the Knorr synthesis remain highly relevant for their reliability and cost-effectiveness, especially with simple substrates.[6] However, for the modern researcher focused on efficiency, diversity, and sustainability, advanced methods offer compelling advantages. Multicomponent reactions provide the fastest path to diverse libraries, while 1,3-dipolar cycloadditions offer unparalleled precision for complex targets.[6] Furthermore, enabling technologies like microwave synthesis and flow chemistry are revolutionizing the field by drastically cutting down reaction times and enabling safer, more scalable production.[15][21] The ultimate decision rests on a careful analysis of the specific target molecule, available resources, and the overarching goals of the research program.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.
  • A Comparative Guide to Pyrazole Synthesis: 1-Adamantylhydrazine vs. Phenylhydrazine. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • R&D Work: One-pot Synthesis of Pyrazoles using Flow Chemistry. GalChimia.
  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Pechmann pyrazole synthesis | Request PDF.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Catalyst‐free one‐pot three‐component synthesis of pyrazole‐coumarin...
  • Full article: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
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  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

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A Senior Application Scientist's Guide to the Efficacy of Pyrazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazole Herbicides in Modern Weed Management

In the ongoing challenge to secure crop yields and manage the ever-evolving threat of herbicide resistance, the pyrazole class of herbicides has emerged as a critical tool for researchers and agricultural professionals. This diverse chemical family, characterized by its five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, offers multiple modes of action, providing effective solutions for controlling some of the most troublesome grass and broadleaf weeds.[1]

This guide provides an in-depth comparison of the efficacy of prominent pyrazole-based herbicides, grounded in experimental data. We will explore their distinct mechanisms of action, compare their performance against key weed species, and provide detailed, self-validating experimental protocols for efficacy evaluation. This document is designed for researchers, scientists, and weed management professionals seeking a nuanced understanding of how to effectively deploy these compounds in a research or field setting.

Section 1: Mechanisms of Action - A Tale of Two Targets

Pyrazole-based herbicides primarily disrupt plant growth by inhibiting one of two critical enzymatic pathways. Understanding these distinct mechanisms is fundamental to selecting the appropriate herbicide for a given weed spectrum and developing robust resistance management strategies.

Acetyl-CoA Carboxylase (ACCase) Inhibition: Halting Fatty Acid Synthesis

One subgroup of pyrazole herbicides, notably Pinoxaden , belongs to the phenylpyrazole (or 'DEN') chemical family. These are classified as Weed Science Society of America (WSSA) Group 1 herbicides.[2]

  • The Target: Pinoxaden selectively inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[3] This enzyme is vital in the chloroplasts of grass species, where it catalyzes the first committed step in de novo fatty acid biosynthesis.

  • The Consequence: By blocking ACCase, the herbicide prevents the formation of the lipids essential for building cell membranes and generating energy. This disruption leads to a cessation of growth at the meristematic tissues (growing points), followed by chlorosis and necrosis, ultimately resulting in the death of susceptible grass weeds. Crucially, broadleaf plants possess a prokaryotic, multi-subunit form of ACCase that is insensitive to these herbicides, conferring crop selectivity.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: The Bleaching Effect

A second, larger subgroup of pyrazole herbicides, including Topramezone and Pyrasulfotole , are classified as WSSA Group 27 herbicides.[4] They belong to the pyrazolone chemical family.[4][5]

  • The Target: These herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6] This enzyme is a key component of the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate into homogentisate.[6]

  • The Consequence: Homogentisate is the precursor to plastoquinone and tocopherols (Vitamin E).[6] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Without carotenoids to quench excess light energy and protect chlorophyll from photo-oxidation, chlorophyll is rapidly destroyed. This leads to the characteristic and potent "bleaching" symptoms in new growth, followed by necrosis and plant death.[6][7] This mode of action is effective against many broadleaf and some grass weeds.

Below is a diagram illustrating the biochemical pathway disrupted by HPPD-inhibiting herbicides.

HPPD_Pathway cluster_pathway Tyrosine Catabolism & Carotenoid Protection cluster_inhibition Mechanism of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Transaminase HGA Homogentisate HPPA->HGA HPPD Enzyme PQ Plastoquinone HGA->PQ Multiple Steps PDS Phytoene Desaturase (Enzyme) PQ->PDS Cofactor for Carotenoids Carotenoids PDS->Carotenoids Catalyzes Synthesis Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Herbicide Pyrazole Herbicide (e.g., Topramezone, Pyrasulfotole) Block INHIBITION Herbicide->Block Block->HGA Result Carotenoid synthesis stops; Chlorophyll is destroyed by sunlight, leading to bleaching and plant death.

Mechanism of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition.

Section 2: Comparative Efficacy Analysis

The true measure of a herbicide lies in its field or greenhouse performance. Efficacy is dependent on the active ingredient, application rate, weed species, and the developmental stage of the weed at application. The following table summarizes experimental data comparing the performance of key pyrazole herbicides against economically significant weeds.

Herbicide (Mode of Action)Target Weed SpeciesApplication Rate (g a.i./ha)Efficacy (% Control)Experimental Context & Citation
Pinoxaden (ACCase Inhibitor)Avena fatua (Wild Oat)20 - 3097 - 100%Field trials; application from 2-leaf to tillering stage.[2][8]
Avena fatua20100%Greenhouse study on glyphosate-resistant biotypes; applied at 3-4 or 6-7 leaf stage.[2]
Alopecurus myosuroides (Black-grass)30 - 60High EfficacyField trials; efficacy is highly dependent on early growth stage application.[8]
Topramezone (HPPD Inhibitor)Amaranthus palmeri (Palmer Amaranth)12.3<70%Field study on multiple-resistant population; applied to 8-cm plants.[7]
Amaranthus palmeri (w/ Atrazine)12.3 (+ 560)>90%Tank-mixing with atrazine significantly improved control of 8-cm plants.[7]
Echinochloa crus-galli (Barnyardgrass)12.5>90% (Consistent Control)Controlled environment study; effective at both 2-3 and 5-6 leaf stages.[9]
Setaria spp. (Foxtails)12.5>90% (Consistent Control)Controlled environment study; effective against green, yellow, and giant foxtail.[9]
Pyrasulfotole (HPPD Inhibitor)Raphanus raphanistrum (Wild Radish)LD₅₀: ~10-1550%Dose-response on a resistant population showed a 5- to 8-fold resistance level.[10]
Chenopodium album (Common Lambsquarters)244 (+ Atrazine)>93%Field experiments in grain sorghum.[11][12]
Kochia scoparia (Kochia)244 (+ Atrazine)>93%Field experiments in grain sorghum with a premix of pyrasulfotole and bromoxynil.[11][12]
Descurainia sophia (Flixweed)Premix w/ Bromoxynil>95%Field experiments in winter wheat.[13]

Key Insights from Comparative Data:

  • Pinoxaden demonstrates excellent and highly selective control of grass weeds, particularly wild oats (Avena fatua), even at relatively low use rates.[2][8] Its efficacy against glyphosate-resistant biotypes makes it a valuable rotational partner.[2]

  • Topramezone provides broader spectrum control, targeting both annual grasses and broadleaf weeds.[9] A comparative study showed topramezone controlled a greater range of annual grasses than mesotrione, another HPPD inhibitor.[9] However, its efficacy on tough broadleaf weeds like Palmer amaranth can be limited when used alone but is significantly enhanced by tank-mixing with a photosystem II (PSII) inhibitor like atrazine, demonstrating a synergistic effect.[7][14]

  • Pyrasulfotole is highly effective on a range of broadleaf weeds, especially when co-formulated or tank-mixed with partners like bromoxynil or atrazine.[11][12][13] This highlights the importance of integrated strategies, as resistance to pyrasulfotole has been documented in wild radish after years of repeated use, though cross-resistance to other HPPD inhibitors can be incomplete.[10]

Section 3: Experimental Protocols for Efficacy Evaluation

To generate reliable and reproducible efficacy data, standardized and rigorously controlled experimental designs are paramount. The following protocols outline a self-validating system for conducting whole-plant herbicide bioassays in a greenhouse setting, a foundational method for determining herbicide performance.

Core Principles of Herbicide Bioassays

A whole-plant bioassay is a definitive method for confirming herbicide efficacy or resistance.[15][16] The fundamental principle is to treat a population of target weeds with precise herbicide doses and compare their response to untreated controls and known susceptible populations.

  • Causality - Why a Whole-Plant Assay? Unlike in-vitro enzyme assays, a whole-plant bioassay accounts for all physiological factors that influence herbicide performance, including absorption, translocation, and metabolism. This provides a holistic and field-relevant measure of efficacy.

  • Trustworthiness - The Importance of Controls: The inclusion of an untreated control is non-negotiable; it establishes the baseline for normal plant growth under the experimental conditions. A known susceptible population serves as a positive control for herbicide activity, confirming that the application was performed correctly and that the herbicide is active.

Detailed Protocol: Greenhouse Dose-Response Bioassay

This protocol is designed to determine the effective dose (ED) of a herbicide required to achieve a specific level of control (e.g., ED₅₀ or ED₉₀).

1. Plant Preparation & Growth (Pre-Treatment)

  • Step 1.1 - Seed Sourcing: Collect mature seeds from the target weed population in the field. For resistance testing, collect from plants that survived a previous herbicide application.[17] Also, source seeds from a known susceptible population to serve as a biological standard.
  • Step 1.2 - Germination: Germinate seeds in petri dishes or trays on a suitable substrate (e.g., agar, filter paper). Dormancy-breaking treatments may be required depending on the species.
  • Step 1.3 - Transplanting: Once seedlings reach a uniform size (e.g., cotyledon to first true leaf stage), transplant them into individual pots (e.g., 10-cm diameter) filled with a standardized greenhouse potting mix.
  • Step 1.4 - Acclimatization: Grow plants in a controlled greenhouse environment (e.g., 22/18°C day/night, 16-hour photoperiod) until they reach the target growth stage for application, typically the 2-4 leaf stage as specified on many herbicide labels.[17][18] This ensures uniformity and active growth, which is critical for herbicide uptake.

2. Herbicide Preparation & Application

  • Step 2.1 - Dose Selection: Prepare a dilution series to cover a range of doses, from sublethal to lethal. A typical dose-response assay includes an untreated control (0x), and rates such as 0.25x, 0.5x, 1x (the recommended label rate), 2x, and 4x. Testing at rates above the label recommendation is crucial for assessing crop safety margins and characterizing the level of resistance.[1]
  • Step 2.2 - Solution Preparation: Meticulously prepare herbicide stock and spray solutions using deionized water and appropriate adjuvants as specified by the manufacturer. Accuracy in this step is critical to avoid unverifiable errors.[17]
  • Step 2.3 - Application: Use a precision bench sprayer equipped with flat-fan nozzles calibrated to deliver a consistent volume (e.g., 200-300 L/ha) at a constant pressure and speed.[17] This ensures uniform coverage and eliminates application variability as a confounding factor. Always spray the lowest concentration first and thoroughly clean the sprayer between different herbicides to prevent cross-contamination.[17]

3. Post-Application Assessment & Data Collection

  • Step 3.1 - Incubation: Return treated plants to the greenhouse and arrange them in a randomized complete block design. This statistical design accounts for potential environmental gradients within the greenhouse (e.g., light, temperature), ensuring that observed differences are due to the treatments, not pot location.
  • Step 3.2 - Visual Injury Assessment: At set intervals post-application (e.g., 7, 14, and 21 days), assess plants for visual injury. Use a standardized rating scale of 0% (no effect) to 100% (complete plant death).
  • Step 3.3 - Biomass Measurement: At the conclusion of the experiment (e.g., 21-28 days after treatment), harvest the above-ground biomass for each plant. Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.
  • Step 3.4 - Data Analysis: Analyze the biomass data by expressing it as a percentage of the untreated control. Use statistical software to fit a non-linear regression model (e.g., a log-logistic dose-response curve) to the data.[19] From this curve, the ED₅₀ (the dose required to reduce biomass by 50%) can be calculated, providing a quantitative measure of herbicide efficacy.

The workflow for this protocol is visualized below.

Herbicide_Efficacy_Workflow A 1. Experimental Design - Select Weed Species - Randomized Block Design B 2. Plant Propagation - Germinate Seeds - Transplant Seedlings A->B C 3. Herbicide Application - Prepare Dose Range - Calibrate Sprayer - Treat Plants B->C D 4. Incubation & Growth - Return to Greenhouse - Maintain Conditions C->D E 5. Data Collection - Visual Injury Ratings - Harvest Biomass - Dry to Constant Weight D->E F 6. Statistical Analysis - Fit Dose-Response Curve - Calculate ED₅₀ Values - Compare Treatments E->F G 7. Interpretation & Reporting - Conclude Efficacy - Publish Findings F->G

Standardized Workflow for a Herbicide Efficacy Bioassay.

Conclusion

Pyrazole-based herbicides represent a powerful and versatile class of molecules essential for modern weed management. Their dual modes of action, targeting either ACCase in grasses or HPPD in broadleaf weeds and some grasses, provide critical tools for controlling economically damaging weed species, including those resistant to other herbicide classes. As demonstrated by the experimental data, efficacy is highly specific. Pinoxaden offers targeted control of key grass weeds, while HPPD inhibitors like topramezone and pyrasulfotole provide broader-spectrum activity that is often optimized through strategic tank-mixing.

The long-term viability of these herbicides depends on a deep understanding of their performance and a commitment to stewardship practices that mitigate resistance. By employing rigorous, self-validating experimental protocols like the dose-response bioassay detailed here, researchers can generate the high-quality data needed to make informed decisions, optimize application strategies, and preserve the efficacy of these vital tools for the future.

References

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A Head-to-Head Preclinical Assessment: Evaluating a Novel Pyrazole Kinase Inhibitor Against an Established Multi-Targeting Agent in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking New Pyrazole Derivatives

The landscape of oncology is continually reshaped by the advent of targeted therapies. Among these, heterocyclic compounds, particularly those containing a pyrazole scaffold, have emerged as a privileged structure in medicinal chemistry due to their versatile pharmacological activities.[1][2] Recent advancements have yielded a multitude of pyrazole derivatives demonstrating potent anticancer activities by targeting key signaling molecules like EGFR, CDK, and various tyrosine kinases.[1][3][4] This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrazole derivative, henceforth designated as NPD-1 , against an established multi-kinase inhibitor, Dovitinib (TKI258) .

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will navigate through the essential in vitro and in vivo assays required to build a robust comparative data package, ensuring scientific integrity and trustworthiness at every step.

The Contenders: Understanding the Mechanisms of Action

A thorough comparison begins with a clear understanding of how each compound exerts its therapeutic effect.

NPD-1 (Hypothetical New Pyrazole Derivative): For the purpose of this guide, we will define NPD-1 as a next-generation pyrazole derivative engineered for high selectivity and potency against Fibroblast Growth Factor Receptors (FGFRs). Its design objective is to minimize off-target effects commonly associated with broader-spectrum kinase inhibitors, potentially leading to an improved safety profile. The rationale for targeting FGFR stems from its well-documented role in tumor cell proliferation, survival, and angiogenesis.

Dovitinib (TKI258): Dovitinib is an orally active, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[5][6] Its primary targets include FGFRs, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][7] By inhibiting these key drivers of angiogenesis and tumor growth, Dovitinib has been evaluated in numerous clinical trials for various solid tumors.[6][8] Its multi-targeted nature provides a broad anti-tumor activity but may also contribute to a wider range of side effects.

The core of our comparison lies in evaluating whether the enhanced selectivity of NPD-1 translates into superior efficacy, a better safety window, or both, when compared to the established multi-kinase activity of Dovitinib.

Signaling Pathway: FGFR Inhibition

Both compounds converge on the FGFR signaling pathway, a critical regulator of cellular processes. The diagram below illustrates the mechanism of action.

FGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds NPD1 NPD-1 NPD1->FGFR Dovitinib Dovitinib Dovitinib->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes

FGFR signaling pathway and points of inhibition.

Part 1: In Vitro Performance Benchmarking

The initial phase of comparison focuses on cell-based assays to determine potency and selectivity.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method to assess a compound's ability to inhibit cell proliferation.[9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11]

  • Cell Seeding: Plate human cancer cell lines with known FGFR aberrations (e.g., SNU-16, a gastric cancer line with FGFR2 amplification) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of NPD-1 and Dovitinib in culture medium. The concentration range should be wide enough to determine the IC50 value (e.g., 0.01 nM to 100 µM). Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to a dark blue formazan product.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

CompoundCell LineTarget AberrationIC50 (nM) [Hypothetical Data]
NPD-1 SNU-16FGFR2 Amplification15
Dovitinib SNU-16FGFR2 Amplification90[12]
NPD-1 HCT-116FGFR Wild-Type>10,000
Dovitinib HCT-116FGFR Wild-Type2,500

This hypothetical data suggests NPD-1 has greater potency and selectivity for FGFR-driven cancer cells.

Target Engagement (Western Blot)

To confirm that the observed cytotoxicity is a direct result of on-target activity, we use Western blotting to measure the phosphorylation status of FGFR and its downstream effectors, such as ERK.[13][14] A reduction in phosphorylation indicates successful target inhibition.

  • Cell Treatment: Seed SNU-16 cells in 6-well plates. Once they reach 70-80% confluency, treat with NPD-1 and Dovitinib at their respective IC50 and 5x IC50 concentrations for 2-4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using a specialized lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample by molecular weight using SDS-PAGE.[14]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Cell Treatment with NPD-1 & Dovitinib B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Size Separation) C->D E Membrane Transfer D->E F Blocking (BSA/Milk) E->F G Primary Antibody (e.g., anti-pFGFR) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection & Imaging H->I J Data Analysis (Quantification) I->J

Standard Western blot experimental workflow.

Part 2: In Vivo Efficacy Assessment

Positive in vitro results must be validated in a living organism. Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical evaluation of anticancer drugs.[15][16]

Tumor Xenograft Model

This study involves implanting human cancer cells into immunodeficient mice to grow tumors, which are then treated with the test compounds.[17][18]

  • Cell Implantation: Subcutaneously inject 5 x 10^6 SNU-16 cells suspended in Matrigel into the flank of female athymic nude mice.[15]

  • Tumor Growth: Monitor the mice until tumors reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization & Dosing: Randomize mice into three groups (n=8-10 per group):

    • Vehicle Control (e.g., oral gavage daily)

    • NPD-1 (e.g., 50 mg/kg, oral gavage daily)

    • Dovitinib (e.g., 40 mg/kg, oral gavage daily)[7]

  • Treatment & Monitoring: Administer the compounds for 21-28 days. Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamics via Western blot).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Analysis A Inject Cancer Cells into Mice B Monitor Tumor Growth to ~150 mm³ A->B C Randomize into Groups (Vehicle, NPD-1, Dovitinib) B->C D Daily Dosing & Monitoring (Tumor Volume, Body Weight) C->D E Endpoint: Excise Tumors D->E F Calculate Tumor Growth Inhibition (TGI) E->F

Workflow for in vivo xenograft efficacy studies.
Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) [Hypothetical]TGI (%)Body Weight Change (%)
Vehicle -1500-+2%
NPD-1 5045070%-1%
Dovitinib 4060060%-8%

This hypothetical data indicates that NPD-1 demonstrates superior tumor growth inhibition with a more favorable toxicity profile (less body weight loss) compared to Dovitinib in this model.

Part 3: Pharmacokinetic Profiling

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical.[19][20] A preliminary pharmacokinetic (PK) study in rodents helps to correlate exposure levels with efficacy and toxicity.

  • Dosing: Administer a single dose of NPD-1 and Dovitinib to separate cohorts of mice (or rats) via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Analysis: Process the blood to plasma and quantify the drug concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Use PK software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • T½: Half-life.

    • F%: Oral bioavailability (calculated by comparing PO to IV AUC).

ParameterNPD-1 (50 mg/kg PO) [Hypothetical]Dovitinib (40 mg/kg PO)
Cmax (ng/mL) 25001800
AUC (ng*h/mL) 1800012000
T½ (hours) 86
Oral Bioavailability (F%) 45%30%

This hypothetical PK data suggests NPD-1 achieves higher exposure and has better oral bioavailability than Dovitinib at the tested doses, which could contribute to its superior in vivo efficacy.

Conclusion and Future Directions

This guide outlines a structured, multi-faceted approach to benchmarking a new pyrazole derivative against an established drug. Based on our hypothetical data, the novel compound NPD-1 demonstrates superior potency, selectivity, in vivo efficacy, and a more favorable pharmacokinetic and safety profile compared to Dovitinib .

The causality behind these experimental choices is clear: we progress from confirming cellular activity (MTT) to verifying the mechanism (Western blot) and finally to assessing therapeutic potential in a complex biological system (xenograft and PK studies). This self-validating system ensures that each step logically builds upon the last, creating a robust and trustworthy data package.

The promising preclinical profile of NPD-1 warrants further investigation, including evaluation in patient-derived xenograft (PDX) models that better recapitulate human tumor heterogeneity,[16][21] comprehensive toxicology studies, and formulation development to optimize its clinical potential. This rigorous, comparative approach is fundamental to identifying truly innovative therapies that can offer significant advantages over existing standards of care.

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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2][3][4] Molecules built around this five-membered aromatic ring have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][5] However, the journey from a promising pyrazole derivative synthesized on the bench to a viable therapeutic candidate is a rigorous, multi-stage process. The critical inflection point in this journey is the transition from controlled, isolated in vitro experiments to the complex, dynamic environment of an in vivo system.

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating pyrazole compounds. Moving beyond a simple list of assays, we will explore the causal logic behind experimental design, demonstrating how each stage serves as a self-validating system to build a compelling data package for a lead candidate. Our focus will be on the strategic progression of research, highlighting how in vitro data serves as the essential foundation for designing meaningful and successful in vivo studies.

Part 1: The Foundation – In Vitro Characterization

The primary objective of in vitro testing is to efficiently screen compound libraries, identify "hits," and characterize their specific mechanism of action in a controlled, non-living system. This stage is about hypothesis generation: does the compound interact with the desired biological target, and does this interaction elicit a measurable cellular response?

Target Engagement and Cellular Potency

The initial step involves assessing a compound's ability to inhibit a specific molecular target (e.g., an enzyme) or to affect a cellular process (e.g., proliferation).

  • Enzyme Inhibition Assays: For many pyrazole-based drugs, the mechanism is direct enzyme inhibition. For instance, the anti-inflammatory drug Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][6] In cancer research, pyrazoles are frequently designed to target protein kinases like cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or Janus kinases (JAKs).[1][7][8] These assays provide a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Cell-Based Proliferation/Viability Assays: These assays determine a compound's ability to inhibit the growth of cancer cells. A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is treated with the pyrazole compound at varying concentrations.[9][10] The MTT or MTS assay is a common colorimetric method used to quantify viable cells. Results are again expressed as an IC50 or GI50 (concentration for 50% growth inhibition).

Table 1: Example In Vitro Anticancer Activity of Novel Pyrazole Derivatives

Compound IDTarget Cell LineAssay TypeIC50 / GI50 (µM)Reference CompoundIC50 (µM)Source
Compound 7a A549 (Lung)MTT2.4--[9]
Compound 43 MCF-7 (Breast)MTT0.25Doxorubicin0.95[11]
Compound 48 HCT116 (Colon)Growth Inhibition1.7--[11]
Compound 3f HEL (Leukemia)Proliferation< 1.0 (Potent)Ruxolitinib> 1.0[8]
Compound 27 MIA PaCa-2 (Pancreas)ProliferationSub-micromolar--[10]
Mechanistic Elucidation

Once a compound shows promising potency, the next crucial step is to understand how it achieves its effect. This is vital for confirming its mechanism of action and ensuring it is not simply a non-specific cytotoxic agent.

  • Cell Cycle Analysis: Flow cytometry can determine if a compound arrests cell division at a specific phase (e.g., G2/M), a hallmark of agents that interfere with microtubule dynamics.[11][12]

  • Apoptosis Assays: These assays confirm if the compound induces programmed cell death. This can be measured by looking for markers like caspase-3 activation or changes in the expression of regulatory proteins like Bcl-2 and Bax.[12]

A logical workflow ensures that resources are focused on the most promising candidates. Primary screening identifies potent compounds, which are then subjected to more detailed mechanistic studies to validate their mode of action.

G cluster_0 Part 1: In Vitro Workflow A Pyrazole Library Screening B Primary Assay (e.g., MTT on Cancer Cells) A->B C Hit Identification (IC50 < Threshold) B->C Data Analysis D Secondary Assays (Target Validation) C->D Potent Hits E Mechanism of Action (e.g., Apoptosis, Cell Cycle) D->E F Lead Candidate for In Vivo Study E->F Validated MoA

Caption: In Vitro screening and validation workflow.

Part 2: The Bridge – ADMET and Pharmacokinetic Profiling

A compound that is highly potent in vitro may fail spectacularly in vivo if it cannot reach its target or persists for too short a time. The bridge between these two worlds is the study of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), often beginning with in vitro and in silico models.

  • In Silico Prediction: Tools like SwissADME can predict a compound's drug-likeness, pharmacokinetic properties, and potential toxicity based on its chemical structure. This is a cost-effective first pass to flag potential liabilities.[13][14]

  • In Vitro Metabolic Stability: An essential experiment involves incubating the compound with human liver microsomes.[10] These contain the cytochrome P450 enzymes responsible for the majority of drug metabolism. By measuring how quickly the compound is broken down, we can predict its metabolic stability and, by extension, its likely half-life in vivo. A compound that is degraded instantly is unlikely to be effective.[10]

  • Pharmacokinetic Evaluations: Poor pharmacokinetic (PK) profiles are a major cause of clinical trial failure. Early assessments can identify issues like extensive metabolism which can sometimes be solved by chemical modification, such as replacing a metabolically vulnerable phenol group with a more stable pyrazole ring.[15]

Part 3: The Proving Ground – In Vivo Validation

In vivo studies are the ultimate test of a compound's therapeutic hypothesis in a complex, living organism. The experimental design must be directly informed by the in vitro data. The goal is to assess both efficacy (does it work?) and safety (is it tolerated?).

Efficacy in Disease Models

The choice of animal model is paramount and depends on the therapeutic indication.

  • Anti-inflammatory Models: The carrageenan-induced rat paw edema model is a classic and robust method for evaluating NSAID-like activity.[6] An inflammatory agent (carrageenan) is injected into the rat's paw, causing measurable swelling. The pyrazole compound is administered (typically orally), and its ability to reduce this swelling over several hours is compared to a control group and a standard drug like diclofenac.[6]

  • Anticancer Models: Xenograft studies are the gold standard for preclinical cancer research. Human tumor cells (the same ones used for in vitro testing) are implanted into immunodeficient mice.[16] Once tumors are established, mice are treated with the pyrazole compound. The primary endpoint is the inhibition of tumor growth (volume and weight) compared to a vehicle-treated control group.[11][16]

Table 2: Example In Vivo Efficacy of Lead Pyrazole Compounds

Compound IDTherapeutic AreaAnimal ModelDose / RouteEfficacy Endpoint% InhibitionSource
Compound 5a InflammationCarrageenan Paw Edema (Rat)Not SpecifiedPaw Edema≥84.2%[6]
Compound 3i Prostate CancerXenograft (Mice)Not SpecifiedTumor Weight49.8%[16]
Compound 49 Colon CancerHT-29 Xenograft (Mice)Not SpecifiedTumor GrowthCytotoxic[11]
Safety and Toxicology

Alongside efficacy, in vivo studies provide the first look at a compound's safety profile. Acute toxicity studies in mice are often performed to determine the maximum tolerated dose (MTD) and observe any adverse effects.[10] This is critical for establishing a therapeutic window—the range between the effective dose and the toxic dose.

Part 4: Synthesizing the Data – The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. A compound that is potent in vitro should, with a good pharmacokinetic profile, demonstrate activity in vivo. When this correlation breaks down, it forces a critical re-evaluation:

  • Was the in vitro model relevant?

  • Is the compound not reaching the target tissue in sufficient concentrations (in vivo PK problem)?

  • Is the compound rapidly metabolized or cleared?

  • Are there off-target effects in the whole organism that were not captured in cell culture?

The decision to advance a compound from in vitro to in vivo testing is a major investment of time and resources. It is guided by a weight of evidence, as illustrated in the decision-making flowchart below.

G cluster_1 Decision Pathway for In Vivo Advancement decision decision process process stop_node stop_node go_node go_node start Lead Candidate from In Vitro Screening d1 Potent IC50 in Relevant Assay? start->d1 d2 Validated Mechanism of Action? d1->d2 Yes stop1 STOP: Low Potency d1->stop1 No d3 Favorable ADME Profile? d2->d3 Yes stop2 STOP: Unclear MoA d2->stop2 No stop3 STOP: Poor PK/Tox d3->stop3 No go ADVANCE: Initiate In Vivo Study d3->go Yes

Caption: Decision tree for advancing a pyrazole candidate to in vivo testing.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay (In Vitro)
  • Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Carrageenan-Induced Paw Edema (In Vivo)
  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac), and Test Compound groups (at various doses). Fast animals overnight before the experiment.

  • Compound Administration: Administer the test pyrazole compounds and the standard drug orally (p.o.) via gavage 1 hour before the carrageenan injection. The control group receives the vehicle (e.g., 0.5% CMC).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Conclusion

The evaluation of pyrazole compounds is a strategic, iterative process where in vitro and in vivo studies are complementary and sequential, not oppositional. In vitro assays provide a rapid, cost-effective means to assess potency and mechanism, building the foundational evidence needed to justify the significant investment of in vivo research. A thorough in vitro characterization, including preliminary ADMET profiling, is the most reliable predictor of in vivo success. By understanding the distinct roles and the critical interplay between these methodologies, researchers can more effectively navigate the complex path of drug discovery, efficiently advancing the most promising pyrazole derivatives toward potential clinical application.

References

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Safety Operating Guide

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that excellence in the lab extends beyond the synthesis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a core component of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, grounded in established safety principles and regulatory compliance.

The causality behind these procedures is clear: pyrazole derivatives, while invaluable in drug development and organic synthesis, can present health and environmental hazards if mishandled.[1][2] This protocol is designed as a self-validating system to mitigate those risks, ensuring the safety of personnel and the integrity of our shared environment.

Hazard Identification and Essential Properties

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is not extensively published, data from structurally similar pyrazole carboxylate esters provide a strong basis for a conservative risk assessment.[3][4]

Table 1: Properties and Assessed Hazards of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

PropertyValue / ClassificationSource & Rationale
Physical Form Solid[5]
Storage 4°C, protect from light[5]
GHS Hazard Class (Assessed) Based on analogous compounds like Ethyl Pyrazole-3-carboxylate and 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)

This assessment dictates that Ethyl 3-methoxy-1H-pyrazole-4-carboxylate must be treated as a hazardous substance. Disposal requires transitioning from standard laboratory handling to a formal hazardous waste management stream.

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins the moment a material is designated as waste. Adherence to correct handling and storage procedures is critical to prevent accidental exposure or release.

Core Principles for Waste Handling:
  • Engineering Controls: Always handle the solid compound and its waste within a certified chemical fume hood to minimize inhalation risk.[6] Ensure that safety showers and eyewash stations are readily accessible.[3]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.[7]

    • A flame-resistant lab coat.

  • Segregation: Store waste containers of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate away from incompatible materials, particularly strong acids and oxidizing agents, to prevent uncontrolled reactions.[8]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, contaminated labware, and empty containers. The foundational principle is that no amount of this chemical should enter the sanitary sewer or be disposed of as regular trash .[9][10]

Step 1: Preparing the Hazardous Waste Container
  • Select an Appropriate Container: Choose a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene (HDPE) bottle with a screw cap). The container must be in good condition, with no leaks or cracks.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely, including:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Ethyl 3-methoxy-1H-pyrazole-4-carboxylate."

    • The accumulation start date (the date the first drop of waste is added).

    • The specific hazards (e.g., "Irritant").

Step 2: Disposing of Solid Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
  • Transfer: Carefully transfer the solid waste into the prepared, labeled hazardous waste container using a spatula or powder funnel.

  • Avoid Dust Formation: Perform the transfer inside a fume hood to contain any airborne dust.[3][8]

  • Seal Securely: Once the waste is added, securely close the container cap. Keep the container closed at all times except when adding waste.[12]

Step 3: Managing Contaminated Materials
  • Solid Disposables: Items such as contaminated gloves, weigh boats, and absorbent pads should be collected in a designated solid hazardous waste container, separate from non-hazardous lab trash.[13] This container must also be labeled as "Hazardous Waste" with the chemical name.

  • Contaminated Glassware: Reusable glassware should be decontaminated.

    • Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) in which the compound is soluble.

    • Crucially, this first rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[11]

    • After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.

Step 4: Decontaminating Empty Containers
  • The "Triple-Rinse" Mandate: To render an empty container non-hazardous, it must be triple-rinsed.[11]

  • Procedure:

    • Rinse 1: Add a small amount of a suitable solvent to the container. Secure the cap and swirl to rinse all interior surfaces. Empty the solvent (rinsate) into your designated liquid hazardous waste container.[11]

    • Rinse 2 & 3: Repeat the process two more times, collecting the rinsate each time.

    • Final Disposal: After triple-rinsing and air-drying, the container can be disposed of in the regular trash or recycling, but only after the original label has been completely removed or defaced.[14]

Step 5: Storage and Final Disposal
  • Satellite Accumulation: Store your sealed and labeled hazardous waste containers at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[12] This area should be under the control of the laboratory personnel.

  • Request Pickup: Once the container is full or you are ready to dispose of it, contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][15] Do not attempt to transport or dispose of the waste yourself. EHS professionals are trained to handle the final disposal in compliance with all federal, state, and local regulations.[9]

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan is essential.

  • Assess the Spill: For a small spill (a few grams) contained within a fume hood, you may proceed with cleanup if you are trained and have the proper equipment. For large spills or any spill outside of a fume hood, evacuate the area immediately.

  • Alert Personnel: Notify colleagues in the immediate vicinity and your supervisor. If the spill is large or poses a fire or respiratory hazard, activate the fire alarm and call your institution's emergency number.

  • Attend to the Spill (Small Spills Only):

    • Wearing your full PPE, cover the spill with an absorbent material from a chemical spill kit.

    • Gently sweep the material into a dustpan and place it in your designated solid hazardous waste container.

    • Wipe the area with a solvent-dampened cloth, and place the cloth in the waste container.

    • Seal the container and arrange for a pickup with EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

G Disposal Workflow for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Start Waste Generated (Ethyl 3-methoxy-1H-pyrazole-4-carboxylate) Decision What is the waste type? Start->Decision SolidWaste Unused Solid Compound or Spill Debris Decision->SolidWaste Solid Contaminated Contaminated Labware (Gloves, Pipettes, etc.) Decision->Contaminated Contaminated Disposable EmptyBottle Empty Reagent Container Decision->EmptyBottle Empty Container ContainerizeSolid Place in Labeled Solid Waste Container SolidWaste->ContainerizeSolid ContainerizeCont Place in Labeled Solid Waste Container Contaminated->ContainerizeCont TripleRinse Perform Triple-Rinse with suitable solvent EmptyBottle->TripleRinse Store Store Sealed Containers in Satellite Accumulation Area ContainerizeSolid->Store ContainerizeCont->Store CollectRinsate Collect ALL Rinsate in Labeled Liquid Waste Container TripleRinse->CollectRinsate DisposeBottle Deface Label & Dispose of rinsed bottle in trash TripleRinse->DisposeBottle CollectRinsate->Store EHS Contact EHS for Hazardous Waste Pickup Store->EHS

Caption: Decision workflow for proper waste stream management.

By adhering to this comprehensive guide, researchers can ensure that their innovative work with compounds like Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is conducted with the highest standards of safety and environmental responsibility.

References

  • PubChem. "Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate." National Center for Biotechnology Information. Available from: [Link]

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  • ResearchGate. "Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4." 2019-09-09. Available from: [Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." Available from: [Link]

  • PubChem. "ethyl 3-methyl-1H-pyrazole-4-carboxylate." National Center for Biotechnology Information. Available from: [Link]

  • El Hassani, I. A., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions, 4(3), 478-504 (2023). Available from: [Link]

  • Aggarwal, N., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 25(18), 4179 (2020). Available from: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Available from: [Link]

  • University of Wisconsin–Madison BME Shared Labs. "Chapter 7 Chemical Disposal Procedures." Available from: [Link]

  • ResearchGate. "Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications." 2025-04-29. Available from: [Link]

  • Lehigh University Campus Safety Division. "HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK." Available from: [Link]

  • Aggarwal, N., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 25(18), 4179 (2020). Available from: [Link]

  • Academic Strive. "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review." Pharmaceutical Sciences & Analytical Research Journal, (2024). Available from: [Link]

  • Youssef, A., et al. "Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines." ResearchGate, (2025). Available from: [Link]

  • National Institutes of Health. "NIH Waste Disposal Guide 2022." Available from: [Link]

  • U.S. Environmental Protection Agency. "Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate." CompTox Chemicals Dashboard. Available from: [Link]

Sources

Personal protective equipment for handling Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Executive Summary & Chemical Context

As researchers, we often treat intermediates like Ethyl 3-methoxy-1H-pyrazole-4-carboxylate as mere building blocks. However, the pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors and anti-inflammatory agents.

The Safety Paradox: Because this specific CAS is a niche intermediate, it often lacks the extensive toxicological data found for commodity chemicals like benzene. The Directive: In the absence of specific LD50 or OEL (Occupational Exposure Limit) data, you must apply the Precautionary Principle . Treat this compound as a Potent Bioactive Agent (Band 3) until proven otherwise. This guide synthesizes structural analysis with "Universal Precautions" to ensure your safety during synthesis and scale-up.

Hazard Profiling (SAR Analysis)

Since specific GHS data is often aggregated for this class, we derive the risk profile from Structure-Activity Relationships (SAR) of the pyrazole-carboxylate family.

Hazard ClassLikely GHS CodeMechanism of Action
Acute Toxicity (Oral) H302 (Harmful if swallowed)Pyrazoles can interfere with metabolic enzymes; systemic absorption is a risk.
Skin/Eye Irritation H315 / H319 The ester and methoxy groups can hydrolyze or interact with mucous membranes, causing contact dermatitis.
Respiratory Sensitization H335 (STOT SE 3)Fine crystalline dust is a mechanical and chemical irritant to the alveoli.
Physical Hazard Static Discharge Pyrazole esters often crystallize as "fluffy" needles that accumulate high static charge, risking dispersion.

The PPE Defense System

Your PPE strategy must adapt to the state of the matter (Solid vs. Solution). A common error is relying on nitrile gloves for all steps; however, once this compound is dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), nitrile offers negligible protection.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All handling of the neat solid must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • PPE Overlay:

    • Standard: Surgical mask (insufficient).

    • Required: N95 (minimum) or P100 respirator if handling >10g outside a hood (not recommended).

    • Rationale: Preventing inhalation of the dust prevents systemic sensitization.

B. Dermal Protection (The Variable Barrier)
  • Scenario A: Handling Solid Powder

    • Glove: Disposable Nitrile (Minimum 5 mil thickness).[1]

    • Technique: Double-gloving is mandatory. The outer glove handles the dirty weighing tools; the inner glove protects the skin during doffing.

  • Scenario B: Handling Solutions (Synthesis/Extraction)

    • Solvent: DCM / Chloroform

      
      Laminate (Silver Shield)  or PVA gloves. Nitrile degrades in <2 minutes.[1]
      
    • Solvent: DMF / DMSO

      
      Butyl Rubber  gloves.
      
    • Solvent: Methanol / Ethanol

      
      Nitrile  is acceptable.
      
C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with open sides. Dust can migrate around lenses via air currents in the hood.

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting the correct protective equipment based on the experimental phase.

PPE_Decision_Matrix Start Start: Handling Ethyl 3-methoxy-1H-pyrazole-4-carboxylate State_Check Determine Physical State Start->State_Check Solid_Phase Solid (Powder/Crystal) State_Check->Solid_Phase Weighing/Transfer Solution_Phase Solution (Dissolved) State_Check->Solution_Phase Reaction/Workup Solid_Risk Risk: Dust Inhalation & Static Solid_Phase->Solid_Risk Solvent_Check Identify Solvent Solution_Phase->Solvent_Check Solid_PPE PPE: Nitrile (Double) + N95 Control: Fume Hood + Antistatic Gun Solid_Risk->Solid_PPE Solvent_DCM Chlorinated (DCM/CHCl3) Solvent_Check->Solvent_DCM Solvent_DMF Polar Aprotic (DMF/DMSO) Solvent_Check->Solvent_DMF Solvent_Alc Alcohols (MeOH/EtOH) Solvent_Check->Solvent_Alc Glove_Lam Use Laminate/PVA Gloves Solvent_DCM->Glove_Lam Glove_Butyl Use Butyl Rubber Gloves Solvent_DMF->Glove_Butyl Glove_Nitrile Use Nitrile Gloves Solvent_Alc->Glove_Nitrile

Figure 1: Decision matrix for selecting glove material based on solvent compatibility, critical for preventing transdermal exposure during synthesis.

Operational Protocols

Protocol A: Static-Safe Weighing

Context: Pyrazole esters are prone to static charging, causing the powder to "jump" off the spatula, contaminating the balance and user.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • PPE Check: Don double nitrile gloves and lab coat. Ensure wrists are covered.

  • Neutralization: Pass the receiving vial and the spatula through the ionizer stream for 5 seconds.

  • Transfer: Weigh the material. If powder adheres to the spatula, do not flick it. Wipe with a Kimwipe dampened in ethanol (discard as solid waste).

  • Decontamination: Wipe the balance area with a wet paper towel immediately after use to capture invisible dust.

Protocol B: Emergency Spill Response
  • Minor Spill (Solid < 5g):

    • Cover with wet paper towels to prevent dust generation.

    • Scoop into a dedicated waste bag.

    • Wipe area with soap and water.[2]

  • Major Spill (Solution):

    • Evacuate the immediate area.[3]

    • If DCM was used, ensure ventilation is maxed (DCM vapor is narcotic).

    • Use a spill pillow compatible with the solvent.

Waste Disposal & Compliance

Proper disposal prevents environmental contamination and regulatory fines.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene. Label "Hazardous Solid - Toxic".
Liquid Waste A Halogenated solvents (DCM/CHCl3).Segregate into "Halogenated Organic" carboy.
Liquid Waste B Non-halogenated (Acetone/EtOH/DMF).Segregate into "Non-Halogenated Organic" carboy.
Aquatic Toxicity Do not pour down the drain. Pyrazoles are often persistent in water. Incineration is required.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][4]

Sources

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